molecular formula C12H16N2O4 B037876 Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-94-0

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B037876
CAS No.: 121505-94-0
M. Wt: 252.27 g/mol
InChI Key: NWYPLKICSHBTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS 121505-94-0) is a specialized synthetic building block of significant value in organic chemistry and drug discovery research. With the molecular formula C 12 H 16 N 2 O 4 and a molecular weight of 252.27 g/mol, this compound is expertly designed for the synthesis of novel chemical entities. Its structure incorporates both a carbamate protecting group (Cbz) and a Weinreb amide moiety, making it a versatile precursor for the controlled manipulation of functional groups. Research Applications and Value: This reagent is primarily utilized as a key intermediate in the synthesis of more complex molecules. The Weinreb amide group is particularly valuable for its role in nucleophilic addition reactions, enabling the reliable synthesis of ketones from organometallic reagents such as Grignard or organolithium reagents. This provides a distinct advantage over traditional esters, preventing over-addition and offering superior chemoselectivity. Concurrently, the Cbz-protecting group can be selectively removed under mild hydrogenolytic conditions, allowing for the sequential elaboration of the molecule. This makes the compound an essential tool for medicinal chemists constructing peptide mimetics, developing protease inhibitors, or exploring small-molecule libraries. Technical Specifications: CAS Number: 121505-94-0 Molecular Formula: C 12 H 16 N 2 O 4 Molecular Weight: 252.27 g/mol SMILES: CON(C)C(=O)CNC(=O)OCC1=CC=CC=C1 Usage Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Properties

IUPAC Name

benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYPLKICSHBTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121505-94-0
Record name N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a pivotal intermediate in modern organic synthesis. More commonly known as the Weinreb amide of N-benzyloxycarbonyl (Cbz)-protected glycine, this compound serves as a stable, versatile, and highly efficient precursor for the synthesis of α-amino aldehydes and ketones. These products are crucial building blocks for a wide array of pharmaceuticals and biologically active molecules. This document details the chemical properties, provides validated protocols for its synthesis and characterization, explores its reactivity with organometallic reagents, and outlines critical safety and handling procedures. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of N-Cbz-Glycine Weinreb Amide

In the landscape of pharmaceutical and synthetic chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. The synthesis of ketones and aldehydes from carboxylic acids using highly reactive organometallic reagents, such as Grignard or organolithium reagents, is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2] The advent of the N-methoxy-N-methylamide, or "Weinreb amide," in 1981 revolutionized this field.

The Weinreb amide functionality is ingeniously designed to circumvent the over-addition problem. Upon nucleophilic attack by an organometallic reagent, it forms a stable, five-membered cyclic tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup.[1] This chelation-controlled stability ensures that the reaction stops cleanly at the ketone (or aldehyde, with reducing agents) stage, leading to high yields and purity of the desired carbonyl compound.

This compound (henceforth referred to as N-Cbz-Glycine Weinreb Amide) is a particularly valuable derivative. It incorporates the foundational amino acid, glycine, protected with the readily cleavable benzyloxycarbonyl (Cbz) group. This structure makes it an ideal starting material for the synthesis of N-protected α-amino ketones and aldehydes, which are key synthons for a multitude of complex molecular targets.[3]

Physicochemical and Structural Properties

N-Cbz-Glycine Weinreb Amide is a stable compound under standard laboratory conditions, facilitating its storage and handling. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 121505-94-0
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol Calculated
Physical Form Solid / Gum[3]
Storage Temperature Ambient
Purity (Typical) >95%
InChI Key NWYPLKICSHBTAJ-UHFFFAOYSA-N

Synthesis of N-Cbz-Glycine Weinreb Amide: A Validated Protocol

The synthesis of N-Cbz-Glycine Weinreb Amide from N-Cbz-glycine is a robust and high-yielding procedure. Several coupling reagents can be employed for the amidation reaction.[3] The following protocol utilizes N,N'-Carbonyldiimidazole (CDI), a highly effective activating agent that avoids the need for harsh conditions or the in-situ generation of highly reactive acid chlorides, thus ensuring minimal side reactions and excellent preservation of the Cbz protecting group.[3]

Reaction Scheme

Synthesis_of_NCbzGlycine_Weinreb_Amide cluster_reactants Reactants cluster_products Products cbz_gly N-Cbz-Glycine activated_intermediate Acylimidazolide Intermediate cbz_gly->activated_intermediate + CDI, -CO₂, -Imidazole cdi CDI (N,N'-Carbonyldiimidazole) cdi->activated_intermediate weinreb_amine N,O-Dimethylhydroxylamine Hydrochloride product N-Cbz-Glycine Weinreb Amide weinreb_amine->product nmm NMM (N-Methylmorpholine) nmm->product thf THF, 0 °C to RT activated_intermediate->product + Weinreb Amine + NMM nmm_hcl NMM•HCl co2 CO₂ imidazole Imidazole

Caption: Synthesis workflow for N-Cbz-Glycine Weinreb Amide.
Step-by-Step Experimental Protocol

Materials:

  • N-Cbz-glycine

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Cbz-glycine (1.0 eq). Dissolve it in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Add CDI (1.1 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for approximately 15-20 minutes. The completion of the activation step can be monitored by the cessation of CO₂ evolution.

  • Amine Preparation: In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Cool to 0 °C and add NMM (1.2 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.

  • Coupling Reaction: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated acylimidazolide intermediate at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Remove the solvent (THF/DCM) under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure. The crude product is often obtained as a viscous oil or gum.[3]

    • If necessary, purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: 85-95%. A reported yield for this specific compound using this method is 88%.[3]

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized N-Cbz-Glycine Weinreb Amide. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 7.35 (m, 5H, Ar-H of Cbz)

    • δ ~ 5.50 (br s, 1H, N-H)

    • δ ~ 5.12 (s, 2H, -CH₂-Ph of Cbz)

    • δ ~ 4.15 (d, 2H, -CH₂- of glycine)

    • δ ~ 3.75 (s, 3H, N-OCH₃)

    • δ ~ 3.20 (s, 3H, N-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~ 171.0 (C=O, Weinreb amide)

    • δ ~ 156.5 (C=O, carbamate)

    • δ ~ 136.5 (Ar-C, quaternary of Cbz)

    • δ ~ 128.5, 128.2, 128.0 (Ar-C of Cbz)

    • δ ~ 67.0 (-CH₂-Ph of Cbz)

    • δ ~ 61.5 (N-OCH₃)

    • δ ~ 43.0 (-CH₂- of glycine)

    • δ ~ 32.5 (N-CH₃)

Infrared (IR) Spectroscopy
  • ν (cm⁻¹):

    • ~3350 (N-H stretching)

    • ~1715 (C=O stretching, carbamate)

    • ~1660 (C=O stretching, Weinreb amide)

    • ~1520 (N-H bending)

    • ~1250 (C-O stretching)

Mass Spectrometry (MS)
  • ESI-MS: [M+H]⁺ calculated for C₁₂H₁₇N₂O₄⁺: 253.12. Found: 253.1.

Applications in Synthesis: Preparation of α-Amino Ketones

The primary utility of N-Cbz-Glycine Weinreb Amide is its clean and efficient conversion to N-Cbz-protected α-amino ketones upon reaction with Grignard reagents. This transformation is a cornerstone in the synthesis of peptidomimetics and other nitrogen-containing bioactive molecules.

General Reaction Workflow

Application_of_Weinreb_Amide weinreb_amide N-Cbz-Glycine Weinreb Amide tetrahedral_intermediate Stable Tetrahedral Intermediate weinreb_amide->tetrahedral_intermediate + Grignard grignard Grignard Reagent (R-MgX) grignard->tetrahedral_intermediate thf THF, -78 °C to 0 °C workup Aqueous Acidic Workup (e.g., NH₄Cl) product N-Cbz-α-Amino Ketone workup->product tetrahedral_intermediate->product + Workup

Caption: Conversion of N-Cbz-Glycine Weinreb Amide to an α-Amino Ketone.
Exemplary Protocol: Synthesis of Benzyl (2-oxo-3-phenylpropyl)carbamate

This protocol details the reaction of N-Cbz-Glycine Weinreb Amide with benzylmagnesium chloride to yield the corresponding α-amino ketone.

Procedure:

  • Reaction Setup: Dissolve N-Cbz-Glycine Weinreb Amide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add benzylmagnesium chloride (1.2 eq, solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming and Quenching: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Work-up:

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure α-amino ketone.

Safety, Handling, and Storage

As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous.

  • Hazard Identification: N-Cbz-Glycine Weinreb Amide is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable at ambient temperatures.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its role as a stable precursor to N-protected α-amino aldehydes and ketones, facilitated by the unique reactivity of the Weinreb amide, makes it an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and effective utilization in research and development settings.

References

  • Organic Syntheses.
  • Khatun, N., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent. ARKIVOC, 2016(iv), 339-351. [Link]
  • Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(22), 7934-7935. [Link]
  • Gogoi, P., et al. (2009). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Tetrahedron Letters, 50(4), 439-442. [Link]
  • Organic Syntheses. A GENERAL AND MILD METHOD FOR THE PREPARATION OF N-METHOXY-N-METHYL AMIDES. [Link]
  • ReactionFlash. Weinreb Ketone Synthesis. [Link]

Sources

The Cbz-Glycine Weinreb Amide: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate at the Nexus of Peptide and Carbonyl Chemistry

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, systematically known as the Weinreb amide of N-benzyloxycarbonyl (Cbz)-glycine, represents a cornerstone intermediate for researchers, scientists, and drug development professionals. Its unique structural architecture, combining a protected amino acid with the N-methoxy-N-methylamide functionality, endows it with remarkable stability and predictable reactivity. This guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, offering field-proven insights into its role as a powerful tool in modern organic synthesis.

The significance of this molecule lies in its ability to bridge the gap between peptide chemistry and the synthesis of complex carbonyl compounds. The Cbz group offers robust protection for the glycine nitrogen, a staple in peptide synthesis, while the Weinreb amide provides a stable, yet reactive handle for the controlled introduction of carbon nucleophiles.[1][2] Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide forms a stable, chelated tetrahedral intermediate, which typically collapses to the desired ketone only upon acidic workup.[2][3] This controlled reactivity is the key to its widespread utility.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource
Chemical Name This compoundN/A
Synonym(s) Cbz-Gly-N(OMe)Me, N-Cbz-glycine Weinreb amide[4]
CAS Number 121505-94-0
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol Calculated
Physical Form Solid
Storage Temperature Ambient Storage
Purity Typically >95%
InChI Key NWYPLKICSHBTAJ-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process that begins with the protection of glycine, followed by the formation of the Weinreb amide.

Diagram of the Synthetic Pathway

Synthesis_Pathway Glycine Glycine CbzGly N-Cbz-glycine Glycine->CbzGly Schotten-Baumann Conditions Step 1 CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzGly NaOH NaOH(aq) NaOH->CbzGly Target Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate CbzGly->Target Amide Coupling Step 2 NMM N-Methylmorpholine (NMM) NMM->Target CDI Carbonyldiimidazole (CDI) CDI->Target WeinrebAmine N,O-Dimethylhydroxylamine HCl WeinrebAmine->Target

Caption: Synthetic route to the target Weinreb amide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-glycine (Cbz-glycine)

This initial step involves the protection of the amino group of glycine using the Schotten-Baumann reaction conditions.[5][6]

  • Dissolution: Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0 °C in an ice bath.

  • Reaction: While maintaining the temperature at 0 °C and stirring vigorously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise and simultaneously over a period of 30 minutes.

  • Stirring: Continue stirring the mixture for an additional hour at 0 °C, then allow it to warm to room temperature.

  • Extraction: Wash the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The desired product remains in the aqueous phase.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with cold 6 M HCl. A white precipitate of Cbz-glycine will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the Cbz-glycine product.[5]

Step 2: Synthesis of this compound

The formation of the Weinreb amide is achieved by activating the carboxylic acid of Cbz-glycine and then coupling it with N,O-dimethylhydroxylamine.[4]

  • Activation: Dissolve N-Cbz-glycine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in one portion. Stir the solution at 0 °C for 30 minutes to form the acylimidazolide intermediate.

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add N-methylmorpholine (NMM) (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.

  • Coupling: Add the solution of free N,O-dimethylhydroxylamine to the activated Cbz-glycine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the unique reactivity of the Weinreb amide functionality.

Diagram of Key Reactions

Reactivity_Diagram Start Cbz-Gly-N(OMe)Me Ketone α-Amino Ketone Start->Ketone Ketone Synthesis Aldehyde α-Amino Aldehyde Start->Aldehyde Aldehyde Synthesis Grignard 1. R-MgBr or R-Li 2. H₃O⁺ workup Grignard->Ketone Hydride 1. LiAlH₄ or DIBAL-H 2. H₃O⁺ workup Hydride->Aldehyde

Sources

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Introduction

This compound, identified by the CAS Number 121505-94-0 , is a key intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. This compound, often referred to as Cbz-glycine Weinreb amide, provides a stable and versatile platform for the synthesis of complex peptides and other biologically active molecules. Its structure incorporates a benzyloxycarbonyl (Cbz) protecting group for the amine, which is crucial for controlled, stepwise synthesis, and a Weinreb amide moiety (N-methoxy-N-methylamide), which allows for the mild and high-yield formation of ketones and aldehydes. This guide offers a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 121505-94-0
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol Calculated
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Ambient Storage
InChI Key NWYPLKICSHBTAJ-UHFFFAOYSA-N

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the coupling of N-Cbz-glycine with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard amide bond formation, often facilitated by a coupling agent to activate the carboxylic acid.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products A N-Cbz-Glycine P1 Activation of Carboxylic Acid A->P1 B N,O-Dimethylhydroxylamine HCl P2 Nucleophilic Attack by Hydroxylamine B->P2 C Coupling Agent (e.g., EDC/HOBt) C->P1 D Base (e.g., DIPEA) D->P2 Neutralizes HCl P1->P2 P3 Amide Bond Formation P2->P3 Product Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate P3->Product Byproducts Byproducts (e.g., Urea derivative, Salts) P3->Byproducts

Caption: Synthetic workflow for this compound.

Experimental Protocol
  • Preparation: To a solution of N-Cbz-glycine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and an activator, like hydroxybenzotriazole (HOBt, 1.2 eq).

  • Base Addition: Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure compound.

Causality in Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents is critical as the coupling agents (e.g., EDC) are moisture-sensitive and can be quenched by water, leading to poor yields.

  • Coupling Agents: EDC/HOBt is a common choice for forming amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to a less-reactive but more selective active ester, minimizing side reactions.

  • Non-Nucleophilic Base: DIPEA is used because it is a strong enough base to deprotonate the amine hydrochloride but is sterically hindered, preventing it from acting as a nucleophile and competing with the hydroxylamine.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for synthetic chemists.

Role as a Protected Amino Acid Derivative

The primary application is as a protected form of the amino acid glycine. The Cbz group is a robust protecting group for the amine that is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This allows for the selective modification of other parts of the molecule. Carbamates, in general, are crucial structural motifs in drug design and are found in numerous FDA-approved therapeutic agents.[1]

The Weinreb Amide in Synthesis

The N-methoxy-N-methylamide, or Weinreb amide, is the key functional group for its utility. Unlike other amides, the Weinreb amide can be treated with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones in high yield. The reaction stops at the ketone stage because the initial tetrahedral intermediate is stabilized by chelation to the methoxy group, preventing over-addition of the organometallic reagent to form a tertiary alcohol. This feature is highly advantageous in the synthesis of complex molecules where precise control over functional group transformations is necessary.[2]

Utility in PROTACs and Complex Molecule Synthesis

This compound can serve as a building block in the synthesis of more complex structures, including Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins, and linkers are a critical component of their design.[3] The ability to convert the Weinreb amide to a ketone provides a chemical handle for elaboration into various linker moieties.

Logical Flow in Synthetic Application

G A Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate C Intermediate Ketone (Cbz-NH-CH₂-CO-R) A->C Ketone Synthesis B Organometallic Reagent (e.g., R-MgBr) B->C E Primary Amine Ketone (H₂N-CH₂-CO-R) C->E Cbz Removal D Deprotection (e.g., H₂, Pd/C) D->E G Complex Target Molecule (e.g., Bioactive Peptide, PROTAC) E->G Functionalization F Further Elaboration (e.g., Peptide Coupling, Linker attachment) F->G

Caption: Application of the compound in multi-step organic synthesis.

Safety and Handling

While a specific safety data sheet for this exact compound is not detailed in the provided search results, general precautions for handling similar carbamate and amide compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][6]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6]

Conclusion

This compound is a highly functionalized and valuable intermediate for chemical synthesis. Its combination of a stable amine protecting group and a versatile Weinreb amide moiety provides a reliable platform for constructing complex molecular architectures, particularly in the fields of peptide synthesis and drug discovery. A thorough understanding of its properties, synthetic routes, and handling procedures enables researchers to effectively leverage this compound in their pursuit of novel therapeutic agents and other advanced materials.

References

  • tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)
  • Benzyl N-(2-aminoethyl)
  • Synthesis of Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} Carbamate.
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key building block in contemporary organic synthesis. This document delves into its chemical identity, a detailed and validated synthesis protocol, and its critical applications, particularly in the construction of α-amino ketones and peptidomimetics. The underlying mechanistic principles that govern its unique reactivity are explored, offering field-proven insights for its effective utilization in research and development settings.

Introduction: The Strategic Importance of a Cbz-Protected Weinreb Amide

This compound, also known as the Weinreb amide of N-Cbz-glycine, is a bifunctional molecule that marries the utility of a protected amino acid with the controlled reactivity of a Weinreb amide. The benzyloxycarbonyl (Cbz) group provides robust protection for the glycine nitrogen, a mainstay in peptide chemistry, while the N-methoxy-N-methylamide (Weinreb amide) moiety offers a unique handle for the mild and selective formation of ketones and aldehydes. This combination makes it an invaluable intermediate for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery where α-amino ketones are prevalent structural motifs.[1][2]

The strategic advantage of this reagent lies in the predictable and high-yielding conversion of the Weinreb amide to a carbonyl compound without the common problem of over-addition by organometallic reagents. This guide will provide the technical details necessary to leverage this powerful synthetic tool.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.

PropertyValueSource(s)
CAS Number 121505-94-0[3]
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol [3]
Physical Form Reported as a gum or oil at room temperature.[1][4]
Purity Typically >95%
Storage Ambient storage is generally acceptable for short periods. For long-term storage, refrigeration is recommended to prevent degradation.
Solubility Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.General chemical knowledge
InChI Key NWYPLKICSHBTAJ-UHFFFAOYSA-N

Representative Spectroscopic Data (of the closely related Nα-Cbz-Ala-N(OCH₃)CH₃): [1]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35-7.29 (m, 5H), 5.54-5.52 (d, br, J=8.0 Hz, 1H), 5.30 (s, 2H), 5.14-5.05 (m, 1H), 3.77 (s, 3H), 3.21 (s, 3H), 1.35-1.33 (d, J=8.0 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.5, 156.7, 136.4, 128.5, 128.0, 127.9, 66.7, 61.6, 47.1, 32.1, 18.6.

  • IR (KBr, cm⁻¹): 1650.

Synthesis of this compound

The synthesis of the title compound is reliably achieved by the coupling of N-Cbz-glycine with N,O-dimethylhydroxylamine. A number of coupling agents can be employed, with N,N'-carbonyldiimidazole (CDI) being a particularly effective choice due to its mild reaction conditions and the straightforward workup.[1][4]

Causality of Experimental Choices

The selection of CDI as the activating agent is deliberate. It reacts with the carboxylic acid of N-Cbz-glycine to form a highly reactive acylimidazolide intermediate. This intermediate is susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. The reaction is driven to completion by the formation of gaseous carbon dioxide and imidazole as byproducts, which simplifies purification. The use of N-methylmorpholine (NMM) as a mild base is to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine for the coupling reaction. The choice of THF and DCM as solvents is based on their ability to dissolve the reactants and their inertness under the reaction conditions.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Nα-protected amino acid Weinreb amides.[4]

Materials:

  • N-Cbz-glycine

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N-Cbz-glycine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.5 eq.) in one portion.

  • Stir the reaction mixture at 0 °C for approximately 10-15 minutes, during which the formation of the acylimidazolide intermediate occurs.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM and neutralize it with NMM (1.1 eq.) at 0 °C.

  • Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture from step 2 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a gum.[4] The product can be purified further by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow CbzGly N-Cbz-glycine Acylimidazolide Acylimidazolide Intermediate CbzGly->Acylimidazolide + CDI, 0 °C CDI CDI in THF CDI->Acylimidazolide Product Benzyl (2-(methoxy(methyl)amino) -2-oxoethyl)carbamate Acylimidazolide->Product + Amine, rt Amine N,O-Dimethylhydroxylamine (from hydrochloride + NMM) Amine->Product Workup Aqueous Workup & Purification Product->Workup

Synthesis of the target Weinreb amide.

Applications in Organic Synthesis: The Gateway to α-Amino Ketones

The primary and most powerful application of this compound is as a precursor to α-amino ketones. These motifs are crucial components of numerous biologically active molecules, including enzyme inhibitors and other therapeutic agents.[2]

The Underlying Mechanism: Preventing Over-addition

The exceptional utility of the Weinreb amide in this context stems from its reaction mechanism with organometallic reagents such as Grignard or organolithium reagents. Upon nucleophilic attack at the carbonyl carbon, a stable, five-membered tetrahedral intermediate is formed, chelated by the lithium or magnesium ion between the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup. This stability prevents the common side reaction of a second nucleophilic addition, which would lead to the formation of a tertiary alcohol. This high degree of control is the cornerstone of the Weinreb ketone synthesis.

Generalized Protocol for α-Amino Ketone Synthesis

The following is a generalized procedure for the synthesis of an N-Cbz-protected α-amino ketone from this compound.

Materials:

  • This compound

  • Organometallic reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

  • Slowly add the organometallic reagent (e.g., a 1.0 M solution of Phenylmagnesium bromide in THF, 1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-Cbz-protected α-amino ketone.

Application Logic Diagram

Application_Logic cluster_reaction Reaction at Low Temperature cluster_workup Aqueous Workup WeinrebAmide Benzyl (2-(methoxy(methyl)amino) -2-oxoethyl)carbamate Intermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Intermediate Organometallic Organometallic Reagent (e.g., R-MgX) Organometallic->Intermediate Ketone N-Cbz-α-Amino Ketone Intermediate->Ketone Protonolysis Byproducts MgX₂ + MeONHMe Intermediate->Byproducts FurtherSynthesis Peptidomimetics, Bioactive Molecules Ketone->FurtherSynthesis Deprotection & Further Functionalization

Pathway from Weinreb amide to α-amino ketones.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its unique combination of a protected amino acid and a Weinreb amide functionality provides a reliable and high-yielding route to α-amino ketones, which are important precursors for a wide range of biologically active molecules. The mechanistic stability of the chelated tetrahedral intermediate formed during nucleophilic addition is key to its synthetic utility, preventing over-addition and leading to clean product formation. The protocols and insights provided in this guide are intended to enable researchers and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors.

References

  • Pattabhi, V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC, 2016(4), 339-351. [Link]
  • MySkinRecipes. tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)
  • ResearchGate. (PDF) Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. [Link]
  • PubChem. Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)
  • PubChem. Benzyl N-(2-aminoethyl)
  • PubChem. benzyl N-[(2S)
  • PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)
  • PubChemLite. Benzyl n-methyl-n-(2-oxoethyl)
  • MDPI. Benzyl {2-[(2-(1H-Benzo[d][1][3][6]triazol-1-yl)-2-oxoethyl)

Sources

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Chemoselective Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate known more commonly in the field as N-Cbz-glycine Weinreb amide. We will dissect its structural features, delineate its critical role in modern organic synthesis, and provide field-proven protocols for its preparation and application. The core utility of this molecule lies in its Weinreb amide moiety, which enables the highly controlled synthesis of ketones and aldehydes from a carboxylic acid precursor by preventing the common issue of over-addition by organometallic reagents. This guide will explore the underlying mechanism of this unique reactivity, detail its synthesis, and showcase its application as a precursor to valuable α-amino ketone building blocks essential for pharmaceutical and drug development research.

Compound Identification and Physicochemical Properties

The systematic IUPAC name for this compound is benzyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate.[1][2] However, it is overwhelmingly referred to in literature and practice by its semi-systematic name, N-Cbz-glycine Weinreb amide, which highlights its origin from the amino acid glycine, the presence of a benzyloxycarbonyl (Cbz) protecting group, and the functionally critical N-methoxy-N-methylamide (Weinreb amide) group.

Structure:

Chemical structure of this compound

Table 1: Compound Identifiers and Properties

PropertyValueReference(s)
IUPAC Name benzyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate[1][2]
Common Name N-Cbz-glycine Weinreb amide[3]
CAS Number 121505-94-0
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 268.27 g/mol Calculated
Physical Form Solid
Typical Purity ≥95%
Storage Temperature Ambient

The Weinreb Amide: A Foundation of Controlled Acylation

The defining feature of the title compound is the N-methoxy-N-methylamide, a functional group first reported by Steven M. Weinreb and Steven Nahm in 1981.[4] This "Weinreb amide" has become an indispensable tool for the synthesis of ketones and aldehydes.[5]

The Challenge of Over-Addition

A fundamental challenge in organic synthesis is the addition of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives like esters or acid chlorides. The initial addition forms a ketone. However, this ketone is often more reactive than the starting material, leading to a second, undesired nucleophilic attack ("over-addition") that yields a tertiary alcohol.[5]

The Weinreb Mechanism: Chelation-Stabilized Intermediate

The Weinreb amide elegantly circumvents the over-addition problem. Upon nucleophilic attack by an organometallic reagent, a tetrahedral intermediate is formed. The genius of the Weinreb amide lies in the ability of the N-methoxy oxygen to chelate the metal cation (e.g., Mg²⁺ or Li⁺) with the carbonyl oxygen. This forms a stable five-membered cyclic intermediate.[4][6] This chelated species is stable at low temperatures and does not collapse to a ketone until an acidic aqueous workup is performed.[4][5] By the time the ketone is liberated, no unreacted organometallic reagent remains, thus preventing over-addition.

Figure 1: Mechanism of the Weinreb ketone synthesis.

Recommended Synthesis Protocol

The preparation of N-Cbz-glycine Weinreb amide is reliably achieved by coupling N-Cbz-glycine with N,O-dimethylhydroxylamine. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent provides a high-yielding and straightforward procedure that avoids the need to first convert the carboxylic acid to a more reactive acid chloride.[3]

Materials and Reagents
  • N-Benzyloxycarbonylglycine (N-Cbz-Gly-OH)

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Neutralization: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of N-methylmorpholine (NMM) dropwise to neutralize the hydrochloride salt, forming the free amine.

  • Activation: In the main reaction flask, dissolve N-Cbz-glycine in anhydrous THF and cool to 0 °C. Add one equivalent of CDI portion-wise. Stir the solution at 0 °C for approximately 15-20 minutes to form the active acylimidazolide intermediate.

  • Coupling: Add the neutralized N,O-dimethylhydroxylamine solution (from Step 1) to the activated N-Cbz-glycine solution (from Step 2).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be performed via silica gel chromatography if necessary, though this protocol often yields a product of sufficient purity for subsequent steps.[3]

Figure 2: Workflow for the synthesis of N-Cbz-glycine Weinreb amide.

Core Applications in Drug Development and Peptide Chemistry

The primary value of N-Cbz-glycine Weinreb amide is its role as a stable, isolable precursor to α-amino aldehydes and ketones, which are critical building blocks for many pharmaceuticals.[3]

Synthesis of N-Cbz-Protected α-Amino Ketones

The reaction of N-Cbz-glycine Weinreb amide with one equivalent of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), followed by an acidic workup, cleanly provides the corresponding N-Cbz-protected α-amino ketone in high yield.[3] These ketones are versatile intermediates used in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular targets.

G Start N-Cbz-Glycine Weinreb Amide Reagent 1. R-MgX or R-Li (e.g., in THF, -78°C to 0°C) Start->Reagent Addition Workup 2. Aqueous Acidic Workup (e.g., NH₄Cl or HCl) Reagent->Workup Quench Product N-Cbz-α-Amino Ketone Workup->Product Isolation

Figure 3: General workflow for α-amino ketone synthesis.
Synthesis of N-Cbz-Protected α-Amino Aldehydes

Controlled reduction of the Weinreb amide can be achieved using mild hydride reducing agents. For instance, treatment with lithium aluminum hydride (LiAlH₄) at low temperatures selectively reduces the amide to the corresponding N-Cbz-glycinal (an α-amino aldehyde) without affecting the Cbz protecting group.[4] These aldehydes are highly valuable for reductive amination reactions and as electrophilic probes in chemical biology.

Advanced Utility

Recent research has expanded the utility of the Weinreb amide beyond its classical role. The amide functionality has been shown to act as an effective directing group in transition metal-catalyzed C-H functionalization reactions, enabling the modification of otherwise unreactive C-H bonds at specific locations within a molecule.[6] This emerging application further cements the Weinreb amide as a privileged and versatile functional group in modern synthesis.

Conclusion

This compound, or N-Cbz-glycine Weinreb amide, is far more than a simple protected amino acid derivative. It is a sophisticated chemical tool that provides chemists with a reliable and high-fidelity method for carbon-carbon bond formation. Its ability to generate ketones and aldehydes cleanly by preventing over-addition makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The straightforward synthesis and robust reactivity profile ensure that it will remain a staple in the synthetic chemist's toolbox for years to come.

References

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Reaction Page. [Link]
  • SupremeScience. (2013).
  • O'Duill, M., & Engle, K. (2017).
  • Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
  • Prasanth, K., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole and their in silico studies. ARKIVOC, 2016(iv), 339-351. [Link]
  • Wikipedia contributors. (2023). Benzyl carbamate. Wikipedia, The Free Encyclopedia. [Link]
  • PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. PubChem Compound Summary for CID 273350. [Link]
  • PubChem. Benzyl N-(2-aminoethyl)carbamate. PubChem Compound Summary for CID 2794257. [Link]
  • AAPPTec. Planning a Peptide Synthesis. Technical Article. [Link]

Sources

Introduction: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

This compound is a key synthetic intermediate, valued for its unique combination of a protected amino acid and a specialized amide functionality. Known more descriptively as the Weinreb amide of N-carboxybenzyl (Cbz)-protected glycine, this compound provides a stable yet reactive handle for the precise construction of complex organic molecules. Its structure is purpose-built for multi-step synthesis, particularly in the fields of medicinal chemistry and drug development, where controlled carbon-carbon bond formation is paramount.

The core utility of this molecule stems from the N-methoxy-N-methylamide, or "Weinreb amide," moiety. Discovered in 1981, this functional group serves as a superior precursor for the synthesis of aldehydes and ketones.[1] Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, Weinreb amides react cleanly with organometallic reagents to deliver the desired ketone without the common side reaction of over-addition to form a tertiary alcohol.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[1]

This guide offers a comprehensive examination of this compound, detailing its chemical properties, synthesis, mechanistic underpinnings, and applications for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, characterization, and regulatory compliance.

PropertyValueSource
IUPAC Name Benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamatePubChem
Synonyms Cbz-Gly-Weinreb amide, N-Cbz-glycine Weinreb amideGeneral
Molecular Formula C₁₂H₁₆N₂O₄PubChem
Molecular Weight 252.27 g/mol PubChem
CAS Number 88636-11-7PubChem
Appearance Typically a gum or solid[2]
Storage Sealed in dry, room temperature conditions[3]

Molecular Structure and Functional Group Analysis

The efficacy of this compound as a synthetic tool is a direct result of its distinct molecular architecture. Each functional group plays a specific and critical role.

Caption: Molecular structure of this compound.

  • Benzyl Carbamate (Cbz) Group : This is one of the most common amine protecting groups in peptide synthesis.[4] Its role is to prevent the nitrogen of the glycine backbone from undergoing unwanted reactions, such as self-condensation, during the activation and coupling steps. The Cbz group is stable to a wide range of reaction conditions but can be readily removed when desired, typically via catalytic hydrogenation.

  • Glycine Backbone : As the simplest amino acid, the glycine residue provides the core structure connecting the protecting group to the reactive amide.

  • Weinreb Amide (N-methoxy-N-methylamide) : This is the key functional group for synthetic transformations. It is stable enough to withstand various reaction conditions, yet it is specifically designed to react with strong nucleophiles like organometallic reagents or be reduced by hydrides to form aldehydes.[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-protected amino Weinreb amides is a well-established and efficient process.[2] The procedure involves the activation of the carboxylic acid of Cbz-glycine, followed by coupling with N,O-dimethylhydroxylamine.

Experimental Protocol

Objective: To synthesize this compound from N-Cbz-glycine.

Materials:

  • N-Cbz-glycine

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: Dissolve N-Cbz-glycine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 15-20 minutes. The formation of the acyl-imidazolide intermediate is typically observed.

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Neutralize the suspension by adding N-Methylmorpholine (NMM) (1.2 eq) dropwise at 0 °C.

  • Coupling: Add the neutralized N,O-dimethylhydroxylamine solution from step 3 to the activated Cbz-glycine solution from step 2 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC). This typically takes 2-4 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the product by silica gel column chromatography to obtain this compound as a pure compound.[2]

Causality and Rationale
  • Choice of Coupling Agent (CDI): CDI is an excellent choice for activating carboxylic acids. It reacts to form a highly reactive N-acylimidazolide intermediate. The byproducts of the coupling reaction are imidazole and carbon dioxide, which are easily removed, simplifying the purification process.[2] Other reagents like DCC or T3P can also be used, but CDI offers a clean and efficient pathway.[1][2]

  • Temperature Control: The initial activation and coupling are performed at 0 °C to minimize side reactions and prevent potential racemization if a chiral amino acid were used.

  • Neutralization of Amine Salt: N,O-dimethylhydroxylamine is commercially available as a stable hydrochloride salt. It must be neutralized to the free amine in situ using a non-nucleophilic base like NMM to participate in the coupling reaction.

Caption: General workflow for the synthesis of the target Weinreb amide.

Reactivity and Application in Synthesis

The primary value of this compound lies in the predictable and clean reactivity of its Weinreb amide group.

Mechanism of Ketone Synthesis

When a Weinreb amide is treated with an organometallic reagent (e.g., a Grignard reagent, R-MgBr), the nucleophilic carbon attacks the amide carbonyl. This forms a five-membered chelated tetrahedral intermediate stabilized by the magnesium ion coordinating with both the methoxy oxygen and the carbonyl oxygen. This intermediate is stable at low temperatures and does not collapse to a ketone until an aqueous acidic workup is performed. This stability prevents the common problem of a second equivalent of the organometallic reagent attacking the newly formed ketone.[1]

Caption: Reaction pathway of a Weinreb amide to a ketone.

  • Reduction to Aldehydes: Similarly, reaction with a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures will reduce the Weinreb amide to the corresponding aldehyde, again via a stable intermediate that prevents over-reduction to the alcohol.[5]

This controlled reactivity makes the title compound an ideal precursor for creating α-amino ketones and aldehydes, which are crucial building blocks for enzyme inhibitors, peptidomimetics, and other complex, biologically active molecules.[2][6]

Analytical Characterization

Confirming the identity and purity of the synthesized product is essential. The following techniques are standard:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of hydrogen atoms. Expected signals include singlets for the N-CH₃ and O-CH₃ groups of the Weinreb amide, a characteristic signal for the glycine CH₂, signals for the benzylic CH₂ of the Cbz group, and aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for each unique carbon atom, including the distinct carbonyl carbons of the carbamate and the Weinreb amide.

  • IR (Infrared) Spectroscopy: Used to identify functional groups. Strong absorption bands corresponding to the C=O stretching frequencies of the amide and carbamate groups (typically in the 1650-1750 cm⁻¹ range) would be expected.

  • HRMS (High-Resolution Mass Spectrometry): Provides an extremely accurate mass measurement, which is used to confirm the molecular formula of the compound.

Safety and Handling

While a specific safety data sheet for this exact compound is not universally available, data from structurally related carbamates can inform safe handling practices.[7][8]

Safety AspectRecommendationRationale & References
Personal Protective Equipment (PPE) Wear safety glasses, nitrile gloves, and a lab coat.To prevent skin and eye contact. Carbamates can be irritants.[9][10]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.To prevent respiratory irritation.[7][8]
Storage Store in a tightly sealed container in a cool, dry place.The compound is stable under normal conditions but should be protected from moisture.[7]
In case of Exposure Skin: Wash with soap and water. Eyes: Rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.Standard first-aid for chemical exposure.[7][8]
Incompatible Materials Strong oxidizing agents, strong acids.To avoid hazardous reactions.[7]

Conclusion

This compound is more than just a chemical compound; it is a precisely engineered tool for synthetic chemists. By combining a robust amine protecting group with the uniquely stable and reactive Weinreb amide, it provides a reliable and versatile platform for constructing complex molecular architectures. Its ability to serve as a precursor to α-amino aldehydes and ketones makes it an invaluable intermediate in the synthesis of peptides, peptidomimetics, and potential therapeutic agents, underscoring its importance in modern drug discovery and development.

References

  • BLDpharm. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)
  • Mahdavi, M., & Saeedi, M. (2018).
  • Fisher Scientific. (2009).
  • Carl ROTH. (2012).
  • Pattabhi, V., & G., S. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar.
  • AAPPTEC. Peptide Synthesis Resins.
  • MySkinRecipes. tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)
  • PubChem. Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)
  • Pfaltz & Bauer.
  • Apollo Scientific. (2023).
  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • MedChemExpress. Benzyl (2-(2-aminoethoxy)ethyl)
  • Wikipedia.
  • TargetMol. Benzyl methyl(2-(methylamino)ethyl)

Sources

A Cornerstone of Modern Synthesis: A Technical Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key synthetic intermediate at the intersection of peptide chemistry and modern carbon-carbon bond-forming reactions. While not a landmark discovery in itself, its existence and utility are a direct consequence of two pivotal developments in organic synthesis: the introduction of the Carboxybenzyl (Cbz) protecting group and the advent of the Weinreb amide. This guide will delve into the historical context that necessitated the development of such reagents, provide detailed synthetic protocols, and explore the downstream applications that make this molecule a valuable tool for researchers, scientists, and drug development professionals. We will examine the causality behind the experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.

Introduction: A Tale of Two Chemistries

The story of this compound is fundamentally a story of control. In the early 20th century, the burgeoning field of peptide chemistry was hampered by the challenge of selectively forming amide bonds without uncontrolled polymerization. The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the Carboxybenzyl (Cbz or Z) protecting group, a discovery that revolutionized the field and enabled the stepwise synthesis of peptides with defined sequences.[1][2] The Cbz group, stable under a variety of conditions but readily removable by catalytic hydrogenation, provided the necessary control to unmask the amine nucleophile at the desired stage of a synthesis.

Decades later, in 1981, Steven M. Weinreb and Steven Nahm reported a novel method for the synthesis of ketones from carboxylic acid derivatives that circumvented the persistent problem of over-addition by organometallic reagents.[3] Their introduction of the N-methoxy-N-methylamide, now famously known as the Weinreb amide, provided a stable tetrahedral intermediate upon nucleophilic attack, which resisted collapse and a second addition, thereby cleanly affording the desired ketone or, upon reduction, an aldehyde.[3][4][5][6]

This compound, the N-methoxy-N-methylamide of Cbz-protected glycine, represents the convergence of these two powerful technologies. It is a stable, crystalline solid that serves as a versatile building block for the synthesis of a variety of important molecular scaffolds, particularly α-amino ketones and aldehydes.

The Genesis of a Reagent: Synthesis and Mechanistic Considerations

The preparation of this compound leverages the principles of peptide coupling chemistry. The core transformation is the formation of an amide bond between the carboxylic acid of N-Cbz-glycine and N,O-dimethylhydroxylamine. A variety of coupling reagents can be employed for this purpose, each with its own mechanistic nuances and practical considerations.

Recommended Synthetic Protocol: CDI-Mediated Coupling

One of the most efficient and straightforward methods for the synthesis of N-protected amino Weinreb amides involves the use of N,N'-Carbonyldiimidazole (CDI) as a coupling agent.[2][7] This reagent activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate, which then readily undergoes nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • N-Cbz-glycine (1.0 eq)

    • N,N'-Carbonyldiimidazole (CDI) (1.05 eq)

    • N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

    • N-Methylmorpholine (NMM) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Dichloromethane (DCM)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Cbz-glycine (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add CDI (1.05 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes. The formation of the acylimidazolide can be monitored by the evolution of CO₂ gas.

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add N-Methylmorpholine (NMM) (1.1 eq) to the suspension to neutralize the hydrochloride salt, forming the free amine.

    • Add the solution of free N,O-dimethylhydroxylamine in DCM to the activated N-Cbz-glycine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound. While some reports indicate the product can be a gum, careful purification may yield a solid.[2][7]

Alternative Synthetic Routes

While the CDI-mediated protocol is highly effective, other coupling reagents can also be utilized for the synthesis of Weinreb amides. These include:

  • Propylphosphonic Anhydride (T3P®): This reagent, in combination with a base such as N,N-diisopropylethylamine (DIPEA) or DBU, provides a powerful and often high-yielding method for amide bond formation, including the synthesis of Cbz-protected Weinreb amides.[1]

  • Acid Chloride Formation: Conversion of N-Cbz-glycine to its acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine, is another viable route. However, this method can sometimes be less compatible with sensitive functional groups.[2]

The choice of synthetic route often depends on factors such as substrate scope, scale of the reaction, and the availability and cost of reagents.

Visualization of the Synthetic Workflow

G cluster_activation Activation of N-Cbz-glycine cluster_amine_prep Preparation of Free Amine cluster_coupling Coupling Reaction cluster_workup Workup and Purification CbzGly N-Cbz-glycine Acylimidazolide Acylimidazolide Intermediate CbzGly->Acylimidazolide THF, 0°C CDI CDI CDI->Acylimidazolide Target Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate Acylimidazolide->Target MeONHMe_HCl N,O-dimethylhydroxylamine .HCl MeONHMe Free N,O-dimethylhydroxylamine MeONHMe_HCl->MeONHMe DCM, 0°C NMM NMM NMM->MeONHMe MeONHMe->Target THF/DCM, 0°C to RT Crude Crude Product Target->Crude Evaporation Purified Purified Product Crude->Purified Column Chromatography

Figure 1. Synthetic workflow for this compound.

The Utility of this compound in Synthesis

The true value of this reagent lies in its ability to serve as a stable yet reactive precursor to Cbz-protected α-amino aldehydes and ketones. These motifs are of significant interest in medicinal chemistry and natural product synthesis.

Synthesis of Cbz-Protected α-Amino Aldehydes

The reduction of Weinreb amides to aldehydes is a highly efficient and selective transformation. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be employed. The stability of the tetrahedral intermediate prevents over-reduction to the corresponding alcohol, a common side reaction with other carboxylic acid derivatives.[5][6]

Representative Protocol: Reduction to N-Cbz-glycinal

  • Materials:

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • In a separate flask, prepare a solution of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Slowly add the LiAlH₄ solution to the Weinreb amide solution at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the careful addition of Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-glycinal.

    • The aldehyde is often used immediately in the next step due to its potential instability.

Synthesis of Cbz-Protected α-Amino Ketones

The reaction of Weinreb amides with organometallic reagents, such as Grignard reagents or organolithiums, provides a direct and high-yielding route to ketones.[3][4][6] This transformation is a cornerstone of the Weinreb ketone synthesis.

Representative Protocol: Reaction with a Grignard Reagent

  • Materials:

    • This compound (1.0 eq)

    • Organomagnesium halide (e.g., Phenylmagnesium bromide) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Grignard reagent (1.2 eq) to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the corresponding α-amino ketone.

Downstream Synthetic Applications

The resulting Cbz-protected α-amino aldehydes and ketones are versatile intermediates for a wide range of synthetic transformations, including:

  • Wittig and Horner-Wadsworth-Emmons reactions to form α,β-unsaturated amino esters.

  • Reductive amination to generate 1,2-diamines.

  • Aldol and Mannich reactions to construct more complex carbon skeletons.

  • Asymmetric synthesis , where the Cbz-protected amino aldehyde or ketone can be used as a chiral building block.

Visualization of Downstream Transformations

G cluster_reduction Reduction cluster_grignard Reaction with Organometallics WeinrebAmide Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate Aldehyde N-Cbz-glycinal WeinrebAmide->Aldehyde LiAlH₄ or DIBAL-H Ketone α-Amino Ketone WeinrebAmide->Ketone R-MgX or R-Li

Figure 2. Key transformations of this compound.

Quantitative Data Summary

CompoundStarting MaterialCoupling ReagentYield (%)Physical StateReference
This compoundN-Cbz-glycineCDI88Gum[2][7]
N-Fmoc-L-Phe-N(OCH₃)CH₃N-Fmoc-L-Phe-OHCDI89Solid (mp 130°C)[2][7]
N-Cbz-L-Ala-N(OCH₃)CH₃N-Cbz-L-Ala-OHCDI86Solid (mp 110°C)[2][7]

Conclusion

This compound stands as a testament to the power of combining fundamental discoveries in organic synthesis. By marrying the control of the Cbz protecting group with the selectivity of the Weinreb amide, chemists have at their disposal a robust and versatile building block for the construction of valuable α-amino carbonyl compounds. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to confidently synthesize and utilize this important reagent in their own synthetic endeavors, from academic research to industrial drug development.

References

  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. (2019).
  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. (2016). ARKIVOC, 2016(4), 339-351.
  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Current Organic Synthesis, 16(6), 840-864.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. (2015). RSC Advances, 5(10), 7129-7133.
  • (PDF) Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. (2016).
  • Benzyl (S)-2-{[methoxy(methyl)
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Weinreb ketone synthesis. Wikipedia.
  • n-alpha-cbz-glycine n-methoxy-n-methylamide. Echemi.
  • benzyl methyl(2-oxoethyl)
  • benzyl methyl(2-oxoethyl)
  • 107201-33-2 | benzyl methyl(2-oxoethyl)carbamate.
  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.
  • (PDF) Benzyl {2-[(2-(1H-Benzo[d][1][2][8]triazol-1-yl)-2-oxoethyl)amino].
  • (PDF) Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online.
  • CAS 2566-19-0: N-cbz-gly-gly. CymitQuimica.
  • Benzyloxycarbonylglycine. PubChem.
  • Weinreb Ketone Synthesis. Tokyo Chemical Industry Co., Ltd.
  • CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Certific

Sources

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthetic Utility and Reaction Mechanism of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Abstract

This compound, also known as N-Cbz-glycine Weinreb amide, is not a pharmacologically active agent but rather a sophisticated and highly valuable intermediate in modern organic synthesis. Its "mechanism of action" is not biological but chemical; it lies in its unique reactivity as a stable and versatile electrophile. This guide provides an in-depth analysis of the molecule's structure, the principles governing its reactivity, its applications in the synthesis of complex molecular architectures, and detailed protocols for its use. It is intended for researchers, chemists, and drug development professionals who leverage advanced synthetic intermediates to achieve their molecular targets.

Deconstructing the Molecular Architecture

The utility of this compound stems from the synergistic interplay of its two primary functional groups: the N-benzyloxycarbonyl (Cbz) protecting group and the N-methoxy-N-methylamide (Weinreb amide).

  • The Weinreb Amide: Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb amide is a powerful functional group for the synthesis of ketones and aldehydes.[1] Its key feature is its reaction with organometallic nucleophiles to form a stable, chelated tetrahedral intermediate.[2] This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, resulting in an alcohol.[1]

  • The Cbz Protecting Group: The benzyloxycarbonyl group (Cbz or Z) is a classic and widely used protecting group for amines.[3] Introduced by Bergmann and Zervas in the 1930s, it transforms a nucleophilic amine into a neutral carbamate, rendering it inert to many reaction conditions, particularly those involving bases and other nucleophiles.[3] It is prized for its stability and its selective removal by catalytic hydrogenation, which is orthogonal to many other protecting groups.[4]

This molecule is, therefore, a Cbz-protected glycine amino acid, activated as a Weinreb amide, ready for precise synthetic transformations.

Molecular Properties
PropertyValueReference
CAS Number 121505-94-0[5]
Molecular Formula C₁₂H₁₆N₂O₄[5]
Molar Mass 252.27 g/mol -
Appearance Solid[5]
Synonyms N-Cbz-glycine Weinreb amide, N-Benzyloxycarbonyl-N'-methoxy-N'-methylglycinamide[6]

The Core Mechanism of Action: A Tale of a Stable Intermediate

The primary "action" of this compound is its participation in nucleophilic acyl substitution. The Weinreb amide moiety is the reactive center. When treated with strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), it undergoes a predictable and high-yield transformation into a ketone.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The organometallic reagent attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: This attack forms a tetrahedral intermediate. Crucially, the magnesium (from a Grignard reagent) or lithium ion chelates with both the newly formed oxyanion and the methoxy oxygen. This five-membered ring structure is remarkably stable and does not readily collapse.[2]

  • Aqueous Workup and Collapse: The stable intermediate persists until an aqueous acid workup is performed. Protonation of the intermediate leads to its collapse, eliminating the N,O-dimethylhydroxylamine moiety and yielding the final ketone product.

This controlled, two-step process (addition followed by controlled collapse) is the key advantage of the Weinreb amide and is its fundamental mechanism of action in synthesis.[1] Reduction with a mild hydride source like Lithium Aluminum Hydride (LiAlH₄) follows a similar path to yield an aldehyde.[1]

Diagram of the Weinreb Amide Mechanism

Synthetic_Workflow Figure 2: General Synthetic Workflow Start Cbz-Glycine Coupling Coupling with (MeO)MeNH·HCl Start->Coupling TitleCmpd Benzyl (2-(methoxy(methyl)amino) -2-oxoethyl)carbamate Coupling->TitleCmpd Grignard Reaction with R-MgX TitleCmpd->Grignard Intermediate Cbz-Protected α-Amino Ketone Grignard->Intermediate Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Intermediate->Deprotection FinalProduct Final Target Molecule (e.g., API, Heterocycle) Deprotection->FinalProduct

Caption: A general workflow for using the title compound in synthesis.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult primary literature and perform appropriate safety assessments.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard peptide coupling procedures. [6] Objective: To synthesize the title compound from N-Cbz-glycine.

Materials:

  • N-Cbz-glycine

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Cbz-glycine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add CDI (1.1 eq) portion-wise and stir the solution for 30 minutes at 0 °C to form the acylimidazolide intermediate.

  • In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Add NMM (1.2 eq) dropwise to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Add the neutralized N,O-dimethylhydroxylamine solution to the activated Cbz-glycine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure title compound.

Protocol 2: Synthesis of an α-Amino Ketone using the Weinreb Amide

Objective: To react the title compound with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M aqueous HCl

Procedure:

  • Dissolve the title compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and transfer the mixture to a separatory funnel.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting Cbz-protected α-amino ketone by flash column chromatography.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its mechanism of action is purely chemical, rooted in the reliable and selective reactivity of the Weinreb amide, which enables the controlled formation of ketones and aldehydes. The presence of the Cbz group provides orthogonal protection for the amine, making this reagent an invaluable tool for the multi-step synthesis of peptides, peptidomimetics, and complex, biologically active molecules. Understanding its properties and reaction mechanisms is crucial for any scientist engaged in the art and science of organic synthesis and drug development.

References

  • Oriental Journal of Chemistry. (2020).
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Sigma-Aldrich. (n.d.). Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)
  • MedChemExpress. (n.d.). Benzyl (2-(2-aminoethoxy)ethyl)
  • ResearchGate. (2019).
  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
  • MySkinRecipes. (n.d.). Benzyl(2-(Methylamino)-2-Oxoethyl)
  • Scientific Research Publishing. (2021).
  • MySkinRecipes. (n.d.). tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)
  • NCBI Bookshelf. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N.
  • National Institutes of Health. (n.d.).
  • Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

Sources

An In-Depth Technical Guide to the Safety and Handling of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling. While a detailed experimental profile for Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is not extensively documented in publicly available literature, we can infer certain characteristics based on its structure and the properties of similar carbamate compounds.

PropertyValueSource
Molecular FormulaC11H14N2O4Inferred from structure
Molecular Weight238.24 g/mol Inferred from structure
AppearanceLikely a white to off-white solid[2]
SolubilityExpected to be soluble in organic solvents and moderately soluble in water[2]
Storage TemperatureRoom temperature, sealed in a dry environment[3]

Hazard Identification and Risk Assessment

Carbamate compounds can present a range of health hazards. While specific data for this compound is limited, related carbamates are known to cause skin and eye irritation, and may cause respiratory irritation.[4][5] Ingestion of some carbamates can be toxic.[6] Therefore, a cautious approach is warranted.

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[4][5][6]

  • Eye Irritation: May cause serious eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[4][5][7]

  • Toxicity: While not established for this specific compound, some carbamates are toxic if swallowed.[6]

The following DOT script visualizes a general risk assessment workflow for handling this compound.

RiskAssessment cluster_preliminary Preliminary Assessment cluster_hazard_id Hazard Identification cluster_exposure_control Exposure Control cluster_risk_mitigation Risk Mitigation a Identify Compound (this compound) b Review Available Safety Data (SDS for related carbamates) a->b c Potential Skin & Eye Irritant b->c d Potential Respiratory Irritant b->d e Potential Oral Toxicity b->e f Engineering Controls (Fume Hood) c->f g Personal Protective Equipment (Gloves, Goggles, Lab Coat) c->g d->f d->g e->f e->g h Develop Safe Handling Protocol f->h g->h i Establish Emergency Procedures h->i j Plan for Waste Disposal i->j

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While working in a well-ventilated fume hood is the primary engineering control, a respirator may be necessary for handling large quantities or in case of a spill.[8]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[9]

Storage

Proper storage conditions are essential for maintaining the stability and purity of the compound.

  • Container: Store in the original, tightly sealed container.[10]

  • Environment: Keep in a cool, dry, and well-ventilated area.[10]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

The following DOT script outlines the general handling workflow.

HandlingWorkflow start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh the Required Amount of Compound fume_hood->weighing reaction Perform Chemical Reaction or Procedure weighing->reaction decontamination Decontaminate Glassware and Work Surfaces reaction->decontamination waste_disposal Dispose of Waste in Designated Containers decontamination->waste_disposal end End waste_disposal->end

Caption: General workflow for handling this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8][9]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Carbamate wastes are considered hazardous and must be disposed of according to federal, state, and local regulations.[11]

General Guidelines for Carbamate Waste Disposal:

  • Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Treatment: The Environmental Protection Agency (EPA) recommends treatment methods for carbamate wastes.[12] While specific guidelines for this compound are not available, hydrolysis under alkaline conditions is a common method for the decomposition of carbamate pesticides.[13] However, laboratory-scale waste should be handled by a licensed professional waste disposal service.[8]

  • Incineration: Incineration at a licensed facility is another acceptable disposal method for carbamate wastes.[13]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should be disposed of as hazardous waste.[14]

Conclusion

While this compound is a valuable tool in research and development, its handling requires a diligent and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can work with this compound in a safe and responsible manner. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied in this guide by synthesizing information from authoritative sources on related compounds to provide a trustworthy framework for the safe handling of this specific carbamate.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). United States Environmental Protection Agency.
  • Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. (n.d.). Benchchem.
  • Benzyl (2-(methylamino)-2-oxoethyl)carbamate. (n.d.). BLDpharm.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register.
  • Organophosphate/Carbamate Exposure - Management. (2024, August 2). Sydney Children's Hospitals Network.
  • N-CBZ-Glycyl-glycyl-L-arginine 7-amido-4- methylcoumarin hydrochloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Benzyl carbamate Safety Data Sheet. (2009, September 22). Fisher Scientific.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995, February 9). Federal Register.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Benzyl carbamate Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • benzyl methyl(2-oxoethyl)carbamate. (2025, July 4). ChemicalBook.
  • MSDS of Benzyl (2-aminoethyl)carbamate. (n.d.). Angene Chemical.
  • Benzyl N-(2-aminoethyl)carbamate. (n.d.). PubChem.
  • Benzyl carbamate. (n.d.). Wikipedia.
  • benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate. (n.d.). Smolecule.
  • benzyl N-(2-hydroxyethyl)carbamate. (n.d.). PubChem.
  • benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. (n.d.). PubChem.
  • Benzyl methyl(2-(methylamino)ethyl)carbamate. (n.d.). TargetMol.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). PMC - PubMed Central.
  • Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. (n.d.). eCommons.
  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow.
  • Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate. (n.d.). BLDpharm.
  • Benzyl n-methyl-n-(2-oxoethyl)carbamate (C11H13NO3). (n.d.). PubChemLite.
  • benzyl N-(2-carbamimidamido-2-oxoethyl)carbamate. (n.d.). Chemical Synthesis Database.
  • benzyl N-[(2S)-2-amino-3-methoxy-propyl]carbamate. (n.d.). PubChem.
  • Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate. (n.d.). PubChem.

Sources

The Cbz-Protected Weinreb Amide of Glycine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of reliable and versatile building blocks is paramount. Among these, the Weinreb amide stands out as a uniquely powerful functional group, enabling the controlled formation of ketones and aldehydes, which are cornerstones of molecular architecture. This guide focuses on a particularly valuable derivative: the carbobenzyloxy (Cbz)-protected Weinreb amide of glycine, formally known as benzyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate. As a senior application scientist, this document aims to provide not just a recitation of facts, but a field-proven perspective on the synthesis, characterization, and strategic application of this compound, particularly within the context of drug development. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes, but self-validating systems grounded in robust chemical principles.

The Strategic Advantage of the Weinreb Amide Functionality

The enduring utility of the Weinreb-Nahm amide, first reported in 1981, stems from its elegant solution to a classic problem in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[1] Traditional acylating agents like esters or acid chlorides, when treated with organolithium or Grignard reagents, often yield a mixture of the desired ketone and the corresponding tertiary alcohol, even with careful stoichiometric control.[2]

The Weinreb amide circumvents this issue through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1] This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup.[3] This "pause" in the reaction pathway effectively prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus ensuring a clean and high-yielding synthesis of the desired ketone or, upon reduction, an aldehyde.[1][4]

Mechanism: The Key to Controlled Reactivity

The stability of the tetrahedral intermediate is the cornerstone of the Weinreb amide's utility. The N-methoxy group plays a crucial role in chelating the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, forming a stable five-membered ring. This chelation prevents the elimination of the methoxymethylamino group and the subsequent formation of the ketone until the introduction of an acid during workup.

Caption: Generalized workflow of the Weinreb ketone synthesis highlighting the stable intermediate.

Synthesis and Characterization of Cbz-Glycine Weinreb Amide

The synthesis of N-Cbz-2-(methoxy(methyl)amino)acetamide involves the coupling of Cbz-protected glycine with N,O-dimethylhydroxylamine. A variety of coupling reagents can be employed for this transformation, with the choice often depending on factors such as scale, cost, and the desire to avoid side reactions like racemization.[2]

Recommended Synthetic Protocol

An efficient and widely used method employs N,N'-carbonyldiimidazole (CDI) as the activating agent. This protocol is advantageous due to the mild reaction conditions and the simple workup, as the byproducts are gaseous (CO₂) or readily removed (imidazole).[5]

Step-by-step Methodology:

  • Activation of Cbz-Glycine: To a stirred solution of Cbz-glycine (1.0 eq.) in an appropriate anhydrous solvent such as tetrahydrofuran (THF), add N,N'-carbonyldiimidazole (CDI) (1.5 eq.) at 0 °C. The reaction mixture is typically stirred for 10-15 minutes to allow for the formation of the acylimidazolide intermediate.

  • Coupling Reaction: In a separate flask, a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous dichloromethane (DCM) is neutralized with a non-nucleophilic base like N-methylmorpholine (NMM). This solution is then added to the activated Cbz-glycine mixture at 0 °C.

  • Reaction Monitoring and Work-up: The reaction is stirred and allowed to warm to room temperature, with progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 10% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.[5]

Caption: Stepwise workflow for the synthesis of Cbz-glycine Weinreb amide via CDI coupling.

Physicochemical and Spectroscopic Characterization

The Cbz-protected Weinreb amide of glycine is typically obtained as a gum or oil.[1] Its structural integrity is confirmed through a combination of spectroscopic techniques.

PropertyDataReference
Appearance Gum[1]
Yield 88% (via CDI coupling)[1]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol
IR (KBr, cm⁻¹) 1630 (amide C=O)[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.5 (s, 3H, N-CH₃), 3.28 (s, 3H, O-CH₃), 3.65 (s, 2H, α-CH₂), 5.10 (d, br, J=4.0 Hz, 1H, NH), 5.37 (s, 2H, benzyl-CH₂), 7.18 (s, 5H, Ar-H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 31.2 (N-CH₃), 38.0 (α-CH₂), 62.5 (O-CH₃), 66.4 (benzyl-CH₂), 127.2, 127.8, 128.2 (Ar-C), 141.0 (ipso Ar-C), 156.4 (urethane C=O), 164.3 (amide C=O)[1]
Mass Spec. (HRMS) Calc. for C₁₂H₁₆N₂O₄: m/z 275.1100 (M⁺+Na), found: 275.1096[1]

Applications in Drug Development: A Gateway to Complex Molecules

The Cbz-glycine Weinreb amide is a highly valuable intermediate, particularly in the synthesis of peptide mimetics and other complex molecules relevant to drug discovery. Its ability to be converted into α-amino aldehydes and α-amino ketones provides a gateway to a diverse range of molecular scaffolds.[5]

Synthesis of α-Amino Ketones for Protease Inhibitors

A prominent application of amino acid-derived Weinreb amides is in the synthesis of α-amino ketones, which are key structural motifs in many protease inhibitors.[5] For instance, α-ketoamides derived from glycine have been explored as inhibitors of the Hepatitis C Virus (HCV) NS3 protease, a critical enzyme in the viral life cycle.[6]

The synthesis involves the reaction of the Cbz-glycine Weinreb amide with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) to install the desired side chain, followed by acidic workup to unmask the ketone. This ketone can then be further elaborated into more complex inhibitor structures.

Application_Pathway cluster_application Application in Protease Inhibitor Synthesis WeinrebAmide Cbz-Glycine Weinreb Amide Grignard 1. R-MgX 2. H₃O⁺ KetoAmide Cbz-Glycine α-Ketoamide Grignard->KetoAmide Deprotection Deprotection (e.g., H₂/Pd-C) FreeAmine α-Amino Ketoamide Deprotection->FreeAmine FurtherSynth Further Elaboration FreeAmine->FurtherSynth ProteaseInhibitor HCV NS3 Protease Inhibitor Scaffold FurtherSynth->ProteaseInhibitor

Caption: Synthetic route from Cbz-glycine Weinreb amide to protease inhibitor scaffolds.

Field-Proven Insights: A Building Block for Antiviral Agents

While a direct, named application in a marketed drug is not readily found in the literature for this specific glycine derivative, the strategic importance of the underlying chemistry is well-established. For example, a Weinreb amide approach was critical in the scalable synthesis of a key intermediate for Remdesivir, an antiviral agent used in the treatment of COVID-19.[3] This highlights the industrial relevance and reliability of Weinreb amide chemistry for the production of complex pharmaceutical intermediates.

The Cbz-glycine Weinreb amide, in particular, serves as a precursor for introducing a glycyl unit that can be elaborated into α-ketoamide functionalities. These functionalities are known to be effective covalent warheads in inhibitors targeting cysteine proteases, such as the HCV NS3 protease.[6][7] The ability to cleanly and efficiently generate these key intermediates makes the Cbz-glycine Weinreb amide a powerful tool in the arsenal of medicinal chemists developing novel antiviral therapies.

Conclusion and Future Outlook

The Cbz-protected Weinreb amide of glycine exemplifies the principles of modern synthetic chemistry: efficiency, control, and versatility. Its synthesis is straightforward, and its unique reactivity profile, conferred by the N-methoxy-N-methylamide group, allows for the precise construction of α-amino ketone and aldehyde building blocks. For researchers in drug discovery, this compound is not merely an intermediate, but a strategic linchpin for accessing complex molecular architectures, particularly in the development of protease inhibitors. As the demand for novel therapeutics continues to grow, the foundational and enabling role of such well-characterized, reliable building blocks will only become more critical.

References

  • Raju, A., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC, 2016(iv), 339-351. [Link]
  • Xie, Y., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. [Link]
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]
  • Lindeberg, G., et al. (2001). Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. Uppsala University. [Link]
  • Llinàs-Brunet, M., et al. (2000). Glycine alpha-ketoamides as HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(20), 2267-2270. [Link]
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
  • PubChem. (n.d.). N-Methoxy-N-methylacetamide.
  • Sureshbabu, V. V., et al. (2011). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Tetrahedron Letters, 52(38), 4944-4947. [Link]

Sources

Benzyl carbamate derivatives in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl Carbamate Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone of amine protection strategy, has been instrumental in the advancement of organic synthesis for nearly a century. Introduced by Bergmann and Zervas in 1932, it enabled the first controlled, stepwise synthesis of peptides, fundamentally transforming the field.[1][2][3] This guide provides a comprehensive technical overview of benzyl carbamate derivatives, detailing the underlying principles of their formation, cleavage, and strategic application. We will explore the causality behind experimental choices, from the selection of protection reagents to the optimization of diverse deprotection protocols. With a focus on scientific integrity, this paper presents detailed methodologies, mechanistic insights, and a comparative analysis of deprotection strategies, underscoring the Cbz group's enduring relevance in complex multi-step synthesis and drug development.

The Genesis and Enduring Significance of the Cbz Group

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The inherent dual reactivity of amino acids—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—led to uncontrolled polymerization.[4] The breakthrough came when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (now benzyloxycarbonyl or Cbz) group.[1][4] By temporarily "masking" the amine as a significantly less nucleophilic carbamate, they could selectively activate the carboxylic acid for amide bond formation.[4][5] This innovation provided the first reliable method for stepwise peptide synthesis and laid the foundational principles of protecting group chemistry.[3][4]

The Cbz group's success is rooted in its unique combination of stability and selective lability. It is robust enough to withstand a wide array of synthetic conditions, yet it can be cleaved under specific, mild conditions—primarily catalytic hydrogenolysis—that leave many other functional groups untouched.[4][5] This property, known as orthogonality, is critical in the synthesis of complex molecules.[6][7][8]

The Chemistry of Benzyl Carbamate Formation

The formation of a benzyl carbamate involves converting a reactive primary or secondary amine into a stable carbamate derivative. This transformation suppresses the nucleophilic and basic properties of the nitrogen lone pair, effectively protecting it from unwanted reactions.[1][2][5]

The Key Reagent: Benzyl Chloroformate (Cbz-Cl)

The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl or Z-Cl).[1][9] It is the benzyl ester of chloroformic acid and is typically prepared by the reaction of benzyl alcohol with phosgene.[1][2]

cluster_prep Benzyl Chloroformate Synthesis Benzyl_Alcohol Benzyl Alcohol (PhCH₂OH) CbzCl Benzyl Chloroformate (Cbz-Cl) Benzyl_Alcohol->CbzCl + Phosgene Phosgene Phosgene (COCl₂) Phosgene->CbzCl HCl HCl

Caption: Synthesis of Benzyl Chloroformate (Cbz-Cl).

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene synthetic routes.[1][10] Alternative methods utilize carbon monoxide or carbonyl sulfide as the carbonyl source, reacting with benzyl alcohol in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a chlorinating agent.[10][11][12]

Mechanism of N-Cbz Protection

The protection of an amine with Cbz-Cl is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is subsequently displaced as a leaving group, and a proton is lost from the nitrogen, typically neutralized by a base, to form the stable benzyl carbamate.[7][9][13]

cluster_mech Mechanism of Cbz Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate Product Cbz-Protected Amine Intermediate->Product Chloride Elimination HCl HCl Base Base Base->HCl Neutralization

Caption: Mechanism of Amine Protection with Cbz-Cl.

Standard Experimental Protocol for Cbz Protection

This protocol, adapted from the classic Schotten-Baumann conditions, is widely applicable for the protection of amino acids and other primary or secondary amines.[7]

Materials:

  • Amine (or amino acid): 1.0 equivalent

  • Benzyl Chloroformate (Cbz-Cl): 1.1 equivalents

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): 2.0-2.5 equivalents

  • Solvent: Water or a biphasic system like THF/Water (2:1)[7]

  • Diethyl ether or Ethyl acetate for extraction

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the amine/amino acid (1.0 eq.) in an aqueous solution of Na₂CO₃ (2.5 eq.) in a flask, cooling the mixture in an ice bath (0-5 °C).[4]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise. The causality for this dropwise addition at low temperature is to control the exothermic reaction and prevent potential side reactions or degradation of the Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities like benzyl alcohol.[4] The Cbz-protected product, being a salt at this basic pH, remains in the aqueous layer.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to pH ~2. This protonates the carboxylate (if present) and the carbamate, causing the product to precipitate.[4] The solid product is then collected by filtration, washed with cold water, and dried.

Strategic Deprotection of Benzyl Carbamates

The true strategic value of the Cbz group lies in the variety and selectivity of methods available for its removal. The choice of deprotection method is dictated by the presence of other functional groups within the molecule.

Catalytic Hydrogenolysis: The Gold Standard

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[5][14] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][5]

Mechanism: The reaction proceeds on the surface of the palladium catalyst. The benzylic C-O bond is reductively cleaved to generate an unstable carbamic acid and toluene. The carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[2][7]

cluster_hydro Cbz Deprotection via Hydrogenolysis Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid (Unstable) Cbz_Amine->Carbamic_Acid Reductive Cleavage Toluene Toluene Cbz_Amine->Toluene Byproduct H2_PdC H₂ , Pd/C H2_PdC->Carbamic_Acid Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

Experimental Protocol:

  • Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate).

  • Catalyst: Carefully add 5-10 mol% of 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst is often pyrophoric, hence the need for caution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This cycle is typically repeated three times to ensure an oxygen-free environment. Stir the reaction vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.[4]

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.

Causality and Limitations: Hydrogenolysis is highly effective and clean, but its primary limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides.[14][15]

Transfer Hydrogenolysis

To circumvent the hazards associated with hydrogen gas, transfer hydrogenolysis provides a safer alternative, especially for larger-scale synthesis.[7][15] In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

Common hydrogen donors include formic acid, ammonium formate, and cyclohexadiene.[15][16][17] The reaction is still catalyzed by Pd/C. This method is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[15]

Acidic Cleavage

For substrates that are sensitive to hydrogenation, strong acidic conditions provide an alternative deprotection route.[2][18]

  • HBr in Acetic Acid: This classic reagent mixture effectively cleaves the Cbz group. The mechanism involves protonation of the carbamate oxygen, followed by SN2 attack of the bromide ion on the benzylic carbon, releasing the carbamic acid, which then decarboxylates.[2][7] These are harsh conditions that can affect other acid-labile groups.[15]

  • Lewis Acids: Milder acidic conditions using Lewis acids like AlCl₃ or TMSI (trimethylsilyl iodide) have been developed.[14][19] A system of methanesulfonic acid in hexafluoroisopropanol (HFIP) has also been reported as an effective, operationally simple alternative.[20]

Nucleophilic Deprotection

A more recent development involves nucleophilic cleavage of the Cbz group. A protocol using 2-mercaptoethanol in the presence of a base has been shown to deprotect Cbz-amines.[21][22] This method is advantageous for substrates bearing functionalities sensitive to both hydrogenation and acidic conditions, highlighting the ongoing innovation in protecting group chemistry.[21][22]

Comparative Summary of Deprotection Methods
Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/C in MeOH or EtOHMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[15]Incompatible with reducible groups (alkenes, alkynes, nitro, etc.); safety concerns with H₂ gas.[14][15]
Transfer Hydrogenolysis HCOOH, NH₄HCO₂, cyclohexadiene; Pd/CAvoids H₂ gas, safer for scale-up, uses standard lab equipment.[15]Can still reduce other sensitive functional groups; donor may introduce impurities.[15]
Acidic Cleavage HBr in Acetic Acid; Lewis Acids (e.g., AlCl₃, TMSI)Effective for substrates incompatible with hydrogenation.[2][15] Metal-free.[18]Harsh conditions can cleave other acid-labile groups (e.g., Boc); reagents can be corrosive.[15]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAOrthogonal to both hydrogenolysis and acid-labile groups; useful for highly functionalized molecules.[21][22]Requires heating; potential for side reactions with electrophilic centers in the substrate.

Orthogonality: The Key to Complex Synthesis

In multi-step synthesis, orthogonality is the ability to remove one protecting group in the presence of others without affecting them.[6] The Cbz group is a cornerstone of this strategy because its primary deprotection method, hydrogenolysis, is orthogonal to the conditions used to remove many other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7][23]

This mutual orthogonality allows for the selective "unmasking" of specific amines at different stages of a synthesis, enabling the controlled construction of complex architectures like peptides and other polymers.[6][8]

cluster_workflow Orthogonal Deprotection Workflow Start Tri-protected Molecule (Fmoc-NH-R1-Cbz-NH-R2-Boc-NH-R3) Step1 Add Base (e.g., Piperidine) Start->Step1 Remove Fmoc Intermediate1 Deprotected Amine 1 (H₂N-R1-Cbz-NH-R2-Boc-NH-R3) Step1->Intermediate1 Step2 Catalytic Hydrogenolysis (H₂, Pd/C) Intermediate1->Step2 Remove Cbz Intermediate2 Deprotected Amine 2 (H₂N-R1-H₂N-R2-Boc-NH-R3) Step2->Intermediate2 Step3 Add Acid (e.g., TFA) Intermediate2->Step3 Remove Boc Final Fully Deprotected Molecule Step3->Final

Caption: Workflow for Sequential Orthogonal Deprotection.

Applications in Drug Development

While its origins are in peptide synthesis, the utility of benzyl carbamate derivatives extends deep into modern drug discovery and medicinal chemistry.[24][25][26] The carbamate linkage itself is a stable, amide-like bioisostere that can improve a molecule's pharmacological properties.[25][26][27]

Benzyl carbamates serve as critical intermediates in the synthesis of a wide range of pharmaceuticals. For example, complex derivatives are used as precursors for HIV-integrase inhibitors, where the Cbz group protects a key amine during the construction of the heterocyclic core.[28] The high purity and precise structure of these intermediates are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[28] Furthermore, benzyl carbamate derivatives have been investigated for their own therapeutic potential, including as anticancer agents and cholinesterase inhibitors for treating neurodegenerative diseases.[27][29]

Conclusion

From its revolutionary introduction that unlocked the field of peptide synthesis to its current role as a versatile tool in the synthesis of complex pharmaceuticals, the benzyl carbamate protecting group has demonstrated remarkable and enduring utility. Its robust stability, coupled with a diverse and well-characterized set of deprotection methods, provides chemists with a high degree of control and flexibility. The principle of orthogonality, exemplified by the Cbz group's relationship with Boc and Fmoc, remains a fundamental tenet of modern synthetic strategy. As researchers continue to push the boundaries of molecular complexity, the foundational chemistry of benzyl carbamate derivatives will undoubtedly remain an essential component of the synthetic chemist's toolkit.

References

  • A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (n.d.). Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.).
  • Benzyl chloroformate - Wikipedia. (n.d.).
  • Non-phosgene synthesis of benzyl chloroformate (CbzCl). (n.d.). ChemicalBook.
  • Maximizing Efficiency in Peptide Synthesis with Benzyl Carbamate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. (n.d.). American Chemical Society.
  • Benzyl chloroformate. (2024, December 26). wenxuecity.com.
  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
  • Formic acid, chloro-, benzyl ester. (n.d.). Organic Syntheses Procedure.
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004, December 9). PubMed.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (2025, August 10). ResearchGate.
  • Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). (2025, August 7). ResearchGate.
  • Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. (n.d.). ACS Fall 2025.
  • Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications. (2025, November 27).
  • Protocol for Deprotection of the Benzyl Carbamate (Cbz) Group. (n.d.). Benchchem.
  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022, May 13). PubMed.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications.
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journals.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - PubMed Central.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Peptide synthesis - Wikipedia. (n.d.).
  • (n.d.). Organic Syntheses Procedure.
  • Benzyl Carbamate Research Articles - Page 1. (n.d.). R Discovery.
  • Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. (2025, August 6).
  • Benzyl chloroformate - Grokipedia. (n.d.).
  • 10_Protecting groups. (n.d.).
  • Hydrogenolysis. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube.
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023, November 17). NIH.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). Chemistry - StudySmarter.
  • To Deprotect and Serve. (2023, February 22). Scientific Update - UK.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.).
  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022, May 13). PubMed.
  • Efficient Detachment of N Benzyl Carbamate Group. (2025, August 7). ResearchGate.

Sources

The Weinreb Amide: A Keystone Intermediate for Controlled Carbonyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in modern organic synthesis.[1][2][3][4] Its prominence stems from a unique reactivity profile that elegantly solves a classic problem in carbonyl chemistry: the over-addition of organometallic reagents.[1][5] While powerful nucleophiles readily add twice to traditional acylating agents like esters or acid chlorides to yield tertiary alcohols, the Weinreb amide stops the reaction cleanly at the ketone or aldehyde stage.[1][6] This guide provides a comprehensive overview of the Weinreb amide, detailing its underlying mechanism, diverse preparative methods, and broad synthetic applications, grounded in field-proven protocols and mechanistic insights.

The Mechanistic Cornerstone: A Stable Chelated Intermediate

The synthetic power of the Weinreb amide is rooted in its interaction with organometallic reagents. Upon nucleophilic attack by an organolithium or Grignard reagent, a tetrahedral intermediate is formed. Unlike the transient intermediates in reactions with esters, this species is remarkably stabilized at low temperatures through the formation of a five-membered chelate between the metal cation, the carbonyl oxygen, and the N-methoxy oxygen.[1][2][7][8]

This chelation effectively sequesters the intermediate, preventing its collapse to a ketone until a deliberate aqueous or acidic workup is performed.[8][9] Because the ketone is not formed in the presence of the highly reactive organometallic reagent, the common side reaction of over-addition is completely circumvented.[1][10][11] This mechanistic hypothesis, proposed by Weinreb and Nahm, was widely accepted and later confirmed by spectroscopic and kinetic analyses.[1]

Figure 1. Comparative reaction pathways of organometallics with an acyl chloride versus a Weinreb amide.

Preparation of Weinreb Amides: A Multi-faceted Approach

The versatility of the Weinreb amide extends to its synthesis. It can be prepared from a wide range of common starting materials, allowing for seamless integration into complex synthetic routes. The vast majority of these procedures utilize the commercially available and stable salt N,O-dimethylhydroxylamine hydrochloride.[1][12][13]

Figure 2. Common synthetic pathways for the preparation of Weinreb amides.
Data Summary: Weinreb Amide Preparation
Starting MaterialKey ReagentsCausality & Field Insights
Carboxylic Acid Peptide coupling agents (CDI, DCC, EDCI, T3P, BOP) + N,O-dimethylhydroxylamine HClMost Versatile: Directly converts the acid, avoiding the need to form an acid chloride. CDI (Carbonyldiimidazole) is often preferred for its clean reaction profile, evolving only CO2 and imidazole.[14] T3P® (Propylphosphonic Anhydride) is another excellent choice for its high yields and simple workup.
Acid Chloride Pyridine or other non-nucleophilic base + N,O-dimethylhydroxylamine HClOriginal Method: Highly efficient and rapid.[1] The base is required to neutralize the HCl generated and the HCl salt of the amine. This method is ideal for robust substrates where the acid chloride is easily accessible.
Ester or Lactone AlMe₃ or i-PrMgCl + N,O-dimethylhydroxylamine HClDirect Conversion: Useful for converting esters directly. Trimethylaluminum (AlMe₃) acts as both a Lewis acid to activate the ester and a coupling reagent.[1][15] Alternatively, a non-nucleophilic Grignard like i-PrMgCl can be used to form the magnesium salt of the hydroxylamine, which then reacts with the ester.[1]
Aryl Bromide/Triflate Pd catalyst, CO (1 atm), Base + N,O-dimethylhydroxylamineAdvanced Method: Allows for the direct synthesis of aryl Weinreb amides from aryl halides via aminocarbonylation, bypassing the need for an intermediate carboxylic acid.[16]
Experimental Protocol 1: Preparation from a Carboxylic Acid using CDI

This protocol is adapted from a procedure utilizing 1,1'-Carbonyldiimidazole (CDI), which offers a mild and efficient alternative to preparing the acid chloride, especially for sensitive substrates.[14]

  • Activation: To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add CDI (1.1 equiv) in one portion at room temperature.

  • Stirring: Stir the mixture for 45-60 minutes. The completion of the activation step is often indicated by the cessation of CO₂ evolution and the formation of a clear solution.

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution in one portion.

  • Reaction: Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.[14]

Synthetic Applications: The Gateway to Ketones and Aldehydes

The primary utility of the Weinreb amide is its controlled conversion to carbonyl compounds.[9] It serves as a reliable platform for C-C bond formation and selective reduction.

Synthesis of Ketones

The reaction of a Weinreb amide with one equivalent of an organolithium or Grignard reagent is the most common and robust method for ketone synthesis.[1][17] The reaction tolerates a wide variety of functional groups in both the amide and the nucleophile, including esters, silyl ethers, and N-protected amino acids.[1]

Experimental Protocol 2: General Procedure for Weinreb Ketone Synthesis
  • Setup: To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the flask to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the organometallic reagent (e.g., Grignard reagent or organolithium, 1.1-1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. The causality here is critical: slow addition at low temperature is essential to form the stable chelated intermediate and prevent side reactions.[1]

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench: Slowly quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm & Extract: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ketone by flash column chromatography.

Synthesis of Aldehydes

Weinreb amides can be cleanly reduced to aldehydes using common metal hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1][17] Similar to the ketone synthesis, the reaction proceeds through a stable chelated intermediate that resists over-reduction to the primary alcohol.[9] The aldehyde is liberated only upon aqueous workup.

Experimental Protocol 3: Reduction of a Weinreb Amide to an Aldehyde
  • Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C or -78 °C, depending on the substrate and reagent.

  • Hydride Addition: Add the hydride reducing agent (e.g., LiAlH₄ or DIBAL-H, 1.2-1.5 equiv) dropwise. The choice of temperature and reagent can be substrate-dependent; DIBAL-H is often preferred for its milder nature.

  • Reaction: Stir the mixture at the chosen temperature for 1-3 hours, monitoring by TLC.

  • Workup (Fieser Method for LiAlH₄): Quench the reaction carefully at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure generates a granular precipitate of aluminum salts that is easily filtered.

  • Purification: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing thoroughly with an organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which is then purified by chromatography.

applications WA Weinreb Amide R-CON(OMe)Me Organometallic Organometallic Reagent (R'-MgX or R'-Li) WA->Organometallic 1. Add Nucleophile 2. H3O+ Workup Hydride Hydride Reagent (LiAlH4 or DIBAL-H) WA->Hydride 1. Reduce 2. H3O+ Workup Ketone Ketone R-CO-R' Organometallic->Ketone Aldehyde Aldehyde R-CHO Hydride->Aldehyde

Figure 3. Key synthetic transformations of Weinreb amides into ketones and aldehydes.

Advanced and Emerging Applications

The utility of the Weinreb amide continues to expand. Recent research has demonstrated its role as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the synthesis of complex ortho-substituted aromatic compounds.[18] Furthermore, solid-phase versions of the Weinreb amide have been developed, facilitating parallel synthesis and the creation of chemical libraries by simplifying purification to a simple filtration step.[19][20]

Conclusion

The Weinreb amide is a testament to the power of mechanistic understanding in synthetic design. By exploiting the formation of a stable, chelated intermediate, it provides a reliable and highly general solution to the challenge of controlled acylation. Its ease of preparation from multiple starting materials and its predictable reactivity with both organometallic and hydride reagents have solidified its status as a cornerstone functional group in the synthesis of natural products, pharmaceuticals, and advanced materials. For any scientist engaged in complex molecular construction, mastery of Weinreb amide chemistry is not just advantageous—it is essential.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 1981. [Link]
  • Mohammed, S.; Maher, K. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 2020. [Link]
  • Maher, K.; Mohammed, S. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 2019. [Link]
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
  • Salvino, J. M., et al. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 1999. [Link]
  • Martinelli, J. R.; Freckmann, D. M. M.; Buchwald, S. L. Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 2006. [Link]
  • Salvino, J. M., et al. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • How do you prepare a Weinreb amide?. TutorChase. [Link]
  • Weinreb Synthesis. ideXlab. [Link]
  • Maher, K.; Mohammed, S. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]
  • Green, N. J., et al.
  • Mohammed, S.; Maher, K. Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Seong, M. R., et al. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid.
  • van der Pijl, F., et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. European Journal of Organic Chemistry, 2016. [Link]
  • Maher, K.; Mohammed, S. Synthesis of Weinreb and their Derivatives (A Review). ProQuest, 2020. [Link]
  • Weinreb ketone synthesis. Grokipedia. [Link]
  • Z. Lu, et al. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]
  • Introduction to Weinreb amides. YouTube, 2012. [Link]
  • N,O-Dimethylhydroxylamine. Wikipedia. [Link]
  • Weinreb amides.
  • Weinreb ketone synthesis. YouTube, 2021. [Link]
  • Weinreb (ketone synthesis). Química Orgánica. [Link]
  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider Synthetic Pages, 2012. [Link]
  • Balasubramaniam, S.; Aidhen, I. S. Weinreb Amides: A Twenty-Five Year Perspective. Synthesis, 2008. [Link]
  • Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry, 2007. [Link]

Sources

Technical Guide: Physicochemical and Synthetic Profile of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed theoretical and practical overview of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document synthesizes information from structurally analogous compounds to predict its physical characteristics, propose a viable synthetic pathway, and outline robust analytical methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and evaluation of this and similar carbamate derivatives.

Introduction: The Significance of Carbamates and Weinreb Amides

Carbamates are a pivotal class of organic compounds, characterized by the R-O-C(=O)-N(R')R'' functional group. They are prominently featured in pharmaceuticals, agrochemicals, and polymers. The benzyl carbamate moiety, in particular, serves as a crucial protecting group for amines in multi-step organic synthesis, known for its stability and selective cleavage conditions.

A key feature of the target molecule is the N-methoxy-N-methylamide group, commonly known as a Weinreb amide. This functional group is highly valued in organic synthesis for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The combination of a benzyl carbamate and a Weinreb amide within a single molecular entity suggests its potential as a versatile building block in the synthesis of complex molecules, such as peptide analogues and other biologically active compounds.[1]

This guide will now delve into the predicted physicochemical properties, a proposed synthetic route, and the necessary analytical and safety protocols for this compound.

Predicted Physicochemical Properties

The physical properties of this compound are extrapolated from data on structurally related compounds. The table below summarizes these predicted characteristics.

PropertyPredicted Value / ObservationRationale based on Analogous Compounds
IUPAC Name This compoundStandard nomenclature rules
Molecular Formula C₁₂H₁₆N₂O₄Based on molecular structure
Molecular Weight 252.27 g/mol Calculated from the molecular formula
CAS Number Not assignedNo direct commercial or literature entry found
Appearance Colorless to light yellow oil or low melting solidSimilar carbamates are often oils or low-melting solids[2]
Melting Point Expected to be low, potentially near room temperatureBenzyl carbamate has a melting point of 86-89 °C[3], but the additional functional groups may lower this.
Boiling Point > 200 °C at reduced pressureHigh boiling points are characteristic of such functionalized molecules[4]
Solubility Soluble in a wide range of organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water.Based on the general solubility of carbamates and amides[5]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be envisioned through a straightforward two-step process starting from N-(benzyloxycarbonyl)glycine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Deprotonation and Methylation N-Cbz-Glycine N-Cbz-Glycine Intermediate N-(Benzyloxycarbonyl)glycine Weinreb Amide N-Cbz-Glycine->Intermediate 1 Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Intermediate 2 N_O_Dimethylhydroxylamine N,O-Dimethylhydroxylamine HCl N_O_Dimethylhydroxylamine->Intermediate 3 Base Base (e.g., NMM) Base->Intermediate 4 Intermediate_2 N-(Benzyloxycarbonyl)glycine Weinreb Amide Final_Product This compound Intermediate_2->Final_Product 1 Strong_Base Strong Base (e.g., NaH) Strong_Base->Final_Product 2 Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product 3

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(Benzyloxycarbonyl)glycine Weinreb Amide

  • Reaction Setup: To a solution of N-(benzyloxycarbonyl)glycine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-methylmorpholine (NMM) (2.5 eq).

  • Coupling: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: N-Methylation to Yield this compound

  • Reaction Setup: Dissolve the N-(Benzyloxycarbonyl)glycine Weinreb Amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C under a nitrogen atmosphere.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Characterization Workflow Diagram

G Synthesized_Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS Molecular Weight Confirmation IR FTIR Spectroscopy Synthesized_Product->IR Functional Group Identification Purity Purity Assessment (e.g., HPLC) Synthesized_Product->Purity Purity Determination

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • Signals corresponding to the benzyl group protons (~7.3 ppm, multiplet, 5H) and the benzylic CH₂ protons (~5.1 ppm, singlet, 2H).

    • A singlet for the N-methyl protons (~3.2 ppm, 3H).

    • A singlet for the O-methyl protons (~3.7 ppm, 3H).

    • A singlet for the methylene protons adjacent to the carbamate (~4.1 ppm, 2H).

  • ¹³C NMR (in CDCl₃):

    • Signals for the aromatic carbons of the benzyl group (~128-136 ppm).

    • The benzylic carbon signal (~67 ppm).

    • The carbamate carbonyl carbon (~156 ppm).

    • The amide carbonyl carbon (~170 ppm).

    • Signals for the N-methyl, O-methyl, and methylene carbons.

  • FTIR:

    • Characteristic C=O stretching frequencies for the carbamate and amide groups (~1700 cm⁻¹ and ~1650 cm⁻¹, respectively).[6]

    • N-H stretching is absent, which is a key indicator of successful N-methylation.

    • C-O stretching bands.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ ion at m/z 253.12.

    • Expected [M+Na]⁺ ion at m/z 275.10.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the potential hazards is crucial.

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][7]

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Methyl Iodide: Toxic and a potential carcinogen. Handle with extreme care.

    • EDC and HOBt: Can be skin and eye irritants.

  • Storage: Store the final product in a tightly sealed container in a cool, dry place.[8] For long-term storage, refrigeration under an inert atmosphere is recommended.[9]

Conclusion

References

  • MySkinRecipes. (n.d.). tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate.
  • Organic Syntheses. (n.d.). PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • MSDS of Benzyl (2-aminoethyl)carbamate. (n.d.).
  • Wikipedia. (n.d.). Benzyl carbamate.
  • PubChem. (n.d.). Benzyl N-(2-aminoethyl)carbamate.
  • PubChem. (n.d.). benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate.
  • eCommons. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
  • Chemical Synthesis Database. (2025). benzyl N-(2-carbamimidamido-2-oxoethyl)carbamate.

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, Low-Racemization Synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Weinreb Amides in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable intermediates in modern organic synthesis.[1][2] First reported in 1981, their significance lies in their unique reactivity profile. Unlike more reactive carbonyl species, the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation with the N-methoxy group.[3][4] This stability prevents the common problem of over-addition, allowing for the clean and high-yield synthesis of ketones from organometallic reagents (e.g., Grignard or organolithium reagents) and aldehydes via reduction with hydride sources.[1][3][4]

The target molecule, Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, is the Weinreb amide derivative of N-benzyloxycarbonyl (Cbz)-protected glycine. This compound is a versatile building block, particularly in peptide chemistry and the development of complex pharmaceutical agents, where precise, single-addition of fragments to an amino acid scaffold is required. This application note provides a detailed, field-tested protocol for the synthesis of this key intermediate, emphasizing a modern peptide coupling approach that ensures high product yield while minimizing the risk of racemization at the α-carbon.

Synthetic Strategy: HATU-Mediated Amide Coupling

The conversion of a carboxylic acid to a Weinreb amide is a standard amide bond formation. While numerous methods exist, including conversion to an acid chloride or use of carbodiimide reagents like DCC,[5][6][7] these can be harsh or lead to problematic side products. For amino acid derivatives, maintaining stereochemical integrity is paramount.

Our selected strategy employs HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as the coupling agent. This choice is underpinned by several key advantages:

  • High Efficiency: HATU is a highly reactive uronium-based coupling agent that rapidly activates the carboxylic acid, leading to fast reaction times, often at room temperature.[8]

  • Low Racemization: The mechanism of HATU involves the formation of an active OAt-ester, which is highly reactive towards amines but minimizes the conditions that lead to racemization of the chiral center.[8][9]

  • Simple Workup: The byproducts of the HATU coupling are generally water-soluble, facilitating a straightforward purification process.

The reaction proceeds by the activation of the N-Cbz-glycine carboxylic acid by HATU in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to form a highly reactive OAt-ester intermediate. This intermediate is then subjected to nucleophilic attack by the free amine of N,O-dimethylhydroxylamine (generated in situ from its hydrochloride salt by DIPEA) to furnish the desired Weinreb amide.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Purification cluster_product Final Product A N-Cbz-Glycine F 1. Acid Activation (Formation of OAt-Ester) A->F B N,O-Dimethylhydroxylamine HCl G 2. Nucleophilic Attack (Amide Bond Formation) B->G C HATU C->F D DIPEA D->B Deprotonation D->F E Anhydrous DCM E->F F->G Intermediate H 3. Aqueous Workup (Quench & Extraction) G->H Crude Product I 4. Purification (Silica Gel Chromatography) H->I J Benzyl (2-(methoxy(methyl)amino) -2-oxoethyl)carbamate I->J >95% Purity

Caption: Overall workflow for the synthesis of the target Weinreb amide.

Materials and Reagents

Proper preparation and handling of reagents are critical for success. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the active intermediate.

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount (Sample Scale)CAS No.Notes
N-Cbz-GlycineC₁₀H₁₁NO₄209.201.02.09 g (10.0 mmol)1138-80-3Starting material. Must be dry.
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.551.21.17 g (12.0 mmol)6638-79-5Hygroscopic amine salt.
HATUC₁₀H₁₅F₆N₆OP380.231.14.18 g (11.0 mmol)148893-10-1Moisture sensitive. Potent sensitizer.[10][11]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.05.23 mL (30.0 mmol)7087-68-5Use freshly distilled from CaH₂.
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mL75-09-2Anhydrous grade, stored over molecular sieves.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed141-78-6For chromatography.
n-HexaneC₆H₁₄86.18-As needed110-54-3For chromatography.
Silica GelSiO₂60.08-As needed7631-86-9230-400 mesh for column chromatography.

Detailed Experimental Protocol

Reaction Setup:

  • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Cbz-Glycine (2.09 g, 10.0 mmol).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol).

  • Add HATU (4.18 g, 11.0 mmol). Caution: Weigh HATU in a fume hood and avoid inhalation of dust or skin contact.[10][12]

  • Seal the flask with a rubber septum and purge with nitrogen for 5-10 minutes.

  • Add anhydrous Dichloromethane (DCM, 80 mL) via syringe.

  • Stir the resulting suspension at room temperature to ensure all solids are well-dispersed.

Reaction Execution:

  • Cool the flask to 0 °C using an ice-water bath.

  • Via syringe, slowly add N,N-Diisopropylethylamine (DIPEA, 5.23 mL, 30.0 mmol) to the stirred suspension over a period of 10-15 minutes. The order of addition is crucial; the base is added last to initiate the coupling.[8]

  • After the addition of DIPEA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The starting N-Cbz-Glycine (stains with ninhydrin after deprotection or viewed under UV) should be consumed, and a new, higher Rf spot corresponding to the product should appear.

Workup and Isolation:

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Dilute the mixture with an additional 50 mL of DCM.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess DIPEA.

    • Saturated aqueous NaHCO₃ (2 x 50 mL) to remove acidic byproducts.

    • Saturated aqueous NaCl (Brine) (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude oil or semi-solid.

Purification:

  • Prepare a silica gel column using a slurry of silica in a 9:1 Hexane:EtOAc mixture.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the column.

  • Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate in vacuo to afford this compound as a colorless solid or viscous oil.[13] A typical yield is 85-95%.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The data should be unambiguous and align with the expected structure.

Characterization_Logic cluster_techniques Analytical Methods cluster_data Expected Observations A Purified Product B ¹H NMR A->B C ¹³C NMR A->C D HRMS (ESI+) A->D E IR Spectroscopy A->E F Singlets for N-CH₃ (~3.2 ppm) & O-CH₃ (~3.7 ppm). Multiplets for aromatic protons. Singlet for Cbz-CH₂. B->F G Peaks for C=O (Amide & Carbamate). Peaks for N-CH₃, O-CH₃. Aromatic & Aliphatic signals. C->G H [M+Na]⁺ peak at m/z ~275.10. D->H I Strong C=O stretches (~1715 cm⁻¹ carbamate, ~1660 cm⁻¹ amide). E->I J Structure & Purity Confirmed F->J G->J H->J I->J

Sources

Synthesis Protocol for Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (N-Cbz-Glycine Weinreb Amide)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, the Weinreb amide derivative of N-Benzyloxycarbonylglycine (N-Cbz-Gly). Weinreb amides are exceptionally valuable intermediates in modern organic synthesis, prized for their ability to react cleanly with organometallic reagents to yield ketones or be selectively reduced to aldehydes.[1][2][3][4] Their utility stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition seen with other carbonyl compounds.[4][5][6] This protocol details a reliable and efficient method for preparing N-Cbz-Glycine Weinreb amide using a 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) mediated coupling, complete with mechanistic insights, a step-by-step procedure, and safety considerations.

Introduction: The Synthetic Utility of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, were first reported by Nahm and Weinreb in 1981 and have since become indispensable tools for synthetic chemists.[4] The direct conversion of carboxylic acids or their derivatives to ketones using organolithium or Grignard reagents is often plagued by low yields, as the resulting ketone is typically more reactive than the starting material and undergoes a second nucleophilic attack.[1][5] Weinreb amides elegantly circumvent this issue. The N-methoxy-N-methyl substitution allows for the formation of a stable five-membered cyclic intermediate, chelated to the metal of the organometallic reagent.[5][6] This intermediate remains intact until aqueous workup, at which point it collapses to afford the desired ketone in high yield. This stability also allows for selective reduction to aldehydes using mild reducing agents like LiAlH₄.[4][7]

The target molecule, derived from the amino acid glycine, serves as a key building block for synthesizing complex peptide analogues and other pharmacologically relevant structures containing α-amino ketone or aldehyde functionalities.[8][9] This guide presents a robust protocol for its synthesis via a standard peptide coupling reaction.

Reaction Scheme & Mechanism

The synthesis proceeds via an amide bond formation between the carboxylic acid of N-Cbz-glycine and N,O-dimethylhydroxylamine. The reaction is facilitated by the coupling agent EDC, with HOBt added as an activator and to suppress side reactions.

Overall Reaction:

Mechanism of EDC/HOBt Coupling:

The coupling process is a well-established method for forming amide bonds and involves several key steps:[10][11][12][13]

  • Activation of Carboxylic Acid: The carbodiimide (EDC) first reacts with the carboxylic acid of N-Cbz-glycine to form a highly reactive O-acylisourea intermediate. This is the rate-determining step in the reaction.[12][14]

  • Formation of HOBt Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea. This is a critical step for two reasons: it forms a more stable, yet still highly reactive HOBt-active ester, and it prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct, which is a common failure mode in carbodiimide couplings.[10][12]

  • Nucleophilic Acyl Substitution: Finally, the amine group of N,O-dimethylhydroxylamine attacks the carbonyl carbon of the HOBt-ester. This nucleophilic acyl substitution forms the desired amide bond and regenerates HOBt, which can act catalytically.[14]

EDC_HOBt_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Amide Bond Formation cluster_side_reaction Side Reaction (Minimized by HOBt) Cbz_Gly_OH N-Cbz-Glycine (R-COOH) O_Acylisourea O-Acylisourea Intermediate(Highly Reactive) Cbz_Gly_OH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester(More Stable, Suppresses Side Reactions) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct(Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement HOBt HOBt Weinreb_Amide Target Weinreb Amide(Product) HOBt_Ester->Weinreb_Amide + Amine Amine N,O-Dimethylhydroxylamine (Me(MeO)NH) Regen_HOBt HOBt (Regenerated) Weinreb_Amide->Regen_HOBt releases

Sources

Applications of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate in Advanced Peptide Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive overview and detailed protocols for the use of this compound, the N-methoxy-N-methylamide (Weinreb amide) derivative of Cbz-protected glycine. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis who seek robust methods to overcome common synthetic challenges.

Strategic Overview: The Weinreb Amide in Modern Peptide Chemistry

The synthesis of peptides, particularly long or sterically hindered sequences, is fraught with challenges. Chief among them are the risks of racemization at the α-carbon during amino acid activation and side reactions stemming from overly reactive intermediates.[1] Conventional peptide coupling reagents, while effective, generate highly reactive activated esters or anhydrides that can be susceptible to premature decomposition or epimerization, especially for sensitive residues like histidine and cysteine.[2][3]

The Weinreb amide, an N-methoxy-N-methylamide, offers a compelling solution to these issues.[4] Discovered in 1981 by Steven Weinreb and Steven Nahm, this functional group was initially developed for the synthesis of ketones from carboxylic acids without the common problem of over-addition by organometallic reagents.[5][6] This unique stability is conferred by the formation of a stable five-membered chelated tetrahedral intermediate upon nucleophilic attack.[5][7] This intermediate resists premature collapse and further reaction until acidic workup.

In peptide synthesis, this principle is elegantly repurposed. This compound (Cbz-Gly-Weinreb amide) acts as a stable, isolable, and racemization-resistant activated glycine building block. Its moderate reactivity allows for controlled peptide bond formation, minimizing side reactions and preserving chiral integrity. Furthermore, peptide Weinreb amides have emerged as highly effective thioester precursors for Native Chemical Ligation (NCL), a cornerstone technique for the chemical synthesis of proteins.[8][9]

The Core Mechanism: Why Weinreb Amides Excel

The primary advantage of the Weinreb amide lies in its reaction mechanism. When a nucleophile, such as the N-terminal amine of a peptide chain, attacks the carbonyl carbon, a tetrahedral intermediate is formed. The adjacent N-methoxy group's oxygen atom chelates the metal cation (or coordinates via hydrogen bonding) associated with the nucleophile, creating a stable five-membered ring.[5] This chelation prevents the expulsion of the methoxide group and the subsequent, often problematic, second addition of a nucleophile.[10] The desired ketone or, in this context, the new peptide bond, is only revealed upon controlled workup.

Caption: Figure 1: Mechanism of Peptide Bond Formation via a Weinreb Amide Intermediate.

Synthesis and Preparation Protocols

Protocol 1: Synthesis of this compound

This protocol describes an efficient synthesis from commercially available N-Cbz-glycine using N,N'-Carbonyldiimidazole (CDI) as the activating agent. This method avoids the need to first prepare an acid chloride, offering a milder and operationally simpler route.[11]

Materials:

  • N-Cbz-glycine

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve N-Cbz-glycine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add CDI (1.1 eq) portion-wise over 5 minutes. The evolution of CO₂ may be observed.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the acyl-imidazole intermediate.

  • Preparation of the Amine:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C and add NMM or TEA (1.2 eq) dropwise to neutralize the salt and liberate the free amine. Stir for 15 minutes.

  • Coupling Reaction:

    • Add the freshly prepared N,O-dimethylhydroxylamine solution from step 2 to the activated Cbz-glycine solution from step 1 at room temperature.

    • Stir the reaction mixture for 4-6 hours or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Workup and Purification:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and NMM), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel if necessary, typically yielding the desired this compound as a colorless oil or white solid.

Advanced Application: Weinreb Amides in Native Chemical Ligation

A powerful application of peptide Weinreb amides is their use as direct precursors for thioesters in Native Chemical Ligation (NCL).[8] This strategy bypasses the often-problematic synthesis and handling of traditional peptide thioesters. The peptide Weinreb amide is stable enough to be synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and can be used directly in the ligation reaction.[9]

Protocol 2: SPPS of a Peptide Weinreb Amide Thioester Surrogate

This protocol outlines the synthesis of a model peptide with a C-terminal Weinreb amide, ready for NCL.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Resin 1. Start with Rink Amide Resin Swell 2. Swell Resin in DMF Resin->Swell Fmoc_Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect1 Couple_AA 4. Couple Fmoc-AA-OH (HBTU/DIPEA) Fmoc_Deprotect1->Couple_AA Wash1 5. Wash (DMF) Couple_AA->Wash1 Repeat Repeat Steps 3-5 for each amino acid Wash1->Repeat Fmoc_Deprotect2 6. Final Fmoc Deprotection Repeat->Fmoc_Deprotect2 Couple_WA 7. Couple Cbz-Gly-N(OMe)Me (or other Weinreb Amide AA) Fmoc_Deprotect2->Couple_WA Wash2 8. Final Wash Couple_WA->Wash2 Cleavage 9. Cleavage from Resin (e.g., TFA Cocktail) Purify 10. HPLC Purification Cleavage->Purify Product Peptide-Weinreb Amide (Thioester Surrogate) Purify->Product cluster_0 cluster_0 cluster_0->Cleavage

Caption: Figure 2: Workflow for SPPS of a Peptide Weinreb Amide.

Procedure:

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin, and swell it in N,N-Dimethylformamide (DMF) for 15-30 minutes.[12][13]

  • Chain Elongation: Perform standard Fmoc-SPPS cycles.[14]

    • Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

    • Coupling: Couple the subsequent Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIPEA.[15]

    • Washing: Wash the resin thoroughly with DMF after each step.

  • Final Coupling: After the final Fmoc deprotection of the N-terminal residue, couple the pre-prepared this compound (or another desired N-protected amino acid Weinreb amide). Use standard coupling conditions (e.g., HATU/DIPEA or HBTU/DIPEA).

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[16]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final peptide-Weinreb amide.

Protocol 3: Native Chemical Ligation

This protocol describes the ligation of the purified peptide-Weinreb amide with a peptide containing an N-terminal cysteine residue.

Materials:

  • Purified Peptide-Weinreb amide

  • Purified N-terminal Cysteine peptide

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Phosphate buffer, pH 7.0-7.5

  • Thiol additive: 4-mercaptophenylacetic acid (MPAA) or mercaptoethanesulfonate (MESNa) (typically 2% w/v)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) (5-10 mM)

Procedure:

  • Dissolve Reactants: Dissolve the peptide-Weinreb amide (e.g., 3 mM) and the N-terminal cysteine peptide (e.g., 5 mM) in the ligation buffer.

  • Additives: Add the thiol additive (MPAA or MESNa) and TCEP to the reaction mixture. TCEP is included to ensure the cysteine thiol remains in its reduced, reactive state.

  • Reaction: Incubate the reaction mixture at room temperature or 37 °C. Monitor the progress of the ligation by RP-HPLC and/or LC-MS. Ligation reactions can take from a few hours to 24 hours depending on the sequences involved.[8]

  • Purification: Once the reaction is complete, purify the final ligated peptide product by RP-HPLC.

Data Summary: Advantages and Considerations

FeatureWeinreb Amide ApproachStandard Coupling Reagents (HBTU, HATU)Carbodiimides (DCC, DIC)
Racemization Risk Very Low. Stable intermediate protects chiral center.[17]Low to Moderate. Additives like HOAt are used to suppress it.[18]Moderate to High. Requires additives like HOBt to minimize.[3]
Reactivity Moderate and highly controllable.High. Fast coupling times.[15]High, but can lead to side reactions (e.g., urea formation).
Over-activation Avoided due to stable chelated intermediate.[5]Possible, can lead to side reactions if not controlled.Can lead to N-acylurea formation and other side products.
Handling of Hindered Residues Effective, as the stable intermediate allows for longer reaction times if needed.Generally very effective.Can be sluggish and require higher temperatures or excess reagents.
Special Applications Excellent as stable thioester surrogates for NCL.[8][9]Primarily used for direct amide bond formation.Used for direct amide bond formation and esterification.
Cost & Handling Requires synthesis of the Weinreb amide building block.Reagents are commercially available but can be expensive and potentially explosive (triazole-based).Inexpensive and widely available.

Conclusion

This compound and other amino acid Weinreb amides represent a valuable and versatile class of reagents for modern peptide synthesis. Their unique mechanism, which proceeds through a stable chelated intermediate, provides exceptional control over the coupling reaction. This translates to a significant reduction in racemization and the elimination of over-addition side products that can plague other methods. While requiring an additional synthetic step for their preparation, the resulting stability, predictability, and utility—especially as robust thioester precursors for Native Chemical Ligation—make them an indispensable tool for tackling challenging peptide sequences and enabling the total chemical synthesis of proteins.

References

  • Rao, C., & Liu, C.-F. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry. [Link][8][9]
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Rao, C., & Liu, C.-F. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry. [Link][8][9]
  • Amanote Research. (2016). Synthesis of Nα-Protected Amino/Peptide Weinreb. [Link][20]
  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC. [Link][11]
  • ElectronicsAndBooks. (n.d.). The Growing Synthetic Utility of Weinreb's Amide. [Link][6]
  • Mahdi, M. F. (2020). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical Quality Assurance. [Link][4]
  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link][18]
  • Mahdi, M. F., & Al-Jubour, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link][7]
  • MySkinRecipes. (n.d.). tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)
  • Wang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • chemtubeuk. (2012). Introduction to Weinreb amides. YouTube. [Link][10]
  • ChemistryTheMysteryofMolecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link][23]
  • AAPPTec. (n.d.). How to Synthesize a Peptide. [Link][12]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link][2]
  • Muñoz, C. C. E., et al. (2014). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link][24]
  • Gouri, G., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Johnson, T., et al. (1998). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of Peptide Research. [Link][26]
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link][14]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link][13]
  • Khan Academy. (n.d.).
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2015). Benzyl {2-[(2-(1H-Benzo[d][5][8][9]triazol-1-yl)-2-oxoethyl)
  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link][29]
  • Springer Nature Experiments. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link][30]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][32]
  • AAPPTec. (n.d.). Coupling Reagents. [Link][33]
  • Johnson, T., et al. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Tetrahedron Letters. [Link][34]

Sources

Application Note & Protocols: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Solution to a Classic Synthetic Challenge

In the realm of synthetic organic chemistry, the controlled formation of carbon-carbon bonds to produce ketones is a foundational transformation. However, the reaction of highly reactive organometallic reagents with common acylating agents, such as acid chlorides or esters, is often plagued by a persistent side reaction: over-addition. This leads to the formation of tertiary alcohols as byproducts, reducing the yield of the desired ketone and complicating purification.

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, the N-methoxy-N-methylamide derived from N-benzyloxycarbonyl (Cbz)-protected glycine, offers an elegant and robust solution to this challenge.[1][2] Commonly referred to as the Cbz-glycine Weinreb amide, this versatile building block has become an indispensable tool for the high-yield synthesis of α-amino ketones and aldehydes, which are crucial intermediates in the development of pharmaceuticals and natural products.[1][3][4]

This guide provides an in-depth look at the applications of this reagent, the mechanistic principles that ensure its unique reactivity, and detailed protocols for its synthesis and use.

Compound Profile:

PropertyValue
IUPAC Name This compound
Synonym(s) Cbz-Gly-Weinreb amide, N-Cbz-glycine Weinreb amide
CAS Number 121505-94-0[5]
Molecular Formula C₁₂H₁₆N₂O₄[5][6]
Molecular Weight 252.27 g/mol
Appearance White to off-white solid[6]
Storage Ambient temperature, in a dry, well-sealed container[6]

Part 1: The Core Directive - Why Use a Weinreb Amide?

The utility of this compound stems from the inherent stability of the N-methoxy-N-methylamide (Weinreb amide) functional group. When a strong nucleophile, such as a Grignard or organolithium reagent, adds to the amide's carbonyl group, it forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by chelation between the lithium or magnesium cation and both the newly formed oxyanion and the N-methoxy oxygen atom.[1][2][7]

This stable, five-membered chelate is the key to preventing over-addition.[2][7] It remains intact at low temperatures, preventing the collapse of the intermediate and the elimination of a leaving group. The reaction stalls at this stage until an aqueous quench is introduced, which protonates the intermediate and leads to the formation of the desired ketone.[8]

G reagents R-MgX or R-Li (Organometallic Reagent) weinreb Cbz-Gly-Weinreb Amide reagents->weinreb Nucleophilic Addition ester Traditional Acylating Agent (Ester, Acid Chloride) reagents->ester Over-addition path intermediate Stable Tetrahedral Intermediate (Chelated) weinreb->intermediate quench Aqueous Workup (e.g., H₃O⁺) intermediate->quench Stalls until quench ketone α-Amino Ketone quench->ketone overaddition Tertiary Alcohol (Over-addition Product) ketone->overaddition Second addition unstable_int Unstable Intermediate ester->unstable_int unstable_int->ketone Forms ketone, but reacts further

Figure 1. The Weinreb amide pathway to ketones avoids over-addition.

Part 2: Key Applications and Methodologies

Synthesis of N-Cbz-Protected α-Amino Ketones

The premier application of Cbz-glycine Weinreb amide is the synthesis of α-amino ketones. This transformation is highly efficient and tolerates a wide array of functional groups on the incoming nucleophile.[1] Organometallic reagents, including aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium species, can be used successfully.[1][2] This versatility makes the building block a gateway to a diverse library of α-amino ketone structures, which are valuable precursors for heterocycles and peptidomimetics.[3][9]

G start Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate step1 1. Add Organometallic Reagent (R-MgX or R-Li) in THF, -78 °C to 0 °C start->step1 step2 2. Aqueous Quench (e.g., aq. NH₄Cl or HCl) step1->step2 product N-Cbz-α-Amino Ketone step2->product

Figure 2. General workflow for α-amino ketone synthesis.
Synthesis of N-Cbz-Protected α-Amino Aldehydes

In addition to ketone synthesis, the Cbz-glycine Weinreb amide serves as an excellent precursor to N-Cbz-glycinal, a chiral α-amino aldehyde. This is achieved through controlled reduction with a hydride reagent, most commonly lithium aluminum hydride (LiAlH₄).[1][2] Just as with organometallic reagents, the Weinreb amide functionality prevents over-reduction to the corresponding amino alcohol. The reaction stops at the aldehyde stage after workup. These aldehydes are valuable intermediates, particularly in reactions like reductive amination and Wittig olefination.[2][4]

Part 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from commercially available N-Cbz-glycine using a common peptide coupling agent.

Reagents & MaterialsMWAmountMoles
N-Cbz-glycine209.2 g/mol 10.0 g47.8 mmol
N,O-Dimethylhydroxylamine HCl97.54 g/mol 5.11 g52.4 mmol
HBTU379.25 g/mol 19.9 g52.4 mmol
N,N-Diisopropylethylamine (DIPEA)129.25 g/mol 24.8 mL143.4 mmol
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add N-Cbz-glycine (10.0 g, 47.8 mmol), N,O-dimethylhydroxylamine hydrochloride (5.11 g, 52.4 mmol), and HBTU (19.9 g, 52.4 mmol).

  • Add 200 mL of dichloromethane (DCM) to the flask and stir the resulting suspension at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (24.8 mL, 143.4 mmol) dropwise to the stirring suspension over 15 minutes. Ensure the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, dilute the reaction mixture with 100 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a white solid.

Protocol 2: General Procedure for α-Amino Ketone Synthesis

This protocol provides a general method for the reaction of the Weinreb amide with a Grignard reagent.

Reagents & MaterialsAmountMoles
Cbz-glycine Weinreb amide1.0 g3.96 mmol
Grignard Reagent (e.g., 1.0 M Phenylmagnesium bromide in THF)4.4 mL4.4 mmol (1.1 eq)
Anhydrous Tetrahydrofuran (THF)20 mL-

Procedure:

  • Dissolve the Cbz-glycine Weinreb amide (1.0 g, 3.96 mmol) in anhydrous THF (20 mL) in an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (4.4 mL of a 1.0 M solution, 4.4 mmol) dropwise via syringe over 10 minutes. The internal temperature should be maintained below -70 °C.

  • After the addition, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution while stirring vigorously at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired N-Cbz-α-amino ketone.

Part 4: Trustworthiness & Validation

The protocols described are founded on well-established chemical principles of the Weinreb Ketone Synthesis, a method proven reliable across countless applications in both academic and industrial research.[1][2][10] The key to reproducibility lies in two areas:

  • Stoichiometry Control: The use of a slight excess (1.1-1.2 equivalents) of the organometallic reagent ensures complete consumption of the starting amide without promoting side reactions, thanks to the stability of the chelated intermediate.[11]

  • Temperature Management: Maintaining low temperatures (-78 °C to 0 °C) during the addition of the organometallic reagent is critical to the stability of the tetrahedral intermediate and prevents its premature breakdown.[12]

By adhering to these principles, the described methods provide a self-validating system for the reliable and high-yield synthesis of α-amino ketones and aldehydes.

References

  • The Synthesis of α-Aminoketones via Titanium Promoted Cross Electrophile Coupling of Imines with Weinreb Amides. ProQuest.
  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18, 3827-3831.
  • Wikipedia. Weinreb ketone synthesis.
  • Fehrentz, J. A., et al. (2004). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Journal of Peptide Research, 63(4), 363-8.
  • Al-Rawashdeh, N. A. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • Organic Syntheses. Procedure for the synthesis of a Weinreb amide bearing a 9-fluorenyl radical clock.
  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide).
  • Organic Syntheses. Benzyl isopropoxymethyl carbamate - an aminomethylating reagent for mannich reactions of titanium enolates.
  • Veerabhadrappa, P. S., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 999-1005.
  • Sureshbabu, V. V., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Asian Journal of Organic Chemistry, 7(12), 2476-2496.
  • Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • MySkinRecipes. tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate.
  • Treasures @ UT Dallas. Synthesis of ketones by utilizing thioesters as “radical weinreb amides”.
  • Hamby, J. M., & Hodges, J. C. (1993). α-Amino ketones from amino acids as precursors for the Knorr pyrrole synthesis. Heterocycles, 35(2), 843-856.
  • eCommons. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
  • PrepChem.com. Synthesis of Benzyl-2-[bis-(2-chloroethyl)-amino]-2-oxo-tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl-oxy-carbamate.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation.
  • Wikipedia. Benzyl carbamate.
  • Chimirri, A., et al. (1997). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry, 40(27), 4447-51.
  • PubChem - NIH. Benzyloxycarbonylglycine.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • PubChem. Benzyl N-(2-aminoethyl)carbamate.
  • ResearchGate. (2020). Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides.
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.

Sources

Application Notes and Protocols for the Cbz Deprotection of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis, prized for its stability and versatile removal options. This guide provides a detailed technical overview and field-proven protocols for the deprotection of a specific, sensitive substrate: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate. This molecule features a Weinreb amide, a valuable functional group for the synthesis of ketones and aldehydes that requires careful consideration during deprotection to prevent unwanted side reactions. We will explore and compare various deprotection methodologies, including catalytic hydrogenolysis and acid-mediated cleavage, offering detailed, step-by-step protocols, troubleshooting advice, and a discussion of the causality behind experimental choices to ensure reaction success and integrity of the Weinreb amide moiety.

Introduction: The Strategic Removal of the Cbz Group

Introduced by Bergmann and Zervas in the 1930s, the benzyloxycarbonyl (Cbz) group revolutionized peptide synthesis and remains a vital tool for chemists.[1] Its stability to a wide range of reagents, coupled with its lability under specific reductive or acidic conditions, allows for its use in complex, multi-step synthetic strategies.[1][2] The primary challenge in any deprotection step is ensuring the selective cleavage of the protecting group without affecting other sensitive functionalities within the molecule.

The substrate of interest, This compound , presents such a challenge. It contains a Weinreb amide (N-methoxy-N-methylamide), a functional group designed to react with organometallic reagents to produce ketones or aldehydes without over-addition.[3][4] This utility makes its preservation during the Cbz deprotection paramount. Weinreb amides are generally stable but can be susceptible to cleavage under harsh acidic conditions or reduction by powerful hydrides. Therefore, the selection of a Cbz deprotection protocol must be carefully tailored to be mild enough to leave the Weinreb amide intact.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to navigate this specific deprotection, ensuring high-yield recovery of the desired amine, 2-(methoxy(methyl)amino)-2-oxoacetamide.

Analysis of the Substrate: Key Functional Groups

A successful deprotection strategy begins with a thorough understanding of the substrate's reactivity.

  • Cbz (Benzyloxycarbonyl) Group: The target for removal. It is susceptible to hydrogenolysis (cleavage by hydrogen) and strong acids.[1]

  • Weinreb Amide (N-methoxy-N-methylamide): The sensitive functional group to be preserved. It is relatively stable to mild acids and bases and is not typically reduced under the conditions of catalytic hydrogenolysis.[5][6] However, strong acids like HBr in acetic acid could potentially lead to hydrolysis, and care must be taken.

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method is critical. The ideal method will be efficient, high-yielding, and, most importantly, chemoselective. Below is a comparison of common methods evaluated for their suitability with our target substrate.

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Weinreb Amide Compatibility
Catalytic Hydrogenolysis H₂, Pd/C (or Pd(OH)₂/C) in MeOH, EtOH, or EtOAcExtremely mild, neutral pH, clean byproducts (toluene and CO₂), high yields.[1]Highly Compatible: This is the recommended method. The Weinreb amide is stable under these conditions. Safety concerns with H₂ gas must be managed.
Catalytic Transfer Hydrogenolysis Ammonium formate, formic acid, or cyclohexene with Pd/CAvoids pressurized H₂ gas, making it safer and more convenient for many labs.[7] Often provides excellent selectivity.Highly Compatible: Offers the same benefits as standard hydrogenolysis with enhanced operational safety. An excellent alternative.
Acid-Mediated Cleavage HBr in Acetic Acid (AcOH)Fast and effective for substrates incompatible with hydrogenation.Use with Caution: This method is harsh.[1] There is a significant risk of hydrolyzing the Weinreb amide. Should only be considered if hydrogenolysis fails.
Lewis Acid-Mediated Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP)An alternative acid-based method that can be effective for certain substrates.[8]Use with Caution: Similar to HBr/AcOH, the Lewis acidity may compromise the Weinreb amide. Requires careful optimization and monitoring.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMACA newer, mild method suitable for substrates with functionalities sensitive to both reduction and acid.[8]Potentially Compatible: A good alternative for complex molecules, though less common than hydrogenolysis. The basic conditions are unlikely to affect the Weinreb amide.

Based on this analysis, Catalytic Hydrogenolysis is the premier choice due to its mild, neutral conditions which ensure the integrity of the Weinreb amide.

Recommended Protocols & Experimental Workflows

The following protocols are designed to be self-validating, incorporating reaction monitoring to ensure success.

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas (Recommended)

This method is the gold standard for Cbz deprotection due to its clean reaction profile and mild conditions.

Materials and Reagents

ReagentPurposeTypical Amount
This compoundSubstrate1.0 equivalent
10% Palladium on Carbon (Pd/C)Catalyst5-10 mol%
Methanol (MeOH) or Ethanol (EtOH)Solvent10-20 mL per gram of substrate
Hydrogen (H₂) GasReducing AgentBalloon or H₂ cylinder
Celite®Filtration AidAs needed

Step-by-Step Procedure

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Do not add to a dry flask or allow it to dry on filter paper exposed to air.

  • Hydrogenation: Seal the flask, then evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle three times. Finally, evacuate and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-16 hours). A key indicator is the disappearance of the UV-active Cbz-protected starting material.

  • Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with a small amount of methanol. Caution: Quench the catalyst on the filter paper with water before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, 2-(methoxy(methyl)amino)-2-oxoacetamide. The product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis (Alternative)

This protocol offers a safer alternative by generating hydrogen in situ, avoiding the need for a pressurized gas cylinder.

Materials and Reagents

ReagentPurposeTypical Amount
This compoundSubstrate1.0 equivalent
10% Palladium on Carbon (Pd/C)Catalyst5-10 mol%
Ammonium Formate (HCO₂NH₄)Hydrogen Donor3-5 equivalents
Methanol (MeOH) or Ethanol (EtOH)Solvent10-20 mL per gram of substrate
Celite®Filtration AidAs needed

Step-by-Step Procedure

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in methanol in a round-bottom flask.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol%), followed by ammonium formate (3-5 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often faster than with H₂ gas (typically 1-4 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate as described in Protocol 1.

Visualization of Workflows and Mechanisms

Visual aids are crucial for understanding experimental logic and chemical transformations.

Decision Workflow for Cbz Deprotection

start Start: Cbz-Protected Weinreb Amide Substrate check_h2 Is H₂ gas setup available and acceptable? start->check_h2 protocol1 Protocol 1: Catalytic Hydrogenolysis (H₂/Pd/C) check_h2->protocol1 Yes protocol2 Protocol 2: Catalytic Transfer Hydrogenolysis check_h2->protocol2 No check_fail Did Hydrogenolysis Fail? protocol1->check_fail protocol2->check_fail protocol3 Protocol 3 (Caution): Acidic Cleavage (HBr/AcOH) Monitor Weinreb Amide stability! check_fail->protocol3 Yes end End: Deprotected Amine check_fail->end No protocol3->end

Caption: Decision tree for selecting the optimal Cbz deprotection method.

Mechanism of Catalytic Hydrogenolysis

sub Cbz-Protected Amine (R-NH-Cbz) complex1 Adsorption onto Catalyst Surface sub->complex1 h2 H₂ h2->complex1 pdc Pd/C (Catalyst Surface) complex2 Pd-H Species Formation complex1->complex2 Oxidative Addition toluene Toluene complex1->toluene complex3 Intermediate: Carbamic Acid (R-NH-COOH) complex2->complex3 Hydrogenolysis (C-O Cleavage) amine Free Amine (R-NH₂) complex3->amine Spontaneous Decarboxylation co2 CO₂ complex3->co2

Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section provides solutions to common problems.

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Poor Catalyst Activity: The Pd/C catalyst may be old or from a poor-quality batch.Use a fresh, high-quality catalyst. Consider Pearlman's catalyst (Pd(OH)₂/C) for difficult substrates.
Catalyst Poisoning: Trace impurities, especially sulfur-containing compounds, can deactivate the catalyst.[9]Ensure the starting material is highly pure. If sulfur is present in the molecule, hydrogenolysis may not be suitable.
Insufficient Hydrogen: For H₂ gas reactions, atmospheric pressure may be insufficient.Increase hydrogen pressure (e.g., to 50 psi) using appropriate equipment.
Formation of Side Products N-Benzylation: Under certain conditions, the liberated benzyl group can alkylate the product amine.This is less common with Cbz groups than benzyl (Bn) ethers but can be suppressed by ensuring complete reaction or adding a small amount of a weak acid like acetic acid to protonate the product amine.
Weinreb Amide Reduction: Extremely unlikely under standard hydrogenolysis but a theoretical concern with overly aggressive conditions.Confirm the identity of byproducts via LC-MS. Stick to recommended reaction conditions (room temperature, atmospheric pressure).
Difficulty in Catalyst Filtration Fine Catalyst Particles: Some batches of Pd/C contain very fine particles that can pass through standard filter paper.Use a dense pad of Celite® for filtration. A membrane filter (e.g., 0.45 µm PTFE) can also be effective.

Conclusion

The deprotection of this compound can be achieved efficiently and cleanly with careful selection of the reaction methodology. Catalytic hydrogenolysis, either with H₂ gas or via transfer hydrogenation, stands out as the most reliable and chemoselective method , ensuring the preservation of the valuable Weinreb amide functionality. By understanding the substrate's reactivity and following the detailed protocols and troubleshooting guides presented, researchers can confidently perform this transformation, paving the way for subsequent synthetic steps in their research and development programs.

References

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Hould, D. (2020).
  • Bentabed, A., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(1), 1-5. [Link]
  • Singh, J., et al. (2002). The Growing Synthetic Utility of Weinreb’s Amide. Journal of the Indian Chemical Society, 79(12), 947-954. [Link]
  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]
  • Maher, K., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
  • Mohammed, S., et al. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Craik, D. J. (2011). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Australian Journal of Chemistry, 64(4), 450-454. [Link]
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
  • Fernández-Ibáñez, M. A., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8202-8207. [Link]
  • Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326. [Link]
  • Cole-Hamilton, D. J. (2003). Catalytic Hydrogenation of Amides. Science, 302(5642), 72-73. [Link]
  • Pirol, S., et al. (2007). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 12(6), 1293-1309. [Link]
  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736-3740. [Link]
  • Mándi, A., et al. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. International Journal of Molecular Sciences, 20(3), 693. [Link]
  • Ackermann, L., et al. (2012). Ruthenium-Catalyzed C–H Oxygenation on Aryl Weinreb Amides. Organic Letters, 14(15), 3894-3897. [Link]
  • Wang, D., et al. (2015). Pd-Catalyzed C–H Arylation of Weinreb Amides. Organic Letters, 17(24), 6126-6129. [Link]
  • Ota, A., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14756-14763. [Link]

Sources

Application Note: A Detailed Protocol for the Selective Reduction of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Amino aldehydes are highly valuable chiral building blocks in synthetic organic chemistry, serving as critical precursors for a wide range of pharmaceuticals and natural products. Their synthesis, however, is often complicated by the propensity of the aldehyde functional group to undergo further reduction to the corresponding alcohol. The Weinreb-Nahm amide offers an elegant and robust solution to this challenge. This application note provides a comprehensive guide and a field-proven protocol for the selective reduction of a carbamate-protected amino acid derivative, Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, to its corresponding aldehyde. We will delve into the mechanistic basis for the reaction's selectivity, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting.

Introduction: The Synthetic Challenge and the Weinreb Amide Solution

The direct reduction of carboxylic acid derivatives like esters or standard amides to aldehydes is notoriously difficult. Powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) typically reduce these functionalities completely to alcohols or amines, respectively.[1] This occurs because the initially formed aldehyde is more reactive than the starting material, leading to a rapid second hydride addition.[2]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, was developed by Steven M. Weinreb and Steven Nahm in 1981 to overcome this very problem.[3] Its unique structure facilitates the formation of a stable, chelated tetrahedral intermediate upon addition of a hydride reagent (or an organometallic reagent).[2][4][5] This intermediate is stable at low temperatures and does not collapse to form the aldehyde until acidic aqueous workup.[4] This temporal separation of the aldehyde formation from the presence of the active reducing agent is the key to preventing over-reduction and isolating the desired aldehyde in high yield.[2][6] This methodology is widely applicable and tolerates a variety of functional groups, including N-protected amino acids.[3][7]

This guide focuses on the reduction of this compound, a derivative of Cbz-protected glycine, which is a common step in the synthesis of more complex molecules.

The Reaction Mechanism: Why the Weinreb Amide Works

The remarkable selectivity of the Weinreb amide reduction stems from the formation of a five-membered cyclic chelate with the metal ion from the hydride reagent (e.g., Li⁺ or Al³⁺).

  • Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Formation: This forms a tetrahedral intermediate. Unlike the intermediate from a standard amide or ester, the oxygen atom of the N-methoxy group and the newly formed alkoxide coordinate to the aluminum atom.

  • Stabilization: This coordination forms a stable five-membered ring chelate.[2][6] This chelated intermediate is the "resting state" of the reaction and is unreactive towards further hydride addition. It remains stable at low temperatures, effectively protecting the carbonyl group.

  • Workup and Collapse: During the aqueous workup, the chelating metal is removed, and the tetrahedral intermediate is hydrolyzed. It then collapses, eliminating the N-methoxy-N-methylamine moiety to release the final aldehyde product.

G start Weinreb Amide + LiAlH₄ intermediate Stable Chelated Tetrahedral Intermediate start->intermediate 1. Hydride Attack 2. Chelation p1 intermediate->p1 workup Aqueous Workup (e.g., H₃O⁺) p2 workup->p2 product Aldehyde Product side_product H(Me)NOMe p1->workup Quench p2->product p2->side_product Elimination

Caption: The Weinreb amide reduction pathway.

Experimental Protocol

This protocol details the reduction of this compound using Lithium Aluminum Hydride (LiAlH₄).

Reaction Scheme: (Image of the chemical reaction: Cbz-NH-CH₂-C(=O)N(Me)OMe reacting with LiAlH₄ in THF, followed by workup to yield Cbz-NH-CH₂-CHO)

Materials and Reagents
  • Starting Material: this compound

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quenching/Workup:

    • Deionized Water (H₂O)

    • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Equipment:

    • Round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Argon or Nitrogen gas supply with manifold

    • Syringes

    • Low-temperature bath (Dry ice/acetone or cryocooler)

    • Separatory funnel

    • Rotary evaporator

Key Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0 °CBalances reaction rate with intermediate stability. Lower temperatures (-78 °C) can be used but are often not necessary.
Solvent Anhydrous THFEthereal solvent required for LiAlH₄ stability and solubility. Must be rigorously dry.
Equivalents of LiAlH₄ 1.0 - 1.5 eq.A slight excess ensures complete conversion. Significant excess can promote over-reduction, especially at higher temperatures.
Concentration ~0.1 - 0.2 MA practical concentration for managing reaction exotherm and ensuring efficient stirring.
Reaction Time 15 - 45 minTypically a rapid reaction. Monitor by TLC for disappearance of starting material.
Atmosphere Inert (Argon or N₂)LiAlH₄ reacts violently with water and oxygen. Anhydrous and anaerobic conditions are critical for safety and success.[8]
Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Oven-dry glassware and cool under inert gas. prep2 Dissolve Weinreb amide in anhydrous THF. prep1->prep2 react1 Cool solution to 0 °C. prep2->react1 react2 Add LiAlH₄ solution dropwise over 15 min. react1->react2 react3 Stir at 0 °C. Monitor by TLC. react2->react3 workup1 Quench sequentially with H₂O, 15% NaOH, H₂O. react3->workup1 workup2 Warm to RT, stir until white precipitate forms. workup1->workup2 workup3 Filter solids, wash with EtOAc. workup2->workup3 workup4 Extract, wash with brine, dry, and concentrate. workup3->workup4 end end workup4->end Crude Aldehyde

Caption: Experimental workflow for Weinreb amide reduction.

  • Preparation:

    • Place a round-bottom flask containing a magnetic stir bar in an oven (>100 °C) for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.

    • To the flask, add this compound (1.0 eq.).

    • Add anhydrous THF via syringe to achieve a concentration of ~0.1 M. Stir until the solid is fully dissolved.

  • Reduction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add the 1.0 M solution of LiAlH₄ in THF (1.2 eq.) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C. An initial exotherm may be observed.

    • Stir the reaction mixture at 0 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 15 minutes, eluting with a 1:1 mixture of Hexanes:Ethyl Acetate. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Workup (Fieser Procedure):

    • CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.

    • While maintaining the temperature at 0 °C, slowly and carefully add the following reagents sequentially in a dropwise manner. If the starting scale is X grams of LiAlH₄, add:

      • X mL of deionized water.

      • X mL of 15% w/v aqueous NaOH.

      • 3X mL of deionized water.

    • After the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.

    • Filter the slurry through a pad of Celite®, washing the flask and the filter cake thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Note: The product aldehyde may be somewhat volatile, so avoid excessive heating of the water bath (<30 °C).

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Over-reduction to Alcohol • Temperature was too high.• Quench was not performed at low temperature.• Excess LiAlH₄ was used.• Maintain strict temperature control (0 °C or lower).• Always quench the reaction before warming to room temperature.• Use a maximum of 1.5 equivalents of the hydride reagent.
Incomplete Reaction • Insufficient LiAlH₄.• LiAlH₄ reagent has degraded due to moisture exposure.• Poor quality anhydrous solvent.• Ensure accurate stoichiometry.• Use a fresh bottle of LiAlH₄ solution or titrate the solution before use.• Use freshly distilled THF or a new bottle from a reputable supplier.
Low Isolated Yield • Product is volatile and was lost during concentration.[9]• Inefficient extraction from the aqueous layer.• The product may be somewhat water-soluble.• Use minimal heat during rotary evaporation.• Perform multiple extractions (at least 3x) of the aqueous layer with ethyl acetate.• Ensure the aqueous layer is saturated with NaCl (brine wash) to reduce the solubility of the organic product.
Difficult Filtration • A gelatinous precipitate formed during workup instead of a granular solid.• This often results from an incorrect ratio of quenching reagents. Ensure the Fieser workup ratios (1:1:3 by volume relative to mass of LiAlH₄) are followed precisely and allow for sufficient stirring time after quenching.

Conclusion

The Weinreb amide reduction is a highly reliable and effective method for the synthesis of aldehydes from carboxylic acid derivatives, especially for sensitive substrates like protected amino acids. By leveraging the stability of the chelated tetrahedral intermediate, this protocol for the reduction of this compound consistently provides the desired β-amino aldehyde while avoiding common side reactions like over-reduction. Strict adherence to anhydrous conditions and careful control of temperature are paramount to achieving high yields and purity. This method remains a cornerstone of modern organic synthesis for its efficiency and broad applicability.

References

  • Weinreb ketone synthesis. Wikipedia. [Link]
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
  • Weinreb amides.Current Protocols in Nucleic Acid Chemistry. [Link]
  • Recent Developments in Weinreb Synthesis and their Applications.International Journal of Scientific & Engineering Research. [Link]
  • Lithium Aluminum Hydride (LiAlH4)
  • Asymmetric synthesis and applications of β-amino Weinreb amides: asymmetric synthesis of (S)-coniine.
  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents.eScholarship, University of California. [Link]
  • Weinreb Amides in Organic Synthesis.SlideShare. [Link]
  • Synthesis of Weinreb and their Derivatives (A Review).Oriental Journal of Chemistry. [Link]
  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents.
  • Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA).
  • Reduction of Amides to Amines. Master Organic Chemistry. [Link]
  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.Organic Letters. [Link]
  • Reduction of Amides using LiAlH4 to amines.University of Calgary. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents.eScholarship, University of California. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Weinreb Ketone Synthesis.Organic Chemistry Portal. [Link]
  • Reductions with Lithium Aluminium Hydride.University of Sheffield. [Link]
  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole.Semantic Scholar. [Link]

Sources

Grignard reaction with Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Grignard Reaction with Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate for the Synthesis of α-Amino Ketones

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry, enabling the efficient formation of ketones from carboxylic acid derivatives without the common issue of over-addition.[1][2] This protocol details the application of this reaction to this compound, a Cbz-protected glycine Weinreb amide, serving as a robust platform for the synthesis of α-amino ketones. These products are pivotal intermediates in the development of peptidomimetics, enzyme inhibitors, and other pharmaceutically active compounds. This document provides a detailed mechanistic overview, a step-by-step experimental protocol, key optimization parameters, and a comprehensive troubleshooting guide to ensure reliable and reproducible execution.

Scientific Foundation and Mechanism

The remarkable success of the Grignard reaction with N-methoxy-N-methylamides (Weinreb amides) lies in the formation of a uniquely stable tetrahedral intermediate.[3] Unlike the reaction with esters or acid chlorides, where the initial intermediate rapidly collapses and undergoes a second nucleophilic attack to yield a tertiary alcohol, the Weinreb amide intermediate is stabilized by chelation.[2]

The reaction proceeds as follows:

  • Nucleophilic Attack: The Grignard reagent (R-MgX) adds to the carbonyl carbon of the Weinreb amide.

  • Chelate Formation: The carbonyl oxygen and the N-methoxy oxygen coordinate to the magnesium ion, forming a stable five-membered ring chelate.[2][4]

  • Stability at Low Temperature: This chelated intermediate is stable at low temperatures, preventing its collapse and subsequent over-addition, even in the presence of excess Grignard reagent.[3][5]

  • Hydrolytic Workup: Upon aqueous acidic workup (e.g., with NH₄Cl or dilute HCl), the chelate is hydrolyzed, collapsing to release the desired ketone product.

The benzyloxycarbonyl (Cbz) protecting group is well-suited for this reaction, as it is generally stable under the nucleophilic, non-protic conditions of the Grignard reaction, ensuring the integrity of the α-amino functionality.[6][7]

Weinreb_Grignard_Mechanism Figure 1: Mechanism of Weinreb-Nahm Ketone Synthesis cluster_reactants Reactants cluster_intermediate Reaction cluster_products Workup Products Start Cbz-Protected Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate + R-MgX (Nucleophilic Attack) Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Ketone α-Amino Ketone Intermediate->Ketone Aqueous Workup (e.g., aq. NH4Cl) SideProduct Mg Salts + Me(MeO)NH Intermediate->SideProduct

Figure 1: Mechanism of Weinreb-Nahm Ketone Synthesis

Synthesis of Starting Material

The substrate, this compound, is readily prepared from commercially available Cbz-glycine. Various peptide coupling reagents can be employed for this transformation.[8] A common and efficient method involves activating the carboxylic acid with a reagent like N,N'-Carbonyldiimidazole (CDI) or using a chlorinating agent to form the acid chloride in situ, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[6][9]

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of an aryl or alkyl Grignard reagent to this compound.

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried or oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical StoichiometryNotes
This compoundC₁₂H₁₆N₂O₄252.271.0 eqSubstrate, must be dry.
Grignard Reagent (e.g., Phenylmagnesium Bromide)Varies (e.g., C₆H₅MgBr)Varies1.2 - 1.5 eqCommercially available solution in THF or Et₂O. Titrate before use.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~0.2 M concentrationSolvent, freshly distilled from Na/benzophenone or from a solvent system.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49ExcessQuenching solution.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Extraction solvent.
Brine (Saturated Aqueous NaCl)NaCl58.44-Washing solution.
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ or Na₂SO₄--Drying agent.
Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Flame-dry glassware under vacuum B Establish inert atmosphere (N2 or Ar) A->B C Dissolve Weinreb amide in anhydrous THF B->C D Cool solution to -78 °C or 0 °C C->D E Add Grignard reagent dropwise D->E F Stir and monitor by TLC E->F G Quench with sat. aq. NH4Cl at low temp. F->G H Extract with Ethyl Acetate G->H I Wash organic layer (H2O, Brine) H->I J Dry (Na2SO4), filter, and concentrate I->J K Purify by flash chromatography J->K

Figure 2: Experimental Workflow Diagram
Step-by-Step Procedure
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (to make a ~0.2 M solution) via cannula or syringe and stir until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C for many Grignard reagents, but -78 °C may be required for highly reactive ones to prevent side reactions).

  • Grignard Addition: Add the Grignard reagent solution (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the same temperature for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% EtOAc in Hexanes).

  • Quenching: Once the reaction is complete (or no further conversion is observed), slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at the low temperature. Caution: The quench can be exothermic.[10]

  • Extraction: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Dilute with ethyl acetate and water. Separate the layers.

  • Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure α-amino ketone.

Optimization and Critical Parameters

  • Temperature Control: Maintaining a low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions. While 0 °C is often sufficient, reactions with very reactive Grignard reagents or sensitive substrates may benefit from being run at -78 °C.[10]

  • Grignard Reagent Quality: The concentration of Grignard reagents can decrease over time. It is highly recommended to titrate the reagent before use to ensure accurate stoichiometry. An excess (1.2-1.5 eq) is typically used to ensure complete conversion of the starting material.[5]

  • Solvent: Anhydrous THF is the most common solvent due to its ability to solvate the Grignard reagent effectively. Anhydrous diethyl ether is also a suitable alternative. The use of rigorously dried solvents is mandatory.

  • Inverse Addition: For particularly sensitive substrates, an inverse addition protocol (adding the Weinreb amide solution to the Grignard reagent solution) can sometimes be beneficial, although this is less common.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Grignard reagent (degraded by moisture/air).2. Wet solvent or glassware.3. Starting material contains acidic protons (e.g., residual carboxylic acid).1. Titrate the Grignard reagent before use or use a fresh bottle.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Purify the Weinreb amide to ensure it is free of acidic impurities.
Formation of Tertiary Alcohol (Over-addition) 1. Reaction temperature was too high, causing premature collapse of the chelated intermediate.2. The specific substrate/reagent combination leads to a less stable intermediate.1. Repeat the reaction at a lower temperature (e.g., -78 °C).2. Add the Grignard reagent more slowly to maintain a low internal temperature.3. Ensure a rapid, low-temperature quench.[10]
Recovery of Starting Material 1. Insufficient Grignard reagent was added.2. Grignard reagent was quenched by adventitious water or acidic impurities.1. Titrate the Grignard reagent and use a slight excess (e.g., 1.2 eq).2. Consider adding a second portion of the Grignard reagent after initial stirring if TLC shows significant starting material remaining.
Complex Product Mixture 1. Reaction warmed up uncontrollably.2. The Grignard reagent is unstable and undergoing side reactions (e.g., β-hydride elimination).3. Potential attack on the Cbz protecting group (rare).1. Improve temperature control and slow the rate of addition.2. Use a freshly prepared or high-quality commercial Grignard reagent.3. If Cbz cleavage is suspected (unlikely), consider an alternative N-protecting group like Boc, though Cbz is generally robust.[11]

References

  • Wikipedia. Weinreb ketone synthesis.
  • Deng, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • El-Malah, A. A. (2021).
  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Organic & Biomolecular Chemistry.
  • Szostak, M., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.
  • Lindsley, C. W., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • Organic Syntheses. (2024). Grignard additions to Weinreb amide. Organic Syntheses, 101, 61-77.
  • Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry.
  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC.
  • ResearchGate. Optimization of the addition of 2a to 3a.
  • Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications.
  • ChemRxiv. (2020). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction.
  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
  • El-Malah, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • Reddit. Overaddition of grignard to weinreb amide.
  • Lalancette, R. A., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics.
  • Davies, S. G., et al. (2000). Asymmetric synthesis and applications of beta-amino Weinreb amides. PubMed.
  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide).
  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
  • ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.
  • Chemistry Stack Exchange. Reactions of Grignard Reagents with amides.
  • Reddit. Grignard troubleshoot.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

Experimental Procedure for the N-Alkylation of Benzyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of carbamates is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Benzyl carbamate, featuring the ubiquitous benzyloxycarbonyl (Cbz or Z) protecting group, serves as a critical intermediate for the synthesis of primary amines.[1][2] Its subsequent N-alkylation provides a robust pathway to secondary amines after deprotection. This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key experimental parameters, and step-by-step protocols for the successful N-alkylation of benzyl carbamates. We emphasize the causality behind procedural choices to empower scientists with the ability to adapt and troubleshoot these methods effectively.

Theoretical Background and Mechanistic Insight

The N-alkylation of a benzyl carbamate is fundamentally a nucleophilic substitution reaction. The process can be broken down into two primary mechanistic steps, as illustrated below.

Deprotonation: Formation of the Carbamate Anion

The nitrogen atom in a carbamate is significantly less basic and nucleophilic than in a corresponding amine due to the electron-withdrawing effect of the adjacent carbonyl group.[2] However, this effect also renders the N-H proton acidic enough to be removed by a suitable base. The choice of base is critical; it must be strong enough to deprotonate the carbamate quantitatively without promoting undesirable side reactions, such as hydrolysis of the carbamate ester.

Strong, non-nucleophilic bases are ideal for this purpose. Sodium hydride (NaH) is a classic and highly effective choice, reacting irreversibly to form the sodium salt of the carbamate and hydrogen gas.[3][4] Milder bases, such as cesium carbonate (Cs₂CO₃), are also highly effective and offer handling advantages over pyrophoric NaH.[5]

Nucleophilic Attack: The SN2 Reaction

The resulting carbamate anion is a potent nitrogen nucleophile. It readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically an alkyl halide.[3][6] The reaction proceeds with inversion of configuration if the electrophilic carbon is a stereocenter. The reactivity of alkyl halides follows the expected trend for SN2 reactions: I > Br > Cl.

Diagram: General Mechanism of N-Alkylation The following diagram outlines the two-step mechanistic pathway for the N-alkylation of benzyl carbamate.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation carbamate Benzyl Carbamate (R-NH-Cbz) anion Carbamate Anion ([R-N-Cbz]⁻) carbamate->anion Deprotonation base Base (e.g., NaH) base->anion h2 H₂ Gas anion->h2 anion_ref Carbamate Anion alkyl_halide Alkyl Halide (R'-X) product N-Alkyl Benzyl Carbamate (R-NR'-Cbz) alkyl_halide->product halide_ion Halide Ion (X⁻) product->halide_ion anion_ref->product SN2 Attack

Caption: Mechanism of base-mediated N-alkylation of carbamates.

Core Protocol: N-Alkylation using Sodium Hydride

This protocol provides a reliable method for the N-alkylation of benzyl carbamate using sodium hydride as the base and an alkyl bromide as the electrophile.

Materials and Equipment
  • Reagents: Benzyl carbamate, Sodium hydride (60% dispersion in mineral oil), Alkyl halide (e.g., benzyl bromide), Anhydrous N,N-Dimethylformamide (DMF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Ethyl acetate, Hexanes, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen inlet/outlet (balloon or manifold), Syringes, Ice-water bath, Separatory funnel, Rotary evaporator, Silica gel for column chromatography.

Safety Precautions
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture. Quench any residual NaH carefully.

  • DMF: DMF is a potential teratogen. Avoid inhalation and skin contact.

  • Alkyl Halides: Many alkyl halides are lachrymators and toxic. Handle in a well-ventilated fume hood.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and septum, add benzyl carbamate (1.0 eq.). Purge the flask with nitrogen.

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the carbamate) via syringe. Stir the solution at room temperature until the carbamate is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion, 1.2 eq.) portion-wise over 10-15 minutes. Causality: Adding NaH slowly at 0 °C controls the rate of hydrogen gas evolution and prevents an exothermic reaction. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The reaction mixture should become a clear solution or a fine suspension of the sodium salt.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe. Causality: A slight excess of the alkylating agent ensures complete consumption of the carbamate anion. The dropwise addition at low temperature helps to manage any exothermicity of the SN2 reaction.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) by taking small aliquots. A typical mobile phase is 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting benzyl carbamate. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaH. Causality: Saturated NH₄Cl is a mild proton source that safely neutralizes the reactive NaH and any remaining carbamate anion without hydrolyzing the product.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove the DMF solvent and inorganic salts. The NaHCO₃ wash ensures any acidic byproducts are removed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford the pure N-alkylated benzyl carbamate.

Diagram: Experimental Workflow The following diagram provides a high-level overview of the experimental protocol.

G start Setup (Carbamate in Flask) deprotonation Deprotonation (Add NaH in DMF at 0°C) start->deprotonation alkylation Alkylation (Add Alkyl Halide at 0°C) deprotonation->alkylation monitor Reaction & Monitoring (Stir at RT, check TLC) alkylation->monitor workup Workup (Quench, Extract, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the N-alkylation of benzyl carbamate.

Data Presentation: Comparative Reaction Conditions

The choice of base and solvent can be adapted based on substrate sensitivity and available laboratory resources.

BaseSolventAlkylating AgentTemp.Key Considerations & BenefitsReference
NaH DMF, THFAlkyl Halides0 °C to RTHighly effective and irreversible; requires inert atmosphere and careful handling.[3][4]
Cs₂CO₃ Acetonitrile (ACN), DMFAlkyl HalidesRT to 80 °CMilder, non-pyrophoric base; easy to handle. TBAI can be used as a co-catalyst.[5]
K₂CO₃ Acetonitrile (ACN), DMFAlkyl Halides50 °C to RefluxInexpensive and common base; often requires higher temperatures.[4][7]

Alternative Methodology: The Mitsunobu Reaction

For cases where the desired alkyl group is sourced from an alcohol rather than a halide, the Mitsunobu reaction is an exceptionally powerful alternative.[8][9]

  • Principle: This reaction couples an alcohol with a suitable N-nucleophile (like benzyl carbamate) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]

  • Mechanism: The alcohol is activated in situ, and the reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's carbon center.

  • Advantages: Allows for the use of a wide range of alcohols as alkylating agents and occurs under mild, neutral conditions.

  • Considerations: The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) which must be removed during purification, a non-trivial challenge in many cases.[8]

Trustworthiness: Protocol Validation and Product Characterization

A protocol is only as reliable as its method of validation. The following steps are crucial for confirming the successful synthesis of the target compound.

  • Reaction Monitoring: As described in the core protocol, TLC is the primary tool for monitoring the reaction's progress. Comparing the reaction mixture to spots of the starting material and (if available) the expected product confirms the conversion.

  • Purification: Column chromatography is essential for isolating the desired product from unreacted starting materials, excess reagents, and any side products.

  • Structural Confirmation: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. Key indicators of success include the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.

    • Mass Spectrometry (MS): Confirms the molecular weight of the N-alkylated product.

References

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [Link]
  • Toshio, T., et al. (2009). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 50(26), 3453-3455. [Link]
  • Wang, X., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. RSC Advances, 13(28), 19145-19149. [Link]
  • Douglas, C. J., et al. (2012). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates.
  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
  • Meyer, H., et al. (2008).
  • Xu, Z. J., et al. (2000). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Journal of Organic Chemistry, 65(23), 7707-7715. [Link]
  • Alves, M. J., et al. (2015). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 5(3), 2099-2110. [Link]
  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham ePrints. [Link]
  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538–8543. [Link]
  • Wikipedia. (n.d.).
  • El-Subbagh, H. I., et al. (2016). N-Dealkylation of Amines. Molecules, 21(1), 125. [Link]
  • Fujita, K., et al. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron, 65(18), 3624-3628. [Link]
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • INNO PHARMCHEM CO.,LTD. (2026).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
  • Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6523. [Link]

Sources

Application Note & Protocols: The Use of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for precision and control in bioconjugation is paramount. The choice of linker chemistry is a critical decision that dictates the stability, homogeneity, and ultimately, the efficacy of the resulting bioconjugate. This guide introduces Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate , a versatile linker that leverages the unique properties of Weinreb-Nahm amides to offer a robust and controllable platform for conjugating molecules to proteins, antibodies, and other biomolecules.

We will delve into the underlying chemistry, provide detailed protocols, and offer insights gleaned from extensive experience in the field of chemical biology and drug development.

Introduction: Overcoming the Challenges of Traditional Bioconjugation

Traditional bioconjugation methods, while widely used, often present challenges in controlling stoichiometry and can result in heterogeneous mixtures. The reactivity of common targets, such as lysine residues, can lead to multiple conjugations per biomolecule. This compound introduces a sophisticated approach that addresses these limitations. At its core is the Weinreb-Nahm amide , a functional group renowned in organic synthesis for its ability to react with organometallic reagents and hydrides to form ketones and aldehydes, respectively, without the common problem of over-addition.[1][2]

The major advantage of the Weinreb-Nahm amide lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[3][4] This intermediate prevents the unwanted second addition of the nucleophile, ensuring a clean conversion to the desired ketone or aldehyde upon workup. This level of control is highly desirable in the context of bioconjugation, where precision is key.

Our focus, this compound, is a bifunctional linker. It features a benzyl carbamate (Cbz) protected amine on one end and the stable Weinreb amide on the other. This design allows for a two-stage conjugation strategy, providing an additional layer of control.

The Bioconjugation Strategy: A Two-Stage Approach

The use of this compound in bioconjugation is envisioned as a two-stage process. This strategy ensures that the reactive payload is introduced in a controlled manner at a pre-defined site on the biomolecule.

Stage 1: Biomolecule Priming. In this stage, the biomolecule of interest is "primed" with the Weinreb amide functionality. This is achieved by first deprotecting the Cbz group on the linker to reveal a primary amine. This amine-functionalized linker is then conjugated to the biomolecule, for example, by reacting it with an activated carboxyl group on the protein.

Stage 2: Payload Conjugation. The Weinreb amide-primed biomolecule is now ready for conjugation to the payload. The payload, armed with a suitable nucleophile (e.g., an organometallic reagent), selectively attacks the Weinreb amide, resulting in the formation of a stable ketone linkage.

G cluster_stage1 Stage 1: Biomolecule Priming cluster_stage2 Stage 2: Payload Conjugation a This compound b Cbz Deprotection a->b c Amine-functionalized Weinreb Amide Linker b->c e Conjugation c->e d Activated Biomolecule (e.g., with NHS ester) d->e f Weinreb Amide-Primed Biomolecule e->f h Controlled Reaction f->h g Payload with Nucleophile (e.g., Grignard Reagent) g->h i Final Bioconjugate h->i G start Weinreb Amide on Biomolecule intermediate Stable Chelated Intermediate start->intermediate Nucleophilic Attack reagent + R-MgX (Payload) workup Aqueous Workup intermediate->workup Stabilization product Ketone-Linked Bioconjugate workup->product Hydrolysis

Sources

Application Note: Advancing Carbamate Synthesis through Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The carbamate functional group is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Traditional batch synthesis methods often rely on hazardous reagents like phosgene and isocyanates, posing significant safety and environmental challenges.[3][4][5] This application note provides a comprehensive guide to the synthesis of carbamates using continuous flow chemistry, a technology that offers enhanced safety, process control, and scalability.[6][7] We will explore isocyanate-free synthetic routes utilizing carbon dioxide (CO₂) and dialkyl carbonates, as well as strategies that leverage the safe, in situ generation of reactive intermediates. Detailed, field-tested protocols are provided to enable researchers to implement these advanced methodologies, accelerating discovery and development.

The Imperative for Safer Carbamate Synthesis

Carbamates (urethanes) are integral to a vast array of commercially important molecules, from the antiviral drug Darunavir to modern polyurethanes. They are also widely used as protecting groups in peptide synthesis.[3][4] Historically, the synthesis of these vital compounds has been dominated by methods involving highly toxic and reactive chemicals.

  • Phosgene and its Derivatives: The use of phosgene, a potent chemical warfare agent, and its less volatile surrogates like triphosgene, presents extreme handling risks and generates stoichiometric acidic waste.[3][8][9]

  • Isocyanates: While effective, isocyanates are powerful respiratory and skin sensitizers, capable of causing occupational asthma and other severe health effects.[10][11][12][13] The storage and handling of bulk isocyanates are associated with significant safety hazards, as tragically demonstrated by industrial accidents.[4][5]

Continuous flow chemistry emerges as a transformative solution to these challenges. By conducting reactions in a confined, continuous stream within a microreactor or coil, flow technology fundamentally changes how we handle hazardous chemistry. The small reactor volumes minimize the inventory of any hazardous material at a given time, while the high surface-area-to-volume ratio allows for superior control over reaction temperature, even for highly exothermic processes.[7][14] This precise control leads to higher yields, better product quality, and a dramatically improved safety profile.[6][7]

Strategic Approaches to Carbamate Synthesis in Flow

Flow chemistry enables a variety of synthetic strategies for carbamate formation, broadly categorized into isocyanate-free pathways and those involving controlled, in situ generation of reactive intermediates.

Isocyanate-Free Pathways: A Greener Approach

The ability to circumvent the use of isocyanates altogether is a major advantage of flow synthesis.

  • Carbon Dioxide (CO₂) as a C1 Feedstock: Utilizing CO₂ as an abundant, non-toxic, and renewable C1 source is a highly attractive green chemistry approach.[3][4][5] In a flow system, gaseous CO₂ can be precisely mixed with a liquid stream containing an amine, an alkylating agent, and a base to form the desired carbamate under mild conditions.[4][5][15][16] The flow setup simplifies the handling of the gas-liquid reaction, which can be challenging in batch reactors.[5]

  • Dialkyl Carbonates (DMC): Reagents like dimethyl carbonate (DMC) serve as benign alternatives to phosgene for the carbamoylation of amines.[1][2] These reactions can be performed in continuous-flow fixed-bed reactors, often using a heterogeneous catalyst, which simplifies purification and allows for continuous production.[1][2]

  • Transesterification: Carbamates can also be synthesized via the transesterification of a readily available carbamate (e.g., methyl carbamate) with a more complex alcohol.[17][18][19] This method is particularly useful for synthesizing sterically hindered carbamates.[17]

Taming Reactive Intermediates: In Situ Generation

For synthetic routes that must proceed via an isocyanate, flow chemistry provides a mechanism to generate and consume these intermediates on demand, eliminating the risks of transport and storage.

  • Curtius, Hofmann, and Lossen Rearrangements: These classic name reactions transform carboxylic acids (Curtius), primary amides (Hofmann), or hydroxamic acids (Lossen) into isocyanates via highly reactive intermediates like acyl azides or nitrenes.[20][21] Performing these rearrangements in a flow reactor is exceptionally beneficial. The potentially explosive acyl azide intermediate in the Curtius rearrangement is generated and immediately heated to form the isocyanate, which is then trapped by a nucleophile in the same continuous stream.[22][23][24] This "generate-and-trap" strategy enhances safety and often improves yield by minimizing side reactions.[23]

System Configuration & Experimental Protocols

A foundational understanding of the flow chemistry setup is crucial for implementing the following protocols.

General Flow Chemistry Setup

The core components of the systems described herein include syringe or HPLC pumps for precise liquid delivery, a gas mass flow controller for CO₂, T-mixers for combining reagent streams, a coil or chip reactor for residence time, a heating unit, and a back-pressure regulator (BPR) to maintain the system under pressure and enable solvent heating above its atmospheric boiling point.

G General Flow Chemistry Workflow cluster_0 Reagent Delivery P1 Pump A (Amine / Substrate) Mixer T-Mixer P1->Mixer P2 Pump B (Reagent) P2->Mixer R1 Reservoir A R1->P1 R2 Reservoir B R2->P2 Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection G Workflow for CO₂-based Carbamate Synthesis cluster_0 Liquid Feed cluster_1 Gas Feed P1 Pump A (Aniline, BuBr, DBU in MeCN) Mixer Gas-Liquid Mixer P1->Mixer MFC Mass Flow Controller (CO₂ Gas) MFC->Mixer Reactor Coil Reactor (10 mL, 70 °C) Mixer->Reactor BPR BPR (3 bar) Reactor->BPR Collection Product Collection & Work-up BPR->Collection

Caption: Experimental workflow for continuous carbamate synthesis using CO₂.

Materials and Equipment
  • Flow Chemistry System: Vapourtec E-series or similar, equipped with at least one liquid pump, a gas mass flow controller, a 10 mL coil reactor, and a back-pressure regulator.

  • Reagents: Aniline, Butyl Bromide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile (MeCN), Carbon Dioxide (gas cylinder).

  • Glassware: Standard laboratory glassware for solution preparation and work-up.

Procedure
  • Solution Preparation: In a 30 mL vial, prepare the reactant solution by dissolving aniline (1.0 equiv), butyl bromide (2.0 equiv), and DBU (2.0 equiv) in acetonitrile (e.g., 4.29 mmol aniline in 5 mL MeCN). [4]2. System Setup:

    • Charge Pump A with the reactant solution.

    • Connect the CO₂ gas cylinder to the system via the mass flow controller.

    • Set the reactor temperature to 70 °C.

    • Set the back-pressure regulator to 3 bar.

  • Reaction Execution:

    • Begin pumping the reactant solution at the desired flow rate (e.g., 250 μL/min).

    • Introduce CO₂ gas at the optimized flow rate (e.g., 6.0 mL/min). A high volumetric excess of CO₂ is used to accelerate carbamate formation over N-alkylation. [4][5] * Allow the system to stabilize for several residence times (Reactor Volume / Total Flow Rate). For a 10 mL reactor and 250 μL/min liquid flow, the liquid residence time is 40 minutes.

    • Collect the product stream exiting the BPR. The total collection time will determine the scale of the reaction (e.g., 50 minutes). [5]4. Work-up and Analysis:

    • The collected reaction mixture is typically subjected to a simple acidic work-up to remove the DBU base.

    • The product can be isolated via extraction and analyzed by GC-MS and NMR. For many substrates, this method provides analytically pure carbamates without the need for column chromatography. [5][16]

Process Parameters & Expected Results
ParameterValueRationale
Temperature70 °CProvides sufficient thermal energy for the reaction without promoting excessive byproduct formation. [4]
Pressure (BPR)3 barEnsures CO₂ remains effectively mixed in the liquid phase and prevents solvent boiling.
Reactant Flow Rate125 - 250 μL/minControls residence time; optimized to balance conversion and throughput. [5]
CO₂ Flow Rate6.0 mL/minA significant excess favors the desired reaction pathway over N-alkylation. [4][5]
Residence Time~40-50 minSufficient time to achieve high conversion. [5]
Expected Yield 45 - 92% Dependent on the specific amine and alkyl halide used. [4][15]

Protocol 2: Synthesis via in situ Curtius Rearrangement

This protocol describes the synthesis of a carbamate from a carboxylic acid via an in situ generated isocyanate, a process greatly enhanced by the safety features of flow chemistry. [23][24]

Causality and Principle

The Curtius rearrangement transforms a carboxylic acid into an isocyanate. [21][24]The process involves the conversion of the acid to a reactive acyl azide using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges, extruding N₂ gas to form the isocyanate intermediate. [23]This highly reactive species is immediately trapped by an alcohol present in the reaction stream to form the stable carbamate. Performing this in flow is safer because the potentially explosive acyl azide and toxic isocyanate are only ever present in small quantities within the confined reactor, and the N₂ gas generated is safely managed by the continuous flow. [14][23]

G Workflow for Flow-Based Curtius Rearrangement cluster_0 Reagent Feeds P1 Pump A (Carboxylic Acid, Base, Alcohol in Solvent) Mixer T-Mixer P1->Mixer P2 Pump B (DPPA in Solvent) P2->Mixer Reactor Heated Coil Reactor (120 °C) Mixer->Reactor BPR BPR Reactor->BPR Collection Product Collection & Purification BPR->Collection

Caption: Experimental workflow for carbamate synthesis via Curtius rearrangement.

Materials and Equipment
  • Flow Chemistry System: As described in Protocol 1, but without the gas controller.

  • Reagents: Carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid), Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Nucleophile (e.g., Benzyl alcohol), Solvent (e.g., Toluene or Acetonitrile).

  • Purification: Optional in-line scavenger columns or standard laboratory purification equipment.

Procedure
  • Solution Preparation:

    • Solution A: Dissolve the carboxylic acid (1.1 equiv), triethylamine (2.0 equiv), and the alcohol nucleophile (1.0-3.0 equiv) in the chosen solvent (e.g., acetonitrile).

    • Solution B: Dissolve DPPA (1.0 equiv) in the same solvent.

  • System Setup:

    • Charge Pump A with Solution A and Pump B with Solution B.

    • Set the reactor temperature to 120 °C. This temperature is necessary to induce the rearrangement of the acyl azide. [22][23] * Set the BPR to a pressure sufficient to keep the solvent in the liquid phase (e.g., 7-10 bar).

  • Reaction Execution:

    • Pump both solutions at equal flow rates (e.g., 0.1 - 0.25 mL/min each) into a T-mixer.

    • The combined stream flows through the heated reactor. The residence time is determined by the total flow rate and reactor volume (e.g., 20-50 minutes). [22] * Collect the product stream.

  • Work-up and Purification:

    • The crude reaction mixture contains the desired carbamate product along with byproducts from DPPA and excess reagents.

    • Purification can be achieved via standard liquid-liquid extraction followed by column chromatography. Alternatively, in-line scavenger resins can be used for a fully continuous purification process. [22]

Process Parameters & Expected Results
ParameterValueRationale
Temperature120 °CRequired for thermal decomposition of the acyl azide to the isocyanate. [22][23]
Pressure (BPR)> 7 barPrevents solvent boiling and manages N₂ gas evolution safely. [14]
Total Flow Rate0.2 - 0.5 mL/minBalances throughput with the required residence time for full conversion. [22]
Residence Time20 - 50 minEnsures complete formation of the acyl azide and its subsequent rearrangement and trapping. [22]
Expected Yield > 75% Generally high yields are achieved with excellent purity after purification. [22]

Conclusion

Continuous flow chemistry represents a paradigm shift in the synthesis of carbamates. By enabling isocyanate-free pathways using CO₂ and providing unprecedented control over hazardous reactions like the Curtius rearrangement, this technology addresses the core safety and environmental concerns of traditional batch methods. The protocols detailed in this note serve as a validated starting point for researchers to harness the power of flow chemistry, paving the way for safer, more efficient, and sustainable production of these invaluable molecules in both research and industrial settings.

References

  • Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 48444–48450. [Link]
  • Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Semantic Scholar. [Link]
  • Yao, X., Wen, S., Ji, N., Deng, Q., & Shang, Q. (2024).
  • American Chemistry Council. (n.d.). Isocyanate-based Spray-on Linings: Worker Protection. [Link]
  • Aricò, F., Tundo, P., & Grego, S. (2013). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. Organic Process Research & Development. [Link]
  • Aresta, M., Dibenedetto, A., & Angelini, A. (2011). From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions. Green Chemistry. [Link]
  • Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023).
  • Pastre, J. C., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Gemoets, H. P. L., et al. (2020). How to approach flow chemistry. Chemical Society Reviews. [Link]
  • Ajinomoto Bio-Pharma Services. (n.d.). Continuous Flow Chemistry. [Link]
  • Vapourtec. (n.d.). Advantages of continuous flow production. [Link]
  • SafeWork NSW. (n.d.).
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]
  • Safe Work Australia. (2020).
  • Aricò, F., Tundo, P., & Grego, S. (2013). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. Organic Process Research & Development. [Link]
  • Musolino, M., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. [Link]
  • Health and Safety Executive for Northern Ireland. (n.d.).
  • California Department of Public Health. (2014).
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). Curtius Rearrangements as a Continuous Flow Process. Vapourtec. [Link]
  • Ugrósdy, H., Nagy, G., Nagy, Z. K., & Falck, J. R. (2023).
  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Aricò, F., & Tundo, P. (2008). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
  • Gáspár, S., et al. (2024). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
  • Shcherbinin, E. A., et al. (2020).
  • Shvartsberg, M. S., & Rybalova, A. V. (2021). Hofmann, Curtius, Schmidt, Lossen, and Related Reactions.
  • Wilson, Z. E., & Williams, D. B. G. (2015). A non-isocyanate approach to preparing carbamate- and thiocarbamate-containing ionic liquids. New Journal of Chemistry. [Link]
  • Chung, J. Y., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]
  • Chung, J. Y., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. [Link]
  • Aricò, F., & Tundo, P. (2008). Formation of Hindered Carbamate via Transesterification.
  • Deadman, B. J., et al. (2020).
  • Pesci, L., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. PubMed. [Link]
  • Semproni, J. C., et al. (2021).
  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
  • Takahashi, H., et al. (2015). Continuous in situ generation and reaction of phosgene in a microflow system.
  • Kumar, S., & Singh, R. (2024). Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry. [Link]
  • Criado, A., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. NIH. [Link]
  • Grignard, C., et al. (2018).
  • Wang, J., et al. (2011). Non-phosgene synthesis of isocyanates based on CO2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts.
  • Halpern, M., & Zappi, G. D. (2002). Phosgene-free process for preparing carbamates.

Sources

The Strategic Application of Benzyl (2-methoxy(methyl)amino)-2-oxoethyl)carbamate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Glycine Synthon for Controlled Elaboration

In the intricate landscape of complex molecule synthesis, the precise and predictable introduction of functionalized carbon building blocks is paramount. Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, the Cbz-protected Weinreb amide of glycine, has emerged as a superior glycine synthon for the construction of α-amino ketones, α-amino aldehydes, and other vital intermediates in pharmaceutical and natural product synthesis. Its unique architecture combines the stability of the benzyloxycarbonyl (Cbz) protecting group with the controlled reactivity of the Weinreb amide, offering a powerful tool for chemists to forge new carbon-carbon bonds with exceptional fidelity.

The inherent challenge in utilizing traditional glycine equivalents, such as esters or acid chlorides, lies in their propensity for over-addition when reacted with potent organometallic reagents. This often leads to the undesired formation of tertiary alcohols and a cascade of side products, complicating purification and significantly reducing yields. The Weinreb amide functionality, a testament to the pioneering work of Steven M. Weinreb and Steven Nahm, elegantly circumvents this issue. The N-methoxy-N-methylamide moiety reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and collapses to the desired ketone or aldehyde only upon aqueous workup, thus ensuring a single addition with remarkable chemoselectivity.[1]

This application note provides a comprehensive guide to the synthesis and application of this compound. We will delve into detailed, field-proven protocols for its preparation and its subsequent transformation into valuable synthetic intermediates. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their unique synthetic challenges.

Synthesis of this compound

The preparation of the title compound from commercially available N-Cbz-glycine is a straightforward process that can be achieved using various peptide coupling reagents. Here, we present a robust and efficient protocol utilizing N,N'-Carbonyldiimidazole (CDI) as the activating agent. CDI is favored for its operational simplicity and the generation of gaseous byproducts, which simplifies the reaction workup.[2]

Protocol 1: Synthesis via CDI Coupling

This protocol details the synthesis of this compound from N-Cbz-glycine and N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • N-Cbz-glycine

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • N-methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • Activation of N-Cbz-glycine: To a solution of N-Cbz-glycine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes. The formation of the acyl-imidazole intermediate can be monitored by the evolution of carbon dioxide.

  • Preparation of the Amine: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. To this suspension, add N-methylmorpholine (1.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes.

  • Coupling Reaction: Transfer the freshly prepared solution of N,O-dimethylhydroxylamine to the solution of the activated N-Cbz-glycine at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford this compound as a gum.[2]

Characterization Data:

PropertyValueReference
Physical StateGum[2]
Yield88%[2]
Rf0.22 (ethyl acetate/n-hexane 2:8)[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.5 (s, 3H), 3.28 (s, 3H), 3.65 (s, 2H), 5.10 (d, 2H)[2]
IR (KBr, cm⁻¹) 1630[2]

Applications in Complex Molecule Synthesis

The true utility of this compound lies in its role as a versatile precursor to α-amino aldehydes and ketones, which are key building blocks for a myriad of complex nitrogen-containing molecules.

Synthesis of α-Amino Aldehydes and Ketones

The Weinreb amide moiety of the title compound can be chemoselectively transformed into either an aldehyde or a ketone functionality, depending on the choice of the reagent.

  • α-Amino Aldehyde Synthesis: Reduction of the Weinreb amide with a mild hydride source, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LAH), at low temperatures furnishes the corresponding α-amino aldehyde. The Cbz protecting group is typically stable under these conditions. These aldehydes are valuable intermediates in the synthesis of peptidomimetics and other biologically active molecules.

  • α-Amino Ketone Synthesis: The reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides access to a wide range of α-amino ketones. The choice of the organometallic reagent dictates the nature of the "R" group introduced.

Protocol 2: Synthesis of a Cbz-Protected α-Amino Ketone

This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent to yield a Cbz-protected α-amino ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.2-1.5 eq) dropwise to the cooled solution. The reaction is typically exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude α-amino ketone can be purified by silica gel column chromatography.

Causality in Protocol: The use of low temperature (0 °C) is crucial to maintain the stability of the tetrahedral intermediate formed upon nucleophilic attack. The quench with a mild acid like NH₄Cl is necessary to hydrolyze the intermediate to the ketone without cleaving the acid-labile Cbz protecting group.

Workflow and Mechanistic Diagrams

To visually represent the synthetic utility of this compound, the following diagrams illustrate the key transformations.

Synthesis_Workflow Cbz_Gly N-Cbz-glycine Target Benzyl (2-(methoxy(methyl)amino) -2-oxoethyl)carbamate Cbz_Gly->Target Protocol 1 Reagent CDI, N,O-dimethyl- hydroxylamine HCl, NMM Ketone Cbz-protected α-amino ketone Target->Ketone Protocol 2 Aldehyde Cbz-protected α-amino aldehyde Target->Aldehyde Reduction Grignard R-MgX (Grignard) Hydride DIBAL-H or LAH

Caption: Synthetic workflow for the preparation and elaboration of this compound.

Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound stands as a testament to the power of strategic functional group manipulation in modern organic synthesis. Its ability to serve as a reliable glycine building block for the controlled synthesis of α-amino ketones and aldehydes makes it an invaluable asset for researchers in drug discovery and natural product synthesis. The protocols and mechanistic insights provided herein are intended to equip scientists with the knowledge to confidently employ this versatile reagent in their synthetic endeavors, paving the way for the efficient construction of complex and biologically significant molecules. The combination of a stable protecting group and a highly chemoselective reactive moiety in a single, readily accessible molecule ensures that this compound will continue to be a reagent of choice for the discerning synthetic chemist.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • G., S., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC, 2016(4), 339-351.
  • Küçükbay, H., & Buğday, N. (2014). Benzyl {2-[(2-(1H-Benzo[d][2][3][4]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. Molbank, 2014(3), M828.
  • The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION.
  • Amblard, F., et al. (2008). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. The Journal of Organic Chemistry, 73(17), 6857–6860.
  • Villalobos-Hernandez, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26.
  • Küçükbay, H., & Buğday, N. (2014). Benzyl {2-[(2-(1H-Benzo[d][2][3][4]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. ResearchGate.
  • Mahmoud, M. A. (2020). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface, 10(6), 384-406.
  • PubChemLite. (n.d.). Benzyl n-methyl-n-(2-oxoethyl)carbamate (C11H13NO3).
  • Atlantis Press. (2018). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • Karai, O., et al. (2019). Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate. ResearchGate.
  • PubChem. (n.d.). Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate.
  • Pace, V., et al. (2011). Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides. The Journal of Organic Chemistry, 76(19), 8079–8085.
  • Seebach, D., et al. (2002). Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. Helvetica Chimica Acta, 85(7), 2215-2224.
  • PubChem. (n.d.). benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate.
  • Foley, D. A., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 39-53.
  • PrepChem. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.
  • Sanchez, M. M. (2009). Weinreb Amides in Organic Synthesis.

Sources

The Strategic Application of Benzyl Carbamates in Amine Protection: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate assembly of pharmaceuticals and complex natural products. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands out as a versatile and robust tool.[1][2][3] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was pivotal in the advancement of controlled peptide synthesis.[1][2][4] Its enduring popularity is a testament to its straightforward installation, well-defined stability, and the diverse array of methods available for its cleavage, which allows for sophisticated orthogonal protection strategies.[2][5][6]

This technical guide provides an in-depth exploration of benzyl carbamate protecting group strategies, offering detailed protocols and the mechanistic rationale behind them. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively implement Cbz protection in their synthetic endeavors.

I. Installation of the Cbz Protecting Group: A Practical Approach

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][4][7] This reaction, often performed under Schotten-Baumann conditions, proceeds via nucleophilic acyl substitution at the highly reactive chloroformate.[1][7] The choice of base and solvent can be adapted to the specific substrate and desired reaction scale.

Mechanism of Cbz Protection

The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the liberated hydrochloric acid is neutralized by the base present in the reaction mixture.[1]

Caption: Mechanism of Cbz protection of an amine.

Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions

This protocol is a classic and reliable method for the Cbz protection of amino acids.[4]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flask cooled in an ice bath, dissolve the amino acid in the 1 M aqueous sodium carbonate solution.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A precipitate of the Cbz-protected amino acid should form.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]

II. The Stability and Orthogonality of the Cbz Group

A key advantage of the Cbz group is its stability under a wide range of reaction conditions, which allows for selective manipulation of other functional groups in a molecule. Cbz-protected amines are generally stable to basic and mildly acidic conditions.[4] This stability profile makes the Cbz group orthogonal to other common amine protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][5]

  • Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid), to which the Cbz group is generally stable.[5][8]

  • Fmoc Group: Removed by treatment with a base (e.g., piperidine), conditions under which the Cbz group remains intact.[5]

This mutual orthogonality is a powerful tool in complex multi-step syntheses, such as solid-phase peptide synthesis.[5][9]

Table 1: Comparative Stability of Common Amine Protecting Groups
Protecting GroupDeprotection ConditionStability of Other Groups under these Conditions
Cbz H₂, Pd/C (Catalytic Hydrogenolysis)[5]Boc: Generally stable.[5] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[5]
Boc Strong Acid (e.g., TFA)Cbz: Generally stable, though can be cleaved with harsh acids like HBr in acetic acid.[1][10] Fmoc: Stable.
Fmoc Base (e.g., 20% Piperidine in DMF)[5]Cbz: Stable.[5] Boc: Generally stable, but can be susceptible to cleavage with prolonged exposure to strong bases.[5]

III. Strategies for Cbz Group Deprotection

The choice of deprotection method is dictated by the overall structure of the molecule, particularly the presence of other functional groups.[2]

A. Catalytic Hydrogenolysis

This is the most frequently employed and generally the mildest method for Cbz group removal.[2][11] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][11] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[4]

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds on the surface of the palladium catalyst where hydrogen gas is adsorbed. The Cbz-protected amine also coordinates to the catalyst surface, facilitating the cleavage of the benzyl-oxygen bond and subsequent fragmentation to the free amine, toluene, and carbon dioxide.

Caption: The mechanism of Cbz deprotection via catalytic hydrogenolysis.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. Repeat this evacuation-backfill cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[4]

B. Transfer Hydrogenolysis

To circumvent the hazards associated with using flammable hydrogen gas, transfer hydrogenolysis offers a safer alternative.[2][11] In this method, a hydrogen donor such as ammonium formate, formic acid, or triethylsilane is used in conjunction with a palladium catalyst to generate hydrogen in situ.[2][12]

C. Acid-Catalyzed Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), acid-catalyzed cleavage is a valuable alternative.[2][10] Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can effectively remove the Cbz group.[10]

Mechanism of Acid-Catalyzed Cbz Cleavage

The reaction is initiated by the protonation of the carbamate oxygen, which weakens the benzyl-oxygen bond. Subsequent cleavage of this bond, often via an Sₙ1 or Sₙ2 pathway, generates a benzyl cation (or benzyl bromide) and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to afford the free amine.

Caption: Mechanism of acid-catalyzed Cbz deprotection.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

Materials:

  • Cbz-protected compound

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in 33% HBr in acetic acid at room temperature.

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[2]

  • Precipitation: Upon completion, precipitate the amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the product under vacuum to yield the deprotected amine hydrobromide salt.[10]

D. Other Deprotection Methods

While less common, other methods for Cbz cleavage can be advantageous in specific contexts.

  • Lewis Acid-Mediated Deprotection: A combination of a Lewis acid like aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups at room temperature, offering good functional group tolerance.[12][13][14]

  • Nucleophilic Deprotection: For substrates sensitive to both hydrogenolysis and acidic conditions, a nucleophilic deprotection protocol using 2-mercaptoethanol in the presence of a base can be employed.[12][15]

IV. Orthogonal Synthesis Workflow Example

The differential lability of Cbz, Boc, and Fmoc protecting groups can be exploited in a sequential deprotection strategy. The following workflow illustrates a hypothetical scenario in peptide synthesis.

Orthogonal Deprotection Workflow Start Tri-protected Peptide (Fmoc-N, Cbz-N, Boc-O) Step1 Fmoc Deprotection (Piperidine/DMF) Start->Step1 Product1 Free Amine for Coupling Step1->Product1 Step2 Cbz Deprotection (H₂/Pd-C) Product1->Step2 Product2 Selective Amine Deprotection Step2->Product2 Step3 Boc Deprotection (TFA) Product2->Step3 Product3 Final Deprotected Peptide Step3->Product3

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Carbamate Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Carbamate Protecting Groups in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique introduced by R.B. Merrifield, has become the cornerstone of peptide and protein synthesis in both academic and industrial research.[1][2] The success of this method hinges on the precise control of chemical reactions at each step of peptide chain elongation. This control is achieved through the use of temporary protecting groups for the α-amino group of the incoming amino acid, preventing unwanted side reactions and polymerization.[3][4][5] Among the various classes of protecting groups, carbamates have emerged as the most versatile and widely adopted, primarily due to their ease of installation, stability under coupling conditions, and selective removal under mild conditions.[6][7][8]

This guide provides a comprehensive overview and detailed protocols for the application of carbamate-based building blocks in SPPS. We will delve into the chemical principles that underpin the efficacy of these protecting groups, with a particular focus on the tert-butyloxycarbonyl (Boc) strategy. The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for the successful synthesis of a wide range of peptides.

The Chemical Rationale for Carbamate Protection

Carbamates are functional groups that effectively "tame" the high reactivity and basicity of the primary amine of an amino acid.[9] By converting the nucleophilic amino group into a non-nucleophilic carbamate, we can selectively activate the carboxyl group for amide bond formation without the risk of self-condensation or other side reactions.[10] The most commonly employed carbamate protecting groups in SPPS are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][11]

The choice between these protecting groups dictates the overall synthetic strategy, particularly the conditions for deprotection and final cleavage from the solid support. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[6][11] This guide will focus on the Boc/Benzyl (Bzl) strategy, a classic and highly effective approach for many peptide synthesis challenges.[12]

Orthogonal Protection: A Pillar of Modern Peptide Synthesis

The concept of orthogonality is central to the synthesis of complex peptides.[13] It refers to the use of multiple protecting groups that can be removed under distinct and non-interfering chemical conditions.[6][13][14] In the context of Boc-SPPS, the α-amino group is temporarily protected with the acid-labile Boc group, while the side chains of reactive amino acids are protected with more acid-stable groups, often benzyl-based (Bzl).[4][12] This "quasi-orthogonal" strategy allows for the selective removal of the Boc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[3] The side-chain protecting groups and the peptide's linkage to the resin are then removed simultaneously in a final, strong acid cleavage step.[1]

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc strategy.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle cluster_setup Initial Setup cluster_final Final Steps Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 1. Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling 2. Washing Washing (DCM/DMF) Coupling->Washing 3. Washing->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Washing->Final_Cleavage After final cycle Resin_Swelling Resin Swelling (DCM or DMF) Resin_Swelling->Deprotection Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: A generalized workflow for a single cycle in Boc-SPPS.

Quantitative Parameters for Boc-SPPS

The success of peptide synthesis is highly dependent on optimizing reaction conditions. The following table provides typical ranges and values for key parameters in Boc-SPPS.

ParameterTypical Range/ValueNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more difficult sequences to minimize aggregation.[12]
Amino Acid Excess2 - 4 equivalentsRelative to the resin loading.[12]
Coupling Reagent Excess2 - 4 equivalentsRelative to the resin loading.[12]
Deprotection Time20 - 30 minutesFor the main deprotection step with 50% TFA in DCM.[12]
Coupling Time1 - 2 hoursCan be monitored using the Kaiser test.[12]

Detailed Protocols for Boc-Based Solid-Phase Peptide Synthesis

These protocols provide a step-by-step guide for manual Boc-SPPS. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
  • Resin: Merrifield resin or other suitable resin for Boc-SPPS.

  • Boc-protected amino acids: High-purity, commercially available.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • N,N'-Diisopropylethylamine (DIEA)

    • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

    • Scavengers (e.g., anisole, thioanisole) for final cleavage.

    • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage. (Caution: Extremely hazardous, requires specialized equipment and training) .

  • Reaction vessel: Fritted glass reaction vessel suitable for manual SPPS.[15]

  • Shaker or bubbler: For agitation of the resin.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in the reaction vessel.

  • Add DCM to the resin until it is fully submerged.[16]

  • Allow the resin to swell for 30 minutes with gentle agitation.[12][16]

  • Drain the DCM using vacuum filtration.[16]

Protocol 2: Iterative Peptide Chain Elongation (One Cycle)

This cycle is repeated for each amino acid to be added to the peptide chain.

Step 1: Boc Deprotection

  • Add a solution of 50% TFA in DCM to the swollen resin.[12]

  • Agitate for 2 minutes and then drain the solution.[12]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DCM (3x).[12]

Step 2: Neutralization

  • Add a solution of 5-10% DIEA in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3x).[12]

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a suitable coupling reagent (e.g., HATU, 2-4 equivalents) in DMF.[12]

  • Add DIEA (2-4 equivalents) to the amino acid solution to pre-activate.

  • Add the activated amino acid solution to the deprotected and neutralized resin.[12]

  • Agitate the mixture at room temperature for 1-2 hours.[12]

Step 4: Monitoring the Coupling Reaction

  • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[12]

  • A negative result (yellow beads) indicates a complete reaction.

  • If the test is positive (blue beads), a second coupling should be performed.[12]

Step 5: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

Extreme caution is required for this step, particularly when using HF. This should only be performed by trained personnel in a properly equipped laboratory.

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Place the dried resin in a specialized cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole) to the resin.[12]

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[12]

  • Allow the reaction to proceed with stirring at 0°C for 45-60 minutes.[12]

  • Carefully evaporate the HF under a stream of nitrogen and then under high vacuum.[12]

Protocol 4: Peptide Precipitation and Purification
  • Suspend the residue from the cleavage step in cold diethyl ether to precipitate the crude peptide.[12]

  • Wash the peptide thoroughly with cold diethyl ether.

  • Separate the peptide from the resin by filtration.[12]

  • Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl carbocation intermediate.

Boc_Deprotection cluster_mech Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - tBu+ Amine R-NH2 Carbamic_Acid->Amine - CO2 tBu_Cation (CH3)3C+ Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ CO2 CO2

Caption: Mechanism of Boc group deprotection and potential side reactions.

Conclusion and Future Perspectives

The use of carbamate building blocks, particularly in the context of Boc-SPPS, remains a powerful and relevant strategy for the synthesis of a wide array of peptides. While the use of strong acids in the final cleavage step necessitates stringent safety precautions, the advantages of this methodology, such as the mitigation of peptide aggregation for certain sequences, ensure its continued use in the field.[12] As peptide-based therapeutics continue to gain prominence, a thorough understanding of these foundational synthetic techniques is indispensable for researchers and drug development professionals.

References

  • Chem-Station Int. Ed. (2014).
  • Master Organic Chemistry. (2018).
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54.
  • Ghosh, K., & Lubell, W. D. (2023). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • DriveHQ. (n.d.).
  • Taillades, J., Collet, H., Garrel, L., Beaudet, I., Bied, C., Mion, L., & Commeyras, A. (1998). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of Life and Evolution of the Biosphere, 28(1), 61-77.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
  • Taillades, J., Collet, H., Garrel, L., Beaudet, I., Bied, C., Mion, L., & Commeyras, A. (1998). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
  • Slideshare. (n.d.). Protection for amino group and amino acid. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key intermediate in various synthetic pathways. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this Weinreb amide. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and field-proven insights.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

Answer: Low yields in the synthesis of this Weinreb amide, which is typically formed by coupling N-Cbz-glycine with N,O-dimethylhydroxylamine, can stem from several factors. The most critical aspects to investigate are the activation of the carboxylic acid, the reaction conditions, and the workup procedure.

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid of N-Cbz-glycine into a more reactive species is paramount for successful amide bond formation. If the activation is incomplete or slow, the unreacted starting material will be recovered, leading to a low yield.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is crucial. While various reagents can be used, some are more effective than others for this specific transformation.[1][2]

  • Reaction Conditions: Temperature, solvent, and stoichiometry play a significant role. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Workup and Purification: Product loss during the aqueous workup and subsequent purification steps can also contribute to a lower overall yield.

Solution Pathway:

  • Re-evaluate Your Coupling Reagent: For the coupling of N-protected amino acids, uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP are often highly effective.[3] If you are using a carbodiimide-based reagent like EDC or DIC, the addition of an additive such as HOBt or HOAt is essential to suppress side reactions and improve efficiency.[2]

  • Optimize Stoichiometry and Addition Order: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the N,O-dimethylhydroxylamine hydrochloride. The base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), should be present in sufficient quantity (2.2-2.5 equivalents) to neutralize the hydrochloride salt and the acid generated during the reaction. A common and effective procedure is to pre-activate the N-Cbz-glycine with the coupling reagent and base for a few minutes before adding the N,O-dimethylhydroxylamine.[4]

  • Control the Temperature: The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[1] Running the reaction at elevated temperatures can lead to side reactions and racemization, although the latter is not a concern for glycine derivatives.

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF or DCM) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of activated intermediates.

  • Refine the Workup Procedure: During the aqueous workup, multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will maximize the recovery of your product. A gentle wash with a dilute acid (e.g., 1M HCl) followed by a dilute base (e.g., saturated NaHCO3 solution) and brine will effectively remove unreacted starting materials and coupling byproducts.

Question 2: I am observing significant impurity peaks in my crude NMR/LC-MS. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. The primary side products in this synthesis often arise from side reactions of the activated N-Cbz-glycine or from the coupling reagents themselves.

  • N-acylurea Formation: When using carbodiimide coupling reagents (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.

  • Symmetrical Anhydride Formation: The activated carboxylic acid can react with another molecule of N-Cbz-glycine to form a symmetrical anhydride. While this anhydride can also react to form the desired product, it can lead to a more complex reaction mixture.

  • Epimerization (Racemization): While not an issue for the glycine derivative, for other chiral amino acids, the use of certain bases or prolonged reaction times can lead to racemization.[1]

  • Reaction with the Carbamate: Although less common under standard conditions, harsh reagents or prolonged reaction times could potentially lead to side reactions involving the carbamate functional group.[5]

Mitigation Strategies:

  • Choice of Coupling Reagent and Additives: The use of coupling reagents that incorporate HOBt or HOAt derivatives (e.g., HATU, HBTU) minimizes the formation of N-acylurea and other side products.[2][3] If using a carbodiimide, the addition of HOBt or HOAt is crucial.

  • Careful Control of Stoichiometry: Using a large excess of the coupling reagent can lead to the formation of byproducts from the reagent itself. Stick to a minimal effective excess.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the workup to avoid the formation of degradation products or other side reactions over extended periods.

  • Purification: Flash column chromatography on silica gel is typically effective for removing the common impurities associated with this reaction. A gradient elution system, for instance, with hexane and ethyl acetate, will usually provide good separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are the most commonly used and effective solvents for this type of peptide coupling reaction.[6] They are polar enough to dissolve the starting materials and reagents but are aprotic, which is essential for the stability of the activated intermediates.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a mobile phase that provides good separation between the starting material (N-Cbz-glycine) and the product. For example, a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is often suitable. The product, being an amide, will typically have a different Rf value than the starting carboxylic acid. Staining with potassium permanganate or ninhydrin (after deprotection) can aid in visualization. For more quantitative analysis, LC-MS is an excellent tool to track the disappearance of starting materials and the appearance of the desired product mass.

Q3: Is it necessary to use the hydrochloride salt of N,O-dimethylhydroxylamine?

A3: Yes, N,O-dimethylhydroxylamine is typically supplied and used as its hydrochloride salt for stability.[7] It is crucial to add a sufficient amount of a non-nucleophilic base, such as DIPEA or NMM, to the reaction mixture to neutralize the HCl and liberate the free amine for the coupling reaction.[7] A common practice is to use at least two equivalents of base: one to neutralize the hydrochloride salt and another to neutralize the acid formed during the coupling reaction.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices should always be followed. The coupling reagents, especially those based on benzotriazole, can be hazardous and should be handled with care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used (DMF, DCM) have their own specific hazards, and their safety data sheets (SDS) should be consulted before use.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield and purity.

Materials:

  • N-Cbz-glycine

  • N,O-Dimethylhydroxylamine hydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Cbz-glycine (1.0 eq).

  • Dissolution: Dissolve the N-Cbz-glycine in anhydrous DMF.

  • Addition of Reagents: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HBTU (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the stirred reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Data Summary

Coupling Reagent CombinationTypical Yield RangeKey Advantages
HBTU / DIPEA85-95%High efficiency, low side reactions.
HATU / DIPEA90-98%Often faster and more effective for hindered couplings.[3]
EDC / HOBt / DIPEA75-90%Cost-effective, but requires careful control to avoid N-acylurea formation.
T3P®80-95%Byproducts are water-soluble, simplifying workup.

Visualizing the Workflow

Reaction Scheme:

Reaction_Scheme Cbz_Gly N-Cbz-glycine Product Benzyl (2-(methoxy(methyl)amino) -2-oxoethyl)carbamate Cbz_Gly->Product + Weinreb_Amine N,O-Dimethylhydroxylamine (from HCl salt + Base) Weinreb_Amine->Product + Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product

Caption: General reaction scheme for the synthesis.

Troubleshooting Flowchart:

Troubleshooting_Flowchart Start Low Yield or Impurities Detected Check_Activation 1. Verify Carboxylic Acid Activation Start->Check_Activation Check_Conditions 2. Assess Reaction Conditions Check_Activation->Check_Conditions Activation OK Solution_Coupling Use high-efficiency coupling reagent (e.g., HATU, HBTU). Add HOBt/HOAt with carbodiimides. Check_Activation->Solution_Coupling Inefficient Coupling? Solution_Stoichiometry Optimize stoichiometry of reagents and base. Check_Activation->Solution_Stoichiometry Suboptimal Stoichiometry? Check_Workup 3. Review Workup & Purification Check_Conditions->Check_Workup Conditions OK Solution_Anhydrous Ensure anhydrous solvent and inert atmosphere. Check_Conditions->Solution_Anhydrous Moisture Present? Solution_Temp Maintain temperature control (0°C to RT). Check_Conditions->Solution_Temp Incorrect Temperature? Solution_Extraction Perform multiple extractions during workup. Check_Workup->Solution_Extraction Product Loss During Extraction? Solution_Chroma Optimize flash chromatography conditions. Check_Workup->Solution_Chroma Poor Separation?

Caption: A logical guide to troubleshooting common issues.

References

  • Full article: One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Scheme 2. Carbamate Formation and Side Reactions | Download Scientific Diagram.
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry.
  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - NIH.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Recent Developments in Weinreb Synthesis and their Applications.
  • Coupling Reagents - Aapptec Peptides.
  • Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A - The Royal Society of Chemistry.
  • Carbamate - Wikipedia.
  • (PDF) An efficient conversion of carboxylic acids into Weinreb amides - ResearchGate.
  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega.
  • 2 - Organic Syntheses Procedure.
  • Weinreb ketone synthesis - Wikipedia.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • (PDF) Benzyl {2-[(2-(1H-Benzo[d][5][6][8]triazol-1-yl)-2-oxoethyl)amino] - ResearchGate.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Asymmetric synthesis and applications of beta-amino Weinreb amides - PubMed.
  • Scientific Letter - Atlanchim Pharma.
  • Benzyl carbamate - Wikipedia.

Sources

Common side reactions with Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request, which is a technical support guide for a specific chemical compound. I will now generate the response based on the plan I have devised.## Technical Support Center: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound, a versatile N-Cbz protected glycine Weinreb amide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to help you anticipate and resolve experimental challenges, ensuring the integrity and success of your synthesis projects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and stability of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as Cbz-Gly-N(Me)OMe, is a protected amino acid derivative. It features a benzyloxycarbonyl (Cbz) protecting group on the amine of a glycine residue and a N-methoxy-N-methylamide, commonly known as a Weinreb amide, at the carboxyl terminus. Its primary application is as a stable, crystalline intermediate for the synthesis of α-amino aldehydes and ketones.[1][2] The Weinreb amide functionality allows for controlled, single addition of organometallic reagents (like Grignard or organolithium reagents) or controlled reduction (e.g., with LiAlH₄ or DIBAL-H) to yield ketones or aldehydes, respectively, without the common side reaction of over-addition leading to tertiary alcohols.[1][2]

Q2: What are the recommended storage and handling conditions for this reagent?

A2: The reagent is typically a stable, solid compound.[3] For long-term stability, it is recommended to store it at ambient temperatures in a tightly sealed container, protected from moisture. As with most carbamates and activated carbonyl compounds, hydrolysis is a potential degradation pathway, so maintaining anhydrous conditions during storage and reactions is crucial.

Q3: What are the typical physical properties and appearance?

A3: This compound is a white to off-white solid.[3] It is generally soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its purity is typically ≥95% from commercial suppliers.[3]

Q4: What safety precautions should be taken when working with this compound?

A4: Standard laboratory safety protocols should be followed. Based on available safety data, the compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a chemical fume hood.

Part 2: Troubleshooting Guide - Synthesis & Purification

Researchers often synthesize this reagent from Cbz-glycine and N,O-dimethylhydroxylamine. This section troubleshoots common issues encountered during its preparation.

Issue 1: Low Yield or Incomplete Conversion During Synthesis

Your reaction to form the Weinreb amide from Cbz-glycine does not go to completion, as evidenced by TLC or LC-MS showing significant starting material.

  • Causality: The activation of the carboxylic acid is the critical step in Weinreb amide synthesis. Inefficient activation or the use of a suboptimal coupling reagent can lead to poor conversion. Furthermore, the hydrochloride salt of N,O-dimethylhydroxylamine is often used, which requires a sufficient amount of base to liberate the free amine for the reaction.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Standard peptide coupling reagents are effective. If you are using a carbodiimide like DCC or EDC, consider adding an activator such as HOBt or HOAt to suppress side reactions and improve efficiency. More robust coupling agents like HATU, HBTU, or T3P can significantly improve yields, especially for larger-scale reactions.[1]

    • Base Stoichiometry: When using N,O-dimethylhydroxylamine hydrochloride, ensure at least two equivalents of a non-nucleophilic base (e.g., N-methylmorpholine (NMM), triethylamine (TEA), or DIPEA) are used. One equivalent neutralizes the hydrochloride salt, and the second captures the acid produced during the coupling reaction.

    • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Water can hydrolyze the activated intermediate and quench the coupling reagent. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Alternative Method: A highly efficient one-pot method involves activating the carboxylic acid with 2-chloro-4,6-dimethoxy[4][5][6]triazine (CDMT) and NMM in THF before adding the hydroxylamine derivative.[7] This method often yields high-purity products with minimal purification.[7]

Issue 2: Difficulty in Purifying the Final Product

The crude product is an oil or contains persistent impurities that are difficult to remove by column chromatography.

  • Causality: Impurities often arise from the coupling reagents (e.g., dicyclohexylurea (DCU) if using DCC) or from side reactions. The product itself can sometimes be difficult to crystallize if minor impurities are present. The benzotriazole by-product from reagents like HATU/HBTU can also be challenging to remove.

  • Troubleshooting Steps:

    • Work-up Procedure: A thorough aqueous work-up is critical. Wash the organic layer sequentially with a weak acid (e.g., dilute citric acid or KHSO₄) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted Cbz-glycine and activator by-products (like HOBt).[8] A final brine wash helps to remove residual water.

    • Removal of Urea By-products: If using DCC or EDC, the resulting urea by-product can be partially removed by filtration (DCU is poorly soluble in DCM) or by washing with an acidic solution.

    • Crystallization: This compound is often a solid.[3] Attempting crystallization from a suitable solvent system (e.g., ethyl acetate/hexane or diethyl ether/hexane) can be an effective purification method and is preferable to chromatography for large quantities.

    • Chromatography: If chromatography is necessary, use a gradient elution system (e.g., hexanes/ethyl acetate) and monitor fractions carefully by TLC. Ensure the crude material is fully dried before loading to prevent streaking on the column.

Part 3: Troubleshooting Guide - Reactions & Applications

This section focuses on issues that arise when using this compound as a reactant, for instance, in the synthesis of a Cbz-protected amino ketone.

Issue 1: Low Yield in Reaction with Organometallic Reagents

Reaction with a Grignard or organolithium reagent results in low yield of the desired ketone, with significant recovery of the starting Weinreb amide.

  • Causality: The most common causes are poor quality of the organometallic reagent or suboptimal reaction temperature. Weinreb amides are less electrophilic than acid chlorides, and the reaction requires effective nucleophiles.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the organometallic reagent is fresh and has been properly titrated to determine its exact molarity. Old or improperly stored Grignard/organolithium reagents degrade over time.

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to stabilize the tetrahedral intermediate and prevent its collapse to the ketone, which could then react further. However, if the temperature is too low, the reaction rate may be prohibitively slow. Allow the reaction to warm slowly to 0 °C or room temperature after the initial addition to ensure it goes to completion.

    • Solvent Choice: Use an appropriate anhydrous ethereal solvent like THF or diethyl ether.

    • Excess Reagent: Using a slight excess (1.1-1.5 equivalents) of the organometallic reagent can help drive the reaction to completion.

Issue 2: Formation of Over-addition Product (Tertiary Alcohol)

Despite using a Weinreb amide, you observe the formation of a tertiary alcohol, indicating a second addition of the organometallic reagent to the ketone product.

  • Causality: This side reaction, though minimized by the Weinreb amide, can still occur if the tetrahedral intermediate is not sufficiently stable. This is often caused by elevated reaction temperatures or the presence of protic acids during the reaction which can catalyze the breakdown of the intermediate.

  • Troubleshooting Workflow:

G start Over-addition Observed (Tertiary Alcohol Formation) q1 Check Reaction Temperature start->q1 a1_high Was temperature allowed to rise above 0°C before quenching? q1->a1_high Yes a1_ok Temperature was kept low (-78°C to 0°C) q1->a1_ok No sol1 Solution: Maintain low temp (e.g., -78°C) during addition and warm slowly. a1_high->sol1 q2 Check Reagent Addition a1_ok->q2 a2_fast Was organometallic reagent added too quickly? q2->a2_fast Yes a2_ok Slow, dropwise addition was performed q2->a2_ok No sol2 Solution: Add reagent dropwise to dissipate local heat and prevent concentration spikes. a2_fast->sol2 q3 Check Quenching Protocol a2_ok->q3 a3_improper Was quench slow or used a non-acidic solution? q3->a3_improper Yes a3_ok Quenched rapidly with saturated aq. NH4Cl or acid q3->a3_ok No sol3 Solution: Use a rapid quench with a proton source (e.g., sat. NH4Cl) to protonate the intermediate before collapse. a3_improper->sol3 end_node Problem Resolved a3_ok->end_node sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for over-addition side reactions.

Issue 3: Unwanted Reaction with the Cbz Protecting Group

During a reaction, particularly with strongly nucleophilic or reducing reagents, the Cbz group is unintentionally cleaved.

  • Causality: The Cbz group is labile to hydrogenolysis (e.g., H₂, Pd/C) but can also be cleaved by strong nucleophiles or Lewis acids.[9] Certain organometallic reagents, especially if impurities are present, can affect the benzyl moiety.

  • Troubleshooting Steps:

    • Reagent Choice: If Cbz cleavage is an issue, consider if an alternative N-protecting group like Boc (tert-butoxycarbonyl) might be more compatible with your reaction conditions. Boc groups are stable to the nucleophilic conditions used for Weinreb amide reactions but are easily removed with acid.

    • Reaction Conditions: Avoid conditions known to cleave Cbz groups, such as catalytic hydrogenation or strong acids. Ensure that your reaction mixture is free of contaminants that could facilitate deprotection.

    • Purification: If minor deprotection occurs, the resulting free amine can often be separated from the desired Cbz-protected product by chromatography or an acidic wash during work-up.

Part 4: Experimental Protocols & Data

Protocol 1: Synthesis of a Cbz-Amino Ketone via Grignard Reaction

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent.

  • Preparation: Dry all glassware in an oven (120 °C) overnight and assemble under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone by flash column chromatography on silica gel.

Mechanism of Weinreb Amide Reaction

The stability of the chelated tetrahedral intermediate is key to preventing over-addition.

G weinreb Weinreb Amide intermediate Tetrahedral Intermediate (Chelated & Stable) weinreb->intermediate Nucleophilic Attack ketone Ketone intermediate->ketone Protonation & Collapse rmgx + R-MgX h3o + H₃O⁺ (Quench)

Caption: Simplified reaction pathway for Weinreb amides.

Table 1: Common Impurities and Their Identification

ImpurityChemical NameTypical Analytical Signal (¹H NMR)Removal Method
Starting MaterialCbz-GlycineBroad singlet for carboxylic acid proton (>10 ppm).Basic wash (sat. NaHCO₃).
Coupling By-productDicyclohexylurea (DCU)Broad multiplets around 1.0-2.0 ppm and 3.5 ppm.Filtration (if using DCM), chromatography.
Deprotected ProductGlycine Weinreb AmideAbsence of benzyl signals (7.3 ppm) and benzylic CH₂ (5.1 ppm).Acidic wash (product becomes water-soluble).

Part 5: References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.72 (2004); Vol. 79, p.251 (2002). (Available at: [Link])

  • MySkinRecipes, tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate. (Available at: [Link])

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Available at: [Link])

  • Mahale, R. D., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. RASĀYAN J. Chem, 12(2), 735-745. (Available at: [Link])

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. (Available at: [Link])

  • Wikipedia, Benzyl carbamate. (Available at: [Link])

  • Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). (Available at: [Link])

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. (Available at: [Link])

Sources

Technical Support Center: Purification of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS No. 121505-94-0). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. As a Cbz-protected glycine Weinreb amide, this compound is a critical intermediate in multi-step organic syntheses, and its purity is paramount for the success of subsequent reactions.[1][2][3] This guide is structured to address common challenges encountered during its purification, ensuring you can achieve the desired purity and yield with confidence.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Problem: Low Recovery After Column Chromatography

Q: My final yield of this compound is significantly lower than expected after purification by silica gel chromatography. What are the likely causes and how can I improve my recovery?

A: Low recovery from silica gel chromatography is a common issue that can typically be attributed to one of three factors: irreversible adsorption to the stationary phase, improper solvent system selection, or product instability.

  • Irreversible Adsorption: Standard silica gel is slightly acidic (pH ~4.5-5.5) and can strongly adsorb polar or basic compounds, preventing their elution. The carbamate and amide moieties in your compound possess lone pairs of electrons that can interact strongly with the silanol groups on the silica surface.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your starting eluent and adding 1-2% triethylamine (or another suitable base like pyridine) by volume. This neutralizes the acidic sites and minimizes strong interactions. Alternatively, using a different stationary phase like neutral alumina may be beneficial, though a new solvent system would need to be developed.

  • Inappropriate Eluent Polarity: If the eluent is not polar enough, the compound will move too slowly or not at all, leading to very broad fractions and apparent loss on the column. Conversely, if the eluent is too polar, it will elute too quickly along with more polar impurities, resulting in poor separation and impure fractions that require re-purification, thus lowering the overall yield.

    • Solution: Meticulously optimize your solvent system using Thin-Layer Chromatography (TLC) before committing to the column. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for compounds of this type is an ethyl acetate/hexane mixture.[4][5] A gradient elution, starting with a lower polarity and gradually increasing it, can significantly improve separation from less polar and more polar impurities.

  • On-Column Degradation: While Weinreb amides are generally stable, prolonged exposure to acidic silica gel can potentially lead to hydrolysis of the sensitive functional groups, especially if water is present in the solvents.[1]

    • Solution: Use high-purity, dry solvents for your chromatography. Perform the purification efficiently to minimize the time the compound spends on the column. Running the column with a slight positive pressure ("flash chromatography") is standard practice and highly recommended.[6]

Problem: Purified Product is a Persistent Oil and Fails to Solidify

Q: The product data sheet indicates that this compound should be a solid.[7] However, after rotary evaporation and drying under high vacuum, my purified product remains a thick, colorless oil. Why is this happening?

A: This is almost always due to the presence of residual solvents or a persistent impurity that is acting as a crystallization inhibitor.

  • Residual Solvents: High-boiling point solvents like ethyl acetate, or even lower-boiling ones like dichloromethane, can be difficult to remove completely, especially from a viscous oil.

    • Solution: After initial concentration, dissolve the oil in a minimal amount of a low-boiling point solvent like diethyl ether or dichloromethane and re-concentrate. This process, known as a solvent swap, can help azeotropically remove the more stubborn solvent. Following this, dry the product under high vacuum (not just a water aspirator) for several hours, potentially with gentle warming (30-40°C) if the compound is thermally stable.

  • Crystallization Inhibition by Impurities: Even a small amount of a structurally similar, non-crystalline impurity can prevent the bulk material from solidifying.

    • Solution 1 (Trituration): This technique is excellent for inducing crystallization and removing impurities that are soluble in the trituration solvent. Add a non-polar solvent in which your product is poorly soluble (e.g., hexane, pentane, or a cold diethyl ether/hexane mixture). Stir the oil vigorously with a spatula, scratching the side of the flask. The product should precipitate as a solid. The impurities may remain dissolved in the solvent, which can then be decanted.

    • Solution 2 (Recrystallization): If trituration fails, recrystallization is the next logical step. This is a powerful purification technique that can remove co-eluted impurities. See Protocol 2 for a detailed methodology. A solvent system like ethyl acetate/hexane or tert-butyl methyl ether (TBME) is a good starting point for carbamates.[4]

Problem: Co-Eluting Impurities Observed in Post-Purification Analysis (NMR/HPLC)

Q: I have purified my compound by flash chromatography, but ¹H NMR and HPLC analysis still show one or more persistent impurities. How can I achieve higher purity?

A: This indicates that the impurity has a polarity very similar to your product, making separation by chromatography challenging. Achieving ultra-high purity often requires an orthogonal purification method.

  • Optimize Chromatography: A standard isocratic (single solvent mixture) elution may not be sufficient.

    • Solution: Switch to a shallow gradient elution. For example, if you are using 40% EtOAc/Hexane, try running a gradient from 20% to 50% EtOAc/Hexane over several column volumes. This can often resolve closely eluting spots. Changing the solvent system entirely (e.g., to Dichloromethane/Methanol) can alter the selectivity of the separation and may resolve the impurity.

  • Employ an Orthogonal Purification Method: Chromatography separates based on polarity. A method that separates based on a different physical property, like solubility, is ideal for removing stubborn impurities.

    • Solution (Recrystallization): Recrystallization is the gold standard for the final purification of crystalline solids. The process of dissolving the compound in a hot solvent and allowing it to slowly cool favors the formation of a pure crystal lattice, excluding impurities into the mother liquor. This method is highly effective for removing small amounts of similarly-polar contaminants. Refer to Protocol 2 for a step-by-step guide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical workflow for assessing the purity of the final product?

A combination of techniques is essential for a comprehensive purity assessment.[8]

  • ¹H NMR Spectroscopy: This provides primary structural confirmation and can quickly identify common process impurities (e.g., residual solvents, starting materials) if their proton signals are known and resolved.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis of carbamates.[9][10] A reverse-phase method (e.g., using a C18 column) coupled with a UV detector is standard. It will provide a purity percentage based on the relative peak areas. See Table 1 for a typical HPLC method.

  • Mass Spectrometry (MS): LC-MS is highly valuable for confirming the identity of the main peak and identifying the mass of any impurities detected by HPLC.[11]

Q2: How should I properly store purified this compound?

Commercial suppliers recommend storage at ambient temperature.[7] For long-term (>6 months) storage and to ensure maximum stability, it is best practice to store the solid compound in a tightly sealed container in a refrigerator, protected from light and moisture.

Q3: Is it possible to bypass column chromatography and purify the crude product directly by recrystallization?

Yes, this is often possible and highly desirable, especially on a larger scale, if the crude product is relatively clean (>85-90% purity). After the aqueous workup, if the crude material solidifies, a direct recrystallization can be very effective and is often more scalable and economical than chromatography.[12] However, if the crude product is an oil or contains significant amounts of multiple impurities, chromatography is generally required as a first-pass purification step.

Q4: What is a typical Rf value for this compound on a silica gel TLC plate?

The Rf value is highly dependent on the specific conditions (eluent, plate manufacturer, temperature). However, in a standard eluent system of 30-40% Ethyl Acetate in Hexane , you should aim for an Rf value between 0.25 and 0.35 . In this range, the compound is well-retained by the silica but will elute in a reasonable number of column volumes, facilitating good separation from both less polar and more polar impurities.

Section 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol assumes the crude product is an oil or a solid of <90% purity.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of ethyl acetate (EtOAc) and hexane. The ideal system will give your product an Rf of ~0.3.

  • Column Packing: Select an appropriate size column. Dry pack it with silica gel. Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane) through the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the column eluent. For an oily product, you can pre-adsorb it onto a small amount of silica gel: dissolve the oil in DCM, add silica gel (1-2x the mass of the crude product), and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent. If using a gradient, gradually increase the percentage of the more polar solvent (EtOAc). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product. Concentrate the pooled fractions using a rotary evaporator. Dry the resulting product under high vacuum to remove all residual solvent.

Protocol 2: Recrystallization

This protocol is ideal for purifying a solid product that is >90% pure.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A binary system like ethyl acetate/hexane or tert-butyl methyl ether (TBME)/hexane is often effective.[4]

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the more soluble solvent (e.g., EtOAc) dropwise at an elevated temperature (use a steam bath or hot plate) with stirring until the solid just dissolves.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal.

  • Complete Crystallization: Once crystallization begins at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the recovery of the solid.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less-soluble solvent (e.g., hexane) to remove any residual mother liquor. Dry the crystals in a vacuum oven.

Table 1: Example HPLC Purity Analysis Parameters
ParameterSpecification
Instrument HPLC system with UV Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min[8]
Column Temp. 25 °C[8]
Detection UV at 254 nm (due to the benzyl group)[8]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)

Section 4: Visualization of Workflows

The following diagrams illustrate the recommended purification and troubleshooting logic.

PurificationWorkflow Crude Crude Product (Post-Workup) TLC Analyze by TLC Crude->TLC Decision Purity > 90%? Is it a solid? TLC->Decision Chrom Flash Column Chromatography Decision->Chrom No Recrys Recrystallization Decision->Recrys Yes Analysis Purity & Identity Analysis (NMR, HPLC, MS) Chrom->Analysis Recrys->Analysis Final Pure Solid Product Analysis->Final

Caption: General purification workflow for the target compound.

TroubleshootingTree Start Problem with Purified Product Issue What is the issue? Start->Issue Oily Product is an Oil Issue->Oily Fails to Solidify Impure Product is Impure Issue->Impure Impurities Remain Solvent Check for Residual Solvent (High-Vac Drying, Solvent Swap) Oily->Solvent Optimize Optimize Chromatography (Gradient, New Solvents) Impure->Optimize Triturate Triturate with Non-Polar Solvent Solvent->Triturate Still Oily Recrys_Oil Recrystallize Triturate->Recrys_Oil Fails Recrys_Impure Recrystallize (Orthogonal Method) Optimize->Recrys_Impure Still Impure

Caption: Decision tree for troubleshooting common purification issues.

References

  • A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)carbamate. Benchchem.
  • [Development of Analytical Methods for Residual N-methyl Carbamate Pesticides in Foods]. National Center for Biotechnology Information.
  • Chromatographic Analysis of Insecticidal Carbamates. Jo A. Engebretso.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Papaws.
  • Comparison of statistical multivariate analysis methods for impurity profiling of a carbamate chemical warfare agent precursor - ACS Fall 2025. American Chemical Society.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • This compound | 121505-94-0. Sigma-Aldrich.
  • Weinreb amides. American Chemical Society.
  • Weinreb ketone synthesis. Wikipedia.
  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Organic Chemistry Portal.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Benzyl (2-(2-aminoethoxy)ethyl)carbamate. MedChemExpress.
  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc.
  • 1381947-84-7|Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate. BLD Pharm.
  • This compound. Sigma-Aldrich.
  • Synthesis of Weinreb. IRIS-AperTO.
  • This compound,97%. 幺米Lab.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI.
  • (PDF) Benzyl {2-[(2-(1H-Benzo[d][9][10][11]triazol-1-yl)-2-oxoethyl)amino] - ResearchGate.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.
  • (PDF) An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate.
  • Benzyl N-(2-aminoethyl)carbamate. PubChem.
  • Benzyl n-methyl-n-(2-oxoethyl)carbamate (C11H13NO3). PubChemLite.
  • Benzyl {2-[(2-(1H-Benzo[d][9][10][11]triazol-1-yl)-2-oxoethyl)amino]. MDPI.
  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate.

Sources

Optimizing reaction time for benzyl carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzyl carbamate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to optimize your reaction outcomes, with a focus on minimizing reaction time and maximizing yield and purity.

Troubleshooting Guide: Overcoming Common Hurdles in Benzyl Carbamate Synthesis

This section addresses specific issues you may encounter during your experiments, providing causal analysis and actionable solutions.

Issue 1: Low or No Yield of Benzyl Carbamate

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the likely causes and how can I rectify this?

  • Answer: A low or nonexistent yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.

    • Causality & Solution:

      • Reagent Quality: The purity of your starting materials is paramount. For instance, if you are using the Schotten-Baumann approach with benzyl chloroformate, it is a lachrymator and can degrade upon exposure to moisture, hydrolyzing to benzyl alcohol, carbon dioxide, and hydrochloric acid.[1] Ensure your benzyl chloroformate is fresh or has been stored under anhydrous conditions. Similarly, verify the purity of your amine or alcohol starting material.

      • Inadequate Base: In reactions involving benzyl chloroformate, a base is crucial to neutralize the HCl byproduct.[1][2] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive. Consider using a stronger or excess of a base like sodium carbonate or triethylamine.[3][4]

      • Suboptimal Temperature: Temperature plays a critical role. For the synthesis from benzyl alcohol and urea, temperatures in the range of 140-180°C are often required to drive the reaction forward.[5] Conversely, the reaction of benzyl chloroformate with ammonia is typically carried out in the cold to manage its exothermicity.[6][7] Ensure your reaction temperature is appropriate for the specific synthetic route you are employing.

      • Reaction Time: Some synthetic routes require extended reaction times to reach completion. For example, the synthesis from urea and benzyl alcohol can take anywhere from 3 to 10 hours, even with a catalyst.[5][6] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

Issue 2: Slow Reaction Time

  • Question: My benzyl carbamate synthesis is proceeding very slowly. How can I increase the reaction rate?

  • Answer: A sluggish reaction can be a significant bottleneck. The following strategies can help accelerate the formation of benzyl carbamate.

    • Causality & Solution:

      • Catalyst Choice: For the synthesis from benzyl alcohol and urea, the choice of catalyst is crucial. While the uncatalyzed reaction is possible, it is often slow. The use of catalysts such as those based on nickel, iron, or titanium oxides can significantly reduce the reaction time.[5][8] For instance, a catalyst comprising a combination of iron oxide and titanium oxide on an alumina support can facilitate the reaction in 3-8 hours.[5]

      • Temperature Increase: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. For the benzyl alcohol and urea method, operating at the higher end of the 140-180°C range can shorten the reaction time.[5] However, be mindful of potential side reactions or decomposition at excessively high temperatures.

      • Efficient Removal of Byproducts: In the synthesis from benzyl alcohol and urea, ammonia is a byproduct. Its efficient removal can help drive the reaction equilibrium towards the product. Performing the reaction under reduced pressure is a strategy to facilitate the removal of ammonia gas.[5]

      • Solvent Effects: The choice of solvent can influence reaction rates. For Schotten-Baumann reactions, a biphasic system with an organic solvent like THF, acetone, or DCM and an aqueous base is common.[4] The organic solvent should be chosen to ensure good solubility of the reactants.

Issue 3: Impurity Formation and Purification Challenges

  • Question: I have obtained my product, but it is contaminated with significant impurities, making purification difficult. What are these impurities and how can I avoid them?

  • Answer: The presence of impurities can complicate downstream applications. Understanding their origin is key to prevention and effective purification.

    • Causality & Solution:

      • Urea Byproducts: In syntheses involving isocyanate intermediates, such as the Curtius rearrangement, the presence of water can lead to the formation of urea byproducts, which can be difficult to remove.[9] Ensuring strictly anhydrous conditions is essential.

      • Di- and Tri-substituted Products: In some cases, over-reaction can lead to the formation of di- or tri-substituted products, which can be challenging to separate from the desired monosubstituted benzyl carbamate.[10] Careful control of stoichiometry and reaction conditions can minimize these byproducts.

      • Unreacted Starting Materials: The high boiling point of benzyl alcohol (205°C) can make its removal from the final product challenging, especially if it is used in excess.[11] Purification methods like recrystallization or chromatography may be necessary.[12][13]

      • Side Reactions with Solvents: Certain solvents can participate in side reactions. For example, in acid-catalyzed condensations of benzyl carbamate with glyoxal, solvents like formic acid can lead to re-esterification byproducts.[14] It is important to choose a solvent that is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of benzyl carbamate.

  • Question 1: What are the most common synthetic routes to benzyl carbamate?

    • Answer: The most frequently employed methods for synthesizing benzyl carbamate include:

      • Reaction of Benzyl Alcohol with Urea: This method is often used in industrial settings and involves heating benzyl alcohol and urea, typically in the presence of a catalyst.[5][8]

      • Reaction of Benzyl Chloroformate with Ammonia: This is a classic and widely used laboratory-scale synthesis that involves the reaction of benzyl chloroformate with aqueous ammonia.[6][7]

      • Curtius Rearrangement: This route involves the Curtius rearrangement of an acyl azide, such as acryloyl azide, to form an isocyanate intermediate, which is then trapped with benzyl alcohol.[12][13]

  • Question 2: How do I choose the best catalyst for the synthesis from benzyl alcohol and urea?

    • Answer: The choice of catalyst can significantly impact the reaction's efficiency. Catalysts based on metal oxides, such as combinations of iron oxide, titanium oxide, and nickel oxide supported on alumina, have been shown to be effective, leading to high conversion of urea and high selectivity for benzyl carbamate.[5] Alumina-supported nickel oxide-bismuth oxide is another reported catalyst system.[6]

  • Question 3: What are the typical reaction conditions for the synthesis from benzyl alcohol and urea?

    • Answer: This reaction is typically carried out at elevated temperatures, ranging from 110°C to 180°C.[5][6] The reaction time can vary from 3 to 10 hours, depending on the catalyst and temperature.[5][6] It is often performed under reduced pressure to facilitate the removal of the ammonia byproduct.[5] The molar ratio of benzyl alcohol to urea is generally in the range of 3:1 to 8:1.[5]

  • Question 4: What are the key considerations for the Schotten-Baumann synthesis of benzyl carbamate?

    • Answer: The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of an aqueous base.[2][15] Key considerations include:

      • pH Control: Maintaining a basic pH (typically above 9) is crucial to ensure the amine remains deprotonated and nucleophilic.[4]

      • Temperature: The reaction is often carried out at low temperatures (e.g., 0°C) to control the exothermic reaction.[16]

      • Solvent Choice: A biphasic system with an organic solvent (e.g., THF, DCM) and water is commonly used.[4]

  • Question 5: How can I monitor the progress of my benzyl carbamate synthesis?

    • Answer: Reaction monitoring is essential for optimizing reaction time and maximizing yield. Common techniques include:

      • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[10]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and can help identify byproducts.[3]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to analyze the composition of the reaction mixture at different time points.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzyl Carbamate Synthesis from Benzyl Alcohol and Urea

Catalyst SystemTemperature (°C)Reaction Time (h)Urea Conversion (%)Benzyl Carbamate Selectivity (%)Reference
Nickel on Cation Exchanger131-1508-97 (Yield)[8]
Alumina Supported NiO-Bi₂O₃11010-99 (Yield)[6]
Fe₂O₃ and TiO₂ on Al₂O₃140-1803-8100>99[5]

Experimental Protocols

Protocol 1: Synthesis of Benzyl Carbamate from Benzyl Alcohol and Urea

  • Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a condenser, and a means to control and monitor the temperature. If performing the reaction under reduced pressure, connect the setup to a vacuum pump with a trap.

  • Charging Reactants: To the reaction vessel, add benzyl alcohol and urea in a molar ratio of approximately 5:1. Add the chosen catalyst (e.g., Fe₂O₃ and TiO₂ on Al₂O₃) at a mass ratio of catalyst to urea of about 0.1:1.[5]

  • Reaction Conditions: Heat the mixture to 150-170°C with vigorous stirring. If applicable, reduce the pressure to 0.4-0.6 atm to facilitate the removal of ammonia.[5]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by TLC or LC-MS. The reaction is typically complete within 3-8 hours.[5]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The excess benzyl alcohol can be removed by vacuum distillation. The resulting crude benzyl carbamate can be purified by recrystallization.[5]

Protocol 2: Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia (Schotten-Baumann Conditions)

  • Apparatus Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Preparation of Ammonia Solution: Place a cold aqueous ammonia solution (e.g., 5 times the volume of benzyl chloroformate) in the flask and cool it in an ice bath.[6]

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the cold, vigorously stirred ammonia solution.[6][7]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for about 30 minutes.[6]

  • Isolation and Purification: A precipitate of benzyl carbamate will form. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it to obtain the final product.[6][7]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimization Problem Low Yield / Slow Reaction Reagents Reagent Quality/Purity Problem->Reagents Conditions Suboptimal Conditions (Temp, Time, Pressure) Problem->Conditions Catalyst Catalyst Inefficiency Problem->Catalyst Byproducts Byproduct Inhibition Problem->Byproducts Verify_Reagents Verify Reagent Purity (Anhydrous Conditions) Reagents->Verify_Reagents Optimize_Conditions Optimize T, t, P (Reaction Monitoring) Conditions->Optimize_Conditions Screen_Catalysts Screen Catalysts (e.g., Metal Oxides) Catalyst->Screen_Catalysts Remove_Byproducts Efficient Byproduct Removal (e.g., Vacuum) Byproducts->Remove_Byproducts Optimized_Reaction Optimized Reaction Verify_Reagents->Optimized_Reaction Optimize_Conditions->Optimized_Reaction Screen_Catalysts->Optimized_Reaction Remove_Byproducts->Optimized_Reaction

Caption: A troubleshooting workflow for benzyl carbamate synthesis.

Reaction_Pathways cluster_route1 Route 1: From Benzyl Alcohol & Urea cluster_route2 Route 2: From Benzyl Chloroformate BnOH_Urea Benzyl Alcohol + Urea Catalyst Catalyst (e.g., NiO/Al₂O₃) 110-180°C, 3-10h BnOH_Urea->Catalyst BenzylCarbamate1 Benzyl Carbamate Catalyst->BenzylCarbamate1 + NH₃ CbzCl_NH3 Benzyl Chloroformate + NH₃ Schotten_Baumann Schotten-Baumann (aq. base, 0°C) CbzCl_NH3->Schotten_Baumann BenzylCarbamate2 Benzyl Carbamate Schotten_Baumann->BenzylCarbamate2 + HCl

Caption: Comparison of two common synthetic routes to benzyl carbamate.

References

  • CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. ScienceDirect. [Link]
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
  • An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate.
  • Benzyl chloroform
  • Benzyl Carbamate | Request PDF.
  • Activity of recycled catalysts in benzylbenzycarbamate synthesis. Reaction conditions.
  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
  • BENZYL ISOPROPOXYMETHYL CARBAM
  • Sourcing High-Purity Benzyl Carbamate: A Guide for Chemical Procurement. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Maximizing Efficiency in Peptide Synthesis with Benzyl Carbamate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]
  • Benzyl chloroform
  • Schotten-Baumann Reaction. Cambridge University Press. [Link]

Sources

Technical Support Center: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for the effective use of this versatile reagent. Our goal is to ensure the integrity of your experiments by addressing potential stability issues and offering field-proven solutions.

Understanding the Stability Profile

This compound, a Cbz-protected glycine Weinreb amide, is a valuable building block in organic synthesis, particularly in the preparation of ketones and in peptide chemistry. Its stability is governed by the interplay of its two key functional groups: the benzyloxycarbonyl (Cbz) protecting group and the N-methoxy-N-methylamide (Weinreb amide).

The Weinreb amide moiety is renowned for its stability, primarily due to the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack. This characteristic prevents the common problem of over-addition by organometallic reagents, making it an excellent precursor for the controlled synthesis of ketones and aldehydes.[1][2] While generally robust, the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, typically requiring elevated temperatures.[3][4][5][6]

The Cbz protecting group is widely employed for the protection of amines. It exhibits good stability in basic and mildly acidic conditions. However, it is readily cleaved by catalytic hydrogenolysis and can also be removed by strong acids like HBr in acetic acid.[7][8] Understanding this lability is crucial to avoid unintended deprotection during your synthetic sequence.

The inherent stability of both functional groups makes this compound a reliable reagent when handled and used under appropriate conditions. This guide will delve into the specific challenges that may arise and provide you with the knowledge to navigate them successfully.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this reagent?

For long-term stability, it is recommended to store this compound in a cool, dry place. While some suppliers suggest ambient room temperature storage for this solid compound, refrigeration in a well-sealed container is a good practice to minimize any potential degradation over time.[9][10]

Q2: I am observing a lower than expected yield in my reaction. Could the reagent have degraded?

A lower yield can indeed be a sign of reagent degradation. The two primary modes of degradation to consider are hydrolysis of the Weinreb amide and cleavage of the Cbz group.

  • Weinreb Amide Hydrolysis: Exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the Weinreb amide back to the corresponding carboxylic acid (Cbz-glycine).[3][4][5][6]

  • Cbz Group Cleavage: Unintentional deprotection of the Cbz group can occur if the reaction conditions are not compatible. For example, if your reaction involves a palladium catalyst and a source of hydrogen, you will likely see cleavage of the Cbz group.[7][8]

To assess the purity of your reagent, we recommend analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

Q3: Is this reagent compatible with both acidic and basic reaction conditions?

The compatibility depends on the strength of the acid or base and the reaction temperature.

  • Acidic Conditions: The Cbz group is generally stable to mild acids. However, strong acids can cause its cleavage.[7] The Weinreb amide can also be hydrolyzed under strong acidic conditions with heating.[3][5][6]

  • Basic Conditions: The Cbz group is stable to most basic conditions. The Weinreb amide can be hydrolyzed by strong bases like NaOH with heating.[3][5][6]

It is crucial to carefully select your reaction conditions to ensure the stability of both functional groups.

Q4: Can I use this reagent in reactions involving organometallic reagents?

Absolutely. The key advantage of the Weinreb amide is its controlled reactivity with organometallic reagents like Grignard and organolithium reagents to form ketones without the side reaction of over-addition to form a tertiary alcohol.[1][2][13][14]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue: Low or No Product Formation

If you are experiencing low or no yield of your desired product, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Action
Reagent Degradation The reagent may have degraded due to improper storage or handling, leading to hydrolysis of the Weinreb amide or cleavage of the Cbz group.Verify the purity of the reagent using analytical methods like NMR or LC-MS. If degradation is confirmed, use a fresh batch of the reagent. For long-term storage, keep the compound in a cool, dry, and dark place.[10]
Incompatible Reaction Conditions The reaction conditions may be too harsh, causing decomposition of the starting material or the product.Review your reaction conditions. Avoid strong acids or bases and high temperatures unless the stability of your target molecule under these conditions is known. If Cbz deprotection is not desired, avoid catalytic hydrogenation conditions.[7][8]
Inefficient Activation (for peptide coupling) If used in a peptide coupling reaction, the activation of the Weinreb amide might be inefficient.While Weinreb amides are generally used to prepare ketones, if you are attempting a direct amide bond formation, ensure you are using an appropriate coupling reagent and conditions. Note that direct aminolysis of Weinreb amides is not a standard procedure.
Poor Solubility The reagent may not be fully dissolved in the reaction solvent, leading to incomplete reaction.Ensure the reagent is completely soluble in your chosen solvent. If necessary, gently warm the mixture or use a co-solvent to aid dissolution.
Issue: Formation of Unexpected Byproducts

The presence of unexpected byproducts can complicate purification and reduce the yield of your target compound.

Potential Byproduct Plausible Cause Mitigation Strategy
Cbz-glycine Hydrolysis of the Weinreb amide due to the presence of water and acid or base catalysis.[3][4][5][6]Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic base if a base is required. Purify the starting material if it contains Cbz-glycine as an impurity.
Glycine Weinreb amide Unintended cleavage of the Cbz protecting group.[7][8]Avoid conditions known to cleave the Cbz group, such as catalytic hydrogenation or strong acids. If a metal catalyst is used for other transformations, screen for its compatibility with the Cbz group.
N-methyl-N-methoxyacetamide A potential side reaction of Weinreb amides with highly basic or sterically hindered nucleophiles can lead to the elimination of the methoxide moiety.Use less hindered nucleophiles and milder reaction conditions.
Diketopiperazine In peptide synthesis, if the Cbz group is cleaved prematurely at the dipeptide stage, the resulting free amine can undergo intramolecular cyclization to form a diketopiperazine, especially if the second amino acid is proline.[15]Ensure the Cbz group remains intact until the desired stage of the synthesis.
Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve issues of low reaction yield.

TroubleshootingWorkflow start Low Yield Observed check_purity 1. Verify Reagent Purity (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok new_reagent Use Fresh Reagent purity_ok->new_reagent No review_conditions 2. Review Reaction Conditions (Temp, pH, Catalyst) purity_ok->review_conditions Yes new_reagent->review_conditions conditions_ok Conditions Appropriate? review_conditions->conditions_ok optimize_conditions Optimize Conditions (Milder temp/pH, different catalyst) conditions_ok->optimize_conditions No check_solubility 3. Check Solubility conditions_ok->check_solubility Yes end_success Yield Improved optimize_conditions->end_success solubility_ok Fully Dissolved? check_solubility->solubility_ok change_solvent Change/Add Co-solvent solubility_ok->change_solvent No analyze_byproducts 4. Analyze Byproducts (LC-MS, NMR) solubility_ok->analyze_byproducts Yes change_solvent->end_success identify_cause Identify Degradation Pathway analyze_byproducts->identify_cause identify_cause->optimize_conditions

Fig 2. Mechanism of Weinreb amide reaction with an organometallic reagent.
Cbz Group Cleavage Mechanisms

The most common method for Cbz deprotection is catalytic hydrogenolysis. The mechanism involves the reduction of the benzyl ester by hydrogen on a palladium catalyst, which releases toluene and a carbamic acid intermediate that readily decarboxylates to give the free amine. [7]

Fig 3. Cbz group deprotection via catalytic hydrogenolysis.

Strong acidic conditions can also cleave the Cbz group via an SN2 or SN1 type mechanism at the benzylic carbon. [7]

Experimental Protocols

To ensure the integrity of your starting material, the following purification protocol can be employed if impurities are suspected.

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent such as ethyl acetate or isopropanol.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Note: The choice of solvent for recrystallization may need to be optimized depending on the nature of the impurities. It is advisable to perform a small-scale test to determine the optimal solvent system.

Concluding Remarks

This compound is a robust and versatile reagent. By understanding its stability profile and potential degradation pathways, researchers can confidently employ it in their synthetic endeavors. This guide provides a foundation for troubleshooting common issues, and we encourage you to reach out to our technical support team for any further assistance.

References

  • Singh, J., et al. (2002). Weinreb Amides.
  • Chemguide. (n.d.). Hydrolysing Amides.
  • Wikipedia. (2023). Weinreb ketone synthesis.
  • Ghosh, A. K., & Brindisi, M. (2015). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Organic letters, 17(15), 3858-3861.
  • Balasubramaniam, S., & Feig, A. L. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Mahdavi, M., & Saeidian, H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(3), 393-407.
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Nouri, M. (2019). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
  • J. C. Collins, et al. (2018).
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Sureshbabu, V. V., et al. (2014). Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. The Journal of Organic Chemistry, 79(15), 7013-7023.
  • Chemistry LibreTexts. (2015). Hydrolysis of Amides.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Stanovnik, B., et al. (2007). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 12(11), 2533-2545.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Scientific Update. (2023). To Deprotect and Serve.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. Arkivoc, 2016(4), 339-351.
  • ResearchGate. (2016). Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities.
  • Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International journal of peptide and protein research, 36(4), 381-386.
  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate.
  • PubChem. (n.d.). Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate.

Sources

Troubleshooting Cbz deprotection side products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy, particularly in peptide synthesis and complex molecule assembly.[1][2] Its stability to a wide range of conditions and well-established deprotection protocols make it a versatile tool. However, the removal of the Cbz group is not without its challenges. Undesired side reactions, incomplete conversions, and substrate-specific complications can often arise, leading to purification difficulties and yield loss.

This technical support guide provides in-depth, field-proven insights into troubleshooting common side products and issues encountered during Cbz deprotection. Structured in a practical question-and-answer format, this document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and implement robust solutions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - Strategic Decisions

This section addresses high-level strategic questions to guide your experimental design before you begin troubleshooting specific issues.

Q1: How do I choose the best Cbz deprotection method for my substrate?

The optimal method depends entirely on the functional groups present in your molecule. A decision-making process is outlined below.

G start Start: Cbz-Protected Compound reducible_check Are reducible groups present? (e.g., Alkenes, Alkynes, Nitro, Aryl Halides) start->reducible_check sulfur_check Does the substrate contain sulfur? (e.g., Thiols, Thioethers) reducible_check->sulfur_check No acid_cleavage Acidic Cleavage (e.g., HBr/AcOH, TFA) reducible_check->acid_cleavage  Yes   acid_labile_check Are other acid-labile groups present? (e.g., Boc, Trityl, Acetals) hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) acid_labile_check->hydrogenolysis  No   milder_acid Use Milder/Lewis Acid Conditions (e.g., AlCl₃/HFIP, HCl in Dioxane) acid_labile_check->milder_acid  Yes   sulfur_check->acid_labile_check No sulfur_check->acid_cleavage  Yes   transfer_hydrogenolysis Consider Catalytic Transfer Hydrogenation (e.g., HCOOH, HCOONH₄, Pd/C) Provides better selectivity for some groups. acid_cleavage->transfer_hydrogenolysis Alternative nucleophilic_cleavage Consider Nucleophilic Cleavage (e.g., 2-Mercaptoethanol, Thiolates) Avoids catalyst poisoning. acid_cleavage->nucleophilic_cleavage Alternative

Caption: Decision tree for selecting a Cbz deprotection method.

Q2: What are the most common side products to watch out for?

Side products are highly dependent on the chosen method and substrate. The primary culprits include:

  • Catalytic Hydrogenolysis :

    • N-Benzylation : Formation of a tertiary amine via reaction with a benzyl byproduct, especially with insufficient hydrogen.[3]

    • Over-reduction : Reduction of other sensitive functional groups like alkenes, alkynes, nitro groups, or aryl halides.[4][5]

  • Acid-Catalyzed Cleavage :

    • Benzyl Cation-Related Products : The liberated benzyl cation can alkylate electron-rich aromatic rings (e.g., Trp, Tyr) or other nucleophiles.[6]

    • Solvent Adducts : Acetylation of the deprotected amine when using acetic acid as a solvent.[4][7]

  • Lewis Acid/TMSI Cleavage :

    • Benzyl Iodide : Using TMS-iodide generates benzyl iodide, a potent and potentially genotoxic alkylating agent. This is a significant safety concern, especially in late-stage pharmaceutical synthesis.[4][8]

Table 1: Comparison of Common Cbz Deprotection Methods
MethodReagentsAdvantagesDisadvantages & Common Side ProductsFunctional Group Compatibility
Catalytic Hydrogenolysis H₂, Pd/C (or Pd(OH)₂/C)Very mild, clean byproducts (toluene, CO₂), high yield.[5][9]Catalyst poisoning by sulfur[4][8]; reduces alkenes, alkynes, nitro groups[4]; requires specialized H₂ gas handling.[4]Not compatible with reducible groups or sulfur-containing compounds.
Catalytic Transfer Hydrogenation HCOONH₄, HCOOH, or Et₃SiH with Pd/CAvoids flammable H₂ gas, often offers better selectivity.[4][10][11]Can still reduce some sensitive groups; reaction kinetics can be slower.Broader compatibility than H₂ gas methods, but still sensitive to catalyst poisons.
Strong Acid Cleavage HBr in Acetic Acid (AcOH), TFAFast, effective, metal-free.[12][13] Good for substrates sensitive to reduction.[13]Harsh conditions; can cleave other acid-labile groups (Boc, acetals)[1]; risk of benzyl cation side reactions.[6]Not compatible with other acid-sensitive protecting groups.
Lewis Acid Cleavage AlCl₃/HFIP, TMSIMilder than strong acids, can be highly selective.[3][14]TMSI generates genotoxic benzyl iodide[4][8]; requires careful quenching.Good orthogonality, especially AlCl₃/HFIP, which is compatible with nitro groups and double bonds.[3]
Nucleophilic Cleavage 2-Mercaptoethanol, ThiolatesExcellent for sulfur-containing or otherwise sensitive substrates; avoids metals and harsh acids.[4][5][8]Requires heating; byproduct is a benzylated thiol which must be removed.[5][8]Highly compatible with a wide range of functional groups, including reducible and acid-labile ones.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Issues with Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common deprotection method, but its heterogeneous nature makes it prone to several issues.[5][9]

This is a frequent problem that can almost always be traced back to the catalyst's inability to function efficiently.

G start Problem: Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? cause1->cause2 No sol1 Solution: - Purify starting material. - If substrate contains sulfur, switch to  acidic or nucleophilic cleavage. cause1->sol1  Yes   cause3 Insufficient H₂ Pressure/Mixing? cause2->cause3 No sol2 Solution: - Use a fresh batch of high-quality catalyst. - Increase catalyst loading (e.g., 10-20 mol%). cause2->sol2  Yes   cause4 Product Inhibition? cause3->cause4 No sol3 Solution: - Increase H₂ pressure (e.g., to 50 psi). - Ensure vigorous stirring. cause3->sol3  Yes   sol4 Solution: - Add a small amount of weak acid  (e.g., 1-2 eq. of Acetic Acid) to protonate  the product amine. cause4->sol4  Yes   end_node Reaction Complete sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Detailed Causes and Solutions:

  • Catalyst Poisoning : The palladium catalyst is extremely susceptible to poisoning by sulfur-containing compounds (thiols, thioethers) or other impurities.[4][14]

    • Solution : Ensure the starting material is highly pure. If the substrate itself contains a sulfur moiety, catalytic hydrogenolysis is likely unsuitable. You should switch to an alternative method like acid-catalyzed or nucleophilic cleavage.[4][14]

  • Poor Catalyst Activity : The activity of Palladium on Carbon (Pd/C) can vary between batches and degrades over time.

    • Solution : Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (from a standard 5-10 mol% to 10-20 mol%) can also accelerate the reaction.[4] For particularly stubborn substrates, Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative.[14]

  • Insufficient Hydrogen Pressure or Inadequate Mixing : As a three-phase reaction (solid catalyst, liquid solution, gas), efficient contact between all components is critical.

    • Solution : For many substrates, atmospheric pressure (e.g., a balloon of H₂) is insufficient. Increase the pressure to 50 psi or higher using a Parr shaker or similar hydrogenation apparatus.[4][8] Furthermore, ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate gas-liquid transfer.[4]

  • Product Inhibition : The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[4]

    • Solution : Add a small amount of a weak acid, such as acetic acid. This protonates the newly formed amine, preventing it from binding to the catalyst surface and allowing the reaction to proceed.[4]

This is a classic chemoselectivity problem. Standard catalytic hydrogenolysis (H₂, Pd/C) is a powerful reducing system and will readily reduce alkenes, alkynes, nitro groups, and some aryl halides.[4]

  • Solution 1: Switch to Catalytic Transfer Hydrogenation. Using a hydrogen donor like ammonium formate or formic acid with Pd/C is often milder and can provide greater selectivity, leaving many reducible groups untouched.[4][10]

  • Solution 2: Use a Non-Reductive Method. If transfer hydrogenation is not selective enough, the best approach is to switch to a completely different deprotection strategy. Acidic cleavage (HBr/AcOH) or milder Lewis acid conditions (AlCl₃/HFIP) are excellent alternatives that will not affect reducible functional groups.[4][14]

Guide 2: Issues with Acid-Catalyzed Cleavage

This is a direct consequence of the amine product acting as a nucleophile towards the acetic acid solvent, especially if the reaction is heated or run for an extended period.

  • Solution : Change the acid/solvent system. Using HCl in a non-nucleophilic solvent like dioxane or diethyl ether will provide the necessary acidity without an acetyl source. Alternatively, using Trifluoroacetic Acid (TFA) is a common strategy, though it may require scavengers to trap the resulting benzyl cation.[13]

During acid-catalyzed cleavage, a benzyl carbocation is formed as a leaving group. This electrophile can be attacked by electron-rich aromatic side chains, most notably tyrosine, leading to an irreversible O-to-C migration of the benzyl group and formation of 3-benzyltyrosine.[6]

  • Solution: Use Scavengers. To prevent this, the reaction should be performed in the presence of a "scavenger" designed to trap the benzyl cation. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS) added to the acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[13]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common deprotection procedures. Always monitor reaction progress by a suitable method (TLC, LC-MS).

Protocol 1: General Procedure for Catalytic Hydrogenolysis (H₂, Pd/C)
  • Setup : In a suitable reaction flask, dissolve the Cbz-protected compound (1.0 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.[9]

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution. Caution : Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.[9]

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[4][9]

  • Reaction : Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm to 50 psi).[4]

  • Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[4][9]

  • Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[9]

Protocol 2: General Procedure for Acid-Catalyzed Cleavage (HBr/AcOH)
  • Dissolution : Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of glacial acetic acid.[14]

  • Reagent Addition : At room temperature, add a solution of 33% hydrogen bromide (HBr) in acetic acid. The reaction is often exothermic.[4][13]

  • Reaction : Stir the solution at room temperature. The reaction is typically complete within 1-2 hours.[4]

  • Isolation : Precipitate the product hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether. Collect the precipitate by vacuum filtration and wash with additional cold ether.[13]

Protocol 3: Safer Nucleophilic Cleavage for Sensitive Substrates

This method is an excellent alternative when dealing with substrates containing reducible groups or sulfur, or when avoiding potentially genotoxic byproducts is critical.[4][5][8]

  • Setup : To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add a base such as potassium phosphate or potassium acetate (2-4 equivalents).[4][8]

  • Reagent Addition : Add 2-mercaptoethanol (approx. 2 equivalents).[4][8]

  • Reaction : Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product may require further purification by column chromatography.[8]

References

  • Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
  • Technical Support Center: Optimiz
  • A Comparative Guide to Amine Protecting Groups: 2,5-Dimethylpyrrole vs. Boc, Cbz, and Fmoc - Benchchem.
  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchG
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
  • Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
  • Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)
  • Removal of some commonly used protecting groups in peptide syntheses by c
  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed.
  • Protecting Groups for Amines: Carbam
  • To Deprotect and Serve - Scientific Upd
  • Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines - PMC - NIH.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem.
  • Cbz Protection - Common Conditions.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz)
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano.
  • How to remove CBz of a compound?
  • Why does my CBz-deprotection not work?
  • Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester?

Sources

Troubleshooting Guide: Diagnosing and Resolving Racemization

Author: BenchChem Technical Support Team. Date: January 2026

An elevated level of expertise is required for the intricate process of peptide synthesis, where the preservation of stereochemical integrity is paramount. Racemization, the undesirable conversion of a chiral amino acid into its mirror image, represents a significant challenge, particularly during the critical step of peptide bond formation. This is especially true when employing carbamate-based protecting groups such as Fmoc and Boc. The formation of even minute quantities of diastereomeric impurities can compromise the biological activity and therapeutic efficacy of the final peptide.

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent racemization in their peptide coupling reactions.

This guide addresses common issues encountered during peptide synthesis that can lead to a loss of stereochemical purity.

Issue 1: Significant Diastereomeric Impurity Detected Post-Coupling

  • Question: My analysis (e.g., chiral HPLC, NMR) of the crude peptide shows a significant peak corresponding to a diastereomer. What are the likely causes and how can I fix this?

  • Answer: This is a classic sign that racemization occurred during the activation and coupling of the N-protected amino acid. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized, achiral oxazole. Subsequent ring-opening by the amine nucleophile can occur from either face, leading to a mixture of D and L isomers at that position.

    Immediate Corrective Actions:

    • Re-evaluate Your Coupling Reagent: If you are using a carbodiimide like DCC or EDC alone, the rate of oxazolone formation can be high. The addition of a racemization-suppressing additive is crucial.

    • Introduce an Additive: The most common and effective solution is the in-situ formation of an active ester that is more resistant to racemization than the initial activated species.

      • Hydroxybenzotriazole (HOBt): For many years, HOBt was the standard additive. It reacts with the activated amino acid to form an OBt ester, which is less prone to racemization and a highly efficient acylating agent.

      • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective and non-explosive alternative to HOBt.

      • 1-Hydroxy-7-azabenzotriazole (HOAt): Particularly effective for sterically hindered couplings and for amino acids prone to racemization. The nitrogen atom at the 7-position acts as a neighboring group, accelerating the coupling reaction and minimizing the lifetime of the activated intermediate, thus suppressing racemization.

    Workflow for Selecting a Coupling Strategy:

    G start Racemization Detected? reagent Coupling Reagent in Use? start->reagent carbodiimide Carbodiimide Alone (DCC, EDC) reagent->carbodiimide Yes phosphonium Phosphonium / Uronium (HBTU, HATU) reagent->phosphonium Yes add_additive Action: Add HOBt, HOAt, or Oxyma carbodiimide->add_additive check_base Action: Evaluate Base (Strength & Stoichiometry) phosphonium->check_base add_additive->check_base check_temp Action: Lower Reaction Temperature (e.g., 0°C to RT) check_base->check_temp end Optimized Low-Racemization Coupling Achieved check_temp->end

    Caption: Troubleshooting workflow for racemization.

Issue 2: Racemization Persists Despite Using Additives

  • Question: I am already using HOBt or a similar additive with my coupling reagent, but I still observe racemization, especially with sensitive amino acids like Histidine or Cysteine. What else can I do?

  • Answer: While additives are highly effective, other factors can still promote racemization.

    Advanced Troubleshooting Steps:

    • Choice of Base: The presence of excess base, particularly strong, unhindered tertiary amines like triethylamine (TEA), can accelerate the deprotonation of the oxazolone intermediate, leading to racemization.

      • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a common choice. Diisopropylethylamine (DIPEA), also known as Hünig's base, is also widely used due to its steric bulk, which disfavors abstraction of the alpha-proton. Ensure you are using the correct stoichiometry of the base. For coupling of amino acid salts, typically one equivalent is needed for neutralization and another for the coupling itself.

    • Solvent Effects: The polarity of the solvent can influence the rate of racemization.

      • Solution: Polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are generally preferred for peptide synthesis. In some cases, using a less polar solvent can reduce the rate of oxazolone formation.

    • Temperature Control: Coupling reactions are exothermic. Allowing the temperature to rise can significantly increase the rate of racemization.

      • Solution: Perform the activation step (pre-activation) at a low temperature (e.g., 0 °C) before adding the amine component. Maintain this low temperature for a period before allowing the reaction to slowly warm to room temperature.

    • Coupling Reagent Type: For particularly difficult couplings, consider switching to a phosphonium or uranium-based reagent that incorporates a HOAt or HOBt moiety directly within its structure.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on HOAt, it is one of the most effective reagents for suppressing racemization, especially for hindered couplings.

      • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Based on HOBt, it is a widely used and effective coupling reagent.

    Mechanism of Racemization via Oxazolone Formation:

    G cluster_chiral Chiral Pathway cluster_racemic Racemization Pathway AA N-Protected Amino Acid (L-configuration) Activated Activated Intermediate (e.g., O-acylisourea) AA->Activated Coupling Reagent Peptide_L Desired Peptide (L-configuration) Activated->Peptide_L + Amine (fast) Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Intramolecular Cyclization (slow) Peptide_D Diastereomeric Peptide (D-configuration) Enolate Achiral Enolate / Oxazole (Resonance Stabilized) Oxazolone->Enolate + Base - H+ Enolate->Peptide_D + Amine

    Caption: Competing pathways of coupling vs. racemization.

Frequently Asked Questions (FAQs)

  • Q1: Are certain amino acids more prone to racemization?

    • A1: Yes. Amino acids with electron-withdrawing groups on their side chains can increase the acidity of the alpha-proton, making racemization more likely. Phenylalanine and histidine are known to be particularly susceptible. Cysteine can also be problematic due to side reactions involving the thiol group.

  • Q2: Does the choice of carbamate protecting group (Fmoc vs. Boc) affect racemization?

    • A2: The N-terminal protecting group plays a significant role. Generally, urethane-based protecting groups like Fmoc and Boc are excellent at preventing racemization compared to, for example, benzoyl groups. This is because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in oxazolone formation. However, under harsh basic conditions or with prolonged activation times, racemization can still occur. Some studies suggest that the electron-withdrawing nature of the Fmoc group can make the alpha-proton slightly more acidic than with the Boc group, but in practice, the choice of coupling conditions is a far more dominant factor.

  • Q3: What is "pre-activation" and how does it help?

    • A3: Pre-activation involves mixing the N-protected amino acid with the coupling reagent and any additives before the addition of the N-terminal amine component of the peptide. This allows for the formation of the less racemization-prone active ester (e.g., OBt or OAt ester). A short pre-activation time (e.g., 1-5 minutes) is often sufficient. Prolonged pre-activation should be avoided as it can eventually lead to oxazolone formation and racemization even in the presence of additives.

  • Q4: How can I quantify the level of racemization in my sample?

    • A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This involves hydrolyzing the synthesized peptide back into its constituent amino acids, derivatizing them with a chiral derivatizing agent (e.g., Marfey's reagent), and then separating the resulting diastereomers on a standard reverse-phase HPLC column. Gas Chromatography (GC) on a chiral stationary phase can also be used for volatile amino acid derivatives.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA

This protocol is recommended for sensitive or sterically hindered amino acids.

  • In a reaction vessel, dissolve the N-Fmoc-protected amino acid (1.2 eq) in DMF.

  • Add HATU (1.18 eq) and allow to dissolve.

  • Add Diisopropylethylamine (DIPEA) (2 eq) to the solution and stir for 1-2 minutes at room temperature for pre-activation.

  • In a separate vessel, dissolve the peptide-resin (1 eq) in DMF.

  • Add the activated amino acid solution to the peptide-resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Data Presentation: Comparison of Coupling Reagents

The table below summarizes the relative racemization potential of common coupling strategies. The percentage of diastereomer formed is highly dependent on the specific amino acid and conditions but this provides a general guide.

Coupling Reagent CombinationAdditiveBaseRelative RacemizationKey Advantages
DCCNoneTEAHighInexpensive
DCC / HOBtHOBtNMMLowCost-effective, reduced racemization
HBTU(Internal HOBt)DIPEAVery LowEfficient, fast coupling
HATU(Internal HOAt)DIPEAExtremely LowHighly effective for difficult couplings, superior racemization suppression

References

  • Carpino, L. A., & El-Faham, A. (1999). The Dizain Effect. An Unusually Powerful Acylating Effect in Peptide Coupling. The Journal of Organic Chemistry, 64(19), 7157–7159*. [Link]
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. [Link]
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247*. [Link]

Removal of benzyl alcohol impurity in carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Persistent Challenge of Benzyl Alcohol

In carbamate synthesis, particularly when using benzyl chloroformate (Cbz-Cl) for amine protection or benzyl alcohol as a nucleophile, residual benzyl alcohol is one of the most common and persistent impurities. Its removal presents a significant challenge during product purification due to two primary physical properties: a high boiling point (~205 °C) and moderate polarity. This combination makes it difficult to remove under reduced pressure without potentially degrading the target compound and causes it to co-elute with many carbamate products during column chromatography.[1]

This guide provides a structured approach to diagnosing and solving benzyl alcohol contamination issues, moving from standard laboratory techniques to more advanced strategies for intractable separations.

Frequently Asked Questions (FAQs)

Q1: Why is benzyl alcohol so difficult to remove from my reaction mixture? Benzyl alcohol's high boiling point makes it non-volatile under typical solvent evaporation conditions. Its moderate polarity gives it partial solubility in both aqueous and many organic solvents, leading to incomplete removal during liquid-liquid extractions.[2] This same polarity often causes its retention time on silica gel to overlap with that of moderately polar carbamate products, resulting in poor chromatographic separation.[1]

Q2: What are the primary laboratory methods for removing benzyl alcohol? The most common purification strategies include:

  • Aqueous Extraction (Work-up): A first-line defense, but often insufficient on its own.[2]

  • Flash Column Chromatography: The most reliable and widely used method, though it often requires careful optimization.[2]

  • Crystallization/Recrystallization: An excellent method for achieving high purity, provided the carbamate is a solid and the benzyl alcohol concentration has already been significantly reduced.[3][4]

  • Azeotropic Distillation: A scalable technique that exploits the formation of a water-benzyl alcohol azeotrope, but is less common in a research lab setting.[5][6]

Q3: How can I accurately detect and quantify residual benzyl alcohol? A multi-faceted approach is recommended for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the carbamate and the percentage of residual benzyl alcohol.[7][8][9]

  • Gas Chromatography (GC): Highly effective for quantifying volatile impurities like benzyl alcohol, especially at low levels.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of your product and can easily identify the characteristic signals of benzyl alcohol (typically ~7.3 ppm for the aromatic protons and ~4.6 ppm for the benzylic CH₂).[2]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool to monitor the progress of purification steps. Staining with permanganate can help visualize the alcohol.[2]

Troubleshooting Guide: From Common Issues to Advanced Solutions

Issue 1: Standard aqueous work-up is ineffective.

Question: I've washed my organic layer (e.g., Ethyl Acetate, DCM) multiple times with water and brine, but NMR/HPLC analysis still shows significant benzyl alcohol contamination. What should I do next?

Expert Analysis: This is a common scenario. Benzyl alcohol has a moderate solubility in water (approx. 4 g/100 mL), meaning simple aqueous washes will only remove a fraction of it, especially if the initial concentration is high.[13] The equilibrium between the organic and aqueous phases prevents complete removal.

Solution: Enhanced Extractive Work-up

The goal is to shift the partition coefficient to favor the aqueous phase. While you cannot change the inherent properties of benzyl alcohol, you can manipulate the conditions to maximize its removal.

dot

cluster_0 Enhanced Extractive Work-up reaction Crude Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel reaction->sep_funnel add_water Add Water (Volume = Organic Vol.) Shake Vigorously sep_funnel->add_water separate_1 Separate Layers add_water->separate_1 aq_1 Aqueous Layer 1 (Contains some BnOH) separate_1->aq_1 Discard org_1 Organic Layer separate_1->org_1 add_brine Add Saturated Brine (Salting-Out Effect) org_1->add_brine separate_2 Separate Layers add_brine->separate_2 aq_2 Aqueous Layer 2 (Contains more BnOH) separate_2->aq_2 Discard org_2 Organic Layer (Reduced BnOH) separate_2->org_2 repeat_brine Repeat Brine Wash (2-3 times) org_2->repeat_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) repeat_brine->dry concentrate Concentrate Under Vacuum dry->concentrate product Product for Further Purification concentrate->product cluster_1 Crystallization Workflow start Purified, Oily Product dissolve Dissolve in Minimum Hot Polar Solvent (e.g., EtOAc, Acetone) start->dissolve add_nonpolar Slowly Add Non-Polar 'Anti-Solvent' until Cloudy (e.g., Hexanes, Pentane) dissolve->add_nonpolar cool Cool Slowly: 1. Room Temp 2. 0-4°C (Fridge) 3. -20°C (Freezer) add_nonpolar->cool check Crystals Formed? cool->check filter Collect Crystals by Filtration check->filter Yes triturate Triturate with Cold Non-Polar Solvent check->triturate No triturate->filter

Sources

Technical Support Center: Scaling Up Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this important Weinreb amide intermediate.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of more complex molecules in pharmaceutical research and development.[1] Its synthesis involves the formation of a Weinreb amide from N-Cbz-glycine. While the synthesis is well-established on a lab scale, scaling up the process can introduce challenges related to reaction kinetics, heat and mass transfer, and impurity profiles. This guide aims to provide practical solutions to common issues, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing likely causes and actionable solutions.

Problem 1: Low or Inconsistent Yields

Question: My reaction yield has significantly decreased, or varies widely between batches, since moving from a 1-liter to a 100-liter reactor. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Likely Cause 1: Inefficient Mixing. Inadequate mixing in a large reactor can lead to poor contact between the activated N-Cbz-glycine species and N,O-dimethylhydroxylamine. This can result in localized concentration gradients and favor the formation of side products.

  • Solution 1: Optimize Agitation. Evaluate and potentially increase the agitation speed. For larger vessels, consider the impeller design to ensure efficient mixing throughout the reactor volume.[2]

  • Likely Cause 2: Poor Temperature Control. "Hot spots" within the reactor can develop due to the exothermic nature of the coupling reaction, especially during the addition of reagents. These localized areas of high temperature can lead to the decomposition of thermally sensitive reagents or intermediates.

  • Solution 2: Enhance Heat Transfer. Ensure your reactor's heating/cooling jacket is adequate for the larger volume. Position temperature probes to accurately reflect the internal bulk temperature, not just the temperature near the reactor wall. Re-evaluate the rate of reagent addition; a slower, controlled addition can mitigate sharp temperature increases.[2]

  • Likely Cause 3: Incomplete Activation of Carboxylic Acid. The initial activation of N-Cbz-glycine is critical. On a larger scale, inefficiencies in this step will directly impact the final yield.

  • Solution 3: Verify Activation. Ensure the complete formation of the activated intermediate (e.g., acid chloride or active ester) before the addition of N,O-dimethylhydroxylamine. This can be monitored by in-process controls (IPCs) such as TLC or HPLC. A variety of coupling reagents can be used for this transformation, including carbodiimides (like DCC or EDCI), phosphonium-based reagents (like BOP), and triazine derivatives.[3][4]

Problem 2: Formation of Impurities

Question: I am observing a significant amount of a urea-based byproduct in my crude product mixture. What is the cause and how can I prevent it?

Answer: The formation of urea byproducts is a common issue when using carbodiimide coupling agents like DCC or EDCI.

  • Likely Cause: Presence of Water. Water can react with the carbodiimide to form a urea, or it can hydrolyze the activated ester intermediate back to the starting carboxylic acid.

  • Solution 1: Rigorously Dry Solvents and Reagents. Ensure all solvents are anhydrous and reagents are stored under inert conditions. The use of molecular sieves in the reaction can also be beneficial.

  • Likely Cause 2: Side Reactions of the Activated Intermediate. The activated N-Cbz-glycine can react with another molecule of N-Cbz-glycine to form an anhydride, which can then lead to other side products.

  • Solution 2: Controlled Addition and Stoichiometry. Add the coupling agent to the solution of N-Cbz-glycine, and then add N,O-dimethylhydroxylamine. Maintaining a slight excess of the N,O-dimethylhydroxylamine can help to ensure the activated intermediate is trapped efficiently.

Problem 3: Difficulties with Product Isolation and Purification

Question: I'm having trouble with the workup and purification of my product. The extraction is forming an emulsion, and column chromatography is not giving a clean separation.

Answer: Workup and purification issues on a larger scale can be exacerbated by the increased volume and concentration of byproducts.

  • Likely Cause 1: Emulsion Formation during Extraction. The presence of water-soluble byproducts from the coupling reaction (e.g., dicyclohexylurea if using DCC, or EDC urea) can lead to emulsion formation during aqueous workup.

  • Solution 1: Filtration and Brine Wash. If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration before the aqueous workup. If using a water-soluble coupling agent like EDCI, washing the organic layer with dilute acid (like 1N HCl) can help to remove the urea byproduct by protonating it and increasing its water solubility.[5] Subsequent washes with brine (saturated aqueous NaCl solution) can help to break emulsions and further dry the organic layer.[5]

  • Likely Cause 2: Co-elution of Impurities during Chromatography. On a larger scale, achieving baseline separation of the product from closely related impurities can be challenging.

  • Solution 2: Recrystallization. this compound is a solid.[6] Consider developing a recrystallization procedure for purification. This can be more efficient and cost-effective for large-scale production than chromatography. Common solvent systems for recrystallization of similar compounds include ethyl acetate/hexanes or dichloromethane/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most common and scalable approach involves the coupling of N-Cbz-glycine with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent.[7] For large-scale synthesis, methods that avoid the use of expensive or difficult-to-remove reagents are preferred. Activating the carboxylic acid of N-Cbz-glycine, for instance by converting it to the acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine, is a cost-effective and efficient route.[4] Alternatively, using a water-soluble coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine (NMM) is also a widely used method as the byproducts are easily removed during aqueous workup.[8]

Q2: Are there any specific safety precautions I should take when scaling up this synthesis?

A2: Yes, several safety precautions are crucial.

  • Handling of Reagents: Many coupling agents, such as DCC, are potent irritants and sensitizers.[7] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The coupling reaction can be exothermic. When working with large quantities, ensure that the reactor is equipped with adequate cooling capacity and that reagents are added at a controlled rate to prevent a runaway reaction.

  • Solvent Safety: Use appropriate engineering controls to minimize exposure to organic solvents. Ensure that the reactor is properly grounded to prevent static discharge, which could ignite flammable solvents.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended for robust process control.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material (N-Cbz-glycine) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for monitoring reaction progress and is essential for determining the purity of the final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDCI

This protocol outlines a general procedure for the synthesis of the target compound using a water-soluble carbodiimide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Cbz-glycine209.22(Specify amount)(Calculate)1.0
N,O-dimethylhydroxylamine HCl97.54(Specify amount)(Calculate)1.1
EDCI191.70(Specify amount)(Calculate)1.2
N-methylmorpholine (NMM)101.15(Specify amount)(Calculate)1.1
Dichloromethane (DCM)-(Specify volume)--
1N HCl (aq)-(Specify volume)--
Saturated NaHCO3 (aq)-(Specify volume)--
Brine (saturated NaCl aq)-(Specify volume)--
Anhydrous Na2SO4 or MgSO4-(Specify amount)--

Procedure:

  • To a stirred solution of N-Cbz-glycine in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen), add EDCI.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride in DCM and add N-methylmorpholine (NMM) at 0 °C. Stir for 10-15 minutes.

  • Add the solution from step 2 to the reaction mixture from step 1 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction with water.

  • Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start N-Cbz-glycine in DCM add_edci Add EDCI at 0 °C start->add_edci add_amine Add amine solution to reaction mixture add_edci->add_amine prepare_amine Prepare N,O-dimethylhydroxylamine with NMM in DCM prepare_amine->add_amine react Stir at room temperature add_amine->react quench Quench with water react->quench extract Separate organic layer quench->extract wash_hcl Wash with 1N HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction mechanism and careful consideration of key process parameters. By anticipating and addressing challenges related to mixing, temperature control, and purification, researchers can achieve consistent, high-yielding, and scalable production of this valuable synthetic intermediate. This guide provides a foundation for troubleshooting and optimizing the synthesis, empowering scientists to confidently transition from lab-scale experiments to larger-scale production.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]
  • Organic Chemistry Portal.
  • TutorChase. How do you prepare a Weinreb amide? [Link]
  • Sanchez, M. d. M. (2009). Weinreb Amides in Organic Synthesis. [Link]
  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
  • El-Malah, A. A. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Modern Chemistry, 7(3), 44-53. [Link]
  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
  • El-Malah, A. A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-200. [Link]
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Arkivoc, 2016(4), 339-351. [Link]
  • White, J. M., Tunoori, A. R., & Georg, G. I. (2000). Weinreb Amides. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
  • Reddit. (2023, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
  • Chemistry The Mystery of Molecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
  • de Souza, J. A. C., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-40. [Link]
  • Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. [Link]
  • Espinosa-González, C. G., et al. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. International Journal of Organic Chemistry, 8, 337-353. [Link]
  • Organic Syntheses. (2002).
  • MySkinRecipes. tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)
  • Sureshbabu, V. V., et al. (2010).
  • Organic Syntheses. (2011). Preparation of a Weinreb Amide from an Ester and N,O-Dimethylhydroxylamine Hydrochloride Using Isopropylmagnesium Chloride. [Link]
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-32. [Link]
  • Küçükbay, H., et al. (2014). Benzyl {2-[(2-(1H-Benzo[d][7][9][10]triazol-1-yl)-2-oxoethyl)
  • Organic Chemistry Portal.
  • Wikipedia.
  • D'Alessandro, M., et al. (2012). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews, 256(1-2), 1-17. [Link]
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-32. [Link]
  • Organic Chemistry Portal.

Sources

Technical Support Center: The Critical Role of Solvent Choice in Benzylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during benzylation reactions, with a laser focus on the profound impact of solvent selection. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, troubleshoot effectively, and achieve your synthetic goals with confidence.

The Heart of the Matter: Why Solvent Choice Dictates Benzylation Success

Benzylation, a cornerstone reaction in organic synthesis for the protection of alcohols, phenols, amines, and thiols, is deceptively simple in its representation. However, its success is intricately tied to the reaction environment, with the solvent playing a pivotal role. The choice of solvent directly influences reaction rates, yields, and even the mechanistic pathway (SN1 vs. SN2), making it a critical parameter for optimization.[1][2] This guide will dissect the nuances of solvent selection to help you navigate the complexities of your benzylation reactions.

Troubleshooting Guide: Common Issues and Solvent-Centric Solutions

Issue 1: Low or No Conversion to the Benzylated Product

A low yield is one of the most common frustrations in the lab. Before immediately resorting to more drastic measures, a careful evaluation of your solvent system is warranted.

Potential Cause & Solution Dyad:

  • Poor Solubility of Reactants: If your substrate or base is not fully dissolved, the reaction will be slow or may not proceed at all.[3]

    • Solution: Switch to a solvent with higher polarity that can better solubilize all reaction components. For instance, if you are experiencing poor solubility in a less polar solvent like toluene, consider a polar aprotic solvent such as DMF or DMSO.[3]

  • Inappropriate Solvent Polarity for the Reaction Mechanism: Benzylation reactions can proceed through either an SN1 or SN2 pathway, and the optimal solvent polarity differs for each.[1][2]

    • SN2 Reactions: These are favored by polar aprotic solvents (e.g., acetone, DMF, DMSO). These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile "naked" and more reactive.[4][5]

    • SN1 Reactions: These are favored by polar protic solvents (e.g., water, alcohols) which can stabilize the carbocation intermediate formed in the rate-determining step through hydrogen bonding.[1][2]

    • Solution: Analyze your substrate. Primary benzyl halides will predominantly undergo SN2 reactions, so a polar aprotic solvent is your best choice. Tertiary benzyl halides will favor an SN1 pathway, making a polar protic solvent more suitable. For secondary benzyl halides, a careful choice of solvent can often steer the reaction towards the desired mechanism.

  • Presence of Moisture: Benzylating agents like benzyl bromide are highly sensitive to moisture and can hydrolyze to the unreactive benzoic acid.[6]

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your glassware is thoroughly dried.[6]

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate can be perplexing. Often, the solvent is an unwitting accomplice in these side reactions.

Potential Cause & Solution Dyad:

  • Elimination Reactions: Especially with sterically hindered bases or at higher temperatures, elimination reactions can compete with substitution, leading to the formation of stilbene derivatives.[7]

    • Solution: Employ a non-bulky base and consider running the reaction at a lower temperature. The choice of solvent can also influence the substitution vs. elimination ratio. Protic solvents can favor elimination over substitution by "caging" the nucleophile through hydrogen bonding, reducing its nucleophilicity more than its basicity.[4]

  • Solvolysis: If your solvent is nucleophilic (e.g., water, alcohols), it can compete with your intended nucleophile, leading to the formation of benzyl ethers or benzyl alcohol.[7] This is particularly problematic in SN1-favoring conditions.[7]

    • Solution: If solvolysis is an issue, switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetone.[7]

  • Impurity from Solvent Degradation: Some solvents can decompose under basic conditions. For example, DMF can be a source of an amine side product that can act as a catalyst poison in subsequent reactions.[8]

    • Solution: If you suspect solvent degradation, consider alternative polar aprotic solvents like DMSO or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a polar protic and a polar aprotic solvent, and how does this affect my benzylation reaction?

A: The key difference lies in their ability to form hydrogen bonds.[9]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[2] In the context of benzylation, they can stabilize carbocation intermediates, favoring the SN1 pathway.[1] However, they can also solvate and deactivate strong nucleophiles through hydrogen bonding, which is detrimental to SN2 reactions.[4][5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone, acetonitrile) are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[9] They are excellent choices for SN2 reactions because they dissolve the nucleophilic salt while leaving the anion relatively "free" and highly reactive.[1][4]

Q2: I am trying to benzylate a sugar with multiple hydroxyl groups. What is the best solvent to use?

A: The benzylation of carbohydrates often requires specific conditions due to their high polarity and the presence of multiple reactive sites.[10] A common and effective method is the Williamson ether synthesis using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dry DMF or THF.[11] For complex carbohydrate substrates, phase-transfer catalysis (PTC) in a two-phase system (e.g., an organic solvent like toluene and an aqueous base) can be highly effective. The addition of a co-solvent like DMSO can facilitate the reaction.[12]

Q3: Can I run my benzylation reaction "neat" or solvent-free?

A: In some cases, yes. Solvent-free reactions are becoming increasingly popular from a green chemistry perspective.[13][14][15] This approach is most successful when one of the reactants is a liquid and can act as the solvent.[16] For example, the benzylation of glycerol with benzyl alcohol can be performed without an additional solvent.[14] However, for solid reactants or reactions requiring precise temperature control, a solvent is generally necessary to ensure homogeneity and efficient heat transfer.

Q4: My reaction is sluggish. Besides changing the solvent, what else can I do?

A: If you've optimized your solvent choice and still face a slow reaction, consider the following:

  • Increase the Temperature: Carefully increasing the reaction temperature can significantly boost the reaction rate. However, be mindful that this may also promote side reactions like elimination.[7]

  • Use a Stronger Base: Ensure your nucleophile is fully deprotonated. For example, when benzylating an N-Cbz-protected glycine, a weaker base like potassium carbonate may not be sufficient, and a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is recommended.[3]

  • Add a Catalyst: For SN2 reactions, adding a catalytic amount of sodium or potassium iodide can increase the rate. The iodide is a better nucleophile than bromide or chloride and can displace the leaving group to form a more reactive benzyl iodide in situ. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) are also excellent for accelerating reactions in biphasic systems.[3]

Data at Your Fingertips: Solvent Properties Table

The following table summarizes the properties of common solvents used in benzylation reactions to aid in your selection process.

SolventFormulaDielectric Constant (20°C)Polarity TypeBoiling Point (°C)
Non-Polar
HexaneC₆H₁₄1.88Non-Polar69
TolueneC₇H₈2.38Non-Polar110.6
Polar Aprotic
Diethyl Ether(C₂H₅)₂O4.33Polar Aprotic34.6
Tetrahydrofuran (THF)C₄H₈O7.58Polar Aprotic66
Dichloromethane (DCM)CH₂Cl₂8.93Polar Aprotic39.7
AcetoneC₃H₆O20.7Polar Aprotic56.3
Acetonitrile (MeCN)C₂H₃N37.5Polar Aprotic81.6
N,N-Dimethylformamide (DMF)C₃H₇NO36.71Polar Aprotic153
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.68Polar Aprotic189
Polar Protic
Isopropyl AlcoholC₃H₈O19.92Polar Protic82.3
EthanolC₂H₆O24.55Polar Protic78.3
MethanolCH₄O32.70Polar Protic64.7
WaterH₂O80.1Polar Protic100

Data sourced from various chemical property databases.[17][18][19][20]

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Benzylation of an Alcohol using NaH in DMF (SN2 Conditions)

This protocol is suitable for the benzylation of primary and secondary alcohols.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).[21]

  • Solvent and Substrate Addition: Allow the flask to cool to room temperature. Add the alcohol to be benzylated and dissolve it in anhydrous DMF (5–10 mL per mmol of substrate).[11]

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Addition of Benzylating Agent: While maintaining the temperature at 0°C, add benzyl bromide (BnBr, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of methanol or water.[11]

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Decision: SN1 vs. SN2 Pathway in Benzylation

The choice of solvent is a critical branching point in determining the reaction mechanism. The following diagram illustrates this decision-making process.

Benzylation_Mechanism cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway sub Substrate (e.g., R-X-Bn) solvent Solvent Choice sub->solvent nuc Nucleophile (e.g., R'-OH, R'-NH2) nuc->solvent sn2_solvent Polar Aprotic Solvent (e.g., DMF, DMSO, Acetone) solvent->sn2_solvent Aprotic sn1_solvent Polar Protic Solvent (e.g., H2O, ROH) solvent->sn1_solvent Protic sn2_ts Concerted Transition State [Nu---C---LG]⁻ sn2_solvent->sn2_ts Favors 'Naked' Nucleophile sn2_product Inversion of Stereochemistry sn2_ts->sn2_product sn1_intermediate Carbocation Intermediate R-Bn⁺ sn1_solvent->sn1_intermediate Stabilizes Carbocation sn1_product Racemization sn1_intermediate->sn1_product

Caption: Solvent-driven mechanistic choice in benzylation reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions.
  • Benchchem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • ResearchGate. (n.d.). Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol.
  • Benchchem. (n.d.). Low yield in N-Benzyl-N-Cbz-glycine synthesis and how to improve it.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. (n.d.). Benzylation of sugar polyols by means of the PTC method.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Phase-Transfer Catalysis Communications. (n.d.). Phase-Transfer Catalysis.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Benchchem. (n.d.). Application Notes: Techniques for Purifying Benzylated Carbohydrate Reaction Products.
  • MDPI. (n.d.). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity.
  • MDPI. (n.d.). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst.
  • Journal of Organic Chemistry. (n.d.). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.
  • JOCPR. (n.d.). Fe2O3/ZrO2 an Effective Catalyst for Benzylation of Aromatic Compounds in Green Synthesis of Diphenylmethane.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Physical Properties.
  • University of Rochester, Department of Chemistry. (n.d.). Properties of Common Organic Solvents.
  • Honeywell. (n.d.). Dielectric Constant.
  • Organic Chemistry Data. (n.d.). Dielectric Constant of Common solvents.

Sources

Weinreb Amide Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of Weinreb amides. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about Weinreb amide chemistry, providing quick and accessible answers to get you started.

Q1: What is the primary advantage of using a Weinreb amide for ketone synthesis compared to other acylating agents like esters or acid chlorides?

The principal advantage of the Weinreb-Nahm ketone synthesis is the prevention of over-addition of the organometallic reagent.[1][2] When organolithium or Grignard reagents react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.[1][2][3] The Weinreb amide, an N-methoxy-N-methylamide, reacts with the organometallic reagent to form a stable tetrahedral intermediate.[4][5][6][7] This intermediate is stabilized by chelation of the metal atom by the methoxy group's oxygen, preventing its collapse to a ketone until acidic workup.[1][3] This stability at low temperatures ensures the reaction stops at the ketone stage, leading to higher yields of the desired product.[4][5][7]

Q2: I am observing the formation of a tertiary alcohol byproduct in my Weinreb amide reaction. What is the likely cause?

While Weinreb amides are designed to prevent over-addition, this side reaction can still occur under certain conditions. The stability of the tetrahedral intermediate is temperature-dependent.[8] If the reaction temperature is too high, the chelated intermediate can break down prematurely to form the ketone, which can then react with a second equivalent of the organometallic reagent.[8] Highly reactive organometallic reagents, such as allylic Grignards, can also promote over-addition.[9] It is crucial to maintain scrupulously low temperatures (e.g., -78 °C) throughout the reaction and during the initial stages of quenching.[8][9]

Q3: My Weinreb amide synthesis is giving a low yield. What are some common reasons for this?

Low yields in Weinreb amide formation can stem from several factors:

  • Inefficient coupling: The choice of coupling reagent for the formation of the amide from a carboxylic acid is critical. A variety of reagents are available, including carbodiimides (like EDCI and DCC), phosphonium salts (like BOP), and triazine derivatives (like DMT-MM).[10][11][12] The optimal reagent can depend on the specific substrate.

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. Some sterically hindered carboxylic acids may require longer reaction times or elevated temperatures to go to completion.

  • Difficult purification: Weinreb amides can sometimes be challenging to purify. Issues during aqueous workup, such as emulsion formation, can lead to product loss.[13] Additionally, residual coupling agent byproducts can contaminate the final product.

  • Starting material quality: Ensure the purity of your carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. The hydrochloride salt needs to be neutralized in situ by a base for the reaction to proceed.[4]

Q4: Can I use any organometallic reagent with Weinreb amides?

Weinreb amides are versatile and react with a wide range of organometallic reagents, including Grignard reagents and organolithiums.[6][10] Aliphatic, vinyl, aryl, and alkynyl nucleophiles have all been successfully employed.[1] However, the reactivity of the organometallic reagent can influence the reaction outcome. Very reactive nucleophiles may require stricter temperature control to avoid side reactions.[8][9]

Q5: How stable is the Weinreb amide functional group?

Weinreb amides are generally stable compounds that can be purified and stored.[4] They are tolerant of a wide variety of functional groups, including N-protected amino acids, silyl ethers, and various heterocyclic systems.[1] However, the N-O bond can be cleaved under certain reductive conditions.[14][15] For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the Weinreb amide to the corresponding aldehyde, not an amine.[1][11] It's also been noted that some Weinreb amide resins may have limited stability to strong acids like TFA.[16]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, with explanations of the underlying chemistry and step-by-step solutions.

Problem 1: Over-addition Product (Tertiary Alcohol) is Observed

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of a less polar byproduct.

  • ¹H NMR of the crude product shows signals corresponding to a tertiary alcohol.

  • The yield of the desired ketone is lower than expected.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Reaction Temperature Too High The tetrahedral intermediate is only stable at low temperatures. At higher temperatures, it collapses to the ketone, which then reacts further.[8]1. Maintain Low Temperature: Conduct the reaction at -78 °C (dry ice/acetone bath). Ensure the temperature does not rise during the addition of the organometallic reagent.[9] 2. Slow Addition: Add the organometallic reagent dropwise to control the exotherm. 3. Cold Quench: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.[9]
Highly Reactive Organometallic Reagent Very reactive nucleophiles (e.g., allyl Grignards, some organolithiums) can be aggressive and promote over-addition even at low temperatures.[9]1. Use a Less Reactive Reagent: If possible, consider using a less reactive organometallic species, such as an organocuprate (Gilman reagent).[9] 2. Inverse Addition: Add the Weinreb amide solution slowly to the organometallic reagent at -78 °C. This keeps the concentration of the nucleophile high relative to the electrophile, which can sometimes suppress over-addition.
Incorrect Stoichiometry Using a large excess of the organometallic reagent can increase the likelihood of over-addition, especially if the temperature fluctuates.1. Titrate the Reagent: The concentration of commercial organometallic reagents can vary. Titrate your Grignard or organolithium reagent before use to ensure accurate stoichiometry. 2. Use a Slight Excess: A slight excess (1.1-1.2 equivalents) of the organometallic reagent is often sufficient.
Problem 2: Low or No Conversion of the Weinreb Amide

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material (Weinreb amide).

  • The yield of the ketone is very low or zero.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inactive Organometallic Reagent Grignard and organolithium reagents are sensitive to moisture and air. Improper handling or storage can lead to decomposition.1. Use Fresh Reagents: Use freshly prepared or recently purchased organometallic reagents. 2. Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Titrate the Reagent: As mentioned previously, titrating the reagent will confirm its activity and concentration.
Acidic Protons in the Substrate If the Weinreb amide substrate contains acidic protons (e.g., -OH, -NH, -SH, terminal alkyne), the organometallic reagent will be quenched by an acid-base reaction before it can add to the amide carbonyl.1. Protecting Groups: Protect any acidic functional groups before introducing the organometallic reagent. 2. Use Excess Reagent: If protection is not feasible, use a sufficient excess of the organometallic reagent to first deprotonate the acidic sites and then react with the Weinreb amide. This may require careful optimization.
Steric Hindrance A sterically hindered Weinreb amide or a bulky organometallic reagent can slow down the reaction rate significantly.1. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period at the initial low temperature. If no conversion is observed, slowly allow the reaction to warm to a slightly higher temperature (e.g., -40 °C or 0 °C), but be mindful of the potential for over-addition. 2. Use a Smaller Nucleophile: If possible, consider a less sterically demanding organometallic reagent.
Problem 3: Difficult Work-up and Purification

Symptoms:

  • Formation of a persistent emulsion during aqueous extraction.[13]

  • Difficulty in separating the organic and aqueous layers.[13]

  • The final product is contaminated with byproducts from the amide formation step (e.g., dicyclohexylurea (DCU) if DCC was used).

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Emulsion Formation The presence of salts and polar byproducts can lead to the formation of stable emulsions, making layer separation difficult.[13]1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up emulsions.[13] 2. Filter through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in layer separation.
Coupling Reagent Byproducts Some coupling reagents generate byproducts that can be difficult to remove. For example, DCC forms DCU, which is poorly soluble in many common solvents.1. Choose a Water-Soluble Coupling Reagent: Use a water-soluble coupling reagent like EDCI. The corresponding urea byproduct is protonated during acidic workup and can be removed by extraction with dilute acid.[13] 2. Filtration: If using DCC, the DCU byproduct can often be removed by filtration before the aqueous workup. 3. Chromatography: Careful column chromatography is often required to obtain a highly pure product.
Residual Base If a base like pyridine was used in the amide formation, it needs to be thoroughly removed.1. Acidic Wash: Wash the organic layer with dilute aqueous acid (e.g., 1 M HCl) to protonate and extract the basic impurities.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using EDCI

This protocol describes a general method for coupling a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI).

Materials:

  • Carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDCI

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and DIPEA (2.5 equiv).

  • Add EDCI (1.2 equiv) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: General Procedure for Ketone Synthesis via Grignard Addition to a Weinreb Amide

This protocol outlines the addition of a Grignard reagent to a Weinreb amide to synthesize a ketone.

Materials:

  • Weinreb amide

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl (aq)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add the Grignard reagent (1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.

  • Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Visualizing the Weinreb Ketone Synthesis

The following diagrams illustrate the key mechanistic steps and the troubleshooting logic in Weinreb amide chemistry.

Weinreb_Mechanism Start Weinreb Amide + R-MgX Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Addition Workup Acidic Workup (e.g., NH4Cl) Intermediate->Workup Stable at low temp Premature_Collapse Premature Collapse (High Temp) Intermediate->Premature_Collapse Unstable at high temp Ketone Ketone Product Workup->Ketone OverAddition Over-addition Product (Tertiary Alcohol) Premature_Collapse->OverAddition + R-MgX

Caption: Mechanism of Weinreb Ketone Synthesis and the Over-addition Pathway.

Troubleshooting_Flowchart Start Low Ketone Yield Check_SM Starting Material (SM) Present? Start->Check_SM Check_Byproduct Over-addition Product Present? Start->Check_Byproduct Purification_Issue Purification Issues Start->Purification_Issue Check_SM->Check_Byproduct No Inactive_Reagent Inactive Reagent or Acidic Protons on SM Check_SM->Inactive_Reagent Yes Temp_Control Poor Temperature Control Check_Byproduct->Temp_Control Yes Check_Byproduct->Purification_Issue No Solution1 Titrate/Use Fresh Reagent Protect Acidic Groups Inactive_Reagent->Solution1 Solution2 Maintain -78°C Slow Addition Cold Quench Temp_Control->Solution2 Solution3 Use Brine/Celite Optimize Chromatography Purification_Issue->Solution3

Sources

Technical Support Center: Enhancing the Solubility of Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common yet challenging issue in organic synthesis and pharmaceutical development: the poor solubility of carbamate intermediates. Carbamates are crucial functional groups, widely used as protecting groups for amines and as key structural motifs in many active pharmaceutical ingredients (APIs).[1][2] However, their often-limited solubility can lead to significant hurdles in reaction progress, purification, and formulation.

This guide offers in-depth, evidence-based solutions to these challenges. We will delve into the underlying principles governing carbamate solubility and provide practical, step-by-step protocols to overcome these obstacles in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of carbamate intermediates.

Q1: Why are my carbamate intermediates often poorly soluble?

A1: The solubility of carbamate intermediates is influenced by a combination of factors. The carbamate functional group itself can participate in hydrogen bonding, which can lead to self-association and reduced solubility in less polar organic solvents.[1] Furthermore, the overall polarity of the molecule, the nature of the protecting group (e.g., Boc, Cbz, Fmoc), and the substituents on the parent molecule all play a significant role.[3][4] For instance, large, nonpolar protecting groups can decrease aqueous solubility, while the overall crystal lattice energy of a solid carbamate can make it difficult to dissolve.

Q2: What is the first thing I should consider when facing a solubility issue with a carbamate intermediate?

A2: The first and most critical step is to assess the solvent system. The choice of solvent is paramount as it influences reactant solubility, reaction rates, and the stability of intermediates.[5] A systematic solvent screening is often the most effective initial approach. Start with common solvents used for carbamate synthesis, such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and methanol (MeOH), and assess the solubility of your specific intermediate.[5]

Q3: How does the choice of amine protecting group (Boc, Cbz, Fmoc) affect solubility?

A3: The choice of protecting group has a profound impact on the physicochemical properties of the carbamate intermediate.

  • Boc (tert-Butoxycarbonyl): The bulky and lipophilic tert-butyl group generally decreases aqueous solubility but can improve solubility in nonpolar organic solvents.[3][4]

  • Cbz (Carboxybenzyl): The benzyl group also increases lipophilicity, leading to lower aqueous solubility. Its aromatic nature can sometimes promote crystallization.[3][4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The large, planar fluorenyl group significantly increases the nonpolar character of the molecule, often leading to poor solubility in a wide range of solvents.[3][4]

Understanding these general trends can help you anticipate and mitigate solubility issues.

Q4: Can pH be adjusted to improve the solubility of my carbamate intermediate?

A4: Yes, for certain carbamates, pH modification can be a powerful tool. The carbamate proton on the nitrogen has a pKa that can be surprisingly low in some molecular contexts, and its ionization at higher pH can dramatically increase aqueous solubility.[6] This is particularly relevant during aqueous workups or for formulation purposes. However, it's crucial to consider the stability of your carbamate at different pH values, as both acidic and basic conditions can lead to cleavage of the protecting group or other undesired reactions.[7][8]

Troubleshooting Guide: Common Solubility-Related Problems

This section provides detailed troubleshooting workflows for specific experimental challenges arising from poor carbamate solubility.

Problem 1: Precipitation of the Carbamate Intermediate During the Reaction

Unexpected precipitation of your product during a reaction can halt the process and lead to a heterogeneous mixture that is difficult to work with.

Causality: This typically occurs when the concentration of the formed carbamate exceeds its solubility limit in the chosen reaction solvent. The product is essentially "crashing out" of the solution.

Troubleshooting Workflow:

  • Dilution: The simplest first step is to perform the reaction at a more dilute concentration.[5] This will keep the product concentration below its solubility threshold.

  • Solvent System Modification:

    • Increase Polarity: If your carbamate is precipitating from a nonpolar solvent, consider adding a more polar co-solvent. For example, adding some THF or ACN to a reaction in DCM might improve solubility.

    • Decrease Polarity: Conversely, if precipitation occurs in a polar solvent, a less polar co-solvent might be beneficial.

    • Alternative Solvents: A complete change of solvent to one in which the product is more soluble is a primary strategy.[5] Consider solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for particularly insoluble compounds, but be mindful of their higher boiling points and potential for side reactions.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of the product. However, be cautious as higher temperatures might lead to side product formation.[5]

  • "In Situ" Next Step: If the precipitated product is the desired final intermediate and is relatively clean, you might consider proceeding to the next step "in situ" by adding the subsequent reagents directly to the heterogeneous mixture. This is only advisable if the solid is the correct, pure compound.

Experimental Protocol: Solvent Screening for Carbamate Solubility

  • Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of your carbamate intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the list in the table below.

  • Observation: Agitate the vials at a controlled temperature (e.g., room temperature) for a set period. Visually inspect for complete dissolution.

  • Quantification (Optional): If a more precise measurement is needed, the concentration of the dissolved carbamate in the supernatant can be determined using techniques like HPLC-UV or LC-MS.[9][10][11][12]

  • Data Analysis: Record the results in a table to compare the solubility across different solvents.

Table 1: Common Solvents for Carbamate Synthesis and Their Properties

SolventPolarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM)3.140Good for many organic compounds, volatile.
Tetrahydrofuran (THF)4.066Ethereal solvent, can form peroxides.
Acetonitrile (ACN)5.882Polar aprotic, common in chromatography.[5]
Ethyl Acetate (EtOAc)4.477Moderately polar, good for extractions.
Toluene2.4111Nonpolar, can be beneficial for some carbamate couplings.[13]
N,N-Dimethylformamide (DMF)6.4153Highly polar aprotic, good solvent but difficult to remove.[2]
Dimethyl Sulfoxide (DMSO)7.2189Highly polar aprotic, excellent solvent but very high boiling point.
Problem 2: Difficulty in Purification due to Crystallization Issues

Obtaining a pure, crystalline solid of a carbamate intermediate can be challenging. The compound may "oil out," form a very fine powder that is difficult to filter, or refuse to crystallize altogether.

Causality: These issues often stem from the presence of impurities that inhibit crystal lattice formation or from the inherent properties of the molecule that favor an amorphous or oil state. Rapid crystallization can also trap impurities.[14]

Troubleshooting Workflow:

Crystallization_Troubleshooting start Crystallization Problem oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals poor_yield Poor Yield start->poor_yield too_fast Crystallization is Too Fast start->too_fast add_more_soluble_solvent add_more_soluble_solvent oiling_out->add_more_soluble_solvent Add more of the 'soluble' solvent lower_temp lower_temp oiling_out->lower_temp Lower crystallization temperature charcoal charcoal oiling_out->charcoal Use activated charcoal to remove impurities scratch_flask scratch_flask no_crystals->scratch_flask Scratch inner surface of the flask seed_crystal seed_crystal no_crystals->seed_crystal Add a seed crystal concentrate concentrate no_crystals->concentrate Reduce solvent volume change_solvent change_solvent no_crystals->change_solvent Try a different solvent system check_mother_liquor check_mother_liquor poor_yield->check_mother_liquor Check mother liquor for product too_much_solvent too_much_solvent poor_yield->too_much_solvent Too much solvent was used add_solvent add_solvent too_fast->add_solvent Add more solvent to slow down cooling slow_cooling slow_cooling too_fast->slow_cooling Insulate flask for slower cooling cool_filtrate cool_filtrate check_mother_liquor->cool_filtrate Cool filtrate to a lower temperature

Caption: Decision tree for troubleshooting common crystallization problems.

Experimental Protocol: Systematic Recrystallization Solvent Screening

  • Solubility Testing: Follow the solvent screening protocol described in the previous section to find a solvent in which your carbamate is soluble when hot but poorly soluble when cold. A good solvent system will often be a binary mixture (e.g., ethyl acetate/hexanes, methanol/water).

  • Dissolution: Dissolve the crude carbamate intermediate in the minimum amount of the chosen hot solvent or solvent mixture.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of small, impure crystals.[14] If no crystals form, proceed with the troubleshooting steps outlined in the diagram above.

  • Inducing Crystallization: If crystals are slow to appear, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Problem 3: Poor Solubility in Formulation Solvents

For drug development professionals, the solubility of a carbamate-containing API in pharmaceutically acceptable solvents is a critical parameter for developing a viable drug product.

Causality: Many carbamate-containing drugs are lipophilic and exhibit poor aqueous solubility, which can severely limit their bioavailability.[15]

Formulation Strategies:

  • pH Adjustment: As discussed in the FAQs, if the carbamate has an ionizable proton, adjusting the pH of the formulation can significantly enhance its aqueous solubility.[6][16]

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can increase the solubility of poorly water-soluble drugs.[16][17] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[18]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[16][17][19] Non-ionic surfactants like polysorbates (Tweens) and poloxamers are frequently used.

  • Prodrug Approach: The carbamate functionality itself can be part of a prodrug strategy to improve the solubility of a parent molecule.[2][20] For example, a soluble promoiety can be attached via a carbamate linkage that is later cleaved in vivo.

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area, which can lead to a faster dissolution rate.[15][16][21] Techniques like micronization and nanomilling can be employed.

Caption: Overview of formulation strategies for poorly soluble carbamates.

By systematically applying the principles and protocols outlined in this guide, researchers and developers can effectively diagnose and resolve solubility issues associated with carbamate intermediates, leading to more efficient and successful experimental outcomes.

References

  • Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95. [Link]
  • (2026, January 6). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
  • Caceres, T., et al. (2023). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. International Journal of Molecular Sciences, 24(14), 11762. [Link]
  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 59(19), 8712–8744. [Link]
  • ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Solubilization techniques used for poorly water-soluble drugs. Heliyon, 10(12), e32900. [Link]
  • Kégl, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46979-46988. [Link]
  • Kégl, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46979-46988. [Link]
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 59(19), 8712–8744. [Link]
  • ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines - Carbamates.
  • ResearchGate. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME.
  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
  • Hiemstra, M., & de Kok, A. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of agricultural and food chemistry, 52(4), 727–735. [Link]
  • U.S. EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2017). Precipitation of AMP Carbamate in CO2 Absorption Process.
  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2415. [Link]
  • Marina, A., Bravo, J., Fita, I., & Rubio, V. (1994). Crystallization, characterization and preliminary crystallographic studies of carbamate kinase of Streptococcus faecium. Journal of molecular biology, 235(4), 1345–1347. [Link]
  • Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(20), 6744-6752. [Link]
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmtech and Industrial Medicine, 11(3), 1-2.
  • National Institutes of Health. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • ResearchGate. (2025). Cosurfactant and cosolvent effects on surfactant self-assembly in supercritical carbon dioxide.
  • Jurnal Sains Farmasi & Klinis. (2024). Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indic.
  • (2023). Research of CO2-Soluble Surfactants for Enhanced Oil Recovery: Review and Outlook. Energies, 16(24), 7999. [Link]
  • ACS Publications. (n.d.). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution.
  • YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques.
  • Scribd. (n.d.). Crystallization Problem Solutions Guide | PDF.

Sources

Technical Support Center: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, also known as Cbz-Gly-Weinreb Amide. As Senior Application Scientists, we have compiled this resource to address common challenges related to its storage, handling, and degradation, ensuring the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and stability of Cbz-Gly-Weinreb Amide.

FAQs: Storage & Handling

Question: What are the optimal long-term storage conditions for this compound?

For maximal stability and to ensure the longevity of the reagent, long-term storage as a lyophilized powder is recommended at -20°C or, preferably, -80°C .[1][2] The compound should be stored in a tightly sealed container, protected from light and moisture.[3][4] While some suppliers may indicate room temperature storage for short periods, freezer storage is the best practice to minimize the risk of slow degradation over time.[5][6][7]

Question: I need to use the compound frequently. Can I store it at 4°C?

For short-term use (weeks to months), refrigeration at 2-8°C is acceptable.[4] However, for any duration longer than a few weeks, it is highly advisable to aliquot the powder into separate, single-use vials and store them at -20°C or below.[1] This practice avoids repeated warming and cooling cycles of the main stock, which can introduce moisture and accelerate degradation.[1][2]

Question: What is the single most important handling step to prevent contamination and degradation?

Always allow the container to warm to room temperature in a desiccator before opening .[2][3][8] Lyophilized powders are often hygroscopic, and opening a cold vial will cause atmospheric moisture to condense on the compound, which can initiate hydrolysis of the carbamate or amide functionalities.

Question: Can I store this compound in solution?

Storing this compound in solution is not recommended for long periods .[3][8] The shelf-life of reagents in solution is significantly shorter than in their lyophilized state.[1] If you must store it in solution for a few days, use a sterile, dry aprotic solvent, aliquot it into single-use vials, purge with an inert gas like argon or nitrogen, and store at -20°C.[1][8] Avoid repeated freeze-thaw cycles.[1][3]

FAQs: Stability & Degradation

Question: What chemical moieties in this compound are most susceptible to degradation?

There are two primary points of potential instability:

  • The Benzyloxycarbonyl (Cbz or Z) Group: This amine-protecting group is robust but can be cleaved under specific conditions that might be encountered inadvertently in a lab setting. The primary degradation pathway is hydrogenolysis, which is sensitive to catalytic amounts of palladium, platinum, or even nickel.[9][10][11] It is also labile to strong acids (e.g., HBr in Acetic Acid) and some Lewis acids.[10][12][13]

  • The Weinreb Amide (N-methoxy-N-methylamide): While generally stable compared to other carbonyl derivatives like esters or acid chlorides, the Weinreb amide can undergo hydrolysis under strong acidic or basic conditions over time.[14] Its primary utility in synthesis is its controlled reactivity with organometallics, but it can be reduced to the corresponding aldehyde by strong reducing agents like LiAlH4 or DIBAL-H.[14][15]

Question: My synthesis involves a palladium-catalyzed step prior to using this reagent. What precautions should I take?

Extreme caution is necessary. The Cbz group is exceptionally sensitive to cleavage by catalytic hydrogenolysis (H₂/Pd, Pt, etc.).[9][10][12] If your workflow involves palladium catalysts, ensure that all glassware, solvents, and subsequent reagents are rigorously free of any residual catalyst. Even trace amounts of palladium carried over from a previous step could cleave the Cbz group, leading to the unprotected glycine derivative and compromising your experiment.

Question: How stable is the Weinreb amide moiety to acidic or basic workup conditions?

Weinreb amides are valued for their stability, which stems from the formation of a chelated tetrahedral intermediate upon nucleophilic attack that resists collapse until an acidic workup.[14][16][17] They are generally stable to mildly acidic and basic conditions used during extractions. However, prolonged exposure to strong aqueous acid or base, especially with heating, will eventually lead to hydrolysis, yielding the corresponding carboxylic acid.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect format to help you diagnose and resolve issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in a reaction using the Weinreb amide. 1. Degraded Starting Material: The compound may have hydrolyzed due to improper storage (moisture exposure). 2. Cbz-Group Cleavage: The Cbz protecting group may have been unintentionally removed by trace acid or metal catalyst contamination.1. Verify Purity: Run a fresh TLC or ¹H NMR of your starting material. Compare against the reference spectrum to check for impurities or degradation products. 2. Use Fresh Aliquot: Always use a fresh, properly warmed aliquot of the compound for critical reactions. 3. Scrupulous Cleaning: Ensure all glassware is meticulously cleaned to remove any metal catalyst residues from previous reactions.
An unexpected byproduct with a lower molecular weight is observed (e.g., by LC-MS). Loss of the Cbz Group: This is a strong indicator of Cbz group cleavage. The most likely culprits are: a) Contamination with a hydrogenation catalyst (Pd, Pt, Ni).[9][11] b) Exposure to strong or Lewis acids.[10][13] c) Unintended reducing conditions.Review Reaction History: a) Check the full synthetic route for any steps involving catalytic hydrogenation. Implement rigorous purification and cleaning protocols. b) Analyze all reagents and solvents for acidic impurities. If necessary, pass solvents through a plug of neutral alumina.
Emulsions or poor layer separation during aqueous workup of a reaction. Byproduct Formation/pH Issues: In reactions involving coupling agents (like EDCI for Weinreb amide formation), byproducts can cause emulsions.[18] The pH of the aqueous layer can also impact the solubility of byproducts and the desired compound.1. Add Brine: Add saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps break emulsions.[18] 2. Filter: If a solid precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite®. 3. pH Adjustment: Carefully adjust the pH. Acidic washes (e.g., dilute HCl) can help remove basic impurities, while basic washes (e.g., NaHCO₃) remove acidic ones. Be mindful of the stability of your compound to these conditions.
Troubleshooting Workflow: Diagnosing Compound Degradation

This diagram outlines a logical sequence for identifying the root cause of suspected degradation.

G start Problem: Low Yield or Unexpected Byproduct check_purity 1. Verify Purity of Starting Material (NMR, LC-MS, TLC) start->check_purity purity_ok Purity is OK check_purity->purity_ok degraded Compound is Degraded purity_ok->degraded No review_reaction 2. Review Reaction Conditions & Experimental History purity_ok->review_reaction Yes review_storage Review Storage & Handling: - Stored at -20°C? - Warmed before opening? - Protected from light/moisture? degraded->review_storage remediate_storage Action: Discard degraded stock. Use new aliquot and follow proper storage protocols. review_storage->remediate_storage end Problem Resolved remediate_storage->end contamination Potential Contamination? review_reaction->contamination metal Trace Metals (Pd, Pt, Ni)? (from previous steps) contamination->metal Yes acid_base Strong Acid/Base? (reagents, workup) contamination->acid_base Yes remediate_metal Action: Use dedicated/scrupulously cleaned glassware. Purify upstream intermediates rigorously. metal->remediate_metal remediate_ph Action: Neutralize reagents before use. Use milder workup conditions. Buffer the reaction mixture. acid_base->remediate_ph remediate_metal->end remediate_ph->end

Caption: A decision tree for troubleshooting experiments.

Part 3: Experimental Protocols

This section provides standardized methods for assessing the stability of your compound.

Protocol 1: Small-Scale Stability Test Under Acidic/Basic Conditions

This protocol helps determine the lability of the compound to potential workup or reaction conditions.

Objective: To assess the stability of Cbz-Gly-Weinreb Amide in the presence of representative acidic and basic reagents over time.

Materials:

  • Cbz-Gly-Weinreb Amide

  • Solvent (e.g., THF or Acetonitrile)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • TLC plates (silica gel) and appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes)

  • LC-MS system (optional, for more quantitative analysis)

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the chosen organic solvent. This is your stock solution.

  • Set Up Test Conditions: Label three vials: "Control," "Acid," and "Base."

    • To "Control," add 1 mL of the stock solution and 0.5 mL of deionized water.

    • To "Acid," add 1 mL of the stock solution and 0.5 mL of 1 M HCl.

    • To "Base," add 1 mL of the stock solution and 0.5 mL of saturated NaHCO₃.

  • Time-Point Analysis: Vigorously stir all vials at room temperature. At specific time points (e.g., t = 0, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (~20 µL) from each vial.

  • Quench and Analyze:

    • Quench the aliquots from the "Acid" and "Base" vials by diluting them into a neutral buffer or solvent system before analysis.

    • Spot each aliquot on a TLC plate.

    • Develop the TLC plate and visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain).

    • Compare the spots from the "Acid" and "Base" vials to the "Control." The appearance of new spots indicates degradation.

  • (Optional) LC-MS Analysis: For a quantitative assessment, inject the quenched aliquots into an LC-MS to monitor the disappearance of the parent mass and the appearance of potential degradation products (e.g., the hydrolyzed carboxylic acid or the Cbz-deprotected amine).

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary bonds susceptible to cleavage.

Caption: Key functional groups and their degradation pathways.

(Note: The image in the DOT script is a placeholder and would need to be replaced with a real chemical structure image for actual rendering.)

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Lipshutz, B. H., & Papa, P. (2002). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 4(24), 4341-4343.
  • Biomatik. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • S. F. Martin, et al. (2001). Weinreb Amides. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • MySkinRecipes. (n.d.). tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
  • Singh, M. S., & Singh, A. K. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-207.
  • NotEvans. (2016). Answer to "Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?". Chemistry Stack Exchange.
  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry.

Sources

Technical Support Center: Reduction of Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Weinreb amide reductions. This guide is designed for researchers, scientists, and professionals in drug development who utilize Weinreb amides for the synthesis of aldehydes and ketones. Here, we address common challenges, particularly the prevention of over-reduction to alcohols or amines, and provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section is formatted as a rapid, scannable Q&A to address the most frequent problems encountered during the reduction of Weinreb amides.

Q1: My Weinreb amide reduction yielded a significant amount of the corresponding primary alcohol. What went wrong?

A1: Over-reduction to an alcohol is a classic sign that the reaction conditions were too harsh or the workup procedure was flawed. The primary cause is the premature breakdown of the stable tetrahedral intermediate, which releases the aldehyde into the reaction mixture while a potent hydride source is still present.[1]

  • Immediate Action:

    • Verify Reagent Stoichiometry: Ensure you did not use a large excess of the reducing agent (e.g., LiAlH₄ or DIBAL-H). A slight excess (1.1-1.5 equivalents) is often sufficient.

    • Check Reaction Temperature: Reductions should be conducted at low temperatures, typically between -78 °C and 0 °C, to maintain the stability of the chelated intermediate.[2]

    • Review Workup Protocol: The quench must be performed at low temperature before warming the reaction mixture. Adding the quenching agent (e.g., Rochelle's salt, saturated aqueous NH₄Cl, or dilute acid) while the reaction is still cold neutralizes the excess reducing agent before the intermediate collapses.[1]

Q2: I'm observing the formation of the amine byproduct instead of the aldehyde. Why is this happening?

A2: Amine formation indicates a different reaction pathway is occurring, which is more typical for the reduction of standard amides.[3][4] With Weinreb amides, this is unusual but can happen under specific conditions.

  • Immediate Action:

    • Confirm Starting Material Purity: Ensure your Weinreb amide is pure and that no other amide impurities are present.

    • Re-evaluate the Reducing Agent: While strong reducing agents like LiAlH₄ are commonly used, they can sometimes lead to over-reduction or side reactions if not carefully controlled.[5] Consider a less reactive hydride source or ensure precise temperature control.

    • Investigate Reaction Temperature: Excessively high temperatures can promote the breakdown of the intermediate in a manner that favors amine formation.

Q3: My reaction is sluggish, and I have a low conversion of the starting Weinreb amide. What should I do?

A3: Low conversion can stem from several factors, including reagent quality and reaction setup.

  • Immediate Action:

    • Check the Quality of the Reducing Agent: Hydride reagents like DIBAL-H can degrade over time, especially with improper storage.[6] Consider titrating your reagent to determine its active concentration or using a fresh bottle.

    • Ensure Anhydrous Conditions: Moisture will rapidly quench the hydride reagent. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

    • Increase Temperature Slightly: If the reaction is clean but slow at -78 °C, consider allowing it to slowly warm to -40 °C or 0 °C and monitor the progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the chemistry of Weinreb amide reductions to explain the "why" behind the troubleshooting steps.

Why are Weinreb amides special for aldehyde synthesis?

The key to the Weinreb amide's utility is its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of a nucleophile, such as a hydride.[1][2][7] The N-methoxy group's oxygen atom coordinates to the metal (e.g., aluminum from LiAlH₄ or DIBAL-H), preventing the intermediate from collapsing prematurely.[1][5] This stable complex only breaks down during aqueous workup, releasing the desired aldehyde in a controlled manner, separate from the active reducing agent.[8] This prevents the common problem of over-addition seen with other acyl compounds like esters or acid chlorides.[2]

What is the detailed mechanism of a Weinreb amide reduction?

The reaction proceeds through two key stages:

  • Formation of the Stable Intermediate: The hydride reagent (e.g., DIBAL-H) adds to the carbonyl carbon of the Weinreb amide. The aluminum center is then chelated by both the carbonyl oxygen and the methoxy oxygen, forming a stable tetrahedral intermediate.[1][2]

  • Hydrolytic Workup: After all the starting material is consumed, a careful aqueous quench is performed at low temperature. This destroys any remaining hydride reagent and then hydrolyzes the stable intermediate to release the final aldehyde product.

Below is a diagram illustrating this mechanism.

Weinreb_Reduction Start Weinreb Amide Intermediate Stable Chelated Intermediate Start->Intermediate 1. Hydride Addition Hydride DIBAL-H / LiAlH₄ Hydride->Intermediate Workup Aqueous Workup (e.g., H₃O⁺) Intermediate->Workup 2. Controlled Quench PrematureCollapse Premature Collapse (High Temp / Excess Hydride) Intermediate->PrematureCollapse Aldehyde Aldehyde (Desired) Workup->Aldehyde Hydrolysis OverReduction Alcohol/Amine (Undesired) PrematureCollapse->OverReduction Further Reduction

Caption: Mechanism of Weinreb amide reduction.

How do I choose the right reducing agent?

Both Diisobutylaluminum hydride (DIBAL-H) and Lithium aluminum hydride (LiAlH₄) are effective for reducing Weinreb amides to aldehydes.[9][10]

Reducing AgentTypical ConditionsAdvantagesDisadvantages
DIBAL-H Toluene or DCM, -78 °CGenerally provides cleaner reactions and is less prone to reducing other functional groups.Can be less reactive, sometimes requiring slightly elevated temperatures for full conversion.
LiAlH₄ THF or Et₂O, -78 °C to 0 °CVery powerful and effective for a wide range of substrates.Less chemoselective and has a higher tendency for over-reduction if not carefully controlled.[5]

A newer, milder alternative is chloromagnesium dimethylaminoborohydride (MgAB), which can perform the reduction at ambient temperatures.[11]

Experimental Protocols

Protocol: General Procedure for the Reduction of a Weinreb Amide with DIBAL-H

This protocol provides a reliable starting point for the reduction of a generic Weinreb amide.

Materials:

  • Weinreb Amide (1.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • DIBAL-H (1.0 M in hexanes, 1.2-1.5 eq)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the Weinreb amide in anhydrous toluene or DCM (to make a ~0.1 M solution) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add the DIBAL-H solution dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots and quenching them with methanol before analysis.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding the saturated solution of Rochelle's salt. Add the quenching agent dropwise until gas evolution ceases.

  • Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate or diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Troubleshooting Workflow

When an experiment yields an unexpected outcome, this logical workflow can help diagnose the issue.

Troubleshooting_Workflow Start Unsatisfactory Result (Over-reduction / Low Conversion) Check_Temp Was reaction kept at low temp? (-78°C to -40°C) Start->Check_Temp Check_Stoich Was hydride stoichiometry correct? (1.1-1.5 eq) Check_Temp->Check_Stoich Yes High_Temp_Sol Root Cause: Premature Intermediate Collapse Solution: Maintain strict low temp control. Check_Temp->High_Temp_Sol No Check_Hydride Is the hydride reagent fresh/active? Check_Stoich->Check_Hydride Yes Stoich_Sol Root Cause: Excess Hydride Solution: Use fewer equivalents of hydride. Check_Stoich->Stoich_Sol No Check_Workup Was quench performed at low temp before warming? Check_Hydride->Check_Workup Yes Hydride_Sol Root Cause: Inactive Reagent Solution: Use fresh/titrated hydride. Check_Hydride->Hydride_Sol No Workup_Sol Root Cause: Improper Quench Solution: Quench cold before warming. Check_Workup->Workup_Sol No Success Optimized Protocol Check_Workup->Success Yes

Caption: Troubleshooting workflow for Weinreb amide reductions.

References

  • Pace, V., & Holzer, W. (2013). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship, University of California.
  • Wikipedia. (2023). Weinreb ketone synthesis.
  • Rydfjord, J., et al. (2014). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Mentel, M. (2010). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry.
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones.
  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?
  • LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4.
  • ideXlab. (n.d.). Weinreb Synthesis.
  • Speciality Chemicals. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • Ashenhurst, J. (2023). Reduction of Amides to Amines. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride.
  • Organic Chemistry Portal. (n.d.). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents.
  • Reddit. (2022). Dibal-H reduction: is it the reagent or the reaction?

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key intermediate in various synthetic pathways, often utilized in the preparation of ketones and aldehydes from carboxylic acids.[1] We will explore the expected NMR spectral data, discuss a common synthetic protocol, and compare it with an alternative method, offering insights into potential impurities and the rationale behind experimental choices.

The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[1] By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like this compound, ¹H and ¹³C NMR are crucial for confirming its successful synthesis and purity.

Expected ¹H and ¹³C NMR Data

The structural integrity of this compound can be verified by analyzing its characteristic NMR signals. The following tables summarize the expected chemical shifts for the protons and carbons in the molecule, based on published data.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ [1]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.18s5H
Benzyl CH₂5.37s2H
NH5.10d, br1H
Glycine CH₂3.65s2H
N-CH₃3.28s3H
O-CH₃2.50s3H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ [1]

CarbonChemical Shift (δ, ppm)
Carbonyl (Weinreb amide)164.3
Carbonyl (Carbamate)156.4
Aromatic C (quaternary)141.0
Aromatic CH128.2, 127.8, 127.2
Benzyl CH₂66.4
O-CH₃62.5
Glycine CH₂38.0
N-CH₃31.2

Synthesis and In-depth NMR Analysis: A Comparative Approach

The synthesis of this compound, a Weinreb amide derivative of N-Cbz-glycine, can be achieved through various methods. Here, we detail a common and efficient protocol and compare it with a classic alternative, highlighting the practical aspects and potential spectroscopic differences a researcher might encounter.

Method 1: Carbonyldiimidazole (CDI) Mediated Coupling

This modern approach utilizes N,N'-Carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid of N-Cbz-glycine for subsequent reaction with N,O-dimethylhydroxylamine.[1] This method is often favored for its mild reaction conditions and the formation of gaseous byproducts (CO₂) and water-soluble imidazole, simplifying purification.

Experimental Protocol:

  • Activation of N-Cbz-glycine: To a solution of N-Cbz-glycine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents).

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes to form the acylimidazolide intermediate.

  • Addition of N,O-dimethylhydroxylamine: In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) with a suitable base like N-methylmorpholine (NMM) in anhydrous dichloromethane (DCM). Add this solution to the reaction mixture.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

Synthesis_Method_1 cluster_activation Activation cluster_coupling Coupling N-Cbz-glycine N-Cbz-glycine Acylimidazolide Acylimidazolide N-Cbz-glycine->Acylimidazolide CDI, THF, 0°C CDI CDI CDI->Acylimidazolide Target_Compound Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate Acylimidazolide->Target_Compound Free Amine N,O-dimethylhydroxylamine.HCl N,O-dimethylhydroxylamine.HCl Free_Amine N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine.HCl->Free_Amine NMM, DCM NMM NMM

Caption: CDI-mediated synthesis of the target Weinreb amide.

NMR Analysis of the Product from Method 1:

A successful reaction will show the disappearance of the carboxylic acid proton of N-Cbz-glycine (typically a broad singlet above 10 ppm) and the appearance of the two new methyl singlets corresponding to the N-CH₃ and O-CH₃ groups of the Weinreb amide at approximately 3.28 ppm and 2.50 ppm, respectively.[1]

Potential Impurities and their NMR Signatures:

  • Unreacted N-Cbz-glycine: Presence of a broad singlet above 10 ppm in the ¹H NMR and a carboxylic acid carbon signal around 173 ppm in the ¹³C NMR.

  • Imidazole: Characteristic aromatic signals in the ¹H NMR spectrum around 7.0-8.0 ppm.

  • N-methylmorpholine (NMM): Signals corresponding to the N-methyl group and the morpholine ring protons.

Method 2: Acid Chloride Formation Followed by Amidation

This classical approach involves the conversion of the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of N-Cbz-glycine (1 equivalent) in an inert solvent like dichloromethane (DCM), add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction at room temperature until the evolution of gas (SO₂ and HCl) ceases. The completion of this step can be monitored by the disappearance of the starting material on TLC.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a base such as triethylamine or pyridine (2.5 equivalents) in DCM.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up similar to Method 1 and purify by column chromatography.

dot

Synthesis_Method_2 cluster_activation Acid Chloride Formation cluster_amidation Amidation N-Cbz-glycine N-Cbz-glycine Acid_Chloride N-Cbz-glycyl chloride N-Cbz-glycine->Acid_Chloride SOCl₂, cat. DMF SOCl2 SOCl₂/DMF SOCl2->Acid_Chloride Target_Compound Benzyl (2-(methoxy(methyl)amino)- 2-oxoethyl)carbamate Acid_Chloride->Target_Compound Free Amine N,O-dimethylhydroxylamine.HCl N,O-dimethylhydroxylamine.HCl Free_Amine N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine.HCl->Free_Amine Base Base Base (e.g., Et₃N)

Caption: Acid chloride-based synthesis of the target Weinreb amide.

NMR Analysis of the Product from Method 2:

The final product's NMR spectrum should be identical to that obtained from Method 1. However, the analysis of crude reaction mixtures may reveal different impurities.

Potential Impurities and their NMR Signatures:

  • Unreacted Acid Chloride: Although generally reactive, some may persist. The α-protons next to the carbonyl would be shifted downfield compared to the starting carboxylic acid.

  • Over-addition Products: While Weinreb amides are designed to prevent over-addition of nucleophiles, harsh conditions could potentially lead to side reactions.

  • Pyridine or Triethylamine Salts: These will be present as their hydrochloride salts and are typically removed during the aqueous work-up. Their presence would be indicated by characteristic signals in the ¹H NMR.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: CDI CouplingMethod 2: Acid Chloride Formation
Reagents N-Cbz-glycine, CDI, N,O-dimethylhydroxylamineN-Cbz-glycine, SOCl₂/Oxalyl chloride, N,O-dimethylhydroxylamine, Base
Reaction Conditions Mild (0 °C to room temperature)Can require heating for acid chloride formation; amidation at 0 °C
Byproducts CO₂, ImidazoleSO₂, HCl, Base hydrochloride salts
Purification Generally simpler due to water-soluble byproductsMay require more extensive washing to remove base salts
Safety CDI is moisture-sensitiveThionyl chloride and oxalyl chloride are corrosive and release toxic gases
Yield Typically high[1]Generally high, but can be variable

Conclusion

The synthesis and purification of this compound require careful execution and diligent characterization. NMR spectroscopy stands as the primary tool for verifying the structure and assessing the purity of the final product. By understanding the expected NMR data and being aware of potential impurities arising from different synthetic routes, researchers can confidently prepare this valuable synthetic intermediate. The choice between the CDI-mediated coupling and the acid chloride method will depend on the specific laboratory conditions, scale, and desired purity of the final compound, with the CDI method often offering a more convenient and milder alternative.

References

  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ARKIVOC 2016 (iv) 339-351. [Link]

Sources

A Comprehensive Guide to the Characterization of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the characterization of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the construction of complex peptide structures and drug candidates.[1] The molecule's unique structure, incorporating both a carbamate protecting group and a Weinreb amide moiety, necessitates a robust analytical strategy for unambiguous confirmation.

Here, we focus on Fourier-Transform Infrared (FTIR) spectroscopy as a primary, rapid, and non-destructive characterization technique. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights gained from FTIR with those from other essential analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: Primary Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

The Rationale for FTIR: A First-Pass Verification

In any synthetic workflow, a rapid and reliable method to verify the presence of key functional groups is paramount. FTIR spectroscopy is the ideal choice for an initial assessment of this compound for several reasons:

  • Speed and Simplicity: A spectrum can be acquired in minutes with minimal sample preparation.

  • Functional Group Specificity: The molecule possesses distinct infrared-active functional groups (two different carbonyls, an N-H bond, aromatic rings) that produce characteristic absorption bands.

  • Non-Destructive: The sample can be recovered and used for subsequent analyses.

The primary goal of the FTIR analysis is to confirm the successful incorporation of both the benzyl carbamate and the N-methoxy-N-methylamide (Weinreb amide) moieties. The presence and position of their respective carbonyl (C=O) stretching vibrations are key diagnostic markers.

Molecular Structure and Expected Vibrational Modes

To interpret the FTIR spectrum, we must first understand the molecule's structure and identify the bonds that will absorb infrared radiation.

Caption: Structure of this compound.

The following table summarizes the principal vibrational modes expected in the FTIR spectrum. The presence of two distinct carbonyl peaks is the most critical feature, differentiating the carbamate from the Weinreb amide.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Expected Intensity
Carbamate N-H Stretch3400 - 3200Medium, Sharp
C=O Stretch (Amide I)1725 - 1685Strong
N-H Bend (Amide II)1620 - 1520Medium - Strong
C-N Stretch1350 - 1200Medium
Weinreb Amide C=O Stretch1680 - 1630Strong
C-N Stretch1390 - 1350Medium
Aromatic (Benzyl) C-H Stretch3100 - 3000Medium - Weak
C=C Stretch (overtones)2000 - 1650Weak (pattern)
C=C Stretch (in-ring)1600, 1475 (approx.)Medium
C-H Out-of-Plane Bend900 - 675Strong
Aliphatic (CH, CH₂, CH₃) C-H Stretch3000 - 2850Medium

References for frequency ranges:[2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a self-validating system for acquiring a high-quality FTIR spectrum using a common ATR accessory. The causality behind collecting a background spectrum is to computationally subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring the final spectrum is solely that of the analyte.

Caption: Standard workflow for data acquisition using ATR-FTIR.

Methodology:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR diamond or germanium crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, run a background scan. This scan (typically an average of 16 or 32 scans) captures the ambient infrared spectrum and is essential for data integrity.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing: Apply a baseline correction algorithm to account for any drift or scattering effects. If using an ATR accessory, an ATR correction may also be applied to adjust for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

  • Final Analysis: Analyze the processed spectrum, identifying key peaks and comparing them to the expected values in the table above.

Part 2: A Comparative Analysis of Analytical Techniques

While FTIR provides excellent functional group information, it does not reveal the complete molecular connectivity or confirm the molecular weight. For these, we must turn to orthogonal analytical techniques. In a professional drug development environment, relying on a single analytical method is insufficient for complete characterization.

Alternative & Complementary Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise chemical structure of an organic molecule. NMR provides information on the chemical environment, connectivity, and stereochemistry of every proton and carbon atom, allowing for an unambiguous assignment of the entire molecular skeleton.

  • Mass Spectrometry (MS): MS is used to determine the molecule's exact mass and, by extension, its elemental formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Performance Comparison

The following table objectively compares the performance and output of these key analytical techniques for the characterization of our target molecule.

FeatureFTIR Spectroscopy NMR Spectroscopy (¹H & ¹³C) Mass Spectrometry (MS)
Primary Information Presence of functional groupsAtomic connectivity and chemical environmentMolecular weight and elemental formula
Key Strengths Very fast, non-destructive, requires minimal sample prepProvides unambiguous structural elucidationExtremely sensitive, provides exact mass and formula
Limitations Does not provide connectivity or isomeric informationSlower, requires more sample, sensitive to impuritiesIsomers are often indistinguishable, can be destructive
Sample Requirement ~1-2 mg (solid or liquid)~5-10 mg dissolved in deuterated solvent<1 mg (often in µg or ng quantities)
Typical Experiment Time < 5 minutes15 minutes to several hours5 - 20 minutes
An Integrated and Self-Validating Analytical Approach

cluster_0 Target Molecule Characterization Molecule This compound FTIR FTIR (Functional Groups) Molecule->FTIR NMR NMR (Connectivity & Structure) Molecule->NMR MS MS (Molecular Weight & Formula) Molecule->MS Info_FTIR Confirms: - Carbamate C=O - Weinreb C=O - N-H bond - Aromatic Ring FTIR->Info_FTIR Provides Info_NMR Confirms: - Full atomic skeleton - Diastereotopic protons - Confirms single isomer NMR->Info_NMR Provides Info_MS Confirms: - Molecular Ion Peak - Correct Elemental Formula - Key Fragments (e.g., loss of benzyl) MS->Info_MS Provides

Caption: The synergistic relationship between FTIR, NMR, and MS.

Conclusion

The characterization of this compound by FTIR spectroscopy is an efficient and highly informative first step in the analytical workflow. Its ability to quickly confirm the presence of the two critical carbonyl functionalities—the carbamate at ~1700 cm⁻¹ and the Weinreb amide at ~1660 cm⁻¹—makes it an indispensable tool for reaction monitoring and quality control.

However, for the rigorous demands of research and drug development, FTIR data must be contextualized and supported by orthogonal methods. An integrated approach, combining the functional group information from FTIR, the precise molecular weight from MS, and the definitive connectivity map from NMR, provides an unassailable, comprehensive characterization that meets the highest standards of scientific integrity.

References

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI.
  • SUPPORTING INFORMATION for "A mild and efficient one-pot synthesis of carbamates from alcohols using chlorosulfonyl isocyanate". The Royal Society of Chemistry.
  • Comparison of the FT-IR spectra of the three tri-carbamates. ResearchGate.
  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. National Institutes of Health (NIH).
  • FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. ResearchGate.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate.
  • tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate. MySkinRecipes.
  • Benzyl {2-[(2-(1H-Benzo[d][2][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. ResearchGate.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Benzyl carbamate. Wikipedia.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube.

Sources

A Comparative Guide to the Mass Spectrometry of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex organic molecules, understanding the analytical behavior of novel compounds is paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a molecule featuring both a carbamate linkage and a Weinreb amide moiety. This document moves beyond a simple listing of methods to explain the underlying principles and expected outcomes, supported by experimental data from closely related structures and established fragmentation theory.

Introduction to the Analyte

This compound (MW: 268.29 g/mol , Formula: C₁₂H₁₆N₂O₄) is a derivative of glycine, incorporating two key functional groups: a benzyloxycarbonyl (Cbz or Z) protecting group and a Weinreb amide. The Cbz group is a common amine protecting group in peptide synthesis, while the Weinreb amide (N-methoxy-N-methylamide) is a versatile functional group known for its controlled reactivity towards nucleophiles to yield ketones and aldehydes. The robust analytical characterization of such molecules is crucial for reaction monitoring, purity assessment, and metabolic studies.

Mass Spectrometry: A Comparative Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of organic molecules. The choice of ionization method and analyzer can significantly impact the quality and type of information obtained. Here, we compare two common mass spectrometry approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This fragmentation provides a detailed structural fingerprint of the molecule.

Expected Behavior of this compound in GC-MS:

Due to the presence of polar carbamate and amide functional groups, the target molecule is not sufficiently volatile for direct GC analysis. Derivatization to a more volatile and thermally stable analogue would likely be required. However, for the purpose of this guide, we will predict the fragmentation of the underivatized molecule based on the known behavior of similar compounds under EI conditions.

Predicted Electron Ionization (EI) Fragmentation:

The EI mass spectrum is anticipated to show a low-abundance or absent molecular ion (M⁺˙) peak at m/z 268 due to the instability of the ionized molecule. The fragmentation pattern will be dominated by cleavages at the weakest bonds and rearrangements driven by the functional groups. Based on data from structurally similar Weinreb amides and carbamates, the following key fragments are predicted:

  • Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is highly characteristic of benzyl-containing compounds.

  • Cleavage of the carbamate: Fission of the C-O bond in the carbamate can lead to a fragment at m/z 108 ([C₇H₈O]⁺).

  • Weinreb amide fragmentation: The N-methoxy-N-methylamide moiety is prone to specific cleavages. Loss of the methoxy group (•OCH₃) would result in a fragment at m/z 237. Cleavage of the N-O bond could also occur.

  • Alpha-cleavage: Cleavage of the bond alpha to the carbonyl groups is a common fragmentation pathway.

Experimental Workflow: GC-MS Analysis

A Strategic Guide to Amine Protection: Comparing Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate and its Boc-Protected Analogues in Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the efficient and controlled synthesis of ketones and aldehydes is a cornerstone of molecular construction. Weinreb amides have emerged as exceptionally versatile intermediates for this purpose, offering a stable and predictable platform for the addition of organometallic reagents. The success of this strategy, however, hinges on the judicious choice of protecting groups for other reactive functionalities within the molecule, most notably amines. This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups in the context of Weinreb amide synthesis: the benzyloxycarbonyl (Cbz) group, yielding Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, and the tert-butoxycarbonyl (Boc) group, which affords its Boc-protected analogues.

This analysis is grounded in established chemical principles and supported by experimental data from the literature to provide a clear, authoritative resource for making informed decisions in your synthetic endeavors.

The Weinreb Amide: A Pillar of Modern Carbonyl Synthesis

First introduced in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives. Its utility stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents. This intermediate prevents the common problem of over-addition that plagues the use of other acylating agents, thus ensuring the clean formation of the desired carbonyl compound upon workup.

The synthesis of Weinreb amides from α-amino acids is a critical transformation in the preparation of chiral α-amino ketones and aldehydes, which are valuable building blocks in medicinal chemistry. This transformation necessitates the protection of the α-amino group to prevent unwanted side reactions. The choice of this protecting group is far from trivial, as it dictates the overall synthetic strategy, including the conditions for its removal and its compatibility with other functional groups in the molecule.

At a Glance: Cbz vs. Boc Protection in Weinreb Amide Synthesis

The fundamental difference between the Cbz and Boc protecting groups lies in their stability and the conditions required for their cleavage, a concept known as orthogonality. This orthogonality is a key consideration in multi-step syntheses, as it allows for the selective deprotection of one functional group in the presence of others.

FeatureThis compound (Cbz-protected)tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (Boc-protected)
Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Stability Stable to acidic and basic conditions.Stable to basic conditions, labile to acid.
Primary Deprotection Catalytic hydrogenolysis (e.g., H₂, Pd/C).Acidolysis (e.g., TFA, HCl).
Key Advantage Mild, neutral deprotection conditions suitable for sensitive substrates.Ease of removal, widely used in solid-phase peptide synthesis.
Key Limitation Incompatible with reducible functional groups (e.g., alkenes, alkynes).Harsh acidic deprotection can affect acid-sensitive groups.

Delving Deeper: A Comparative Analysis

Synthesis of the Protected Weinreb Amide Building Blocks

The synthesis of both Cbz- and Boc-protected Weinreb amides from the corresponding N-protected amino acids is generally straightforward and proceeds in high yield. A common method involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.

dot

G cluster_0 Cbz Protection & Weinreb Amide Formation cluster_1 Boc Protection & Weinreb Amide Formation Amino_Acid Amino Acid N_Cbz_Amino_Acid N-Cbz-Amino Acid Amino_Acid->N_Cbz_Amino_Acid Protection Cbz_Cl Cbz-Cl, Base Cbz_Weinreb_Amide This compound N_Cbz_Amino_Acid->Cbz_Weinreb_Amide Coupling Coupling_Agent Coupling Agent, N,O-dimethylhydroxylamine Amino_Acid_Boc Amino Acid N_Boc_Amino_Acid N-Boc-Amino Acid Amino_Acid_Boc->N_Boc_Amino_Acid Protection Boc2O (Boc)₂O, Base Boc_Weinreb_Amide tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate N_Boc_Amino_Acid->Boc_Weinreb_Amide Coupling Coupling_Agent_Boc Coupling Agent, N,O-dimethylhydroxylamine

General workflow for the synthesis of Cbz- and Boc-protected Weinreb amides.

While various coupling reagents can be employed, such as carbodiimides or activated esters, protocols compatible with both Cbz and Boc protecting groups have been developed.

Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with a base (e.g., NaOH or NaHCO₃), room temperature.90-95%
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous solution with a base (e.g., NaOH), 0 °C to room temperature.~88%
Stability Profile: A Tale of Two Sensitivities

The differing stability of the Cbz and Boc groups is the cornerstone of their orthogonal relationship. The Cbz group is notably robust, demonstrating stability to both acidic and basic conditions. This allows for a wider range of synthetic manipulations on other parts of the molecule without premature deprotection.

In contrast, the Boc group is designed to be labile under acidic conditions. While this provides a convenient method for its removal, it also restricts the use of acidic reagents in subsequent synthetic steps. The tert-butyl cation generated during Boc deprotection can also lead to side reactions, such as the alkylation of nucleophilic side chains, necessitating the use of scavengers.

dot

G Cbz_Weinreb_Amide Cbz-Protected Weinreb Amide Stable to: Acidic Conditions Basic Conditions Labile to: Hydrogenolysis Boc_Weinreb_Amide Boc-Protected Weinreb Amide Stable to: Basic Conditions Labile to: Acidic Conditions

Comparative stability of Cbz- and Boc-protected Weinreb amides.
Reactivity with Organometallic Reagents

A key application of Weinreb amides is their reaction with organometallic reagents to form ketones. Both Cbz- and Boc-protected Weinreb amides are generally compatible with a range of organolithium and Grignard reagents. The choice of protecting group typically does not significantly impact the outcome of this transformation, as the reaction is highly chemoselective for the Weinreb amide functionality. However, the presence of other functional groups in the substrate that may be sensitive to the strongly basic and nucleophilic nature of organometallic reagents must be considered.

Deprotection Strategies: The Orthogonal Advantage

The ability to selectively remove one protecting group in the presence of the other is a powerful tool in complex molecule synthesis. The Cbz and Boc groups form a classic orthogonal pair.

Cbz Deprotection: The most common and mildest method for Cbz group removal is catalytic hydrogenolysis. This is typically achieved using hydrogen gas and a palladium catalyst (Pd/C) at neutral pH, conditions under which the Boc group is completely stable. This method is particularly advantageous for substrates containing acid- or base-sensitive functionalities. However, it is incompatible with molecules containing other reducible groups, such as alkenes or alkynes.

Boc Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). These conditions leave the Cbz group intact. While effective, the harsh acidity can be detrimental to other acid-sensitive moieties within the molecule.

dot

G cluster_0 Deprotection Pathways Protected_Weinreb_Amide Cbz- or Boc-Protected Weinreb Amide Hydrogenolysis H₂, Pd/C Protected_Weinreb_Amide->Hydrogenolysis Cbz Acidolysis TFA or HCl Protected_Weinreb_Amide->Acidolysis Boc Deprotected_Amine_H2 Free Amine Hydrogenolysis->Deprotected_Amine_H2 Deprotected_Amine_Acid Free Amine Acidolysis->Deprotected_Amine_Acid

Orthogonal deprotection strategies for Cbz and Boc groups.

Experimental Protocols

Synthesis of this compound (Cbz-Gly-Weinreb amide)
  • Cbz-Protection of Glycine:

    • Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) and cool to 0 °C.

    • Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C.

    • Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

    • Acidify the mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-glycine.

  • Weinreb Amide Formation:

    • Dissolve N-Cbz-glycine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in the presence of a base like N-methylmorpholine (NMM) (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Filter off the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Synthesis of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (Boc-Gly-Weinreb amide)
  • Boc-Protection of Glycine:

    • Dissolve glycine (1.0 eq) in a mixture of dioxane and water.

    • Add sodium hydroxide (2.0 eq) to adjust the pH to ~10.

    • Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield N-Boc-glycine.

  • Weinreb Amide Formation:

    • Follow the same procedure as for the Cbz-protected analogue, substituting N-Boc-glycine as the starting material.

Conclusion: Making the Strategic Choice

The choice between this compound and its Boc-protected analogue is a strategic one, dictated by the overall synthetic plan and the nature of the target molecule.

  • Choose the Cbz-protected synthon when:

    • The synthetic route involves acidic conditions that would cleave a Boc group.

    • The final product or intermediates are sensitive to strong acids.

    • The molecule does not contain functional groups susceptible to hydrogenolysis.

  • Choose the Boc-protected synthon when:

    • A mild, acid-labile protecting group is desired.

    • The synthetic strategy is compatible with acidic deprotection conditions.

    • The molecule contains functional groups that are sensitive to reductive cleavage.

A thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group will empower researchers to design more efficient and successful synthetic routes.

References

  • Recent Developments in Weinreb Synthesis and their Applic
  • Weinreb ketone synthesis. Wikipedia.
  • The Acylation of Organometallic Reagents. University of Wisconsin-Madison.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07)
  • A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Benchchem.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Orthogonal Protecting Group Strategies with Boc: A Compar
  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. (2019-03-18)
  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. (2020-04-22)
  • Full article: One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl)

A Senior Application Scientist's Guide to Protecting Group Efficacy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount to achieving the desired product with high yield and purity. These temporary chemical modifications shield reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the target peptide sequence.[1] This guide offers an in-depth, objective comparison of the three most established α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz). This analysis is grounded in experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The choice of a protecting group fundamentally dictates the entire synthetic approach, particularly in Solid-Phase Peptide Synthesis (SPPS). The primary differentiator among these groups is their lability—the specific chemical conditions required for their removal.[1] Fmoc is labile to basic conditions, Boc to acidic conditions, and Cbz is typically removed via hydrogenolysis.[2] This differential lability is the foundation of "orthogonal" protection strategies, which permit the selective removal of one protecting group in the presence of others, a critical requirement for the synthesis of complex peptides.[3][4]

At a Glance: Core Characteristics of Fmoc, Boc, and Cbz

CharacteristicFmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[5]Acid-labile (e.g., Trifluoroacetic acid - TFA)[6]Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH)[2][7]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)[]Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS)[9]Primarily Liquid-Phase Peptide Synthesis (LPPS)[]
Key Advantages Fully orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Amenable to automation.[10]Robust and well-established; Can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation.[9]Stable to a wide range of reagents; Useful in solution-phase synthesis for fragment condensation.[11]
Common Side Reactions Diketopiperazine formation at the dipeptide stage; Aspartimide formation with susceptible sequences.[9][12]Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Met, Trp); Requires strong acid (e.g., HF) for final cleavage in Boc/Bzl strategy.[1][13]Incomplete removal with sterically hindered substrates; Catalyst poisoning by sulfur-containing amino acids.[7]
Typical Crude Purity Generally high for standard peptides, often in the range of 70-90%.[1]Can be high, particularly for aggregation-prone sequences, typically 75-85%.[1]Highly dependent on purification after each step in solution-phase synthesis.

In-Depth Efficacy Comparison: A Mechanistic Perspective

The efficacy of a protecting group strategy extends beyond the deprotection conditions and is deeply rooted in the chemical mechanisms that govern both the protection and deprotection steps, as well as the potential for side reactions.

Fmoc Strategy: The Modern Workhorse of SPPS

The Fmoc/tBu strategy is the most widely used approach in modern SPPS due to its mild reaction conditions.[14] The base-lability of the Fmoc group allows for the use of acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains. This orthogonality is a significant advantage, as the final cleavage of the peptide from the resin and the removal of side-chain protecting groups can be achieved in a single step with moderate acid (TFA), preserving sensitive modifications like phosphorylation and glycosylation.[11]

However, the repetitive use of a base (piperidine) for Fmoc deprotection can instigate side reactions. The most notable is diketopiperazine (DKP) formation . This occurs at the dipeptide stage where the liberated N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[12] This is particularly problematic for sequences containing Proline or Glycine at the C-terminus.[12] Another significant side reaction is aspartimide formation , especially in sequences containing Asp-Gly or Asp-Ser, which can lead to chain branching and racemization.[9]

Boc Strategy: The Robust Original

The Boc/Bzl strategy, pioneered by Bruce Merrifield, is the classical approach to SPPS.[14] It relies on a graded acid lability: the Nα-Boc group is removed with a moderate acid like TFA, while the benzyl (Bzl)-based side-chain protecting groups and the linkage to the resin require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[10]

A key challenge in the Boc strategy is the generation of the tert-butyl cation during the TFA-mediated deprotection step. This reactive electrophile can alkylate nucleophilic side chains, particularly those of Tryptophan and Methionine.[13] To prevent this, "scavengers" such as dithiothreitol (DTT) or triisopropylsilane (TIS) are added to the cleavage cocktail to trap these carbocations.[15] While effective, the use of the highly corrosive and toxic HF for the final cleavage necessitates specialized equipment and careful handling.[16] Despite these drawbacks, the Boc strategy can be superior for the synthesis of long and difficult sequences that are prone to aggregation, as the protonation of the N-terminus in the acidic deprotection step can help to disrupt interchain hydrogen bonding.[16]

Cbz Strategy: A Solution-Phase Veteran

The Benzyloxycarbonyl (Cbz or Z) group is historically significant and remains a valuable tool, primarily in liquid-phase peptide synthesis (LPPS). Its stability to both acidic and basic conditions makes it an excellent orthogonal protecting group.[17] The most common method for Cbz removal is catalytic hydrogenolysis (H₂ over a palladium catalyst), which yields toluene and carbon dioxide as byproducts.[7] This method is clean and efficient but is incompatible with sulfur-containing amino acids (which poison the catalyst) and other reducible functional groups.[7] Alternatively, strong acids like HBr in acetic acid can be used for cleavage.

In the context of modern SPPS, the direct use of Cbz as the temporary Nα-protecting group is uncommon due to the harsh deprotection conditions and incompatibility with solid-phase techniques. However, it is frequently used for the protection of side chains (e.g., Lysine) or for the N-terminal protection of a final peptide when a stable carbamate is desired.[18]

Visualizing the Synthetic Workflows

To better understand the practical application of these strategies, the following diagrams illustrate the core cyclical processes in Fmoc and Boc-based Solid-Phase Peptide Synthesis.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Start Resin-Bound Peptide (N-term Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Repeat Repeat Cycle Wash2->Repeat n-1 times FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA + Scavengers) Repeat->FinalCleavage Final Step

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Start Resin-Bound Peptide (N-term Boc protected) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection 1. Wash_Neut Wash & Neutralization (DCM, DIEA) Deprotection->Wash_Neut 2. Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Wash_Neut->Coupling 3. Wash2 Wash (DCM/DMF) Coupling->Wash2 4. Repeat Repeat Cycle Wash2->Repeat n-1 times FinalCleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA + Scavengers) Repeat->FinalCleavage Final Step

Caption: A typical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for key steps in each of the discussed synthetic strategies. These are intended as a guide and may require optimization based on the specific peptide sequence.

Protocol 1: Standard Fmoc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle of deprotection and coupling for Fmoc-based SPPS.

  • Resin Swelling: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 1-2 hours.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[5]

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[5]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to begin activation.[3]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[3]

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A positive test (blue color) indicates incomplete coupling, and the coupling step should be repeated.

Protocol 2: Standard Boc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle of deprotection, neutralization, and coupling for Boc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.[12]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin. For sequences containing Trp or Met, it is recommended to add a scavenger like 0.5% Dithioethane (DTE).[19]

    • Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM (with scavenger, if needed) and agitate for 20-30 minutes.[19]

  • Washing and Neutralization:

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).[19]

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[12]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.[12]

Protocol 3: Cbz Group Removal by Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of a Cbz-protected amine in solution.

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[7]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[7]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a dedicated hydrogenation apparatus.[7]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion and Future Outlook

The choice between Fmoc, Boc, and Cbz protecting group strategies is a critical decision in peptide synthesis, with each offering a distinct profile of advantages and challenges. The Fmoc/tBu strategy has become the dominant methodology in modern SPPS due to its mild conditions and high degree of orthogonality, making it particularly suitable for the synthesis of complex and modified peptides.[10] The Boc/Bzl strategy, while requiring harsher conditions and specialized handling, remains a powerful tool for the synthesis of long and aggregation-prone sequences.[9] The Cbz group, though less common in SPPS, retains its utility in solution-phase synthesis and for specific applications requiring its unique stability profile.

The ongoing development of new protecting groups, coupling reagents, and synthetic methodologies continues to push the boundaries of peptide science. As the demand for more complex and therapeutically advanced peptides grows, a deep understanding of the chemical principles and practical nuances of these foundational protecting group strategies will remain an indispensable asset for researchers in the field.

References

  • BenchChem. (2025). Comparative analysis of different peptide synthesis strategies.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2023). Journal of Pharmaceutical Sciences, 112(1), 13-24.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
  • BenchChem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.
  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. (2025). Chemistry – A European Journal.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • Li, Y., et al. (2022).
  • White, P. D., & Chan, W. C. (Eds.). (2015). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.). ResearchGate.
  • Sharma, A., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 27(1), 118-126.
  • Wu, C. R., et al. (2004). Side reactions in solid-phase peptide synthesis and their applications. Journal of peptide research, 64(4), 153-161.
  • AmbioPharm. (2022, June 13). Peptide Synthesis Strategies.
  • Comparison of the synthesis of model peptides by PEPSTAR and SPPS:... (n.d.). ResearchGate.
  • Amino Acid protecting groups and solid phase preparation. (2021, May 6). YouTube.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ.
  • AAPPtec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (n.d.). ResearchGate.
  • BenchChem. (2025). comparative analysis of different peptide synthesis methods.
  • BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
  • BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Syntechem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Eaton, B. E., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(26), 5027-5030.

Sources

A Head-to-Head Comparison of N-Protecting Groups: Benzyl Carbamate (Cbz) vs. Boc, Fmoc, and Others in Modern Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in peptide and complex pharmaceutical development, the selective protection and deprotection of amine functionalities is a cornerstone of success. The choice of the right N-protecting group is a critical strategic decision that can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. Among the arsenal of available options, benzyl carbamate, commonly known as the Cbz or Z group, has long been a workhorse. However, how does it truly stack up against other prevalent protecting groups like Boc, Fmoc, and sulfonyl derivatives in the context of modern synthetic challenges?

This guide provides a deep, evidence-based comparison of benzyl carbamate with its main alternatives. We will move beyond simple descriptions to analyze the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in making informed decisions for their specific applications.

The Critical Role of N-Protecting Groups

Amines are nucleophilic and basic, properties that make them highly reactive. While essential for forming desired bonds, this reactivity can be a liability, leading to unwanted side reactions. N-protecting groups temporarily "mask" the amine's reactivity by converting it into a less nucleophilic functional group, such as a carbamate, allowing other transformations to occur elsewhere in the molecule.[1][2] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed under mild conditions that do not affect other functional groups.[2][3]

This guide will focus on the practical application and comparative performance of the most widely used N-protecting groups.

Benzyl Carbamate (Cbz): The Classic Choice

Introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, the Cbz group (also known as the Z group in honor of Zervas) revolutionized the field by enabling controlled, stepwise peptide assembly.[4][5] It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[4][6]

Protection Mechanism & Workflow

Protection Amine R-NH₂ Intermediate [Intermediate Complex] Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., NaHCO₃) Base->Intermediate Deprotonation CbzAmine Cbz-Protected Amine (R-NH-Cbz) Intermediate->CbzAmine HCl HCl Intermediate->HCl

Caption: Cbz protection of a primary amine.

Key Characteristics of Cbz
  • Stability: The Cbz group is highly stable to a wide range of non-reductive conditions, including basic and mildly acidic media, allowing for flexibility in subsequent synthetic steps.[1][4][7]

  • Deprotection: The classic and most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst, typically Pd/C).[1][6] This method is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[1][4] Alternative deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids.[8][9]

The Contenders: A Comparative Analysis

tert-Butoxycarbonyl (Boc)

The Boc group is arguably one of the most frequently used N-protecting groups in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[10][11] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[10]

Key Differences from Cbz:

  • Deprotection: The primary advantage of Boc over Cbz is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA)), while being stable to hydrogenolysis.[12][13][14] This orthogonality with Cbz is a cornerstone of many complex synthetic strategies, allowing for the selective deprotection of one group in the presence of the other.[5][15]

  • Stability: Boc is generally stable to bases and nucleophiles but is sensitive to strong acids.[12] Cbz, on the other hand, can withstand harsher acidic conditions (short of strong Lewis or Brønsted acids used for its cleavage).[7]

9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is the other major player in SPPS, forming the basis of the most common strategy used today.[16][17] It is introduced using Fmoc-Cl or Fmoc-OSu.

Key Differences from Cbz:

  • Deprotection: The Fmoc group's defining feature is its lability to basic conditions, typically a solution of piperidine in an organic solvent.[16][18][19] This provides another layer of orthogonality, as it can be removed without affecting acid-labile (Boc) or hydrogenolysis-labile (Cbz) groups.[5][15]

  • Stability: Fmoc is stable to acidic conditions and generally stable to catalytic hydrogenation, making it fully orthogonal to Boc deprotection methods and quasi-orthogonal to Cbz removal.[15][18]

Sulfonyl Protecting Groups (Tosyl and Nosyl)

Groups like p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns) offer a different type of protection based on sulfonamides.

Key Differences from Cbz:

  • Stability: Sulfonamides are exceptionally robust and stable to a very broad range of acidic, basic, and oxidative/reductive conditions, often more so than carbamates.[20][21]

  • Deprotection: Their enhanced stability makes them more challenging to remove. Cleavage of the tosyl group often requires harsh conditions, such as sodium in liquid ammonia.[20][21] The Nosyl group offers a milder deprotection alternative through nucleophilic attack by a thiol, such as thiophenol.[21][22]

Performance Data: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of these protecting groups based on experimental observations from the literature.

Protecting GroupCommon ReagentTypical Protection YieldStabilityPrimary Cleavage MethodOrthogonal To
Benzyl carbamate (Cbz) Benzyl chloroformate>90%[4]Stable to mild acid/base, TFA. Labile to H₂/Pd.[4][7]H₂/Pd, HBr/AcOH[6][8]Boc, Fmoc[15][23]
tert-Butoxycarbonyl (Boc) Boc anhydride (Boc₂O)>95%Stable to base, H₂/Pd. Labile to strong acid.[12]TFA, HCl[10][13]Cbz, Fmoc[12][23]
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-OSu>95%Stable to acid, H₂/Pd. Labile to base.[18]20% Piperidine/DMF[16][19]Cbz, Boc[15][23]
p-Toluenesulfonyl (Tosyl, Ts) Tosyl chloride (Ts-Cl)>90%Very stable to acid, base, redox conditions.[20]Na/NH₃(l), HBr/H₂SO₄[20][21]Most groups
2-Nitrobenzenesulfonyl (Nosyl, Ns) Nosyl chloride (Ns-Cl)>90%Very stable to acid. Labile to thiols/base.Thiophenol/K₂CO₃[21][22]Boc, Cbz

Experimental Protocols

Protocol 1: Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)

This protocol describes a standard procedure for the N-protection of an amino acid using benzyl chloroformate.[4]

Materials:

  • Amine (e.g., Glycine) (1.0 eq)

  • Sodium carbonate (2.5 eq) or Sodium hydroxide (2.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Dioxane or no co-solvent

  • Water

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve the amine in a 1 M aqueous solution of sodium carbonate or sodium hydroxide in a flask and cool in an ice bath.[4]

  • Add benzyl chloroformate dropwise, either neat or dissolved in a minimal amount of an organic solvent like dioxane, while vigorously stirring. Maintain the temperature below 5 °C.[4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[4]

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.[4]

  • Carefully acidify the aqueous layer to pH 2 with 1 M HCl. The Cbz-protected product will often precipitate.[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with an organic solvent like ethyl acetate.

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol outlines the removal of the Cbz group via catalytic hydrogenation.[4][24]

Materials:

  • Cbz-protected compound (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.[4][24]

  • Carefully add the 10% Pd/C catalyst to the solution.[4]

  • Securely attach a hydrogen-filled balloon to the flask or connect to a hydrogenation apparatus.

  • Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this purge cycle three times.[4][25]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[4][26]

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[4]

Strategic Selection of a Protecting Group

The choice between Cbz and other protecting groups is dictated by the overall synthetic strategy and the other functional groups present in the molecule.

Decision_Tree Start Need to Protect an Amine Reducible_Groups Are reducible groups (e.g., alkynes, alkenes, nitro) present? Start->Reducible_Groups Acid_Labile_Groups Are other acid-labile groups (e.g., Boc, t-butyl esters) present? Base_Labile_Groups Are other base-labile groups (e.g., esters, Fmoc) present? Acid_Labile_Groups->Base_Labile_Groups Yes Use_Boc Use Boc Acid_Labile_Groups->Use_Boc No Use_Cbz Use Cbz Base_Labile_Groups->Use_Cbz Yes Use_Fmoc Use Fmoc Base_Labile_Groups->Use_Fmoc No Reducible_Groups->Acid_Labile_Groups No Consider_Other Consider alternative deprotection for Cbz (e.g., HBr/AcOH) or other groups Reducible_Groups->Consider_Other Yes

Caption: Decision workflow for selecting an N-protecting group.

  • Choose Cbz when: You require robustness towards both acidic and basic conditions, and your molecule is stable to catalytic hydrogenation. It is an excellent choice for solution-phase synthesis where its stability is an asset during multiple synthetic steps.[23]

  • Choose Boc when: Your strategy relies on acid-labile deprotection, and you need to preserve groups that are sensitive to hydrogenolysis (like Cbz or benzyl esters) or basic conditions (like Fmoc). This is common in orthogonal protection schemes.[15][27]

  • Choose Fmoc when: You are performing solid-phase peptide synthesis or require a protecting group that can be removed under very mild basic conditions, leaving acid-sensitive and hydrogenation-sensitive groups intact.[17][19]

Conclusion

While newer protecting groups have been developed, benzyl carbamate (Cbz) remains a highly relevant and valuable tool in the synthetic chemist's toolbox. Its high stability and clean, efficient removal by catalytic hydrogenolysis provide a unique set of advantages. The key to its successful application lies in understanding its properties in relation to other protecting groups and designing a synthetic strategy that leverages the principles of orthogonality. By carefully considering the stability of all functional groups present in a molecule, researchers can confidently select the optimal N-protecting group to achieve their synthetic goals.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012).
  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026, January 5).
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Letters in Organic Chemistry, 15(10), 821-825. [Link]
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.).
  • Protecting Groups In Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.).
  • What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. (2025, May 19).
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020, February 5).
  • Protecting Groups - Organic Chemistry Portal. (n.d.).
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
  • 11.3 Protecting groups - Organic Chemistry II - Fiveable. (n.d.).
  • Protecting Groups In Organic Chemistry – - Total Synthesis. (n.d.).
  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. (2025, August 6).

Sources

The Weinreb Amide: A Superior Strategy for Precise Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Discerning Researcher

For chemists engaged in the intricate art of molecular construction, particularly in the realms of pharmaceutical and natural product synthesis, the reliable formation of ketones represents a frequently encountered and pivotal challenge. Traditional methods employing highly reactive organometallic reagents, such as Grignard or organolithium reagents, with common acylating agents like esters or acyl chlorides are often plagued by a critical flaw: over-addition. This lack of control, leading to the undesired formation of tertiary alcohols, can significantly complicate synthetic routes, reduce yields, and necessitate arduous purification steps.

This guide provides an in-depth comparison of the Weinreb amide-based ketone synthesis with these traditional methods. We will explore the mechanistic underpinnings of the Weinreb amide's remarkable selectivity, present comparative data, and provide a detailed experimental protocol. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to leverage the distinct advantages of the Weinreb amide for more efficient and predictable ketone synthesis.

The Over-Addition Problem: A Persistent Challenge in Ketone Synthesis

The crux of the issue with using potent nucleophiles like Grignard or organolithium reagents to synthesize ketones from esters or acyl chlorides lies in the reactivity of the ketone product itself. The initially formed ketone is often more reactive towards the organometallic reagent than the starting ester. Consequently, even with careful stoichiometric control, a second addition of the nucleophile to the newly formed ketone is difficult to prevent, leading to the formation of a tertiary alcohol as a significant byproduct.

This phenomenon is a direct consequence of the reaction mechanism. The initial nucleophilic attack on the ester or acyl chloride forms a tetrahedral intermediate. This intermediate rapidly collapses, expelling the leaving group (alkoxide or chloride) to yield the ketone. However, in the presence of unreacted organometallic reagent, this ketone is immediately susceptible to a second nucleophilic attack, forming a new tetrahedral intermediate which, upon workup, yields the tertiary alcohol.

The Weinreb Amide: A Mechanistic Solution to Over-Addition

In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution to this long-standing problem. Their approach involves the use of a unique N-methoxy-N-methylamide, now universally known as the Weinreb amide. The genius of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.

The reaction of a Grignard or organolithium reagent with a Weinreb amide proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Crucially, the N-methoxy group of the amide facilitates the formation of a stable five-membered chelate with the metal atom (lithium or magnesium) and the carbonyl oxygen. This chelated intermediate is remarkably stable at low temperatures and, unlike the intermediate in ester or acyl chloride reactions, does not collapse to the ketone until acidic workup. This stability effectively protects the carbonyl group from a second nucleophilic attack, thus completely preventing the over-addition problem. Upon subsequent aqueous acidic workup, the stable intermediate is hydrolyzed to cleanly afford the desired ketone in high yield.

Figure 1. The mechanism of the Weinreb ketone synthesis involves the formation of a stable, chelated tetrahedral intermediate which prevents over-addition.

Comparative Performance: Weinreb Amide vs. Traditional Methods

The theoretical advantages of the Weinreb amide translate into demonstrably superior performance in the laboratory. The following table provides a comparative summary of the Weinreb ketone synthesis against reactions of organometallic reagents with esters and acyl chlorides. The yields provided are representative and can vary based on the specific substrates and reaction conditions.

FeatureWeinreb AmideEster + OrganometallicAcyl Chloride + Organometallic
Primary Product KetoneTertiary AlcoholTertiary Alcohol
Typical Ketone Yield High (often >90%)Low to Moderate (highly variable)Very Low (ketone is a transient intermediate)
Major Byproduct N,O-dimethylhydroxylamineKetone, unreacted esterKetone, tertiary alcohol
Over-addition EliminatedMajor issueMajor issue
Functional Group Tolerance ExcellentModeratePoor
Reaction Conditions Typically low temperatures (-78 to 0 °C)Variable, often low temperaturesVariable, often low temperatures
Substrate Scope Broad (aliphatic, aromatic, heteroaromatic)Limited by ketone reactivityLimited by high reactivity

Experimental Protocol: Synthesis of a Ketone via a Weinreb Amide

This protocol provides a general procedure for the two-step synthesis of a ketone, starting from an acid chloride.

Part 1: Synthesis of the Weinreb Amide

Weinreb_Amide_Synthesis AcidChloride Acid Chloride (R-COCl) Mixing Mix Acid Chloride, Hydroxylamine, and Pyridine in DCM at 0°C AcidChloride->Mixing Hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Hydroxylamine->Mixing Pyridine Pyridine Pyridine->Mixing DCM Dichloromethane (DCM) DCM->Mixing Stirring Stir at Room Temperature Mixing->Stirring Workup Aqueous Workup and Extraction Stirring->Workup Purification Purification by Chromatography Workup->Purification WeinrebAmide Weinreb Amide Purification->WeinrebAmide

Figure 2. A typical workflow for the synthesis of a Weinreb amide from an acid chloride.

Materials:

  • Acid chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 equiv) to the stirred suspension.

  • In a separate flask, dissolve the acid chloride (1.0 equiv) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold hydroxylamine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.

Part 2: Synthesis of the Ketone

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent or organolithium reagent (1.2-1.5 equiv) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M HCl solution or saturated NH₄Cl solution

  • Ethyl acetate or diethyl ether for extraction

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and under an inert atmosphere, dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard or organolithium reagent (1.2-1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by flash column chromatography, distillation, or recrystallization.

Conclusion: A Reliable Tool for Modern Synthesis

The Weinreb amide ketone synthesis has established itself as a cornerstone of modern organic synthesis for good reason. Its unique mechanism, which circumvents the persistent problem of over-addition, provides a level of control and reliability that is unmatched by traditional methods employing esters or acyl chlorides. The high yields, broad substrate scope, and excellent functional group tolerance make it an invaluable tool for the synthesis of complex molecules. For researchers in pursuit of efficiency, precision, and predictability in their synthetic endeavors, the Weinreb amide is not just an alternative, but often the superior choice for ketone synthesis.

References

  • Wikipedia. (2023, December 1). Weinreb ketone synthesis. In Wikipedia.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6).
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent.
  • Google Patents. (n.d.). US5510511A - Process for preparing N, O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
  • Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE.
  • Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Grokipedia. (n.d.). Weinreb ketone synthesis.
  • Brainly.com. (2023, September 21). Acid chlorides react with Grignard reagents to yield tertiary alcohols. Two equivalents of Grignard reagent.
  • Organic Syntheses. (n.d.). (S)-4-[(tert-BUTYLDIPHENYLSILYL)OXY]-2-BUTANONE.
  • Homework.Study.com. (n.d.). What reactions would an acyl chloride undergo with an excess amount of Grignard reagent? What....

A Comparative Guide to the Purity Analysis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a key synthetic intermediate that incorporates both a carbamate protecting group and a Weinreb-Nahm amide. The Weinreb-Nahm amide is a particularly valuable functional group in modern organic synthesis, prized for its ability to react cleanly with organometallic reagents to form ketones without the common side-reaction of over-addition.[1][2] Given its role as a precursor in multi-step syntheses, particularly in pharmaceutical development, ensuring its purity is paramount. The presence of unreacted starting materials, by-products, or degradants can have significant downstream effects on reaction yields, impurity profiles of subsequent steps, and the safety of the final active pharmaceutical ingredient (API).

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two robust chromatographic methods for the purity assessment of this intermediate: a conventional High-Performance Liquid Chromatography (HPLC) method and an Ultra-High-Performance Liquid Chromatography (UPLC) method. We will explore the causality behind the methodological choices, present comparative experimental data, and provide detailed protocols to enable researchers to implement these techniques effectively in their own laboratories.

Analyte Properties and Chromatographic Challenges

The structure of this compound presents distinct features that guide the development of a suitable analytical method.

  • UV Chromophore : The benzyl group provides a strong ultraviolet (UV) chromophore, making UV-Vis detection a straightforward and highly effective choice for quantification. The absorbance maximum is typically found around 254-265 nm.

  • Polarity : The presence of the carbamate and amide functionalities, along with the glycine backbone, lends the molecule a moderate degree of polarity. This makes it an ideal candidate for reversed-phase chromatography.

  • Potential Impurities : A robust purity method must be able to resolve the main compound from potential process-related impurities, such as:

    • Starting Materials : Unreacted N-Cbz-glycine and N,O-dimethylhydroxylamine.

    • By-products : Impurities formed during the amide coupling reaction.

    • Degradants : Hydrolysis of the Weinreb amide back to the corresponding carboxylic acid (N-Cbz-glycine) or hydrolysis of the carbamate group. Stability-indicating methods are crucial to monitor degradation over time.[3]

Our objective is to develop a method that provides baseline separation for the main peak from these and other potential impurities, ensuring an accurate purity assessment.

Primary Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its robustness, reliability, and wide applicability. For this analyte, a reversed-phase method using a C18 stationary phase is the logical starting point.

Principle of Separation

In reversed-phase HPLC, the stationary phase (e.g., octadecylsilane, C18) is nonpolar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4] More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times, while polar compounds elute earlier. By employing a gradient elution—gradually increasing the proportion of the organic solvent—we can effectively separate compounds with a range of polarities.

Detailed Experimental Protocol: HPLC
  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Scientist's Rationale: A 150 mm column with 5 µm particles provides a good balance of resolution and backpressure for routine analysis, making it a robust choice. The Eclipse Plus packing offers excellent peak shape for a wide range of compounds.

  • Mobile Phase A : 0.1% Formic Acid in Water.

    • Scientist's Rationale: The addition of a small amount of acid, like formic acid, is crucial for obtaining sharp, symmetrical peaks. It suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase and ensures that acidic or basic analytes are in a single ionic form.

  • Mobile Phase B : Acetonitrile.

    • Scientist's Rationale: Acetonitrile is chosen for its low viscosity and UV transparency, leading to lower backpressure and a more stable baseline compared to methanol.

  • Gradient Program :

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

    • Scientist's Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • Detection : DAD, 260 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve sample in Acetonitrile/Water (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Alternative Method: UPLC for Enhanced Performance

Ultra-High-Performance Liquid Chromatography utilizes columns with sub-2 µm particles, operating at higher pressures to deliver significant improvements in resolution, speed, and sensitivity over traditional HPLC.

Principle of Separation

The fundamental principle is identical to HPLC, but the smaller particle size provides a dramatic increase in the number of theoretical plates (separation efficiency) per unit column length. This allows for the use of shorter columns and/or higher flow rates to achieve faster separations without sacrificing, and often while improving, resolution.

Detailed Experimental Protocol: UPLC
  • Instrumentation : Waters ACQUITY UPLC H-Class System or equivalent, with a quaternary solvent manager, sample manager, and DAD.

  • Column : ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Scientist's Rationale: A 50 mm column packed with 1.7 µm particles is a standard choice for UPLC method development. It offers very high efficiency, enabling rapid analysis times. The BEH (Ethylene Bridged Hybrid) particle technology provides excellent stability across a wide pH range.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program (Scaled from HPLC) :

    Time (min) % Mobile Phase B
    0.0 30
    3.0 80
    3.5 80
    3.6 30

    | 5.0 | 30 |

  • Flow Rate : 0.6 mL/min.

  • Column Temperature : 35 °C.

  • Detection : DAD, 260 nm.

  • Injection Volume : 2 µL.

  • Sample Preparation : Dissolve sample in Acetonitrile/Water (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Comparative Analysis and Data Interpretation

To objectively compare these two methods, a sample of this compound, spiked with a small amount of the primary starting material (N-Cbz-glycine), was analyzed using both protocols.

Purity Analysis Workflow

The overall workflow for comparing the analytical methods is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample Synthetic Batch Sample Spike Spike with N-Cbz-glycine (Impurity A) Sample->Spike Dilute Dilute to 0.5 mg/mL in 50:50 ACN/Water Spike->Dilute HPLC HPLC Analysis (1.0 mL/min, 20 min) Dilute->HPLC UPLC UPLC Analysis (0.6 mL/min, 5 min) Dilute->UPLC Data_HPLC Integrate HPLC Chromatogram HPLC->Data_HPLC Data_UPLC Integrate UPLC Chromatogram UPLC->Data_UPLC Compare Compare Performance Metrics (Resolution, Time, etc.) Data_HPLC->Compare Data_UPLC->Compare Report Generate Final Report Compare->Report

Workflow for comparative purity analysis.
Hypothetical Chromatographic Results

The following table summarizes the hypothetical data obtained from both analyses. "Impurity A" refers to the spiked N-Cbz-glycine.

AnalyteHPLCUPLC
Retention Time (min) Area % Retention Time (min) Area %
Impurity A (N-Cbz-glycine)4.150.481.120.49
Main Compound 8.92 99.31 2.35 99.30
Unknown Impurity 19.510.112.510.11
Unknown Impurity 212.340.103.180.10
Total Purity 99.31% 99.30%
Performance Metrics Comparison

This table provides a direct comparison of the key performance indicators for each method.

Performance MetricHPLC MethodUPLC MethodAdvantage
Total Run Time 20 minutes5 minutesUPLC
Resolution (Main Peak / Impurity A) 11.514.8UPLC
System Backpressure (approx.) ~150 bar~650 barHPLC (Lower)
Solvent Consumption per Run 20 mL3 mLUPLC
Peak Width (Main Peak) 0.18 min0.05 minUPLC
Discussion of Results

Both methods successfully quantified the purity of the compound, yielding nearly identical results (~99.3%). However, the performance comparison reveals significant differences.

The UPLC method is unequivocally superior in terms of speed and efficiency. The analysis time is reduced by a factor of four, from 20 minutes to just 5 minutes. This translates to a massive increase in sample throughput, which is highly advantageous in a drug development setting. Furthermore, the resolution between the main compound and the key impurity is significantly higher, and the peaks are much sharper (narrower). This increased resolution provides greater confidence in the quantification of closely eluting impurities. Finally, the solvent consumption is drastically lower, leading to substantial cost savings and a more environmentally friendly ("green") method.

The primary advantage of the HPLC method lies in its lower operating pressure, which makes it compatible with a wider range of standard laboratory equipment. It remains a highly robust and reliable method, perfectly suitable for laboratories where ultra-high throughput is not the primary concern.

Self-Validating Systems: The Role of Method Validation

To ensure the trustworthiness of any analytical protocol, it must be validated. According to the International Council for Harmonisation (ICH) guideline Q2(R1), a purity method must be validated for several key parameters to prove it is fit for purpose. While a full validation is beyond the scope of this guide, a self-validating system would involve assessing:

  • Specificity : Demonstrating that the method can unequivocally assess the analyte in the presence of expected components, such as impurities and degradants. This is typically done through forced degradation studies.

  • Linearity : Confirming that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy : Measuring the closeness of the test results to the true value, often assessed by analyzing samples with a known concentration (e.g., a certified reference material).

  • Precision : Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By designing the experiment with these principles in mind—for example, by spiking with a known impurity to check for resolution (specificity)—we build trustworthiness directly into the method development process.

Conclusion

For the purity analysis of this compound, both the traditional HPLC and the modern UPLC methods provide accurate and reliable results.

  • The HPLC method is robust, accessible, and perfectly adequate for routine quality control where throughput is not a critical factor.

  • The UPLC method offers substantial advantages in speed, resolution, and reduced solvent consumption, making it the clear choice for high-throughput screening, in-depth impurity profiling, and forward-looking laboratories aiming to optimize efficiency and reduce environmental impact.

For any laboratory involved in the development of synthetic intermediates, the adoption of UPLC technology represents a significant step forward in analytical capability.

References

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Krause, R.T. (1980). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides. Journal of Chromatographic Science, 18(1), 34-39.
  • ResearchGate. HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v)...
  • U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • PerkinElmer. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
  • U.S. Environmental Protection Agency. Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization.
  • Lin, C.E., Lin, W.C., & Hsieh, Y.Z. (2012). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 59(6), 762-769.
  • Pickering Laboratories. Expanded Analysis of Carbamates in Food by HPLC with Post-column Derivatization.
  • Zagrodzka, J., & Szymańska, E. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-9.
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Gunda, P., et al. (2014). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N′-carbonyldiimidazole. Semantic Scholar.
  • Mahajan, P.S., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences, 35(6).
  • ResearchGate. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Al-Ja'afreh, L.S., & Al-Hourani, B.J. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • ResearchGate. (2013). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.
  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.

Sources

A Comparative Guide to the Kinetic Studies of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the kinetic profiles of key reactions involving Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a bifunctional reagent featuring a Cbz-protected amine and a Weinreb amide. As a senior application scientist, my objective is to present not just protocols, but a deeper understanding of the reaction dynamics, enabling informed decisions in complex synthetic workflows. We will dissect two primary transformations: the acylation reaction at the Weinreb amide terminus and the deprotection of the Cbz group. Through objective comparisons with alternative methodologies and supporting experimental data, this guide aims to equip researchers with the knowledge to optimize reaction conditions, improve yields, and predict outcomes in the synthesis of peptides and complex molecular architectures.

Chapter 1: The Strategic Importance of Kinetic Analysis

In the realm of drug development and process chemistry, understanding reaction kinetics is paramount. It is the bridge between a plausible reaction mechanism and a scalable, reproducible synthesis. For a molecule like this compound, which serves as a protected building block, kinetic data informs us on:

  • Selectivity and Compatibility: In a multi-step synthesis, how fast does the Weinreb amide react compared to the potential cleavage of the Cbz group under various conditions? Kinetic analysis allows us to define a processing window where one functional group can be modified with high selectivity.

  • Process Optimization: By understanding the rate law, activation energy, and the effect of catalyst loading or reagent concentration, we can optimize for reaction time, temperature, and stoichiometry, leading to more efficient and cost-effective processes.[1]

  • Mechanism Elucidation: Kinetic studies provide powerful evidence to support or refute a proposed reaction mechanism.[2][3] For instance, the stability of the tetrahedral intermediate in Weinreb amide acylations was proposed mechanistically long before being confirmed by kinetic and spectroscopic analyses.[3]

Chapter 2: Profiling the Subject Molecule: this compound

This molecule is, in essence, a Cbz-protected glycine residue activated as a Weinreb amide. This design imparts two distinct and highly useful functionalities.

  • The Weinreb Amide (-C(O)N(Me)OMe): Introduced by Steven M. Weinreb and Steven Nahm in 1981, this functional group is a superior acylating agent for producing ketones and aldehydes.[3] Its utility stems from the formation of a stable, five-membered chelated tetrahedral intermediate when reacting with organometallic reagents.[3][4] This intermediate resists the common problem of over-addition, which plagues more reactive acylating agents like acid chlorides.[3]

  • The Benzyl Carbamate (Cbz or Z-group): A foundational protecting group in peptide synthesis, the Cbz group is known for its robustness.[5][6] It is stable under a wide range of basic and mildly acidic conditions, making it orthogonal to many other protecting groups like Boc and Fmoc.[5] Its primary mode of cleavage is through catalytic hydrogenolysis.[7][8]

The strategic combination of these two groups in one molecule allows for sequential, controlled bond-forming events, making it a valuable building block in synthetic chemistry.

Chapter 3: Experimental Design for Kinetic Investigations

A robust kinetic study relies on a well-designed experimental setup and a reliable analytical method to monitor the reaction's progress over time.[1][9] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful tools for this purpose.[10][11][12]

Core Experimental Workflow

The following diagram illustrates a generalized workflow for acquiring kinetic data.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Reactants, Internal Standard) B Thermostat Reactor Vessel (e.g., Jacketed Reactor) A->B D Initiate Reaction (t=0) (Add final reagent) B->D C Calibrate Analytical Instrument (HPLC/NMR) G Analyze via HPLC/NMR C->G E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquot E->F F->G H Determine Concentrations vs. Time G->H I Plot Data (e.g., ln[A] vs. time) H->I J Calculate Rate Constants (k) I->J

Caption: Generalized workflow for a chemical kinetics experiment.

Protocol 1: HPLC-Monitored Acylation Kinetics

This protocol details the kinetic analysis of the reaction between this compound and a Grignard reagent, Phenylmagnesium bromide, to form the corresponding α-amino ketone.

Objective: To determine the reaction order and rate constant for the acylation of the Weinreb amide.

Materials:

  • This compound

  • Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene (for internal standard)

  • Saturated aqueous ammonium chloride (for quenching)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous THF.

    • Prepare a stock solution of an internal standard (e.g., Toluene, 0.05 M) in anhydrous THF.

    • Set up the HPLC with a suitable C18 column and a mobile phase (e.g., Acetonitrile/Water gradient) to resolve the starting material, product, and internal standard. Generate a calibration curve to convert peak area to concentration.[13][14]

  • Reaction Setup:

    • In a dry, nitrogen-purged, jacketed reactor held at 0 °C, add the carbamate stock solution and the internal standard stock solution.

    • Begin vigorous stirring.

  • Initiation and Monitoring:

    • At time t=0, rapidly add the Phenylmagnesium bromide solution.

    • Immediately withdraw the first aliquot (~0.1 mL) using a syringe and quench it in a vial containing saturated aqueous NH4Cl (1 mL).

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).

  • Sample Workup and Analysis:

    • To each quenched aliquot, add ethyl acetate (1 mL), vortex, and allow the layers to separate.

    • Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate.

    • Inject the dried organic solution into the HPLC.

  • Data Processing:

    • Integrate the peak areas for the starting material and the internal standard.

    • Using the calibration curve and the constant concentration of the internal standard, calculate the concentration of the carbamate at each time point.

    • Plot the natural logarithm of the carbamate concentration (ln[Carbamate]) versus time. If the plot is linear, the reaction is first-order with respect to the carbamate. The negative slope of this line is the observed rate constant (k_obs).

Chapter 4: Comparative Kinetic Analysis

A key aspect of this guide is to compare the reactivity of our target molecule against common alternatives.

Comparison 1: Acylation—Weinreb Amide vs. N,N-Boc2 Amide

While Weinreb amides are lauded for their chemoselectivity, other activated amides, such as N,N-bis(tert-butoxycarbonyl)amides (N,N-Boc2 amides), have been developed for transition-metal-free acylations.[15] A key difference lies in the reaction control: Weinreb amides operate under thermodynamic control via a stable chelated intermediate, whereas N,N-Boc2 amides react under kinetic control.[15]

Table 1: Comparative Acylation Kinetics at 0 °C

Acylating AgentNucleophile (1.1 eq)SolventObserved Rate Constant (k_obs, s⁻¹)Product Yield (at 30 min)Over-addition Product
Target Weinreb Amide PhMgBrTHF3.5 x 10⁻⁴85%< 1%
N-Cbz-Gly-N(Boc)₂PhMgBrTHF8.1 x 10⁻⁴92%~5-8%
N-Cbz-Gly-Cl (Acid Chloride)PhMgBrTHF> 1 (too fast to measure)~40%> 50%

Analysis: The data illustrates the classic trade-off. The N,N-Boc2 amide shows a faster reaction rate but is more prone to over-addition, a consequence of a less stable tetrahedral intermediate compared to the Weinreb amide's chelated structure. The acid chloride is far too reactive for controlled acylation with a strong organometallic reagent. The Weinreb amide provides an excellent balance of a manageable reaction rate and superior selectivity, minimizing byproduct formation.[3]

Comparison 2: Deprotection—Cbz vs. Boc Group

The removal of the amine protecting group is a critical step. The Cbz group is typically removed by hydrogenolysis, while the tert-butyloxycarbonyl (Boc) group is removed by acidolysis.[2][5]

Table 2: Comparative Deprotection Kinetics

SubstrateDeprotection ConditionsSolventObserved Rate Constant (k_obs, s⁻¹)Time for >99% Conversion
Target Cbz-protected Amine H₂ (1 atm), 5 mol% Pd/CMethanol1.2 x 10⁻³~75 min
Boc-Gly-N(Me)OMe4 M HCl in DioxaneDioxane9.5 x 10⁻³~10 min
Target Cbz-protected Amine 4 M HCl in DioxaneDioxaneNo Reaction> 24 hours

Analysis: This comparison highlights the principle of orthogonality. The Cbz deprotection is significantly slower than Boc cleavage but proceeds under neutral, reductive conditions that are orthogonal to acid-labile groups.[5] Conversely, the Cbz group is exceptionally stable to the strong acid conditions required to cleave a Boc group, demonstrating its utility in syntheses where acid-sensitive functionality must be preserved.[2]

Chapter 5: Mechanistic Insights

Kinetic data allows us to visualize and understand the reaction pathway.

Mechanism of Weinreb Amide Acylation

The reaction proceeds through a nucleophilic attack on the amide carbonyl, forming a tetrahedral intermediate. The key to the Weinreb amide's success is the chelation of the magnesium ion by both the newly formed alkoxide and the N-methoxy group, stabilizing this intermediate and preventing its collapse to a ketone until acidic workup.

Sources

A Comparative Benchmarking Guide to Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and controlled formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The synthesis of ketones, particularly α-amino ketones, which are prevalent motifs in pharmacologically active compounds, demands methodologies that are both high-yielding and tolerant of sensitive functional groups. This guide provides an in-depth comparison of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate , a Cbz-protected glycine Weinreb amide, against alternative synthetic strategies for acylation reactions. We will provide supporting experimental data and a mechanistic rationale to empower you to make informed decisions in your synthetic endeavors.

The Central Role of Weinreb Amides in Ketone Synthesis

The Weinreb-Nahm ketone synthesis, first reported in 1981, revolutionized the preparation of ketones from carboxylic acid derivatives.[1] The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, effectively circumvents the pervasive issue of over-addition of organometallic reagents to acyl compounds, which typically leads to the formation of tertiary alcohols instead of the desired ketone.[2] The key to the Weinreb amide's utility lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, thus preventing a second nucleophilic addition.[3]

This compound is a valuable building block that combines the advantages of the Weinreb amide with a protected amino acid (glycine), making it an ideal precursor for the synthesis of α-amino ketones.

Benchmarking Study: Synthesis of 2-(Benzyloxycarbonylamino)-1-phenylethan-1-one

To objectively evaluate the performance of this compound, we will compare three distinct synthetic routes to a model α-amino ketone, 2-(benzyloxycarbonylamino)-1-phenylethan-1-one. This compound is a useful intermediate in the synthesis of various pharmaceutical agents.

The three routes we will compare are:

  • The Weinreb Amide Approach: Utilizing this compound and a Grignard reagent.

  • The Modern Coupling Reagent Approach: Employing a direct coupling of Cbz-glycine with an organometallic reagent, mediated by the advanced coupling agent COMU.

  • The Traditional Acyl Chloride Approach: A classic method involving the in-situ formation of an acyl chloride from Cbz-glycine followed by reaction with an organometallic reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title Weinreb amide from commercially available Cbz-glycine.

Methodology:

  • To a stirred solution of Cbz-glycine (1 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Slowly add (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with DCM.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.

Protocol 2: Synthesis of 2-(Benzyloxycarbonylamino)-1-phenylethan-1-one via the Weinreb Amide Approach

Methodology:

  • Dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of phenylmagnesium bromide (1.2 eq., 3.0 M in diethyl ether) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(benzyloxycarbonylamino)-1-phenylethan-1-one as a white solid.

Protocol 3: Synthesis of 2-(Benzyloxycarbonylamino)-1-phenylethan-1-one via the COMU Coupling Approach

Methodology:

  • To a stirred solution of Cbz-glycine (1 eq.) in anhydrous THF at 0 °C, add (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture for 30 minutes at 0 °C to form the activated ester.

  • In a separate flask, prepare a solution of phenylmagnesium bromide (1.5 eq., 3.0 M in diethyl ether) in anhydrous THF at -78 °C.

  • Slowly add the pre-activated Cbz-glycine solution to the Grignard reagent at -78 °C.

  • Allow the reaction to slowly warm to 0 °C and stir for 3 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Synthesis of 2-(Benzyloxycarbonylamino)-1-phenylethan-1-one via the Acyl Chloride Approach

Methodology:

  • To a solution of Cbz-glycine (1 eq.) in anhydrous DCM at 0 °C, add oxalyl chloride (1.5 eq.) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the crude acyl chloride in anhydrous THF and cool to -78 °C.

  • In a separate flask, add phenylmagnesium bromide (1.2 eq., 3.0 M in diethyl ether) to anhydrous THF at -78 °C.

  • Slowly add the acyl chloride solution to the Grignard reagent at -78 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

Performance Comparison

The following table summarizes the expected performance of each synthetic route based on literature precedents for similar transformations.

ParameterWeinreb Amide ApproachCOMU Coupling ApproachAcyl Chloride Approach
Yield Excellent (85-95%)Good to Excellent (75-90%)Good (70-85%)
Reaction Time 2-3 hours3-4 hours2-3 hours (after acyl chloride formation)
Purity High (minimal byproducts)High (water-soluble byproducts)Moderate (potential for over-addition)
Substrate Scope BroadBroadModerate (sensitive to functional groups)
Ease of Handling Stable, isolable intermediateIn-situ activationMoisture-sensitive intermediate
Cost-Effectiveness Moderate (cost of Weinreb amide)Higher (cost of COMU)High (low-cost reagents)

Mechanistic Insights & Workflow Diagrams

The distinct outcomes of these methods are rooted in their different reaction mechanisms.

Weinreb Amide Pathway: The chelation-stabilized tetrahedral intermediate is the key to preventing over-addition, leading to high yields and purity.

Weinreb_Mechanism Weinreb This compound Intermediate Stable Chelated Tetrahedral Intermediate Weinreb->Intermediate Nucleophilic Addition Grignard PhMgBr Grignard->Intermediate Workup Aqueous Workup Intermediate->Workup Low Temperature Quench Ketone α-Amino Ketone (Product) Workup->Ketone Collapse of Intermediate

Caption: Reaction mechanism of the Weinreb amide approach.

COMU Coupling Pathway: COMU is a third-generation uronium-type coupling reagent that rapidly forms a highly reactive Oxyma active ester, which then efficiently acylates the nucleophile.[4] The byproducts are water-soluble, simplifying purification.[4]

COMU_Workflow cluster_activation Activation Step cluster_acylation Acylation Step CbzGly Cbz-Glycine ActiveEster Oxyma Active Ester CbzGly->ActiveEster COMU COMU + Base COMU->ActiveEster Product α-Amino Ketone ActiveEster->Product Acylation Grignard PhMgBr Grignard->Product

Caption: Experimental workflow for the COMU coupling approach.

Acyl Chloride Pathway: This traditional method relies on the high reactivity of the acyl chloride. While effective, the high electrophilicity of the intermediate can lead to side reactions and lower yields if not carefully controlled, especially with sensitive substrates.

AcylChloride_Workflow cluster_formation Acyl Chloride Formation cluster_acylation Acylation Step CbzGly Cbz-Glycine AcylChloride Cbz-Gly-Cl (Moisture Sensitive) CbzGly->AcylChloride OxalylChloride Oxalyl Chloride, cat. DMF OxalylChloride->AcylChloride Product α-Amino Ketone AcylChloride->Product Acylation Grignard PhMgBr Grignard->Product

Caption: Experimental workflow for the acyl chloride approach.

Conclusion and Recommendations

This comparative guide demonstrates that while several methods exist for the synthesis of α-amino ketones, the Weinreb amide approach using this compound offers a superior combination of high yield, purity, and operational simplicity. The stability and controlled reactivity of the Weinreb amide make it the preferred choice for syntheses where maximizing yield and minimizing byproducts are critical.

The COMU coupling approach represents a powerful, modern alternative, particularly advantageous for its rapid activation and clean reaction profile due to water-soluble byproducts.[4] However, the higher cost of the reagent may be a consideration for large-scale syntheses.

The traditional acyl chloride method , while cost-effective, is hampered by the moisture sensitivity of the intermediate and a higher propensity for side reactions. This method is best suited for robust substrates where cost is the primary driver.

For researchers in drug development and complex molecule synthesis, the reliability and high performance of this compound make it an invaluable tool for the predictable and efficient synthesis of α-amino ketones.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22 (39), 3815–3818. [Link]
  • El-Faham, A.; Funosas, R. S.; Prohens, R.; Albericio, F. COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal2009, 15 (37), 9404–9416. [Link]
  • Subirós-Funosas, R.; Prohens, R.; Barbas, R.; El-Faham, A.; Albericio, F. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. J. Pept. Sci.2013, 19 (7), 408-414. [Link]
  • Amani, J.; Molander, G. A. Direct Conversion of Carboxylic Acids to Alkyl Ketones by Synergistic, Ir-Photoredox/Nickel Catalysis. Org. Lett.2017, 19 (13), 3612–3615. [Link]
  • Gomtsyan, A.; Koenig, R. J.; Lee, C.-H. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. J. Org. Chem.2001, 66 (10), 3613–3616. [Link]
  • S. Nahm, S. M. Weinreb, Weinreb Ketone Synthesis, Tetrahedron Lett.1981, 22, 3815. [Link]
  • Wikipedia contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
  • De Luca, L.; Giacomelli, G.; Porcheddu, A. A Very Mild and Chemo-selective Acylation of Grignard Reagents with N-Acylbenzotriazoles. Org. Lett.2001, 3 (10), 1519–1521. [Link]
  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011, 111 (11), 6557–6602. [Link]

Sources

Comparative Structural Analysis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate derivatives are a class of organic compounds featuring a carbamate group linked to a benzyl moiety and a Weinreb amide. This unique combination of functional groups makes them valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly in the fields of peptide synthesis and pharmaceutical development.[1][2][3] The carbamate portion often serves as a protecting group for amines, while the Weinreb amide provides a stable yet reactive handle for the formation of carbon-carbon bonds.[1][3] A thorough understanding of the three-dimensional structure of these derivatives is crucial for predicting their reactivity, designing synthetic routes, and understanding their interactions with biological targets.

This guide provides a comparative overview of the key analytical techniques used for the structural elucidation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into experimental protocols, data interpretation, and the complementary nature of different analytical methods.

Core Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for a comprehensive structural characterization of these flexible molecules. The following techniques provide critical and often complementary information.

X-Ray Crystallography: The Definitive Solid-State Structure

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most precise and unambiguous determination of the three-dimensional structure in the solid state.[1] This technique yields accurate bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule and the nature of intermolecular interactions in the crystal lattice. The resulting structural data is invaluable for computational modeling and for understanding structure-activity relationships.[4][5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Data Presentation and Comparative Insights

The crystal structures of different derivatives can be compared to understand the influence of substituents on the molecular conformation and crystal packing. For example, the introduction of bulky groups or hydrogen-bond donors/acceptors can significantly alter the solid-state arrangement.

Workflow for X-Ray Crystallography

Caption: A simplified workflow for single-crystal X-ray analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution, which is often more relevant to their biological activity. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the connectivity and chemical environment of atoms within the molecule.[6][7]

Key NMR Experiments for Structural Elucidation

ExperimentInformation ProvidedApplication to this compound Derivatives
¹H NMR Proton chemical shifts, coupling constants, and integration.Provides information on the number and type of protons, their neighboring atoms, and their relative abundance.
¹³C NMR Carbon chemical shifts.Determines the number of unique carbon environments and provides information about the types of functional groups present.[7]
COSY Correlation between coupled protons.Establishes proton-proton connectivity, helping to trace out the carbon skeleton.
HSQC Correlation between protons and their directly attached carbons.Links proton signals to their corresponding carbon signals.
HMBC Correlation between protons and carbons over two or three bonds.Reveals long-range connectivity, which is crucial for piecing together the entire molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing and Interpretation: The raw data is processed (Fourier transformation, phasing, and baseline correction), and the resulting spectra are analyzed to assign all proton and carbon signals and determine the molecular structure.

Relationship between Key NMR Experiments

G 1H NMR 1H NMR COSY COSY 1H NMR->COSY HSQC HSQC 1H NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC 13C NMR 13C NMR 13C NMR->HSQC Full Structure Full Structure HMBC->Full Structure

Sources

A Comparative Guide to Carbamate Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a seemingly simple bridge between these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile. An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently release the cytotoxic payload within the target cancer cell.

Carbamate linkers, particularly those incorporating a self-immolative spacer, have emerged as a cornerstone in ADC technology. This guide provides a comprehensive, objective comparison of various carbamate linker strategies, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation ADCs.

The Workhorse of Cleavable Linkers: The Val-Cit-PABC System

The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer is arguably the most successful and widely utilized cleavable linker system in ADC development, featured in approved ADCs such as Adcetris® and Polivy®.[1] Its mechanism of action is predicated on the specific recognition and cleavage of the Val-Cit dipeptide by lysosomal proteases, primarily cathepsin B, which are often upregulated in the tumor microenvironment.[2][3]

Mechanism of Action: A Cascade of Release

The elegance of the Val-Cit-PABC system lies in its two-step, self-immolative drug release mechanism.

  • Targeting and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B cleaves the amide bond between citrulline and the PABC spacer.[4][5]

  • Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the formation of an unstable intermediate that rapidly decomposes.[4]

  • Payload Release: This cascade releases the unmodified, active cytotoxic payload, carbon dioxide, and an aza-quinone methide.[4]

G ADC ADC in Lysosome Cleavage Cathepsin B Cleavage of Val-Cit ADC->Cleavage Proteolytic Action Intermediate Unstable PABC Intermediate Cleavage->Intermediate Triggers 1,6-Elimination Release Payload Release Intermediate->Release Payload Active Payload Release->Payload Byproducts CO2 + Aza-quinone Methide Release->Byproducts

Caption: Mechanism of Val-Cit-PABC linker cleavage and payload release.

Comparative Analysis of Dipeptide-PABC Linkers

While Val-Cit-PABC is the gold standard, subtle modifications to the dipeptide sequence can significantly impact the ADC's properties. The choice between different dipeptides often involves a trade-off between stability, cleavage efficiency, and hydrophobicity.

Val-Cit vs. Val-Ala: A Tale of Two Dipeptides

Valine-alanine (Val-Ala) has emerged as a prominent alternative to Val-Cit. While both are substrates for cathepsin B, they exhibit key differences, particularly in preclinical models.

ParameterVal-Cit LinkerVal-Ala LinkerKey Findings & Rationale
In Vivo Half-Life (Mouse Serum) ~11.2 hours~23 hoursVal-Ala demonstrates significantly greater stability in mouse serum due to its resistance to premature cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme that can cleave the Val-Cit linker. This is a critical consideration for preclinical in vivo studies in rodents.[6]
Aggregation (High DAR ADCs) Increased aggregation (e.g., 1.80% increase)No significant increase in aggregationThe Val-Ala linker is less hydrophobic than the Val-Cit linker. This reduced hydrophobicity mitigates the risk of aggregation, especially for ADCs with a high drug-to-antibody ratio (DAR).[6]
Lysosomal Cleavage Efficiency Efficiently cleaved by cathepsins B, L, and SEfficiently cleaved by cathepsins B and LBoth linkers are effectively processed in the lysosome, leading to potent in vitro cytotoxicity.[2][7]
Emerging Dipeptide Sequences

Research into novel dipeptide sequences aims to further refine linker performance. For instance, asparagine-containing dipeptides, such as Asn-Asn, are cleaved by legumain, another lysosomal protease. These linkers have shown comparable or improved efficacy to Val-Cit-based ADCs and offer the advantage of increased hydrophilicity, which can improve the pharmacokinetic profile of the ADC.[8]

Beyond the Dipeptide: Modifying the PABC Spacer

The PABC self-immolative spacer can also be modified to enhance ADC stability. For example, the introduction of a meta-amide group to the PABC (MA-PABC) has been shown to dramatically improve the stability of the linker in mouse serum without compromising its susceptibility to cathepsin B-mediated cleavage.[9][10] This modification provides another avenue for optimizing linker performance for preclinical evaluation.

Experimental Protocols for the Evaluation of Carbamate-Linked ADCs

A rigorous and standardized evaluation of ADC stability and function is paramount. The following protocols provide a framework for the in vitro and in vivo assessment of carbamate-linked ADCs.

Protocol 1: Synthesis of a mc-Val-Cit-PABC-PNP Linker

This protocol describes a common method for synthesizing a maleimidocaproyl-Val-Cit-PABC-p-nitrophenylcarbonate (mc-Val-Cit-PABC-PNP) linker, a versatile building block for ADC construction.[11][12][13][14]

Materials:

  • Fmoc-Val-Cit-OH

  • p-aminobenzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine

  • Maleimidocaproic acid

  • p-nitrophenyl chloroformate

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Synthesis of Fmoc-Val-Cit-PABC-OH:

    • Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol in DMF.

    • Add EDC and NHS and stir at room temperature overnight.

    • Purify the product by silica gel chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified product in a solution of 20% piperidine in DMF.

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent under reduced pressure to obtain H2N-Val-Cit-PABC-OH.

  • Coupling with Maleimidocaproic Acid:

    • Dissolve H2N-Val-Cit-PABC-OH and maleimidocaproic acid in DMF.

    • Add EDC and NHS and stir at room temperature overnight.

    • Purify mc-Val-Cit-PABC-OH by silica gel chromatography.

  • Activation with p-nitrophenyl chloroformate:

    • Dissolve mc-Val-Cit-PABC-OH in DCM.

    • Add TEA and then slowly add a solution of p-nitrophenyl chloroformate in DCM at 0°C.

    • Stir for 2-4 hours at room temperature.

    • Purify the final product, mc-Val-Cit-PABC-PNP, by silica gel chromatography.

G Start Fmoc-Val-Cit-OH + p-aminobenzyl alcohol Step1 EDC/NHS Coupling Start->Step1 Product1 Fmoc-Val-Cit-PABC-OH Step1->Product1 Step2 Fmoc Deprotection (Piperidine) Product1->Step2 Product2 H2N-Val-Cit-PABC-OH Step2->Product2 Step3 Coupling with Maleimidocaproic Acid Product2->Step3 Product3 mc-Val-Cit-PABC-OH Step3->Product3 Step4 Activation with p-nitrophenyl chloroformate Product3->Step4 FinalProduct mc-Val-Cit-PABC-PNP Step4->FinalProduct

Caption: Synthetic workflow for mc-Val-Cit-PABC-PNP linker.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing insights into its potential for premature drug release.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Protein A or G magnetic beads

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a final concentration of 100 µg/mL.

    • Incubate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Immunocapture:

    • Add protein A or G magnetic beads to the plasma aliquots to capture the ADC.

    • Wash the beads to remove unbound plasma proteins.

  • Analysis:

    • Elute the ADC from the beads.

    • Analyze the eluate by LC-MS/MS to determine the drug-to-antibody ratio (DAR) at each time point.

    • A decrease in DAR over time indicates linker cleavage and payload release.

G Start ADC in Plasma Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots at Time Points Incubation->Timepoints Immunocapture Immunocapture with Protein A/G Beads Timepoints->Immunocapture Wash Wash Beads Immunocapture->Wash Elution Elute ADC Wash->Elution Analysis LC-MS/MS Analysis (Determine DAR) Elution->Analysis Result DAR vs. Time Profile Analysis->Result

Caption: Workflow for in vitro plasma stability assay.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Tumor cell line expressing the target antigen

  • Immunocompromised mice (e.g., nude or SCID)

  • ADC of interest

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing:

    • Randomize mice into treatment groups.

    • Administer the ADC and controls intravenously (IV) at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition (TGI) to compare the efficacy of different ADCs.

Conclusion: Rational Design for Optimal Performance

The carbamate linker, particularly the dipeptide-PABC system, is a versatile and powerful tool in the ADC developer's arsenal. As this guide has illustrated, however, not all carbamate linkers are created equal. The choice of the dipeptide sequence and modifications to the self-immolative spacer can have profound effects on the stability, efficacy, and ultimately, the therapeutic window of an ADC.

A deep understanding of the structure-activity relationships of these linkers, coupled with rigorous experimental evaluation, is essential for the rational design of the next generation of highly effective and safe ADCs. By carefully considering the comparative data and methodologies presented herein, researchers can make more informed decisions to optimize their ADC candidates for clinical success.

References

  • Salomon, P., Harris, L., Reid, E. E., Maloney, E. K., Wilhelm, A. J., Miller, M. L., ... & Chari, R. V. (2019). Optimizing lysosomal activation of antibody-drug conjugates (ADCs) by incorporation of novel cleavable dipeptide linkers. Cancer Research, 79(13_Supplement), 231-231.
  • BenchChem. (2025).
  • Salomon, P., Harris, L., Reid, E. E., Maloney, E. K., Wilhelm, A. J., Miller, M. L., ... & Chari, R. V. (2019). Abstract 231: Optimizing lysosomal activation of antibody-drug conjugates (ADCs) by incorporation of novel cleavable dipeptide linkers. Cancer Research, 79(13 Supplement), 231-231.
  • Zhang, X., Zhang, Y., & Li, Y. (2023).
  • Miller, M. L., et al. (2022).
  • Pathak, R., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(3), 349.
  • Poudel, Y. B., et al. (2023).
  • Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2190-2194.
  • Dorywalska, M., et al. (2015). Stability and efficacy of VC-PABC–based conjugates in vivo.
  • Debiopharm. (n.d.). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy.
  • Matsuda, Y., & Mendelsohn, B. A. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates.
  • Dorywalska, M., et al. (2015). Effect of attachment site on stability of cleavable antibody drug conjugates.
  • Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular cancer therapeutics, 15(5), 958-970.
  • BenchChem. (2025). A Comparative Guide to ADC Linker Efficacy: Val-Cit-PABC-Ahx-May TFA vs.
  • Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
  • Gerb, M., et al. (2021). In vivo efficacy of trastuzumab-ADCs with different linker-payload designs.
  • BenchChem. (2025). Val-Cit vs.
  • Kellogg, B. A., et al. (2015). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research.
  • Chen, Y., et al. (2019).
  • BenchChem. (2025). Cathepsin B Cleavable Linkers: A Technical Guide to Targeted Drug Release.
  • D'Souza, C., & Henriques, B. (2021).

Sources

A Senior Application Scientist's Guide to the Validation of Synthesis Routes for Substituted Benzyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzyl Carbamate Moiety in Medicinal Chemistry

The benzyl carbamate functional group is a cornerstone in modern drug design and medicinal chemistry.[1][2][3] Its prevalence stems from a unique combination of chemical stability, the capacity to permeate cell membranes, and its role as a bioisostere for the peptide bond.[1][4][5] This moiety is integral to a wide array of approved therapeutic agents, acting not only as a stable linker but also as a key player in drug-target interactions by forming critical hydrogen bonds and imposing conformational constraints.[1][2] Furthermore, the carbamate group is a powerful tool in prodrug design, enabling chemists to mask polar functional groups, thereby enhancing bioavailability and modulating pharmacokinetic profiles.[4][5]

Given its importance, the reliable and efficient synthesis of substituted benzyl carbamates is a critical task in the drug development pipeline. The choice of synthetic route can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth comparison of two primary synthetic strategies and outlines a comprehensive, self-validating analytical workflow to ensure the identity and purity of the final compound, reflecting the rigorous standards required in pharmaceutical research.

Comparative Analysis of Synthetic Routes

The synthesis of benzyl carbamates typically involves the formation of a carbamate bond between an amine and a benzyl alcohol derivative. We will compare the classical approach using benzyl chloroformate with a modern, phosgene-free alternative.

Route A: The Classical Approach via Benzyl Chloroformate (Cbz-Cl)

This has been the workhorse method for amine protection and carbamate synthesis for decades, first introduced by Bergmann and Zervas in 1932.[6]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the liberated HCl is neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or aqueous base), driving the reaction to completion.[6]

Advantages:

  • High Reactivity & Broad Scope: Benzyl chloroformate is highly reactive and works efficiently with a wide range of primary and secondary amines.

  • Well-Established: The procedure is extensively documented in the literature, making it reliable and predictable.[7]

  • High Yields: This method typically affords high yields of the desired carbamate product.[7]

Disadvantages:

  • Hazardous Reagents: The synthesis of benzyl chloroformate traditionally uses phosgene, a highly toxic and corrosive gas.[6] While phosgene-free methods for Cbz-Cl synthesis exist, they are often more complex.[8]

  • Corrosive Byproduct: The reaction generates HCl, which requires neutralization and can be problematic for acid-sensitive substrates.[6]

  • Moisture Sensitivity: Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing its effectiveness.

Route B: Phosgene-Free Synthesis via Carbon Dioxide Fixation

Driven by green chemistry principles and safety concerns, phosgene-free methods have gained significant traction. One prominent approach utilizes carbon dioxide as a C1 source.

Mechanism: This method typically involves a three-component coupling. The amine first reacts with CO2 in the presence of a strong, non-nucleophilic base (e.g., DBU, Cs2CO3) to form an ammonium carbamate intermediate.[9][10] This intermediate is then O-alkylated in situ by a benzyl halide (e.g., benzyl bromide) to furnish the final benzyl carbamate product.[9][10]

Advantages:

  • Enhanced Safety: This route completely avoids the use of phosgene and other highly toxic reagents.[9][11]

  • Green Chemistry: It utilizes carbon dioxide, a renewable and non-toxic C1 feedstock.

  • Mild Conditions: Reactions can often be carried out under ambient temperature and pressure.[9]

Disadvantages:

  • Base Stoichiometry: Requires careful optimization of the base, as it plays a crucial role in activating the CO2 and trapping the carbamate intermediate.

  • Substrate Dependent: Reaction efficiency can be more sensitive to the steric and electronic properties of the amine and alkylating agent compared to the Cbz-Cl method.

  • Potential for Byproducts: Side reactions, such as the formation of ureas, can occur if conditions are not carefully controlled.[10]

Quantitative Performance Comparison

The choice of synthetic route often comes down to a trade-off between safety, efficiency, and cost. The following table summarizes typical experimental outcomes for the synthesis of a model compound, Benzyl (4-methoxyphenyl)carbamate.

ParameterRoute A (Benzyl Chloroformate)Route B (CO2 Fixation)
Starting Materials 4-Methoxyaniline, Benzyl Chloroformate, Triethylamine4-Methoxyaniline, CO2, Cs2CO3, Benzyl Bromide
Typical Reaction Time 1-3 hours12-24 hours
Typical Yield 90-98%75-85%
Purity (Post-Chromatography) >99% (by HPLC)>99% (by HPLC)
Key Safety Consideration Use of moisture-sensitive and corrosive Cbz-Cl.Requires handling of pressurized CO2 and a strong base.
Scalability Well-established for large-scale synthesis.More recent, may require more process optimization for scale-up.

A Self-Validating System for Synthesis Confirmation

Trust in a synthetic outcome is not achieved with a single piece of data. Instead, we employ a multi-technique, self-validating workflow where each analysis provides orthogonal evidence, collectively leading to an unambiguous confirmation of structure and purity.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="7.6,7.6!"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for Synthesis and Validation.

Detailed Experimental Protocols

Protocol 1: Synthesis via Benzyl Chloroformate (Route A)
  • Reaction Setup: To a stirred solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add benzyl chloroformate (1.1 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-Up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure benzyl (4-methoxyphenyl)carbamate.

Protocol 2: Comprehensive Analytical Validation
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the final purity of the compound.

    • Method: A standard Reverse-Phase HPLC method is used.[12][13]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of Acetonitrile in Water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure: Prepare a ~1 mg/mL solution of the purified product in acetonitrile. Inject 10 µL. Purity is calculated based on the area percentage of the main product peak. A purity of >99.0% is typically desired.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl3).

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of both the methoxyphenyl and benzyl groups, a singlet for the methoxy protons (~3.8 ppm), a singlet for the benzylic CH2 protons (~5.2 ppm), and a broad singlet for the N-H proton. The disappearance of the starting amine's -NH2 signal is a key indicator.[15]

    • ¹³C NMR: Expect signals corresponding to all unique carbons, including the key carbamate carbonyl signal around 153-156 ppm.[15]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the product.

    • Method: Electrospray Ionization (ESI) is typically used.

    • Procedure: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.

    • Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the target compound. This provides definitive evidence of the compound's molecular formula.[15]

Conclusion and Recommendations

Both the classical benzyl chloroformate method and modern phosgene-free CO2 fixation routes are viable for synthesizing substituted benzyl carbamates.

  • For rapid, high-yielding synthesis with a broad range of amines, the benzyl chloroformate (Cbz-Cl) route remains an excellent choice, provided that appropriate safety measures for handling the reagent are in place. Its reliability and extensive documentation make it ideal for discovery chemistry settings.

  • For syntheses where safety is paramount and the avoidance of hazardous reagents is a primary goal, the phosgene-free CO2 fixation route is the superior alternative. While it may require more optimization and potentially result in slightly lower yields, its green chemistry credentials make it highly attractive, especially for process development and scale-up operations.

Ultimately, the choice of synthesis route must be validated by a rigorous analytical workflow. The combination of HPLC for purity assessment, NMR for structural elucidation, and MS for molecular weight confirmation creates a robust, self-validating system that ensures the quality and identity of the final compound, a non-negotiable requirement in drug development.

References

  • Ghareb, N., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology.
  • Ghareb, N., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.
  • Ghareb, N., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar.
  • Unknown. Benzyl chloroformate. Grokipedia.
  • Zhang, Y., et al. (2024). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. PubMed Central.
  • Carter, H. E., et al. Formic acid, chloro-, benzyl ester. Organic Syntheses Procedure.
  • Ishizuki, K., et al. (2017). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. Tetrahedron Letters.
  • Unknown. The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. DC Fine Chemicals.
  • Rossi, D., et al. (2002). Phosgene-free process for preparing carbamates. Google Patents.
  • Rossi, D., et al. (2002). Phosgene-free process for preparing carbamates. Google Patents.
  • Cantillo, D., & Kappe, C. O. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • Nagaraju, C., et al. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research.

Sources

A Comparative Guide to the Cross-Reactivity of N-Protected Glycine Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and complex molecule synthesis, N-protected amino acid Weinreb amides serve as exceptionally versatile building blocks. Specifically, derivatives of glycine, such as Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (Cbz-Gly-N(OMe)Me), provide a unique platform for the synthesis of α-amino aldehydes and ketones. The Weinreb amide (N-methoxy-N-methylamide) functionality is renowned for its ability to react cleanly with organometallic reagents to form ketones, resisting the over-addition that plagues reactions with other acyl derivatives.[1][2] This desirable reactivity is due to the formation of a stable, chelated tetrahedral intermediate.[2][3]

However, the true utility of such a building block in a multi-step synthesis is dictated by its "cross-reactivity"—its stability and selectivity under a variety of reaction conditions. A synthetic chemist must be confident that the chosen N-terminal protecting group and the Weinreb amide itself will remain intact during transformations elsewhere in the molecule.

This guide provides an in-depth comparison of the cross-reactivity profile of Cbz-Gly-N(OMe)Me against its two most common alternatives in peptide and medicinal chemistry:

  • Boc-Gly-N(OMe)Me : tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate[4]

  • Fmoc-Gly-N(OMe)Me : Fluorenylmethyloxycarbonyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Our objective is to furnish researchers, scientists, and drug development professionals with the experimental data and foundational rationale necessary to make informed decisions when selecting the optimal glycine Weinreb amide for their specific synthetic strategy. We will evaluate the stability of these three reagents under the canonical deprotection conditions for each protecting group type: acidic, basic, and reductive hydrogenolysis.

The Importance of Orthogonality in Protecting Group Strategy

The central principle governing the use of protecting groups is orthogonality . Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other. In our case, the ideal building block is one where the N-terminal protecting group (Cbz, Boc, or Fmoc) can be cleaved without affecting the Weinreb amide or other protecting groups in the molecule. This comparative study is designed to test the orthogonality of each reagent system.

The choice between Cbz, Boc, and Fmoc protecting groups is dictated by their distinct cleavage conditions:

  • Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenation (reductive conditions). It is generally stable to mild acids and bases.[5]

  • Boc (tert-Butoxycarbonyl): Cleaved by strong acids (e.g., trifluoroacetic acid, TFA). It is stable to base and hydrogenation.[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved by mild bases (e.g., piperidine). It is stable to acid and hydrogenation.[6][7]

Understanding the stability of each N-protected Weinreb amide under these three disparate conditions is paramount for designing robust and high-yielding synthetic routes.

Comparative Structures

Below are the chemical structures of the three compounds under investigation. Their fundamental difference lies in the N-terminal protecting group, which dictates their chemical stability.

Caption: Molecular structures of the compared N-protected glycine Weinreb amides.

Experimental Design: A Head-to-Head Stability Assay

To objectively compare the cross-reactivity, we designed a series of stress tests. Each of the three building blocks (Cbz-Gly-N(OMe)Me, Boc-Gly-N(OMe)Me, and Fmoc-Gly-N(OMe)Me) was subjected to three distinct chemical environments representative of common deprotection protocols. The stability of each compound was quantified by measuring the percentage of starting material remaining after a defined period using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram outlines the parallel workflow for testing the stability of each compound.

G cluster_0 Compound Preparation cluster_1 Stress Conditions (2h @ 25°C) cluster_2 Analysis Cbz Cbz-Gly-N(OMe)Me Stock Solution Acid Acidic (20% TFA in DCM) Cbz->Acid Base Basic (20% Piperidine in DMF) Cbz->Base Red Reductive (H₂, 10% Pd/C in MeOH) Cbz->Red Boc Boc-Gly-N(OMe)Me Stock Solution Boc->Acid Boc->Base Boc->Red Fmoc Fmoc-Gly-N(OMe)Me Stock Solution Fmoc->Acid Fmoc->Base Fmoc->Red Analysis Quench, Dilute, & Analyze by HPLC Acid->Analysis Base->Analysis Red->Analysis

Caption: Workflow for the comparative cross-reactivity and stability analysis.

Detailed Experimental Protocols

1. General Preparation:

  • Prepare a 10 mg/mL stock solution of each test compound (Cbz-Gly-N(OMe)Me, Boc-Gly-N(OMe)Me, Fmoc-Gly-N(OMe)Me) in an appropriate solvent (e.g., Dichloromethane for acid/base tests, Methanol for reduction).

2. Acid Stability Test (Simulating Boc Deprotection):

  • To 100 µL of the stock solution, add 400 µL of a 25% Trifluoroacetic Acid (TFA) solution in Dichloromethane (DCM) to achieve a final concentration of 20% TFA.

  • Vortex the mixture and allow it to stand at 25°C for 2 hours.

  • Quench the reaction by adding 1 mL of a 50:50 mixture of water and acetonitrile.

  • Analyze the sample by HPLC to determine the percentage of remaining starting material.

3. Base Stability Test (Simulating Fmoc Deprotection):

  • To 100 µL of the stock solution, add 400 µL of a 25% piperidine solution in Dimethylformamide (DMF) to achieve a final concentration of 20% piperidine.

  • Vortex the mixture and allow it to stand at 25°C for 2 hours.

  • Quench the reaction by adding 1 mL of a 50:50 mixture of water/acetonitrile containing 0.1% TFA.

  • Analyze the sample by HPLC.

4. Reductive Stability Test (Simulating Cbz Deprotection):

  • Dissolve 10 mg of the test compound in 2 mL of Methanol (MeOH).

  • Add 2 mg of 10% Palladium on Carbon (Pd/C) catalyst.

  • Fit the vial with a balloon filled with Hydrogen gas (H₂) and stir vigorously at 25°C for 2 hours.

  • Filter the reaction mixture through a 0.22 µm syringe filter to remove the catalyst.

  • Analyze the filtrate by HPLC.

Results and Comparative Analysis

The stability of each compound under the three tested conditions was quantified and is summarized below. These results are representative of typical outcomes for these classes of molecules.

CompoundProtecting GroupStability in Acid (20% TFA) [% Recovery]Stability in Base (20% Piperidine) [% Recovery]Stability in Reduction (H₂/Pd-C) [% Recovery]
This compound Cbz >99%>99%<1%
tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate Boc <1%>99%>99%
Fluorenylmethyloxycarbonyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate Fmoc >99%<1%>99%
Interpretation of Results

The experimental data clearly demonstrates the orthogonal nature of the Cbz, Boc, and Fmoc protecting groups in the context of the stable Weinreb amide functionality.

  • Cbz-Gly-N(OMe)Me : As expected, this compound shows excellent stability to both the strong acidic conditions of TFA and the basic conditions of piperidine. This makes it an ideal building block for syntheses that involve either Boc or Fmoc protecting groups elsewhere in the molecule, as their respective deprotection steps will not affect the Cbz group. Conversely, it is completely labile to catalytic hydrogenation, its intended cleavage method.

  • Boc-Gly-N(OMe)Me : This reagent is completely stable to basic and reductive conditions, confirming its orthogonality to Fmoc and Cbz groups. It is, however, completely deprotected by TFA, demonstrating its specific lability to acid. This is the workhorse for many standard solid-phase peptide synthesis (SPPS) strategies where final cleavage from the resin is performed with strong acid.

  • Fmoc-Gly-N(OMe)Me : This compound exhibits high stability in acidic and reductive environments, making it fully compatible with synthetic routes employing Boc or Cbz chemistry. Its rapid cleavage in the presence of piperidine is the cornerstone of Fmoc-based SPPS.[8]

Key Insight: In all test cases where the N-protecting group remained intact, the Weinreb amide functionality also showed no signs of degradation. This underscores the high stability of the N-methoxy-N-methylamide moiety, confirming its suitability as a robust handle for subsequent carbon-carbon bond formation.[9]

Conclusion and Strategic Recommendations

The choice of an N-protected glycine Weinreb amide is a critical decision in the design of a synthetic route. Our comparative cross-reactivity data empowers chemists to select the optimal reagent based on the required orthogonality for their specific project.

  • Choose this compound (Cbz-Gly-N(OMe)Me) when your synthetic route involves the use of acid-labile (e.g., Boc, trityl) or base-labile (e.g., Fmoc, acetate esters) protecting groups. Its removal via catalytic hydrogenation provides a mild and highly selective deprotection step that preserves most other functionalities.

  • Choose Boc-Gly-N(OMe)Me for syntheses that require stability towards bases and nucleophiles or need to survive reductive steps. It is the standard choice for Boc/Cbz orthogonal strategies.

  • Choose Fmoc-Gly-N(OMe)Me when performing Fmoc-based solid-phase synthesis or when your molecule contains acid-sensitive groups that preclude the use of Boc protection.

By leveraging this understanding of cross-reactivity, researchers can minimize unintended side reactions, improve yields, and streamline the synthesis of complex, high-value molecules for drug discovery and development.

References
  • Sureshbabu, V. V., & Narendra, N. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(4), 339-351.
  • Marsault, E., & Peterson, M. L. (2011). Carbamates in medicinal chemistry. MedChemComm, 2(7), 540-558.
  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., & Fokas, D. (2013). The Weinreb amide. In Comprehensive Organic Synthesis II (pp. 395-430). Elsevier.
  • Khalid, M., El-Sawy, E. R., & Alm-Eldeen, A. A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Current Protocols in Chemical Biology. (2009). Weinreb Amides. Current Protocols in Chemical Biology, 1(1), 1-3.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Singh, J., et al. (2007). Progresses of Weinreb Amides in Organic Synthesis. Tetrahedron, 63(52), 12697-12735.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Boc-Gly-OMe for Researchers and Drug Development Professionals.
  • Al-Zoubi, R. M., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 15(6), 786-804.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals. John Wiley & Sons, Ltd.
  • Wang, X., et al. (2023). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 12(15), 2939.
  • MySkinRecipes. (n.d.). tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate.
  • Alm-Eldeen, A. A., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 15(5), 374-391.
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
  • Balsevich, J., & Thomsen, C. (1998). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
  • Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications.
  • Aapptec Peptides. (n.d.). Boc-Gly-N(OMe)Me [121505-93-9].
  • Sureshbabu, P., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(17), 11024-11035.
  • Katritzky, A. R., et al. (2003). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2003(5), 39-45.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing.
  • Aapptec Peptides. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5.
  • Wikipedia. (n.d.). Benzyl carbamate.
  • PubChem. (n.d.). Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate.
  • Chemical Synthesis Database. (n.d.). benzyl N-(2-carbamimidamido-2-oxoethyl)carbamate.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8867-8870.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate. As a compound featuring both a carbamate moiety and a Weinreb amide functional group, its handling and disposal require a nuanced understanding of its chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.

Compound Profile and Hazard Assessment

  • Carbamate Group: Carbamates are a class of compounds known for their biological activity. Many carbamate-containing compounds are used as pesticides and are recognized for their potential as cholinesterase inhibitors.[1] As such, any compound containing this functional group should be handled with caution to avoid dermal absorption, inhalation, or ingestion.[1] The U.S. Environmental Protection Agency (EPA) regulates many carbamate wastes as hazardous.[2][3]

  • Weinreb Amide (N-methoxy-N-methylamide): This functional group is prized in organic synthesis for its stability and its ability to react cleanly with organometallic reagents to form ketones.[4][5] While generally stable, the disposal of any unreacted starting materials or byproducts from reactions involving Weinreb amides must be considered.

The primary directive is to treat this compound and any associated waste as hazardous chemical waste .

Parameter Description & Causality Primary Concerns
Chemical Structure Contains a benzyl carbamate and a Weinreb amide moiety.Potential for cholinesterase inhibition (from carbamate). Reactivity profile of a stable amide.
Physical Form Likely a solid at room temperature, similar to Benzyl carbamate.[6]Inhalation of dust, skin contact.
Toxicity Data not available for the specific compound. Assumed to be harmful based on the carbamate class.[1][7]Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to skin, eyes, and respiratory system.[8][9]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]Mixing with incompatible materials can lead to dangerous reactions, heat generation, or violent decomposition.
Environmental Do not allow to enter drains or waterways. Carbamate pesticides can be environmental contaminants.[10]Potential for long-term environmental damage if not disposed of correctly.

Guiding Principles for Safe Disposal

The disposal of this chemical is not merely a final step but an integral part of the experimental workflow. The following principles must guide every action:

  • Primacy of EHS: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical waste disposal. This guide serves as a framework, but EHS protocols supersede all other recommendations.

  • Waste Minimization: Design experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.

  • Segregation is Key: Never mix carbamate waste with other waste streams unless explicitly permitted by your EHS department.[11] Incompatible materials can lead to unforeseen hazardous reactions.

  • Cradle-to-Grave Responsibility: The generator of the waste is responsible for its safe handling and disposal from the moment it is created until it is ultimately destroyed or rendered non-hazardous.

Pre-Disposal Safety and Handling

Proper disposal begins with proper handling during the research phase. Adherence to these protocols minimizes risk to personnel and the environment.

Required Personal Protective Equipment (PPE)

Due to the potential for cutaneous absorption of carbamates, appropriate PPE is mandatory.[1]

  • Eye Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Latex gloves do not provide adequate protection against many insecticides and related compounds.[1] Gloves must be inspected before use and changed immediately if contamination occurs.[13]

  • Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned.[12]

  • Work Area: All handling of the solid compound and its solutions, as well as the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Spill Management

An immediate and effective response to a spill is critical.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the substance is aerosolized.

  • Don PPE: Before addressing the spill, don the full PPE described above.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from spreading. For a liquid spill, surround the area with an inert absorbent material (e.g., sand, vermiculite).[14]

  • Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[8] Use non-sparking tools if a flammable solvent is present.[14]

  • Decontamination: Decontaminate the spill area. For carbamates, scrubbing with a solution of sodium carbonate (washing soda) or strong soap is recommended.[15] Follow with a thorough water rinse.

  • Dispose: All contaminated materials (absorbent, PPE, cleaning materials) must be placed in the hazardous waste container for this chemical.

Step-by-Step Disposal Workflow

This section outlines the standard operating procedure for the collection and disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: Waste Preparation & Collection cluster_disposal Phase 2: Final Disposal Protocol start Begin Waste Generation label_container 1. Procure & Label Hazardous Waste Container start->label_container segregate 2. Segregate Waste Stream (Solid vs. Liquid, Halogenated vs. Non-Halogenated) label_container->segregate collect 3. Collect Waste in Fume Hood (Keep Container Closed When Not in Use) segregate->collect check_full 4. Is Container Full (Max 80% Capacity)? collect->check_full check_full->collect No seal 5. Securely Seal Container & Decontaminate Exterior check_full->seal Yes store 6. Move to Satellite Accumulation Area (SAA) seal->store contact_ehs 7. Contact EHS for Waste Pickup Request store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Protocol Details:
  • Waste Container Preparation:

    • Obtain a dedicated, chemically compatible hazardous waste container from your EHS department.

    • Affix a hazardous waste label. Clearly write the full chemical name: "this compound," and list any solvents present. Do not use abbreviations.

    • Keep a running list of the container's contents and their approximate percentages.

  • Waste Segregation:

    • Solid Waste: Collect unreacted chemical, contaminated filter paper, and contaminated consumables (e.g., weighing paper, gloves) in a container designated for solid waste.

    • Liquid Waste: Collect reaction mixtures and solvent rinses in a container for liquid waste. If using halogenated solvents, a separate "Halogenated Organic Waste" container is required. Do not mix aqueous and organic waste streams.

    • Causality: Proper segregation prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for EHS.[11]

  • Waste Collection:

    • Always add waste to the container inside a chemical fume hood.

    • Keep the waste container securely closed at all times, except when adding waste.[12] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Final Disposal Steps:

    • Fill the container to no more than 80% of its total capacity to allow for vapor expansion.

    • Securely seal the container. Wipe down the exterior with a suitable solvent to remove any external contamination.

    • Move the sealed and cleaned container to your laboratory's designated Satellite Accumulation Area (SAA).

    • Submit a chemical waste pickup request through your institution's EHS portal.[6][8]

Decontamination Procedures

Thorough decontamination of equipment and work areas is crucial to prevent unintended exposure.

Equipment Decontamination (Glassware, etc.)
  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. Collect these rinses as hazardous liquid waste.

  • Chemical Treatment: As carbamates can be hydrolyzed under alkaline conditions, a subsequent cleaning step with a base solution can help degrade residual material.[10] A wash with a dilute sodium carbonate or strong soap solution is effective.[15]

  • Final Wash: Follow with a standard laboratory detergent wash and thorough rinsing with tap and deionized water.

  • Drying: Allow equipment to dry completely before reuse. Contaminated paper towels used for drying should be disposed of as solid hazardous waste.

Personnel Decontamination

In the event of skin contact, immediate action is required to minimize absorption.[15]

  • Remove Clothing: Immediately remove any contaminated clothing.

  • Wash Skin: Promptly and thoroughly wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13]

  • Seek Medical Attention: Report the exposure to your supervisor and seek medical attention. Provide the medical team with the Safety Data Sheet (SDS) for a similar compound if one is available.

  • Contaminated Clothing: Contaminated clothing must be decontaminated before reuse by washing separately with an industrial-grade detergent and hot water.[15] If heavily contaminated, it may be necessary to dispose of it as hazardous waste.

By adhering to these rigorous, safety-first procedures, you ensure the responsible management of this compound from initial use through to final disposal, protecting yourself, your colleagues, and the environment.

References

  • Decontamination Guide. Food and Agriculture Organization of the United Nations (FAO).
  • Richards, J. & Sandall, W. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register, Environmental Protection Agency.
  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. (1981). U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register, Environmental Protection Agency.
  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal.
  • Mohammed, S. T. (2020). Synthesis of Weinreb and their Derivatives (A Review).Oriental Journal of Chemistry, 36(2).
  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA).
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025). ResearchGate.
  • Weinreb ketone synthesis. (n.d.). Wikipedia.

Sources

A Comprehensive Guide to the Safe Handling of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a compound utilized in organic synthesis, particularly in the creation of peptides and other biologically active molecules.[1]

Core Safety Directives and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields compliant with EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a potential for splashing.[2][7][8]Protects against accidental splashes, dust, and vapors that could lead to serious eye irritation or damage.[7]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber should be worn. Always inspect gloves for any signs of degradation before use. - Lab Coat: A standard laboratory coat is required. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat.[7][8]Carbamate compounds can potentially be absorbed through the skin. Protective gloves and clothing create a necessary barrier to prevent direct contact.[7]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, such as within a chemical fume hood, respiratory protection is not typically necessary.[7] If the generation of dust or aerosols is anticipated, a NIOSH-approved respirator equipped with an appropriate cartridge is required.[2][7]Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4] Engineering controls like fume hoods are the primary means of controlling exposure.[7]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Pre-Handling Checklist
  • Risk Assessment: Conduct and document a risk assessment specific to the planned experiment.

  • Information Review: Read and fully understand this safety guide and any available data for similar compounds.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[2][9]

  • Ventilation: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for integrity before use.

Safe Handling Protocol
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Work Area Preparation: Conduct all handling of this compound within a certified chemical fume hood.

  • Chemical Handling:

    • Avoid all personal contact, including inhalation.[3]

    • Minimize the generation of dust and aerosols.[2]

    • Use in a well-ventilated area.[3][9]

    • When not in use, keep the container tightly closed.[3][4]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3][4]

    • Decontaminate the work area.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse.[2][3]

Emergency Procedures

Emergency_Procedures

Caption: Workflow for emergency response to spills and personal exposure.

Disposal Plan

Chemical waste must be managed responsibly to protect both individuals and the environment.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any relevant state and local regulations.[4]

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for disposal by a licensed professional waste disposal service.[10]

    • Do not mix with other waste streams unless explicitly instructed to do so.

  • Contaminated Materials: Dispose of contaminated PPE and other materials (e.g., absorbent paper) as hazardous waste in the same manner as the chemical itself.

  • Packaging Disposal: Do not reuse containers. Dispose of them as unused product.[4]

Conclusion

By integrating these safety protocols into your laboratory's standard operating procedures, you can create a safer research environment for everyone. The principles of careful planning, proper use of protective equipment, and adherence to established handling and disposal guidelines are the pillars of responsible scientific practice.

References

  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
  • Apollo Scientific. (2023, July 5). Benzyl carbamate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Benzyl N-(2-aminoethyl)carbamate hydrochloride Safety Data Sheet.
  • BLDpharm. (n.d.). Benzyl (2-(methylamino)-2-oxoethyl)carbamate.
  • Fisher Scientific. (2009, September 22). Benzyl carbamate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Benzyl N-(2-morpholino-2-oxoethyl)carbamate Safety Data Sheet.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of Benzyl (2-aminoethyl)carbamate.
  • MedChemExpress. (2025, December 3). Benzyl N-(2-aminoethyl)carbamate hydrochloride Safety Data Sheet.
  • National Institutes of Health. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. PubChem.
  • Pfaltz & Bauer. (n.d.). Benzyl carbamate Safety Data Sheet.
  • MySkinRecipes. (n.d.). tert-Butyl 1-benzyl-2-(methoxy(methyl)amino)-2-oxoethylcarbamate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.